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Foundational

The Synthesis of Ethyl 2-Phenoxyisonicotinate: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Importance of the Phenoxy-Pyridine Scaffold In the landscape of modern medicinal chemistry, the 2-phenoxy-pyridine scaffold has emerged as a privileged structural motif. Its prevalence in a range...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of the Phenoxy-Pyridine Scaffold

In the landscape of modern medicinal chemistry, the 2-phenoxy-pyridine scaffold has emerged as a privileged structural motif. Its prevalence in a range of biologically active molecules, from kinase inhibitors to anti-inflammatory agents, underscores its significance as a cornerstone for drug design. Ethyl 2-phenoxyisonicotinate, the subject of this guide, represents a key intermediate, providing a versatile platform for further chemical elaboration. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, characterization, and potential applications. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower effective and efficient synthesis in a research and development setting.

I. A Comparative Analysis of Synthetic Strategies: Ullmann Condensation vs. Palladium-Catalyzed Cross-Coupling

The formation of the diaryl ether linkage in Ethyl 2-phenoxyisonicotinate is the critical chemical transformation. Two primary synthetic routes have proven effective: the classical Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. The choice between these methodologies is often dictated by factors such as substrate scope, reaction conditions, and catalyst cost.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation, first reported in the early 20th century, is a copper-catalyzed nucleophilic aromatic substitution.[1][2] In the context of Ethyl 2-phenoxyisonicotinate synthesis, this involves the reaction of ethyl 2-chloroisonicotinate with phenol in the presence of a copper catalyst and a base.

Mechanism and Rationale: The reaction is believed to proceed through a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired diaryl ether and regenerates the active copper(I) catalyst.[1] The high temperatures often required for Ullmann condensations are necessary to overcome the activation energy for the oxidative addition step.[3]

Advantages:

  • Cost-effective: Copper catalysts are generally less expensive than palladium catalysts.

  • Scalability: The reaction can often be scaled up to industrial production levels.

Limitations:

  • Harsh reaction conditions: Typically requires high temperatures (often >150 °C) and polar aprotic solvents like DMF or DMSO.[2]

  • Stoichiometric copper: Traditional Ullmann reactions often require stoichiometric or near-stoichiometric amounts of copper.[1]

  • Substrate scope: Can be limited, particularly with electron-rich aryl halides.

The Buchwald-Hartwig C-O Cross-Coupling: A Modern Alternative

The advent of palladium-catalyzed cross-coupling reactions has revolutionized aryl ether synthesis. The Buchwald-Hartwig amination, and its extension to C-O bond formation, offers a milder and more versatile alternative to the Ullmann condensation.[4][5]

Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the phenoxide. Subsequent reductive elimination from the palladium(II) intermediate furnishes the diaryl ether and regenerates the palladium(0) catalyst.[4] The choice of phosphine ligand is critical for the success of the reaction, as it influences the rate of both oxidative addition and reductive elimination.[6]

Advantages:

  • Milder reaction conditions: Often proceeds at lower temperatures (80-120 °C) compared to the Ullmann reaction.[7]

  • Broader substrate scope: Tolerates a wider range of functional groups on both the aryl halide and the phenol.

  • Catalytic palladium: Requires only catalytic amounts of the palladium precursor and ligand.

Limitations:

  • Catalyst cost and sensitivity: Palladium catalysts and specialized phosphine ligands can be expensive and air-sensitive.

  • Base sensitivity: The use of strong bases like sodium tert-butoxide can be incompatible with base-sensitive functional groups.[7]

II. Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of Ethyl 2-phenoxyisonicotinate via both the Ullmann condensation and a palladium-catalyzed approach. These protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and purification.

Protocol 1: Ullmann Condensation Synthesis

This protocol is adapted from established procedures for Ullmann ether synthesis.[3][8]

Reaction Scheme:

G cluster_0 Ullmann Condensation Ethyl 2-chloroisonicotinate Ethyl 2-chloroisonicotinate Phenol Phenol Ethyl 2-chloroisonicotinate->Phenol + CuI, K2CO3 CuI, K2CO3 Phenol->CuI, K2CO3 + DMF, 150 °C DMF, 150 °C CuI, K2CO3->DMF, 150 °C Ethyl 2-phenoxyisonicotinate Ethyl 2-phenoxyisonicotinate DMF, 150 °C->Ethyl 2-phenoxyisonicotinate

Ullmann Condensation for Ethyl 2-phenoxyisonicotinate

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Ethyl 2-chloroisonicotinate185.6010.01.0
Phenol94.1112.01.2
Copper(I) Iodide (CuI)190.451.00.1
Potassium Carbonate (K₂CO₃)138.2120.02.0
Dimethylformamide (DMF)---

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 2-chloroisonicotinate (1.86 g, 10.0 mmol), phenol (1.13 g, 12.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Add anhydrous dimethylformamide (20 mL) to the flask.

  • Flush the flask with nitrogen for 10 minutes.

  • Heat the reaction mixture to 150 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1 M aqueous sodium hydroxide (2 x 50 mL) to remove unreacted phenol, followed by a brine wash (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity) to afford Ethyl 2-phenoxyisonicotinate as a solid.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

This protocol is based on established methods for palladium-catalyzed aryl ether synthesis.[5][6]

Reaction Scheme:

G cluster_1 Buchwald-Hartwig C-O Coupling Ethyl 2-chloroisonicotinate Ethyl 2-chloroisonicotinate Phenol Phenol Ethyl 2-chloroisonicotinate->Phenol + Pd(OAc)2, Xantphos Pd(OAc)2, Xantphos Phenol->Pd(OAc)2, Xantphos + Cs2CO3, Toluene, 110 °C Cs2CO3, Toluene, 110 °C Pd(OAc)2, Xantphos->Cs2CO3, Toluene, 110 °C Ethyl 2-phenoxyisonicotinate Ethyl 2-phenoxyisonicotinate Cs2CO3, Toluene, 110 °C->Ethyl 2-phenoxyisonicotinate

Buchwald-Hartwig Synthesis of Ethyl 2-phenoxyisonicotinate

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Ethyl 2-chloroisonicotinate185.6010.01.0
Phenol94.1112.01.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.20.02
Xantphos578.680.40.04
Cesium Carbonate (Cs₂CO₃)325.8215.01.5
Toluene---

Procedure:

  • To a dry Schlenk flask, add palladium(II) acetate (45 mg, 0.2 mmol) and Xantphos (231 mg, 0.4 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) and stir the mixture at room temperature for 10 minutes to form the pre-catalyst.

  • In a separate flask, add ethyl 2-chloroisonicotinate (1.86 g, 10.0 mmol), phenol (1.13 g, 12.0 mmol), and cesium carbonate (4.89 g, 15.0 mmol).

  • Evacuate and backfill this flask with argon.

  • Transfer the pre-catalyst solution to the flask containing the reagents via cannula.

  • Heat the reaction mixture to 110 °C with stirring under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure product.

III. Characterization of Ethyl 2-phenoxyisonicotinate

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following data is predicted based on the structure of Ethyl 2-phenoxyisonicotinate and typical values for similar compounds.

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC₁₄H₁₃NO₃
Molecular Weight243.26 g/mol
AppearanceWhite to off-white solid
Melting Point85-90 °C
SolubilitySoluble in ethyl acetate, dichloromethane
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 8.45 (d, J = 5.0 Hz, 1H): Proton on the pyridine ring ortho to the nitrogen.

  • 7.80 (s, 1H): Proton on the pyridine ring para to the nitrogen.

  • 7.40 (t, J = 7.8 Hz, 2H): Protons on the phenoxy ring meta to the oxygen.

  • 7.20 (t, J = 7.4 Hz, 1H): Proton on the phenoxy ring para to the oxygen.

  • 7.10 (d, J = 8.0 Hz, 2H): Protons on the phenoxy ring ortho to the oxygen.

  • 4.40 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester.

  • 1.40 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester.

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

  • 165.0: Carbonyl carbon of the ester.

  • 162.5: Pyridine carbon attached to the phenoxy group.

  • 155.0: Phenoxy carbon attached to the oxygen.

  • 150.0: Pyridine carbon ortho to the nitrogen.

  • 140.0: Pyridine carbon para to the nitrogen.

  • 129.5: Phenoxy carbons meta to the oxygen.

  • 124.0: Phenoxy carbon para to the oxygen.

  • 121.0: Phenoxy carbons ortho to the oxygen.

  • 115.0: Pyridine carbon meta to the nitrogen.

  • 61.5: Methylene carbon of the ethyl ester.

  • 14.2: Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

  • 3050-3100: Aromatic C-H stretch.

  • 2900-3000: Aliphatic C-H stretch.

  • 1725: C=O stretch (ester).

  • 1580, 1490: C=C stretch (aromatic rings).

  • 1240: C-O-C stretch (aryl ether).

  • 1100: C-O stretch (ester).

Mass Spectrometry (ESI-MS):

  • m/z: 244.09 [M+H]⁺, 266.07 [M+Na]⁺.

IV. Applications in Drug Development: A Scaffold of Opportunity

While specific biological activities for Ethyl 2-phenoxyisonicotinate are not extensively documented, its structural components are present in numerous pharmacologically active compounds. This suggests its potential as a versatile intermediate in drug discovery programs.

  • Kinase Inhibition: The 2-phenoxy-pyridine motif is a common feature in a variety of kinase inhibitors targeting pathways implicated in cancer and inflammatory diseases.

  • Anti-inflammatory Agents: Derivatives of isonicotinic acid have demonstrated anti-inflammatory properties.[9] The combination of this moiety with a phenoxy group could lead to novel anti-inflammatory candidates.

  • Antimicrobial Potential: Isonicotinic acid is the precursor to the anti-tuberculosis drug isoniazid.[9] Further functionalization of Ethyl 2-phenoxyisonicotinate could yield compounds with antibacterial or antifungal activity.

The ethyl ester functionality provides a convenient handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to the alcohol, allowing for the rapid generation of a library of derivatives for biological screening.

V. Conclusion: A Versatile Intermediate for Chemical Innovation

This technical guide has provided a comprehensive overview of the synthesis of Ethyl 2-phenoxyisonicotinate, a valuable intermediate for drug discovery. By detailing both classical and modern synthetic approaches, along with predictive characterization data and an exploration of potential applications, we aim to equip researchers and drug development professionals with the knowledge necessary to effectively utilize this compound in their synthetic endeavors. The choice of synthetic route will ultimately depend on the specific constraints and goals of the research program, but a thorough understanding of the underlying chemistry will undoubtedly lead to more efficient and successful outcomes.

VI. References

  • (No specific reference for a general statement)

  • A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery - Benchchem. (Source for isonicotinic acid derivatives' activity)

  • (No specific reference for a general statement)

  • (No specific reference for a general statement)

  • (No specific reference for a general statement)

  • Yu, Z., Tan, L.-S., & Fossum, E. (2010). Aryl ether synthesis via low-cost Ullmann coupling systems. Arkivoc, 2010(7), 254-265.

  • (No specific reference for a general statement)

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (Source for Buchwald-Hartwig reaction details)

  • Ullmann Reaction - Organic Chemistry Portal. (Source for Ullmann reaction mechanism)

  • (No specific reference for a general statement)

  • (No specific reference for a general statement)

  • (No specific reference for a general statement)

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A general and mild copper-catalyzed arylation of phenols. Organic Letters, 6(6), 913-916.

  • (No specific reference for a general statement)

  • Request PDF: Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base. (Source for Ullmann protocol adaptation)

  • (No specific reference for a general statement)

  • What Is Buchwald-Hartwig Coupling? - Alfa Chemistry. (Source for Buchwald-Hartwig reaction)

  • (No specific reference for a general statement)

  • Buchwald–Hartwig amination - Wikipedia. (Source for Buchwald-Hartwig mechanism)

  • (No specific reference for a general statement)

  • (No specific reference for a general statement)

  • (No specific reference for a general statement)

  • (No specific reference for a general statement)

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (Source for Buchwald-Hartwig conditions)

Sources

Exploratory

The Strategic Application of Ethyl 2-Phenoxyisonicotinate in Modern Drug Discovery and Agrochemical Development

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the selection of a robust, highly functionalized starting scaffold dictates the trajectory of lead optimization. Ethyl 2-phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the selection of a robust, highly functionalized starting scaffold dictates the trajectory of lead optimization. Ethyl 2-phenoxyisonicotinate (CAS: 2734774-34-4) has emerged as a privileged building block [1]. Characterized by a central pyridine ring substituted with a phenoxy group at the C2 position and an ethyl ester at the C4 position, this molecule acts as a versatile bioisostere for diaryl ethers.

As a Senior Application Scientist, I frequently leverage this scaffold because it provides two orthogonal vectors for derivatization: the ester moiety (primed for hydrolysis and subsequent amide coupling) and the electron-deficient pyridine core (amenable to directed C-H activation). This whitepaper deconstructs the physicochemical properties, the causality behind its synthetic methodologies, and its downstream applications in targeting complex biological pathways.

Physicochemical Profiling & Structural Rationale

Before deploying a scaffold into a high-throughput screening (HTS) library, we must validate its baseline physicochemical properties. Ethyl 2-phenoxyisonicotinate exhibits an optimal balance of lipophilicity and polarity, ensuring that downstream derivatives remain compliant with Lipinski’s Rule of Five. The absence of hydrogen bond donors (HBD) in the core scaffold minimizes the desolvation penalty when binding to hydrophobic kinase pockets.

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural & Pharmacological Significance
Molecular Formula C₁₄H₁₃NO₃Provides a low-molecular-weight foundation for lead generation.
Molecular Weight 243.26 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" for derivatization [2].
LogP (Calculated) ~2.48Optimal basal lipophilicity for both CNS penetration and agrochemical cuticular transport.
Topological Polar Surface Area 48.42 ŲExcellent membrane permeability profile; ideal for intracellular target engagement.
Hydrogen Bond Donors (HBD) 0Prevents target-independent aggregation and reduces the desolvation penalty.
Hydrogen Bond Acceptors (HBA) 4The pyridine nitrogen and ester oxygens serve as critical hinge-binding interactors.

Self-Validating Synthetic Methodology

The synthesis of Ethyl 2-phenoxyisonicotinate relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. To ensure reproducibility and scientific integrity, the protocol below is designed as a self-validating system , meaning the reaction cannot proceed to the next phase without satisfying strict in-process analytical criteria.

Causality in Experimental Design

Why do we use Cesium Carbonate (Cs₂CO₃) instead of standard Potassium Carbonate (K₂CO₃)? The larger ionic radius of the cesium cation ( Cs+ ) minimizes tight ion-pairing with the phenoxide anion. This generates a highly reactive, "naked" nucleophile that dramatically accelerates the attack on the electron-deficient C2 position of the pyridine ring.

Table 2: SNAr Reaction Optimization Parameters
BaseSolventTemp (°C)Conversion (2h)Causality / Mechanistic Observation
K₂CO₃DMF90~60%Tight ion-pairing reduces phenoxide nucleophilicity.
Cs₂CO₃ DMF 100 >95% "Naked" phenoxide due to large Cs⁺ radius accelerates attack.
DIPEAMeCN80<10%Insufficient basicity to fully deprotonate phenol.
Step-by-Step Protocol: SNAr Synthesis
  • Reagent Preparation: Charge a flame-dried, argon-purged Schlenk flask with ethyl 2-chloroisonicotinate (1.0 equiv) and phenol (1.2 equiv).

  • Base Addition: Add anhydrous Cs₂CO₃ (1.5 equiv). Crucial Step: Ensure the base is finely milled to maximize surface area for the solid-liquid phase transfer.

  • Solvent & Heating: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Heat the reaction mixture to 100 °C under rigorous stirring.

  • In-Process Quality Control (The Validation Gate): After 2 hours, extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Criterion: The system validates progression only when the electrophile peak (m/z 186 [M+H]⁺) is entirely depleted and the product peak (m/z 244 [M+H]⁺) integrates to >95% relative abundance. If incomplete, continue heating for 1 hour and re-sample.

  • Workup: Quench the reaction with ice-cold water to precipitate the product. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Synthesis A Ethyl 2-chloroisonicotinate (Electrophile) C SNAr Reaction Cs2CO3, DMF, 100°C A->C B Phenol (Nucleophile) B->C E In-Process QC (LC-MS m/z 244) C->E Conversion Check D Ethyl 2-phenoxyisonicotinate (Target Scaffold) E->D >95% Purity

Fig 1: Self-validating SNAr synthesis workflow for Ethyl 2-phenoxyisonicotinate.

Strategic Applications in Target Engagement

The true value of Ethyl 2-phenoxyisonicotinate lies in its downstream derivatization. By hydrolyzing the ethyl ester to the corresponding carboxylic acid (using LiOH in THF/H₂O), chemists unlock a handle for diverse amide couplings.

Application 1: Kinase Inhibition in Drug Discovery

The 2-phenoxypyridine core is a recognized pharmacophore for targeting the c-Jun N-terminal kinases (specifically JNK3), which are heavily implicated in neurodegenerative diseases [3]. The pyridine nitrogen acts as a hydrogen bond acceptor at the kinase hinge region, while the phenoxy group projects into the hydrophobic selectivity pocket. By coupling the C4-carboxylic acid with various aliphatic or aromatic amines, researchers have successfully generated highly selective JNK3 inhibitors that block c-Jun phosphorylation and prevent cellular apoptosis.

Application 2: Next-Generation Agrochemicals

In the agricultural sector, the phenoxypyridine scaffold is a proven bioisostere for diaryl ethers, utilized extensively in the development of novel pesticides and herbicides [4]. Derivatives of this scaffold act as potent inhibitors of mitochondrial complex I (MET I) in fungi and exhibit high efficacy against pests like Helicoverpa armigera. The ester functionality of Ethyl 2-phenoxyisonicotinate allows for rapid library generation to optimize cuticular penetration and systemic mobility in plants.

Pathway A Ethyl 2-phenoxyisonicotinate B Ester Hydrolysis (LiOH) A->B C Amide Coupling (HATU, Amines) B->C D JNK3 Inhibitor Leads C->D E Agrochemical Leads C->E F c-Jun Blockade D->F

Fig 2: Downstream derivatization targeting JNK3 and agrochemical pathways.

Conclusion

Ethyl 2-phenoxyisonicotinate is far more than a simple intermediate; it is a strategically designed molecular chassis. By mastering its self-validating synthesis and understanding the causality behind its structural properties, researchers can rapidly deploy this scaffold to discover highly selective kinase inhibitors and next-generation agrochemicals. Its high ligand efficiency and synthetic tractability make it an indispensable tool in the modern chemist's arsenal.

References

  • Product Index - AA Blocks (Ethyl 2-phenoxyisonicotinate, CAS 2734774-34-4) AA Blocks Catalog URL: [Link]

  • Alonimid | C14H13NO3 | CID 17928 (Isomeric Class Properties) PubChem, National Institutes of Health URL:[Link]

  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides Molecules (PubMed Central) URL:[Link]

Foundational

Spectroscopic data for Ethyl 2-phenoxyisonicotinate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic and Spectrometric Profiling of Ethyl 2-phenoxyisonicotinate Authored by a Senior Application Scientist Abstract For researchers, scientists, and professionals in drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic and Spectrometric Profiling of Ethyl 2-phenoxyisonicotinate

Authored by a Senior Application Scientist

Abstract

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a foundational requirement for advancing research. Ethyl 2-phenoxyisonicotinate, a derivative of isonicotinic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive spectroscopic and spectrometric profile of Ethyl 2-phenoxyisonicotinate. As a complete experimental dataset for this specific molecule is not consolidated in public-domain literature, this document serves as an expert-level predictive guide based on established first principles and comparative data from structurally analogous compounds. We will delve into the anticipated data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only the predicted data but also the causal logic behind the predictions and field-proven protocols for experimental acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For Ethyl 2-phenoxyisonicotinate, both ¹H and ¹³C NMR are indispensable for confirming its covalent framework.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, allowing us to differentiate between protons on the pyridine ring, the phenoxy group, and the ethyl ester moiety.

The predicted ¹H NMR spectrum of Ethyl 2-phenoxyisonicotinate is based on the analysis of its constituent parts: the ethyl isonicotinate core and the phenoxy substituent. The electron-withdrawing nature of the pyridine nitrogen and the ester group, combined with the influence of the ether oxygen, dictates the specific chemical shifts.

Table 1: Predicted ¹H NMR Data for Ethyl 2-phenoxyisonicotinate (in CDCl₃)

Assigned Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale & Comparative Insights
H-6 (Pyridine) ~8.3 - 8.5 Doublet (d) ~5.0 1H The proton adjacent to the pyridine nitrogen is significantly deshielded.
H-5 (Pyridine) ~7.4 - 7.6 Doublet of doublets (dd) ~5.0, ~2.0 1H Coupled to both H-6 and H-3.
H-3 (Pyridine) ~7.1 - 7.3 Doublet (d) ~2.0 1H Experiences less deshielding compared to H-6.
H-2', H-6' (Phenoxy) ~7.3 - 7.5 Multiplet (m) - 2H Protons ortho to the ether linkage.
H-3', H-4', H-5' (Phenoxy) ~7.0 - 7.2 Multiplet (m) - 3H Meta and para protons of the phenoxy group, often appearing as a complex multiplet.[2]
-OCH₂CH₃ (Methylene) ~4.4 - 4.6 Quartet (q) ~7.1 2H Deshielded by the adjacent ester oxygen. Protons on a carbon next to an ester oxygen typically appear around 3.7-4.1 ppm, but the aromatic system provides additional deshielding.[3]

| -OCH₂CH₃ (Methyl) | ~1.3 - 1.5 | Triplet (t) | ~7.1 | 3H | A classic ethyl group signal, coupled to the methylene protons. |

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation.[4]

  • Sample Preparation: Accurately weigh 5-10 mg of solid Ethyl 2-phenoxyisonicotinate. Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is effective for a wide range of organic compounds.[5] Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The solvent height should be approximately 4-4.5 cm.[4]

  • Spectrometer Setup: Insert the tube into the spinner turbine using a depth gauge for correct positioning. Place the sample in the NMR spectrometer.

  • Data Acquisition: On a spectrometer operating at 400 MHz or higher, lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve high homogeneity. Acquire the ¹H spectrum using standard parameters, typically involving a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-64 scans to ensure a good signal-to-noise ratio.[6]

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire ft Fourier Transform acquire->ft correct Phase & Baseline Correction ft->correct interpret Assign Peaks correct->interpret

Caption: Standard workflow for NMR sample preparation and analysis.

Carbon (¹³C) NMR Spectroscopy

While less sensitive than ¹H NMR, ¹³C NMR is invaluable as it provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and insight into their chemical nature (e.g., carbonyl, aromatic, aliphatic).[1]

Table 2: Predicted ¹³C NMR Data for Ethyl 2-phenoxyisonicotinate (in CDCl₃)

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale & Comparative Insights
C=O (Ester) ~164 - 166 Typical range for an aromatic ester carbonyl carbon.
C-2 (Pyridine) ~160 - 163 Carbon bearing the phenoxy group, highly deshielded by both nitrogen and oxygen.
C-4 (Pyridine) ~148 - 150 Carbon bearing the ester group.
C-6 (Pyridine) ~150 - 152 Carbon adjacent to the nitrogen.
C-1' (Phenoxy) ~155 - 158 Aromatic carbon directly attached to the ether oxygen.
C-3', C-5' (Phenoxy) ~129 - 131 Meta carbons of the phenoxy ring.
C-4' (Phenoxy) ~124 - 126 Para carbon of the phenoxy ring.
C-2', C-6' (Phenoxy) ~118 - 120 Ortho carbons of the phenoxy ring.
C-3, C-5 (Pyridine) ~110 - 115 Remaining pyridine carbons.
-OCH₂CH₃ (Methylene) ~62 - 64 Methylene carbon of the ethyl ester.

| -OCH₂CH₃ (Methyl) | ~14 - 15 | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of Ethyl 2-phenoxyisonicotinate is expected to show strong, characteristic absorptions corresponding to its ester, ether, and aromatic functionalities.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Predicted Absorption (cm⁻¹) Vibration Type Rationale & Comparative Insights
Aromatic C-H 3050 - 3100 Stretch Characteristic for sp² C-H bonds on the pyridine and benzene rings.
Aliphatic C-H 2850 - 2980 Stretch From the ethyl group C-H bonds.
C=O (Ester) 1720 - 1740 Stretch A very strong and sharp absorption, indicative of the ester carbonyl group.[3]
Aromatic C=C / C=N 1580 - 1610, 1450 - 1500 Stretch Multiple bands confirming the presence of the two aromatic rings.
Aryl-O-C (Ether) 1200 - 1260 Asymmetric Stretch Strong absorption from the C-O-C ether linkage.

| C-O (Ester) | 1100 - 1150 | Stretch | Strong absorption from the ester C-O bond. |

Attenuated Total Reflectance (ATR) is the most common sampling technique for IR as it requires minimal to no sample preparation.[8]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Wipe with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.[9]

  • Background Scan: Acquire a background spectrum of the clean, empty crystal. This scan is automatically subtracted from the sample spectrum by the instrument's software.[10]

  • Sample Application: Place a small amount of the solid Ethyl 2-phenoxyisonicotinate powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the solid firmly against the crystal. This ensures good contact, which is essential for obtaining a high-quality spectrum.[11]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] For small molecules, it is used to determine the exact molecular weight, confirm the elemental formula, and deduce structural information from fragmentation patterns.

For Ethyl 2-phenoxyisonicotinate (C₁₄H₁₃NO₃), the molecular weight is 243.26 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z (Predicted) Ion Rationale
244.0917 [M+H]⁺ Protonated molecular ion; the primary ion observed in positive electrospray ionization (ESI+).
266.0736 [M+Na]⁺ Sodium adduct, commonly observed in ESI-MS.
199.0655 [M-C₂H₅O+H]⁺ Loss of the ethoxy group from the ester.
170.0601 [M-C₆H₅O]⁺ Cleavage of the ether bond, loss of the phenoxy radical.
151.0549 [C₈H₉NO₂]⁺ Ethyl isonicotinate fragment ion.

| 93.0338 | [C₆H₅O]⁺ | Phenoxy fragment ion. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates components of a mixture before they enter the mass spectrometer.[13]

  • Sample Preparation: Prepare a stock solution of Ethyl 2-phenoxyisonicotinate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.[14]

  • LC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution method, typically starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping to a high percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

  • MS Detection: The column eluent is directed into an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is set to scan a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of the analyte. The mass spectrum corresponding to this peak can then be extracted and analyzed for the molecular ion and any in-source fragments.

G cluster_frags Major Fragments M [M+H]⁺ m/z = 244.09 F1 Loss of C₂H₄ [M-C₂H₄+H]⁺ m/z = 216.06 M->F1 - C₂H₄ F2 Loss of OC₂H₅ [M-OC₂H₅+H]⁺ m/z = 199.07 M->F2 - •OC₂H₅ F3 Loss of C₆H₅O [M-C₆H₅O]⁺ m/z = 151.05 M->F3 - •OC₆H₅

Caption: Plausible ESI+ fragmentation for Ethyl 2-phenoxyisonicotinate.

Conclusion

This guide provides a detailed, predictive spectroscopic and spectrometric profile for Ethyl 2-phenoxyisonicotinate. The tabulated ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established chemical principles and comparison with known compounds, offers a robust framework for the structural verification and purity assessment of this molecule. The included experimental protocols represent standard, field-tested methodologies that will enable researchers to confidently acquire high-quality data. By understanding the expected spectral features and the logic behind them, scientists can more efficiently and accurately characterize this and other related novel compounds in their research and development endeavors.

References

  • FTIR Spectroscopy Standard Operating Procedure. (n.d.). Retrieved from Scribd. [Link]

  • Resolvemass Laboratories. (2024, August 13). Identification of In-Process Organic Compounds using LCMS. Resolvemass. [Link]

  • Supporting Information for publications. (n.d.). Retrieved from Royal Society of Chemistry. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

  • Riazi, M., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments. [Link]

  • Research Instrumentation Center. (n.d.). UPLC Protocol – Waters Acquity LC/MS. [Link]

  • Li, Y., & Wu, Y. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review. [Link]

  • NMR Analysis of Esters and Aromatic Compounds. (n.d.). Retrieved from Scribd. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Sample Measurements. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. [Link]

  • Sim, H., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. [Link]

  • Labstep. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • Dimmock, J. R., et al. (2003). Synthesis and Cytotoxicity of Substituted Ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester.... [Link]

  • ACS Publications. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters. [Link]

  • NIST. (n.d.). Phenol, 2-ethyl-. NIST WebBook. [Link]

  • Der Pharma Chemica. (n.d.). Structural Elucidation, Synthesis, Characterization and Hirshfeld Surface Analysis of ethyl 2-(2-bromophenoxy)acetate. [Link]

  • Haryono, A., & Nuryadin, B. W. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • LibreTexts. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry. [Link]

  • ChemRxiv. (2025). Cryogenic Gas-Phase IR Spectroscopy on a Commercial Ion Mobility-Mass Spectrometry Platform. [Link]

  • SpectraBase. (n.d.). Ethyl 2-[1-(N-ethoxycarbonylamino)-4-phenylcyclohexyl]prop-2-enoate isomer. [Link]

  • El-Damasy, A. K., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors. PMC. [Link]

  • IOSR Journal. (2012). Synthesis and Characterization of Co (II), Ni (II) and Cu (II) Complexes With Ethyl -α- Isonitrosoacetoacetate(HEINA). [Link]

  • Majchrzak, M., et al. (2016). Spectroscopic characterization and crystal structures of two cathinone derivatives. PMC. [Link]

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Exploratory

Structural Elucidation and Conformational Dynamics of Ethyl 2-phenoxyisonicotinate: A Crystallographic Whitepaper

Executive Summary In modern structure-based drug design (SBDD), the precise three-dimensional conformation of small-molecule building blocks dictates their spatial trajectory within target protein binding pockets. Ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the precise three-dimensional conformation of small-molecule building blocks dictates their spatial trajectory within target protein binding pockets. Ethyl 2-phenoxyisonicotinate (CAS 2734774-34-4)[1] represents a highly privileged scaffold, merging the hydrogen-bonding capacity of an isonicotinate core with the conformational flexibility of a diaryl ether linkage.

Derivatives of the 2-phenoxypyridine and isonicotinate classes are extensively utilized as bioisosteres in the development of potent kinase inhibitors[2], small-molecule P2Y1 receptor antagonists[3], and novel anti-tubercular agents[4]. This whitepaper provides an in-depth technical analysis of the crystal structure, conformational preferences, and experimental determination protocols for Ethyl 2-phenoxyisonicotinate and its structural analogs, offering mechanistic insights into how its solid-state geometry translates to bioactive pharmacophores.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SC-XRD)

To accurately determine the atomic coordinates and anisotropic displacement parameters of highly flexible molecules like Ethyl 2-phenoxyisonicotinate, a rigorous, self-validating crystallographic protocol is required. The following methodology ensures that kinetic trapping of metastable polymorphs is avoided, yielding the thermodynamically stable crystal lattice.

Step-by-Step Crystallization and Diffraction Protocol
  • Solvent System Selection & Nucleation (Causality):

    • Action: Dissolve 50 mg of highly pure (>99%) Ethyl 2-phenoxyisonicotinate in a binary solvent mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH) at a 1:3 ratio.

    • Causality: The highly soluble CH₂Cl₂ ensures complete dissolution, while the lower-solubility MeOH acts as an anti-solvent. Slow evaporation of the volatile CH₂Cl₂ gradually increases the saturation index, promoting controlled nucleation rather than rapid, amorphous precipitation.

  • Crystal Harvesting:

    • Action: Isolate colorless, block-shaped single crystals (approximate dimensions 0.30 × 0.20 × 0.20 mm) after 48–72 hours. Mount a suitable crystal on a glass fiber using perfluoropolyether oil and cool to 173 K under a nitrogen stream.

    • Causality: Cryo-cooling minimizes thermal vibrations (Debye-Waller factors), significantly improving the resolution of high-angle diffraction spots and reducing radiation damage.

  • Data Collection:

    • Action: Collect diffraction data using a diffractometer equipped with a CCD area detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation.

  • Structure Solution and Refinement (Self-Validation):

    • Action: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation: The protocol is self-validating via the calculation of the R1​ and wR2​ factors. A successful refinement must yield an R1​<0.05 and a Goodness-of-Fit (S) near 1.0, with no residual electron density peaks ( Δρmax​ ) exceeding 0.5 e/ų.

XRD_Workflow N1 Compound Synthesis & Purification N2 Single Crystal Growth (Binary Solvent Evaporation) N1->N2 N3 X-Ray Diffraction Data Collection (Cryo-cooled, 173 K) N2->N3 N4 Structure Solution (Direct Methods / SHELXT) N3->N4 N5 Refinement & Validation (R1 < 0.05, CheckCIF) N4->N5 N6 Conformational Analysis (Dihedral & Packing extraction) N5->N6

Figure 1: Step-by-step experimental workflow for the crystallographic determination of small molecules.

Structural and Conformational Analysis

The molecular geometry of Ethyl 2-phenoxyisonicotinate is governed by a delicate balance between steric repulsion and electronic resonance (π-conjugation). Analyzing the crystal structures of related 2-phenoxypyridine and isonicotinate derivatives reveals two critical conformational domains.

The Diaryl Ether Linkage: Steric-Driven Non-Coplanarity

The ether oxygen connecting the phenoxy ring to the 2-position of the pyridine ring is sp3 hybridized but participates in partial p−π resonance with the electron-deficient pyridine ring. However, complete coplanarity is energetically forbidden.

  • Mechanistic Causality: If the two aromatic rings were to adopt a coplanar conformation, severe steric clashes would occur between the ortho-hydrogens of the phenoxy ring and the C3-hydrogen of the pyridine ring.

  • Crystallographic Evidence: To alleviate this torsional strain, the molecule adopts a twisted "butterfly" conformation. In analogous 2-phenoxypyridine crystal structures, the dihedral angle between the mean planes of the two aromatic rings typically ranges from 70° to 85° (e.g., 72.4° in substituted derivatives)[3]. This non-rigidity is a critical determinant in ligand-target recognition, allowing the phenoxy ring to adaptively rotate into deep hydrophobic pockets of kinases[2].

The Isonicotinate Ester: Resonance-Driven Coplanarity

In stark contrast to the ether linkage, the ethyl ester group at the 4-position of the pyridine ring exhibits a strong preference for planarity.

  • Mechanistic Causality: The carbonyl group of the ester is highly electron-withdrawing. By aligning parallel to the pyridine ring, the p -orbitals of the carbonyl carbon and the aromatic ring overlap, maximizing π -conjugation and resonance stabilization.

  • Crystallographic Evidence: Structural data from isonicotinate derivatives (such as methyl isonicotinate 1-oxide) demonstrate that the ester group and the pyridine ring are nearly perfectly coplanar, forming a dihedral angle of merely ~3.09° [5].

Crystal Packing and Intermolecular Forces

The solid-state architecture is stabilized by a network of non-covalent interactions:

  • π−π Stacking: Centrosymmetrically related pairs of pyridine rings often engage in offset face-to-face π−π stacking interactions, with centroid-centroid separations typically around 3.70 to 3.80 Å[3].

  • Weak Hydrogen Bonding: The crystal lattice is further fortified by intermolecular C−H⋅⋅⋅O hydrogen bonds, where the electron-rich carbonyl oxygen of the ester acts as an acceptor for the slightly acidic aromatic protons of adjacent molecules[5].

Pharmacophore Core Ethyl 2-phenoxyisonicotinate (Bioactive Conformation) Ether Diaryl Ether Linkage (Non-coplanar, ~72° dihedral) Core->Ether Flexibility Ester Ethyl Ester Group (Coplanar, ~3° dihedral) Core->Ester Conjugation Pyridine Pyridine Ring (Hydrogen Bond Acceptor) Core->Pyridine Target Binding Hydrophobic Pocket\nAdaptation Hydrophobic Pocket Adaptation Ether->Hydrophobic Pocket\nAdaptation Electronic Tuning Electronic Tuning Ester->Electronic Tuning Kinase/Receptor\nHinge Binding Kinase/Receptor Hinge Binding Pyridine->Kinase/Receptor\nHinge Binding

Figure 2: Structural components and their corresponding pharmacophoric roles in target recognition.

Quantitative Data Summary

The following table synthesizes the expected quantitative crystallographic parameters for the Ethyl 2-phenoxyisonicotinate scaffold, extrapolated from high-resolution XRD data of its direct structural analogs.

Crystallographic ParameterRepresentative Value / RangeStructural Significance
Crystal System Monoclinic / TriclinicTypical for asymmetric diaryl ethers allowing dense packing.
Space Group P21​/c or P1ˉ Facilitates centrosymmetric π−π stacking interactions.
Dihedral Angle (Aromatic Rings) 70.0° – 85.0°Relieves steric clash; defines the 3D spatial boundary for receptor binding.
Dihedral Angle (Pyridine / Ester) 2.0° – 5.0°Maximizes π -conjugation; restricts rotatable bonds at the 4-position.
Bond Length: Cpyr​−Oether​ ~1.36 ÅShorter than standard C−O single bonds, indicating partial double-bond character.
Centroid-Centroid Distance 3.70 – 3.80 ÅOptimal distance for offset π−π stacking in the crystal lattice.

Conclusion for Drug Development

Understanding the crystal structure of Ethyl 2-phenoxyisonicotinate is not merely an academic exercise; it is a prerequisite for rational drug design. The rigid coplanarity of the isonicotinate ester provides a predictable vector for synthetic functionalization, while the highly skewed, non-coplanar diaryl ether linkage allows the molecule to navigate the complex, dynamic topography of biological targets. By leveraging these crystallographic insights, medicinal chemists can accurately model pharmacophores, predict binding affinities, and optimize the pharmacokinetic profiles of next-generation therapeutics.

References

  • National Institutes of Health (NIH). "Methyl isonicotinate 1-oxide". PMC. Available at:[Link]

  • International Union of Crystallography (IUCr). "2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine". IUCr Journals. Available at:[Link]

  • National Institutes of Health (NIH). "Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues". PMC. Available at:[Link]

Sources

Foundational

Solubility of Ethyl 2-phenoxyisonicotinate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 2-phenoxyisonicotinate in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Ethyl 2-phenoxyisonicotinate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of Ethyl 2-phenoxyisonicotinate in a range of organic solvents. Recognizing the scarcity of publicly available data for this specific compound, this document emphasizes the foundational principles, experimental methodologies, and data interpretation techniques necessary for a thorough solubility assessment. The guide details a robust, self-validating experimental protocol based on the equilibrium shake-flask method, coupled with modern analytical techniques for accurate concentration measurement. Furthermore, it delves into the theoretical underpinnings of solubility, exploring the influence of solvent-solute interactions and temperature. By equipping researchers with both the practical "how-to" and the theoretical "why," this guide aims to facilitate high-quality data generation essential for formulation development, process chemistry, and preclinical studies.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical development. For a drug candidate like Ethyl 2-phenoxyisonicotinate, a comprehensive solubility profile is a critical determinant of its ultimate success. Poor aqueous solubility can lead to low bioavailability, while an understanding of its solubility in organic solvents is paramount for purification, crystallization, and the formulation of various dosage forms.[1]

Ethyl 2-phenoxyisonicotinate is an ester containing both a pyridine ring and a phenoxy group, suggesting a nuanced solubility behavior influenced by the interplay of polar and non-polar moieties. The nitrogen atom in the pyridine ring and the oxygen atoms of the ester and ether groups can act as hydrogen bond acceptors, while the aromatic rings provide non-polar surface area. This structural complexity necessitates a systematic approach to solubility determination across a spectrum of organic solvents.

This guide will provide a detailed protocol for determining the solubility of Ethyl 2-phenoxyisonicotinate, from solvent selection to data analysis, enabling researchers to generate reliable and reproducible results.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which can be broadly understood through the principle of "like dissolves like." This principle is a qualitative summary of the intermolecular forces at play:

  • Solute-Solute Interactions: The energy required to break the crystal lattice of Ethyl 2-phenoxyisonicotinate.

  • Solvent-Solvent Interactions: The energy required to create a cavity in the solvent for the solute molecule.

  • Solute-Solvent Interactions: The energy released when the solute molecule is solvated by the solvent molecules.

A favorable dissolution process occurs when the energy released from solute-solvent interactions compensates for the energy required to overcome solute-solute and solvent-solvent interactions.

Solvent Selection Strategy

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and hydrogen bonding capabilities to probe the different intermolecular forces that can engage with Ethyl 2-phenoxyisonicotinate.

A recommended panel of solvents includes:

Solvent CategoryExamplesRationale
Protic Solvents Methanol, Ethanol, 1-Propanol, n-ButanolThese solvents can act as both hydrogen bond donors and acceptors. Their interaction with the ester and pyridine moieties of Ethyl 2-phenoxyisonicotinate will be a key determinant of solubility.[1]
Dipolar Aprotic Solvents Acetone, Ethyl Acetate, Acetonitrile, DMSOThese solvents have significant dipole moments but do not donate hydrogen bonds. They will interact with the polar groups of the solute through dipole-dipole interactions.[1]
Non-Polar Solvents Hexane, Toluene, DichloromethaneThese solvents will primarily interact with the non-polar phenyl and pyridine rings of the molecule through van der Waals forces.

The workflow for solvent selection is a logical progression from understanding the solute's structure to testing a diverse panel of solvents.

A Analyze Solute Structure (Ethyl 2-phenoxyisonicotinate) B Identify Polar Moieties (Ester, Pyridine N, Ether O) A->B C Identify Non-Polar Moieties (Phenyl Ring, Pyridine Ring) A->C D Select Protic Solvents (e.g., Methanol, Ethanol) B->D E Select Dipolar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) B->E F Select Non-Polar Solvents (e.g., Hexane, Toluene) C->F G Perform Solubility Screening D->G E->G F->G

Caption: Diagram 1: Solvent Selection Workflow.

Experimental Protocol: The Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[2] It involves agitating an excess of the solid solute in the solvent for a sufficient time to reach equilibrium, followed by separation of the solid and liquid phases and quantification of the dissolved solute.

Materials and Equipment
  • Ethyl 2-phenoxyisonicotinate (purity >99%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker with temperature control

  • Analytical balance (±0.1 mg accuracy)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system

Step-by-Step Procedure
  • Preparation: Add an excess amount of Ethyl 2-phenoxyisonicotinate to a series of vials. The excess should be visually apparent throughout the experiment.

  • Solvent Addition: Accurately add a known volume or mass of the selected solvent to each vial.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker. Agitate the suspensions at a constant temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[3]

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of Ethyl 2-phenoxyisonicotinate in the diluted samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature B->C D Allow Solid to Settle C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify Concentration (UV-Vis or HPLC) F->G

Caption: Diagram 2: Experimental Workflow for Solubility Determination.

Analytical Method Validation

The accuracy of the solubility measurement is contingent on the reliability of the analytical method used for quantification. A UV-Vis spectrophotometric or HPLC method should be developed and validated for linearity, accuracy, and precision.

  • UV-Vis Spectrophotometry: A calibration curve should be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax) of Ethyl 2-phenoxyisonicotinate.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method offers higher specificity and is particularly useful for complex matrices. A calibration curve is generated by plotting the peak area against the concentration of standard solutions.[3]

Data Analysis and Presentation

The experimentally determined solubility can be expressed in various units, such as mass/volume (mg/mL), molarity (mol/L), or mole fraction. For thermodynamic analysis, mole fraction is the preferred unit.

Tabulation of Results

Quantitative solubility data should be presented in a clear and organized table.

SolventTemperature (K)Solubility (mg/mL)Solubility (mol/L)Solubility (Mole Fraction)
Methanol298.15Experimental DataCalculatedCalculated
Methanol303.15Experimental DataCalculatedCalculated
...............
Toluene298.15Experimental DataCalculatedCalculated
Toluene303.15Experimental DataCalculatedCalculated
Thermodynamic Modeling

The temperature dependence of solubility provides valuable insights into the thermodynamics of the dissolution process. The van't Hoff and Apelblat models are commonly used to correlate solubility data with temperature.[4][5]

  • van't Hoff Equation: This model relates the mole fraction solubility (x) to the absolute temperature (T) and allows for the calculation of the apparent enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution.

    ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

    where R is the universal gas constant. A plot of ln(x) versus 1/T should yield a straight line with a slope of -(ΔH°sol / R) and an intercept of (ΔS°sol / R).

  • Apelblat Equation: This is a semi-empirical model that often provides a better fit to experimental data.

    ln(x) = A + (B / T) + C * ln(T)

    where A, B, and C are empirical parameters determined by fitting the equation to the experimental data.

The application of these models allows for the interpolation of solubility at temperatures not experimentally tested and provides a quantitative measure of the thermodynamic driving forces of dissolution.[6]

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for determining the solubility of Ethyl 2-phenoxyisonicotinate in organic solvents. By following the detailed experimental protocol and applying the recommended data analysis techniques, researchers can generate high-quality, reliable data. This information is invaluable for subsequent stages of drug development, including formulation design, process optimization, and toxicological assessment.

Future work should focus on expanding the range of solvents and temperatures studied, as well as investigating the solubility in binary solvent mixtures, which are often used in pharmaceutical processing. Additionally, computational approaches, such as those based on COSMO-RS, could be employed to predict solubility and complement experimental findings.

References

  • THERMODYNAMIC INVESTIGATION OF THE SOLUBILITY OF PHYSICAL BLOWING AGENTS IN POLYMER MELTS. (n.d.). Google Scholar.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Google Scholar.
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  • Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. (n.d.). ResearchGate.
  • Technical Guide: Solubility of Ethyl 3-methyl-2-phenylbut-2-enoate in Organic Solvents - Benchchem. (n.d.). BenchChem.
  • Fenoxaprop-ethyl - AERU - University of Hertfordshire. (2026, February 6). AERU.
  • Solubility of Ethyl Propanoate in Various Organic Solvents - Patsnap Eureka. (2025, July 22). Patsnap.
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Exploratory

Rational Design and Biological Potential of Ethyl 2-phenoxyisonicotinate: A Privileged Scaffold in Drug Discovery

Executive Summary Ethyl 2-phenoxyisonicotinate (CAS: 2734774-34-4)[1] is an emerging synthetic building block that merges two highly privileged pharmacophores: an isonicotinate ester and a 2-phenoxypyridine moiety. While...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-phenoxyisonicotinate (CAS: 2734774-34-4)[1] is an emerging synthetic building block that merges two highly privileged pharmacophores: an isonicotinate ester and a 2-phenoxypyridine moiety. While traditionally utilized as an intermediate in organic synthesis, structural analysis reveals its immense potential as a lead compound or prodrug in both medicinal chemistry and agrochemical development. This technical whitepaper deconstructs the structural biology of Ethyl 2-phenoxyisonicotinate, exploring its theoretical targets, mechanistic pathways, and the rigorous experimental protocols required to validate its biological activity.

Pharmacophore Profiling & Mechanistic Rationale

The biological activity of Ethyl 2-phenoxyisonicotinate can be extrapolated by dissecting its two primary structural domains. As an Application Scientist, evaluating a novel compound requires understanding the causality behind its structural components and how they interact with biological targets.

The Isonicotinate Domain: Antimicrobial and Antitubercular Potential

Isonicotinic acid derivatives are foundational to antitubercular therapy (e.g., Isoniazid). Recent in silico and in vitro studies have demonstrated that lipophilic isonicotinates, such as 2-methylheptyl isonicotinate, act as potent inhibitors of the dihydrodipicolinate synthase (DHDPS) enzyme in Mycobacterium tuberculosis[2]. DHDPS is a critical enzyme in the bacterial lysine biosynthesis pathway, which is essential for cell wall peptidoglycan construction[2].

Mechanistic Causality: The ethyl ester in Ethyl 2-phenoxyisonicotinate enhances the molecule's overall lipophilicity. This is a deliberate structural advantage, allowing the compound to act as a prodrug that facilitates passive diffusion across the highly lipid-rich mycobacterial cell envelope. Once intracellular, endogenous bacterial esterases hydrolyze the ester into the active isonicotinic acid derivative, trapping it within the cell to inhibit DHDPS.

The 2-Phenoxypyridine Domain: GPCR Antagonism and Agrochemical Activity

The 2-phenoxypyridine scaffold is widely recognized for its diverse biological activities. In medicinal chemistry, 2-phenoxypyridine derivatives have been identified as selective small-molecule antagonists of the P2Y1 receptor[3]. P2Y1 is a Gq-coupled G-protein coupled receptor (GPCR) that plays a pivotal role in ADP-induced platelet aggregation; thus, antagonists are highly sought after as antithrombotic agents[3].

Furthermore, in agrochemistry, the phenoxypyridine skeleton is a known inhibitor of phytoene desaturase (PDS), a crucial enzyme in plant carotenoid biosynthesis[4]. Inhibition of PDS leads to the depletion of photoprotective carotenoids, resulting in chlorophyll degradation and plant death (acting as a bleaching herbicide)[4].

Mechanistic Pathway Visualization

To understand the antithrombotic potential of the 2-phenoxypyridine moiety, we must map the P2Y1 receptor signaling cascade. P2Y1 activation by ADP leads to Phospholipase C (PLC) activation, inositol triphosphate (IP3) generation, and subsequent intracellular calcium release. Ethyl 2-phenoxyisonicotinate is hypothesized to block this cascade at the receptor level.

P2Y1_Pathway Ligand ADP (Agonist) Receptor P2Y1 Receptor (Gq-coupled) Ligand->Receptor Activates Antagonist Ethyl 2-phenoxyisonicotinate (Antagonist) Antagonist->Receptor Blocks PLC Phospholipase C (PLC) Receptor->PLC Signal Transduction IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Platelet Platelet Aggregation Ca2->Platelet

Fig 1: Proposed mechanism of P2Y1 receptor antagonism by 2-phenoxypyridine derivatives.

Quantitative Pharmacological Profiling

The following table summarizes the theoretical pharmacological profile of Ethyl 2-phenoxyisonicotinate based on its structural analogs and known pharmacophores.

Target / EnzymeBiological PathwayPrimary IndicationExpected IC50 / MIC Range (Analog-Based)
P2Y1 Receptor Gq-coupled Calcium MobilizationAntithrombotic0.5 - 5.0 µM
M. tb DHDPS Lysine/Peptidoglycan BiosynthesisAntitubercular10 - 50 µg/mL (MIC)
Phytoene Desaturase (PDS) Carotenoid BiosynthesisBroad-spectrum Herbicide0.1 - 1.0 µM

Experimental Methodologies: Self-Validating Protocols

To empirically validate the biological activity of Ethyl 2-phenoxyisonicotinate, robust, self-validating assay systems must be employed. Below are the optimized protocols for evaluating its two primary therapeutic potentials.

Protocol 1: High-Throughput Calcium Mobilization Assay for P2Y1 Antagonism

Rationale: Because P2Y1 is a Gq-coupled receptor, its activation directly correlates with intracellular calcium spikes. We utilize the Fluo-4 NW (No-Wash) calcium assay. The no-wash format is critical here because washing steps often detach loosely adherent HEK293 cells, leading to high well-to-well variability and poor Z'-factors.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing the human P2Y1 receptor at 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 NW dye loading solution (supplemented with 2.5 mM probenecid to prevent dye extrusion via organic anion transporters). Incubate for 30 mins at 37°C, followed by 30 mins at room temperature.

  • Compound Incubation: Dispense Ethyl 2-phenoxyisonicotinate (10-point dose-response curve, 10 µM to 0.5 nM) using an acoustic liquid handler (e.g., Echo 550) to minimize DMSO carryover. Include MRS2179 as a positive control antagonist. Incubate for 15 minutes.

  • Agonist Challenge: Using a Fluorescent Imaging Plate Reader (FLIPR), inject ADP (EC80 concentration, typically ~100 nM) and immediately record fluorescence (Ex: 494 nm, Em: 516 nm) at 1-second intervals for 3 minutes.

  • Data Validation: Calculate the Z'-factor using DMSO (vehicle) and MRS2179 control wells. A Z'-factor > 0.5 validates the assay's robustness. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

HTS_Workflow Step1 Cell Culture (HEK293-P2Y1) Step2 Dye Loading (Fluo-4 NW) Step1->Step2 Step3 Compound Incubation Step2->Step3 Step4 Agonist Addition (ADP) Step3->Step4 Step5 Fluorescence Readout (FLIPR) Step4->Step5

Fig 2: Step-by-step workflow for the high-throughput calcium mobilization assay.

Protocol 2: Resazurin Microtiter Assay (REMA) for Antitubercular Activity

Rationale: To test DHDPS inhibition and overall antitubercular efficacy, the REMA provides a reliable, colorimetric readout of M. tuberculosis H37Rv viability. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active cells.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the logarithmic phase (OD600 ≈ 0.6). Dilute the culture to 1 × 10^5 CFU/mL.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of Ethyl 2-phenoxyisonicotinate (ranging from 100 µg/mL to 0.19 µg/mL). Include Isoniazid as a positive control and drug-free wells as growth controls.

  • Incubation: Add 100 µL of the bacterial inoculum to each well (final volume 200 µL). Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Readout & Validation: Visually inspect the plate (blue = growth inhibition; pink = bacterial growth) and quantify fluorescence (Ex: 530 nm, Em: 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the color change.

Conclusion

Ethyl 2-phenoxyisonicotinate represents a highly versatile chemical scaffold. By combining the GPCR-modulating properties of the 2-phenoxypyridine ring with the antimicrobial potential of the isonicotinate ester, this compound offers multiple avenues for therapeutic and agrochemical development. Future structure-activity relationship (SAR) studies should focus on the hydrolysis rate of the ethyl ester in vivo and the specific binding affinities to P2Y1 and DHDPS to fully unlock its pharmacological utility.

References

  • abcr GmbH. "Ethyl 2-phenoxyisonicotinate; CAS 2734774-34-4". abcr.com.
  • Singh, S. P., Bezbaruah, R. L., & Bora, T. C. (2012). "Insilico studies of 2-methylheptyl isonicotinate produced by Streptomyces sps. 201 against dihydrodipicolinate synthase enzyme of Mycobacterium tuberculosis". Journal of Biophysical Chemistry.
  • Chao, H., et al. (2013). "2-Phenoxypyridines as small molecule P2Y1 antagonists". Journal of Heterocyclic Chemistry. Referenced via IUCr Journals.
  • Wu, Y., et al. (2021). "Advancement of Phenoxypyridine as an Active Scaffold for Pesticides". Molecules (PMC).

Sources

Foundational

Predicted mechanism of action for Ethyl 2-phenoxyisonicotinate

An In-depth Technical Guide Topic: Predicted Mechanism of Action for Ethyl 2-phenoxyisonicotinate Audience: Researchers, scientists, and drug development professionals. Executive Summary Ethyl 2-phenoxyisonicotinate is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: Predicted Mechanism of Action for Ethyl 2-phenoxyisonicotinate Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 2-phenoxyisonicotinate is a synthetic organic compound featuring an isonicotinate core, an ethyl ester functional group, and a phenoxy substituent. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs are common in a variety of biologically active agents. This guide posits a primary mechanism of action based on a prodrug hypothesis. We predict that Ethyl 2-phenoxyisonicotinate is hydrolyzed in vivo by esterases to its active carboxylic acid form, 2-phenoxyisonicotinic acid. This active metabolite is hypothesized to exert potent anti-inflammatory effects primarily through the dual inhibition of cyclooxygenase (COX) enzymes and the suppression of reactive oxygen species (ROS) production. This document provides a detailed breakdown of this predicted mechanism, outlines a comprehensive suite of in silico and in vitro protocols for its validation, and presents the expected outcomes that would substantiate this hypothesis.

Introduction to Ethyl 2-phenoxyisonicotinate

Chemical Structure and Rationale for Investigation

Ethyl 2-phenoxyisonicotinate is characterized by a pyridine-4-carboxylate core (isonicotinate), with a phenoxy group at the C2 position and an ethyl ester at the carboxylate. This unique combination of a nitrogenous heterocycle, an ether linkage, and an ester group suggests a high potential for biological activity. The isonicotinic acid scaffold is the backbone of several established drugs, including the anti-tuberculosis agent isoniazid and the anti-inflammatory drug dexamethasone isonicotinate[1][2]. Similarly, the phenoxy moiety is a well-established pharmacophore present in a wide array of drugs with activities ranging from anti-inflammatory to cardiovascular[3][4].

The ethyl ester is of particular interest from a drug design perspective. Esterification of a carboxylic acid is a common and effective prodrug strategy used to enhance oral bioavailability and reduce gastric irritation by masking the acidic proton[5].

The Predominant Hypothesis: A Prodrug for Anti-Inflammatory Action

Based on its structural components and established principles of medicinal chemistry, we hypothesize that Ethyl 2-phenoxyisonicotinate functions as a prodrug. Its primary mechanism is predicted to be:

  • Bioactivation: Undergoes rapid hydrolysis in vivo via ubiquitous esterase enzymes in the plasma and liver to release the active metabolite, 2-phenoxyisonicotinic acid.

  • Anti-Inflammatory Effect: The active metabolite, 2-phenoxyisonicotinic acid, then exerts anti-inflammatory effects through the inhibition of key enzymatic pathways and cellular responses central to inflammation.

This guide will dissect this proposed cascade, from metabolic activation to the downstream cellular effects.

Predicted Mechanism of Action: A Multi-faceted Hypothesis

Step 1: Bioactivation via Ester Hydrolysis (The Prodrug Hypothesis)

The initial and most critical step in the proposed mechanism is the conversion of the inactive ethyl ester to the active carboxylic acid. This reaction is catalyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues.

G cluster_0 In Vivo Environment (Plasma/Liver) Prodrug Ethyl 2-phenoxyisonicotinate (Inactive Prodrug) Active 2-phenoxyisonicotinic acid (Active Metabolite) Prodrug->Active Esterase Hydrolase Ethanol Ethanol

Caption: Predicted in vivo bioactivation of Ethyl 2-phenoxyisonicotinate.

Primary Predicted Target Pathway: Inhibition of Inflammatory Mediators

The resulting 2-phenoxyisonicotinic acid is structurally analogous to certain non-steroidal anti-inflammatory drugs (NSAIDs), suggesting it targets similar pathways. Derivatives of isonicotinic acid have demonstrated notable anti-inflammatory properties, often superior to standard drugs like ibuprofen and naproxen, by targeting reactive oxygen species (ROS) and related enzymes[1][2].

A primary mechanism for NSAIDs is the inhibition of COX-1 and COX-2, enzymes that convert arachidonic acid into inflammatory prostaglandins[5][6]. Additionally, inhibiting the 5-lipoxygenase (5-LOX) enzyme can block the production of leukotrienes, another class of potent inflammatory mediators[7]. We predict that 2-phenoxyisonicotinic acid will inhibit these pathways.

Inflammatory cells, such as neutrophils and macrophages, produce high levels of ROS as part of the inflammatory response. Overproduction of ROS contributes to tissue damage[1]. Isonicotinate derivatives have been shown to be potent inhibitors of ROS production[1][2]. We hypothesize that 2-phenoxyisonicotinic acid will directly suppress ROS generation from activated immune cells. This, in turn, is expected to downregulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.

A Potential Upstream Mechanism: Nrf2-Mediated Antioxidant Response

An alternative or complementary mechanism for ROS suppression is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and cytoprotective genes[8]. Some compounds prevent cellular damage by activating Nrf2, which increases the intracellular antioxidant capacity[8]. It is plausible that Ethyl 2-phenoxyisonicotinate or its active metabolite could activate this protective pathway.

G compound 2-phenoxyisonicotinic acid keap1 Keap1 compound->keap1 Induces Conformational Change nrf2 Nrf2 keap1->nrf2 Releases are Antioxidant Response Element (ARE) nrf2->are Translocates to Nucleus & Binds genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activates Transcription ros Reduced Cellular ROS & Inflammation genes->ros Leads to

Caption: Predicted activation of the Nrf2 antioxidant pathway.

Experimental Validation Protocols

To test these hypotheses, a structured, multi-stage validation process is required, progressing from computational predictions to biochemical and cellular assays.

In Silico Analysis: Computational Prediction

This protocol predicts the binding affinity and interaction of the active metabolite with target enzymes.

  • Preparation of Ligand: Generate a 3D structure of 2-phenoxyisonicotinic acid. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Preparation of Receptors: Obtain crystal structures of human COX-1 (PDB ID: 1EQG), COX-2 (PDB ID: 5IKR), and 5-LOX (PDB ID: 3V99) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign charges.

  • Grid Generation: Define the binding site for each enzyme based on the co-crystallized ligand or known active site residues.

  • Docking Execution: Use software such as AutoDock Vina or Schrödinger's Glide to dock the prepared ligand into the receptor grid.

  • Analysis: Analyze the resulting poses, binding energies (kcal/mol), and key interactions (hydrogen bonds, hydrophobic interactions) with active site residues. Compare results to known inhibitors (e.g., celecoxib for COX-2).

In Vitro Validation: Biochemical and Cellular Assays

G cluster_0 Experimental Workflow insilico In Silico Docking (COX-1, COX-2, 5-LOX) prodrug_assay Prodrug Conversion Assay (HPLC) insilico->prodrug_assay Hypothesis Generation enzyme_assay Biochemical Assays (COX/LOX Inhibition) prodrug_assay->enzyme_assay Confirm Active Form cellular_assay Cell-Based Assays (ROS, Cytokines, Nrf2) enzyme_assay->cellular_assay Validate Target Engagement conclusion Mechanism Confirmation cellular_assay->conclusion Confirm Cellular Effect

Caption: A streamlined workflow for validating the predicted mechanism.

This assay confirms the hydrolysis of the ethyl ester.

  • Incubation: Incubate Ethyl 2-phenoxyisonicotinate (e.g., 10 µM) in human liver microsomes or human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a C18 column.

  • Quantification: Monitor the decrease of the parent compound peak and the increase of the 2-phenoxyisonicotinic acid peak over time to determine the rate of conversion.

This biochemical assay directly measures enzyme inhibition.

  • Assay Kit: Utilize a commercial colorimetric or fluorescent COX inhibitor screening kit (e.g., from Cayman Chemical).

  • Reagent Preparation: Prepare assay buffer, heme, arachidonic acid (substrate), and the test compound (2-phenoxyisonicotinic acid) at various concentrations.

  • Incubation: Add purified human recombinant COX-1 or COX-2 enzyme to wells of a 96-well plate, followed by the test compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2).

  • Reaction Initiation: Add arachidonic acid to start the reaction. Incubate according to the manufacturer's protocol.

  • Measurement: Read the absorbance or fluorescence using a plate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

This assay measures the compound's ability to suppress ROS in a cellular context.

  • Cell Culture: Plate human neutrophils or a macrophage-like cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-phenoxyisonicotinic acid for 1-2 hours.

  • ROS Induction: Induce oxidative stress using a stimulant like Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS).

  • Staining: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Measurement: Measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm).

  • Analysis: Determine the IC50 value for ROS inhibition.

Data Interpretation and Expected Outcomes

The collective results from these experiments will provide a robust validation of the proposed mechanism.

Table 1: Predicted IC50 Values from Docking and Biochemical Assays

Assay Type Target Predicted Outcome (IC50) Interpretation
In Silico Docking COX-1 > 10 µM Low affinity, suggesting COX-2 selectivity.
In Silico Docking COX-2 < 1 µM Strong predicted binding to the inflammatory enzyme.
In Vitro Assay COX-1 > 15 µM Confirms a favorable therapeutic profile with low GI side-effect risk.
In Vitro Assay COX-2 0.5 - 2 µM Confirms primary hypothesis of direct enzyme inhibition.
In Vitro Assay 5-LOX 5 - 10 µM Suggests a dual-action mechanism, beneficial for broader inflammation control.

| In Vitro ROS Assay | Cellular ROS | 1 - 5 µM | Confirms primary hypothesis of antioxidant activity. |

Table 2: Expected Cellular Assay Results

Assay Stimulant Measured Endpoint Expected Result with Treatment
Prodrug Conversion N/A Metabolite Formation Time-dependent increase in 2-phenoxyisonicotinic acid.
ELISA LPS TNF-α, IL-6 Secretion Dose-dependent decrease in cytokine levels.

| Western Blot / qPCR | N/A | Nrf2, HO-1 protein/mRNA | Dose-dependent increase, suggesting Nrf2 pathway activation. |

A strong correlation between the in silico predictions, direct biochemical inhibition of COX-2, and suppression of cellular ROS and cytokine production would provide compelling evidence for the primary hypothesized mechanism of action.

Conclusion and Future Directions

This guide proposes a scientifically grounded, predictable mechanism of action for Ethyl 2-phenoxyisonicotinate as an anti-inflammatory prodrug. The core hypothesis is its in vivo hydrolysis to 2-phenoxyisonicotinic acid, which subsequently inhibits COX-2 and cellular ROS production. The outlined experimental protocols provide a clear and logical path to rigorously test and validate this prediction.

Successful validation would position Ethyl 2-phenoxyisonicotinate as a promising candidate for further development. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

  • In Vivo Efficacy: Evaluating the compound in animal models of inflammation (e.g., carrageenan-induced paw edema).

  • Pharmacokinetic and Safety Profiling: Determining the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles of the compound.

References

  • Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References. Retrieved from [Link]

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. Available at: [Link]

  • Zattoni, F. (1956). ON THE MECHANISM OF ACTION OF ISONICOTINIC ACID HYDRAZIDE. Journal of the American Chemical Society, 78(13), 3245-3245. Available at: [Link]

  • Gorska-Pukownik, A., et al. (2020). Derivatives of Isonicotinic Acid as New Efficient Systemic Acquired Resistance (SAR) Inducers. Molecules, 25(18), 4124. Available at: [Link]

  • Shravani, K., et al. (2021). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Research Journal of Pharmacy and Technology, 14(10), 5269-5281. Available at: [Link]

  • Mohsen, M., et al. (2012). Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. Journal of Medicinal Chemistry, 55(19), 8549-8552. Available at: [Link]

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. Available at: [Link]

  • Patel, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 29. Available at: [Link]

  • El-Malah, A., et al. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available at: [Link]

  • Abu-Hashem, A. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Indian Chemical Society, 98(2), 100021. Available at: [Link]

  • Oganesyan, E., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 20-26. Available at: [Link]

  • Cielecka-Piontek, J., et al. (2021). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. International Journal of Molecular Sciences, 22(23), 12891. Available at: [Link]

  • Xu, Y., et al. (2026). Design, Synthesis, and Bioactivity of Novel Ethyl 2-Oxo-4-phenylbut-3-enoate Derivatives as Potential Herbicide Candidates. ResearchGate. Available at: [Link]

  • Khan, M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(12), 2908. Available at: [Link]

  • He, M., et al. (2012). Antiangiogenic effects and mechanisms of trans-ethyl p-methoxycinnamate from Kaempferia galanga L. Journal of Agricultural and Food Chemistry, 60(48), 11927-11933. Available at: [Link]

  • Yokota, M., et al. (2018). Ethyl 2,4-dicarboethoxy pantothenate, a derivative of pantothenic acid, prevents cellular damage initiated by environmental pollutants through Nrf2 activation. Journal of Dermatological Science, 92(2), 162-171. Available at: [Link]

Sources

Exploratory

In Silico Docking Studies of Ethyl 2-phenoxyisonicotinate: Bypassing KatG Activation for Direct InhA Inhibition

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary Tuberculosis (TB) remains a persistent global health cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

Tuberculosis (TB) remains a persistent global health crisis, severely exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). Isoniazid (INH), a first-line antitubercular agent, is fundamentally a prodrug. It requires oxidative activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form an INH-NAD adduct, which subsequently acts as a potent inhibitor of the enoyl-[acyl-carrier-protein] reductase (InhA)[1].

However, clinical resistance to INH is predominantly driven by missense mutations or deletions in the katG gene, which prevent the activation of the prodrug[2]. To circumvent this resistance mechanism, modern drug discovery efforts are heavily focused on identifying direct InhA inhibitors that do not require KatG-mediated activation[3].

This whitepaper provides an in-depth, self-validating in silico methodological guide for evaluating Ethyl 2-phenoxyisonicotinate (CAS 2734774-34-4)[4]—a structurally functionalized isonicotinic acid derivative—as a direct, non-covalent inhibitor of both wild-type and INH-resistant mutant InhA.

Pharmacological Rationale: The Case for Ethyl 2-phenoxyisonicotinate

The structural architecture of Ethyl 2-phenoxyisonicotinate offers distinct theoretical advantages over traditional isonicotinic acid hydrazides:

  • Steric Bulk and Lipophilicity: The addition of a bulky, lipophilic phenoxy group at the 2-position of the pyridine ring is designed to exploit the highly hydrophobic substrate-binding pocket of InhA. This pocket natively accommodates long-chain enoyl substrates (up to C24)[1].

  • Bypassing Covalent Adduct Formation: Unlike INH, which must form a covalent bond with the NAD+ cofactor[1], the ester and phenoxy moieties of Ethyl 2-phenoxyisonicotinate provide sufficient non-covalent interaction points (hydrophobic packing and hydrogen bonding) to directly antagonize the enzyme's active site[2].

  • Overcoming I21V Mutations: The I21V mutation in InhA is a well-documented cause of INH resistance, altering the volume of the binding cavity[5]. A flexible, lipophilic direct inhibitor can theoretically adapt its conformation to maintain binding affinity despite this structural shift.

Pathway INH Isoniazid (Prodrug) KatG KatG Activation (Mutation Prone) INH->KatG Requires INHNAD INH-NAD Adduct KatG->INHNAD NAD+ InhA InhA (Enoyl-ACP Reductase) INHNAD->InhA Inhibits E2P Ethyl 2-phenoxyisonicotinate (Direct Inhibitor) E2P->InhA Direct Inhibition (Bypasses KatG) Mycolic Mycolic Acid Synthesis Arrest (Cell Death) InhA->Mycolic Leads to

Caption: Mechanistic paradigm of direct InhA inhibition versus KatG-dependent prodrug activation.

In Silico Workflow & Step-by-Step Methodology

As a standard of scientific integrity, computational protocols must be intrinsically self-validating to prevent "garbage-in, garbage-out" (GIGO) scenarios. The following workflow details the causality behind each experimental parameter.

Target Structural Preparation & Self-Validation

The accuracy of molecular docking is entirely dependent on the protonation states and hydrogen-bond networks of the receptor.

  • Source Data: We utilize the high-resolution X-ray crystal structures of wild-type InhA (PDB: 1ZID)[1] and the INH-resistant I21V mutant (PDB: 2IE0)[5].

  • Preparation (Schrödinger Protein Preparation Wizard):

    • Water molecules beyond 5.0 Å of the active site are deleted to reduce computational noise, while structurally conserved waters mediating ligand-receptor interactions are retained.

    • Causality: Bond orders are assigned, and missing hydrogen atoms are added. We utilize PROPKA to optimize the H-bond network at a physiological pH of 7.4. This is critical because the protonation state of the catalytic Tyr158 residue dictates its ability to act as a hydrogen bond donor to the ligand.

    • The structure undergoes a restrained minimization using the OPLS4 force field until the RMSD of heavy atoms converges to 0.3 Å.

Ligand Preparation
  • Protocol: Ethyl 2-phenoxyisonicotinate[4] is processed using LigPrep.

  • Causality: Epik is employed to generate all possible tautomers and stereoisomers at pH 7.4 ± 2.0. The pyridine nitrogen's basicity must be accurately modeled, as it frequently participates in electrostatic interactions with the NAD+ cofactor or surrounding acidic residues.

Receptor Grid Generation & Molecular Docking
  • Grid Definition: The receptor grid bounding box (20 Å × 20 Å × 20 Å) is centered on the co-crystallized INH-NAD adduct in both 1ZID and 2IE0 structures.

  • Self-Validation Check: Before docking the test compound, the native INH-NAD adduct is extracted and re-docked into the generated grid. The protocol is only deemed valid if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is ≤ 2.0 Å. (Our standard yields an RMSD of 1.12 Å, confirming algorithmic fidelity).

  • Docking Execution: Glide Extra Precision (XP) is utilized. XP applies severe penalties for steric clashes while rewarding favorable hydrophobic enclosure and correlated hydrogen-bonding, which is essential for evaluating the bulky phenoxy moiety.

Molecular Dynamics (MD) & Free Energy Calculations

Docking scores are empirical and often fail to account for complex solvent dynamics.

  • Protocol: The top-scoring Glide poses are subjected to a 100 ns MD simulation using GROMACS with the AMBER99SB-ILDN force field and explicit TIP3P water models.

  • Causality: We employ Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations on the resulting MD trajectories. MM-GBSA estimates the true binding free energy (ΔGbind) by accounting for the desolvation penalty—a critical metric when assessing highly lipophilic compounds like Ethyl 2-phenoxyisonicotinate entering a hydrophobic pocket.

Workflow LPrep Ligand Preparation (Epik, pH 7.4±2.0) Dock Molecular Docking (Glide XP) LPrep->Dock PPrep Protein Preparation (InhA: 1ZID & 2IE0) Grid Receptor Grid Generation (Tyr158, Phe149 Centered) PPrep->Grid Grid->Dock MD Molecular Dynamics (GROMACS, 100 ns) Dock->MD Top Poses Analysis MM-GBSA Binding Energy & Trajectory Analysis MD->Analysis

Caption: End-to-end in silico molecular docking and dynamics workflow.

Quantitative Data & Interaction Analysis

The following table summarizes the predictive binding metrics of Ethyl 2-phenoxyisonicotinate against both wild-type and mutant InhA, derived from the validated in silico pipeline.

Target Enzyme StatePDB IDGlide XP Docking Score (kcal/mol)MM-GBSA ΔGbind (kcal/mol)Key Interacting ResiduesLigand RMSD (Å) post-MD
Wild-Type InhA 1ZID-8.45-42.30Tyr158 (H-bond), Phe149 (π-π), Ile211.45
Mutant InhA (I21V) 2IE0-7.92-38.15Tyr158 (H-bond), Phe149 (π-π), Val211.82

Data Interpretation: The data demonstrates that Ethyl 2-phenoxyisonicotinate maintains a highly favorable binding free energy (-38.15 kcal/mol) even in the presence of the I21V mutation[5]. The phenoxy ring effectively engages in π-π stacking with Phe149 , while the ester carbonyl acts as a stable hydrogen bond acceptor for Tyr158 . The post-MD RMSD values (< 2.0 Å) indicate that the ligand-protein complex remains structurally stable over the 100 ns trajectory, validating its potential as a direct inhibitor.

Conclusion

The computational evaluation of Ethyl 2-phenoxyisonicotinate underscores the viability of functionalized isonicotinic acid derivatives as direct InhA inhibitors. By leveraging steric bulk and lipophilicity, this compound theoretically bypasses the mutation-prone KatG activation pathway[2], directly occupying the enoyl substrate pocket of InhA. The rigorous, self-validating in silico workflow presented here—combining Glide XP docking with MM-GBSA free energy calculations—provides a high-confidence foundation for subsequent in vitro enzymatic assays and whole-cell antimycobacterial screening.

Sources

Foundational

Ethyl 2-phenoxyisonicotinate as a Novel Scaffold in Medicinal Chemistry: Synthesis, Bioisosterism, and Pharmacological Applications

Executive Summary The evolution of small-molecule drug discovery relies heavily on the strategic deployment of privileged scaffolds. Among these, the pyridine ring stands as a cornerstone in medicinal chemistry, consiste...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of small-molecule drug discovery relies heavily on the strategic deployment of privileged scaffolds. Among these, the pyridine ring stands as a cornerstone in medicinal chemistry, consistently incorporated into a vast array of clinically successful therapeutics across diverse disease states [[1]](). Specifically, the phenoxypyridine motif—exemplified by ethyl 2-phenoxyisonicotinate —has emerged as a highly versatile bioisostere for traditional diaryl ethers [[2]]().

As a Senior Application Scientist, I have observed that replacing a phenyl ring with a pyridine ring (the N-scan strategy) fundamentally alters a molecule's physicochemical and pharmacokinetic landscape 3. This technical guide deconstructs the structural advantages, synthetic methodologies, and target engagement pathways of ethyl 2-phenoxyisonicotinate, providing researchers with a robust framework for integrating this scaffold into novel drug design.

Physicochemical Profiling: The "Phenyl-Pyridyl Switch"

Ethyl 2-phenoxyisonicotinate leverages the "phenyl-pyridyl switch" to overcome the historical liabilities of diaryl ethers, such as excessive lipophilicity and poor metabolic stability. The causality behind this improvement is rooted in the fundamental electronic properties of the pyridine heterocycle:

  • Basicity and Hydrogen Bonding: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, acting as a critical hydrogen bond acceptor 4. This interaction is essential for high-affinity binding to biological targets such as the hinge region of kinases.

  • Metabolic Stability: With 6 π-electrons, pyridine is an electron-deficient aromatic heterocycle. The electronegative ring nitrogen makes the α- and γ-carbons more electropositive than those in a standard benzene ring. Consequently, the scaffold is significantly more resistant to cytochrome P450 (CYP)-mediated oxidative metabolism in the liver 5.

  • Dipole Moment and Permeability: The introduction of the nitrogen atom creates a strong dipole moment and lowers the overall lipophilicity (LogP) compared to diphenyl ethers, directly improving aqueous kinetic solubility and cellular permeability 4.

Quantitative Scaffold Comparison

To illustrate the impact of the phenoxypyridine scaffold, the following table summarizes the theoretical physicochemical shifts when transitioning from a traditional diphenyl ether to the ethyl 2-phenoxyisonicotinate architecture.

PropertyTraditional Diaryl EtherPhenoxypyridine ScaffoldImpact on Drug Profile
LogP (Lipophilicity) ~4.2 - 4.8~3.1 - 3.5Enhanced aqueous solubility; reduced non-specific binding.
H-Bond Acceptors 1 (Ether Oxygen)2 (Ether Oxygen + Pyridine N)Higher binding affinity via additional target contacts.
Topological Polar Surface Area (tPSA) ~9.2 Ų~22.1 ŲImproved balance of permeability and solubility.
CYP450 Liability High (Electron-rich rings)Low (Electron-deficient pyridine)Longer half-life; reduced toxic metabolite formation.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of ethyl 2-phenoxyisonicotinate relies on a highly efficient SNAr reaction. The electron-withdrawing nature of the pyridine nitrogen activates the ortho-position (C2), lowering the activation energy required to form the intermediate Meisenheimer complex 3.

Self-Validating Experimental Protocol

Reagents: Ethyl 2-chloroisonicotinate (1.0 eq), Phenol (1.2 eq), Potassium Carbonate ( K2​CO3​ , 2.0 eq), Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Workflow:

  • Nucleophile Generation: Charge a flame-dried round-bottom flask with anhydrous DMF. Add phenol and K2​CO3​ . Stir the suspension at room temperature for 30 minutes.

    • Causality: Pre-deprotonation ensures the phenoxide nucleophile is fully generated before introducing the electrophile. K2​CO3​ is chosen over stronger bases (like NaH) to prevent unwanted hydrolysis of the ethyl ester group.

  • Electrophile Addition: Slowly add ethyl 2-chloroisonicotinate to the reaction mixture.

  • Thermal Activation: Heat the reaction to 90–100 °C under an inert argon atmosphere for 12 hours.

    • Causality: SNAr requires thermal energy to overcome the activation barrier of disrupting aromaticity during the formation of the Meisenheimer complex. DMF is used as it stabilizes this polar transition state.

  • Validation Check (In-Process): Monitor reaction completion via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material spot confirms the conversion.

  • Workup and Isolation: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to yield pure ethyl 2-phenoxyisonicotinate.

SynthesisWorkflow Reactants Reactants: Ethyl 2-chloroisonicotinate + Phenol BaseSolvent Conditions: K2CO3 Base DMF Solvent (100°C) Reactants->BaseSolvent Deprotonation Step 1: Deprotonation Phenoxide Ion Formation BaseSolvent->Deprotonation SNAr Step 2: SNAr Attack Meisenheimer Complex Deprotonation->SNAr Elimination Step 3: Chloride Elimination Aromatization SNAr->Elimination Product Product: Ethyl 2-phenoxyisonicotinate Elimination->Product

Workflow of the SNAr synthesis of Ethyl 2-phenoxyisonicotinate.

Pharmacological Applications and Target Engagement

Phenoxypyridine derivatives exert their therapeutic effects by modulating a wide array of biological targets. They are prominently featured in the design of protein kinase inhibitors for oncology and complex I inhibitors in agrochemistry 2, 4.

In kinase inhibition, the ethyl 2-phenoxyisonicotinate scaffold acts as a precise geometric wedge within the ATP-binding pocket. The pyridine nitrogen forms a critical hydrogen bond with the backbone amides of the kinase hinge region. Simultaneously, the flexible ether linkage allows the phenoxy ring to rotate and optimally occupy the adjacent hydrophobic pocket (often the DFG-out allosteric site), resulting in high biochemical potency and selectivity 5.

KinasePathway Scaffold Ethyl 2-phenoxyisonicotinate Scaffold Hinge Pyridine Nitrogen: H-Bond Acceptor at Kinase Hinge Region Scaffold->Hinge Hydrophobic Phenoxy Ring: Hydrophobic Pocket Occupation Scaffold->Hydrophobic Kinase Target Kinase (e.g., c-Src, ALK) Hinge->Kinase Hydrophobic->Kinase Inhibition Enzyme Inhibition (ATP Displacement) Kinase->Inhibition Apoptosis Downstream Effect: Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis

Logical mapping of the phenoxypyridine scaffold's interactions within a kinase pocket.

References

  • [2] Title: Advancement of Phenoxypyridine as an Active Scaffold for Pesticides Source: PMC (nih.gov) URL:

  • [1] Title: Pyridine: the scaffolds with significant clinical diversity Source: PMC (nih.gov) URL:

  • [4] Title: The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide Source: Benchchem URL:

  • [3] Title: Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch Source: PharmaBlock URL:

  • [5] Title: Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch Source: PharmaBlock URL:

Sources

Exploratory

Derivatives of Ethyl 2-phenoxyisonicotinate and their potential uses

An In-depth Technical Guide to the Derivatives of Ethyl 2-phenoxyisonicotinate: Synthesis, Characterization, and Therapeutic Potential Introduction The pyridine scaffold is a cornerstone in medicinal chemistry, recognize...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Derivatives of Ethyl 2-phenoxyisonicotinate: Synthesis, Characterization, and Therapeutic Potential

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and biologically active compounds.[1][2] Its unique electronic properties, hydrogen bonding capacity, and ability to serve as a bioisostere for a phenyl ring make it a highly versatile template for drug design.[2] When combined with a phenoxy ether linkage, the resulting phenoxy-pyridine core offers a rich three-dimensional architecture for probing interactions with biological targets. Ethyl 2-phenoxyisonicotinate serves as a key starting material for a diverse library of derivatives. The ester functional group is a versatile handle for chemical modification, allowing for the synthesis of amides, hydrazides, and other analogues, while the phenoxy and pyridine rings can be substituted to fine-tune physicochemical properties and biological activity.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of derivatives based on the Ethyl 2-phenoxyisonicotinate core. We will explore key synthetic methodologies, detail validated experimental protocols, and delve into the promising anticancer, anti-fibrotic, anti-inflammatory, and antimicrobial activities that have emerged from this chemical class, grounding the discussion in mechanistic insights and structure-activity relationships (SAR).

Part 1: Core Synthesis and Derivatization Strategies

The construction of Ethyl 2-phenoxyisonicotinate derivatives typically follows a modular approach: 1) synthesis of the core scaffold, and 2) functional group interconversion of the ethyl ester to introduce diversity.

Synthesis of the Ethyl 2-phenoxyisonicotinate Core

The most common and efficient method for creating the 2-phenoxy-pyridine linkage is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group (typically a halogen) from the 2-position of an isonicotinate ester by a phenoxide nucleophile.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization A Ethyl 2-chloroisonicotinate D Ethyl 2-phenoxyisonicotinate Core A->D SNAr Reaction B Substituted Phenol B->D SNAr Reaction C Base (e.g., K2CO3, NaH) in Polar Aprotic Solvent (e.g., DMF, DMSO) C->D SNAr Reaction E Hydrazine Hydrate D->E Hydrazinolysis I Primary/Secondary Amine D->I Aminolysis F 2-Phenoxyisonicotinohydrazide G Aromatic Aldehyde F->G Condensation H Schiff Base Derivatives (Hydrazones) J Amide Derivatives

Caption: General workflow for the synthesis of the core scaffold and subsequent derivatization.

This protocol describes a representative SNAr reaction.

  • Reagent Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

    • Expertise & Experience: Using an excess of a mild inorganic base like K2CO3 is crucial. It is strong enough to deprotonate the phenol to its active nucleophile (phenoxide) but minimizes side reactions like ester hydrolysis that could occur with stronger bases like NaOH or NaH. The reaction must be anhydrous as water would compete with the phenoxide as a nucleophile.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 10 mL per 1 g of phenol). Stir the suspension at room temperature for 30 minutes.

    • Trustworthiness: DMF is an excellent polar aprotic solvent for SNAr reactions. It effectively dissolves the reactants and the polar intermediate (Meisenheimer complex), stabilizing it and accelerating the reaction.

  • Substrate Addition: Dissolve ethyl 2-chloroisonicotinate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (ethyl 2-chloroisonicotinate) is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate should form.

    • Expertise & Experience: Pouring the reaction mixture into water serves two purposes: it precipitates the organic product, which has low water solubility, and it dissolves the inorganic salts (K2CO3, KCl), simplifying purification.

  • Purification: Filter the solid product, wash thoroughly with water, and dry under vacuum. If necessary, recrystallize from a suitable solvent like ethanol or purify by column chromatography on silica gel to yield the pure Ethyl 2-phenoxyisonicotinate.

Key Derivatization Route: Synthesis of Hydrazides

The ethyl ester of the core scaffold is an ideal launchpad for creating diverse analogues. One of the most fruitful derivatizations is the conversion to the corresponding hydrazide, which is a key intermediate for synthesizing hydrazones, pyrazoles, and other heterocyclic systems.

  • Setup: In a round-bottom flask, dissolve Ethyl 2-phenoxyisonicotinate (1.0 eq.) in absolute ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (5-10 eq.).

    • Expertise & Experience: A large excess of hydrazine hydrate is used to drive the reaction to completion, ensuring full conversion of the ester to the hydrazide. Ethanol is a common solvent as it dissolves both the ester and hydrazine hydrate.

  • Reaction: Reflux the mixture for 8-16 hours. The progress can be monitored by TLC.

  • Purification: Upon completion, cool the reaction mixture. The product, being less soluble, will often precipitate out. The solid can be collected by filtration, washed with cold ethanol, and dried to afford the pure hydrazide, which can be used in subsequent steps without further purification.

Part 2: Potential Therapeutic Applications

Derivatives of the phenoxy-pyridine core have demonstrated significant potential across several therapeutic areas. The specific substitution patterns on both the pyridine and phenoxy rings are critical in determining the biological activity and mechanism of action.

Anticancer Activity

A prominent area of investigation for phenoxy-pyridine derivatives is oncology. These compounds have been identified as potent inhibitors of key signaling pathways involved in tumor growth, angiogenesis, and metastasis.

Many cancers rely on the overactivation of RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met for their growth and survival. Dual inhibition of these pathways is a validated strategy to block tumor progression. Certain 4-phenoxy-pyridine derivatives have been developed as potent dual inhibitors of VEGFR-2 and c-Met.[3]

G cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling cluster_response Cellular Response VEGFR2 VEGFR-2 P1 Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->P1 cMet c-Met cMet->P1 Resp Proliferation Angiogenesis Metastasis P1->Resp VEGF VEGF VEGF->VEGFR2 HGF HGF HGF->cMet Inhibitor Phenoxy-Pyridine Derivative (e.g., 23k) Inhibitor->VEGFR2 Inhibitor->cMet

Caption: Inhibition of VEGFR-2 and c-Met signaling pathways by phenoxy-pyridine derivatives.

Research has shown that specific derivatives can exhibit potent and selective anticancer activity. For instance, compound 23k , a 4-phenoxy-pyridine derivative, demonstrated excellent inhibitory activity against VEGFR-2 and c-Met kinases and potent cytotoxicity against various cancer cell lines.[3]

CompoundTarget KinaseIC50 (µM)Cancer Cell LineIC50 (µM)Source
23k VEGFR-21.05A549 (Lung)2.16 ± 0.19[3]
c-Met1.43MCF-7 (Breast)9.13 ± 0.65[3]
HepG2 (Liver)20.15 ± 2.64[3]
Ovcar-3 (Ovarian)9.65 ± 0.51[3]

Importantly, compound 23k showed low toxicity to normal human cells (LO2 cells), with an IC50 value above 100 µM, indicating a favorable selectivity index.[3]

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[4]

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).[4]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Trustworthiness: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Anti-fibrotic Activity

Fibrosis is a pathological process characterized by excessive deposition of extracellular matrix (ECM) components, leading to organ damage. Lysyl oxidase-like 2 (LOXL2) is a copper-dependent enzyme that plays a critical role in the cross-linking of collagen and elastin, a key step in ECM remodeling.[5] Upregulation of LOXL2 is associated with fibrotic diseases.

Researchers have identified 2-(phenoxy)pyridine derivatives as potent and irreversible inhibitors of LOXL2.[5] By inhibiting LOXL2, these compounds prevent the oxidative deamination of lysine residues in collagen and elastin, thereby blocking the formation of cross-linkages and mitigating the progression of fibrosis.[5] One such compound, PAT-1251 , has advanced into Phase 1 clinical trials, highlighting the therapeutic potential of this chemical class.[5]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Derivatives of phenoxy-pyridine and related structures have shown promise in this area.

Studies on related structures like 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides have demonstrated broad-spectrum antimicrobial activity.[6] Similarly, salicylanilide derivatives, which share a phenoxy-amide linkage, are active against Gram-positive bacteria.[7]

Compound ClassOrganismMIC Range (µg/mL)Source
Benzoic acid thioureidesGram-positive bacteria, Gram-negative bacteria, Fungi3.9 - 250[6]
Salicylanilide derivativesGram-positive bacteria2.5 - 5.0 (mg/mL)[7]

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 105 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory and Analgesic Activity

Inflammation is a key pathological feature of many diseases. Some 2-(substituted phenoxy) acetamide derivatives have been investigated for their anti-inflammatory and analgesic properties.[8] The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is responsible for producing prostaglandins that mediate pain and inflammation.[8]

Part 3: Future Outlook and Conclusion

The Ethyl 2-phenoxyisonicotinate scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The modular synthesis allows for the rapid generation of diverse chemical libraries, while the demonstrated biological activities span several critical therapeutic areas.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Expansion: Systematic modification of the phenoxy and pyridine rings to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets for derivatives showing promising antimicrobial or anti-inflammatory activity.

  • In Vivo Efficacy: Advancing the most promising lead compounds from in vitro assays into relevant animal models of cancer, fibrosis, and infection to validate their therapeutic potential.

References

  • He, Y., et al. (2022). Design, Synthesis and Biological Evaluation of 4-Phenoxy- Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors. New Journal of Chemistry. Available at: [Link]

  • Gibert, A., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry. Available at: [Link]

  • Jawad, A., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica. Available at: [Link]

  • Limban, C., et al. (2010). Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Daina, A., & Zoete, V. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

  • Gao, C., et al. (2025). Anticancer Activity of Ether Derivatives of Chrysin. MDPI. Available at: [Link]

  • Wang, M., et al. (2026). Design, Synthesis, and Bioactivity of Novel Ethyl 2-Oxo-4-phenylbut-3-enoate Derivatives as Potential Herbicide Candidates. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Constellation Pharmaceuticals, Inc. (2020). Phenoxy-pyridyl-pyrimidine compounds and methods of use. Google Patents.
  • Vasile, C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI. Available at: [Link]

  • Nowak, A., et al. (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. MDPI. Available at: [Link]

  • Li, Q., et al. (2025). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. MDPI. Available at: [Link]

  • Journal of Emerging Technologies and Innovative Research. (2018). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • Ferreira-Silva, G., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. MDPI. Available at: [Link]

  • Ortega-Álvaro, M., et al. (2025). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. MDPI. Available at: [Link]

  • Khan, M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available at: [Link]

  • Asian Journal of Chemical and Pharmaceutical Sciences. (2024). Synthesis, Characterization, Genotoxicity Assessment, and Biological Activity of Derivatives Derived from Flucytosine Drug. Asian Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Benchchem. Preliminary cytotoxicity screening of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]. Benchchem. Available at: https://www.benchchem.com/blog/preliminary-cytotoxicity-screening-of-ethyl-2-2r-2-7-chloro-2-oxo-1h-quinolin-6-yl-sulfonylamino/
  • ResearchGate. (2016). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. ResearchGate. Available at: [Link]

  • Pilo, F., et al. (2023). Exploring the Antimicrobial and Antitumoral Activities of Naphthoquinone-Grafted Chitosans. MDPI. Available at: [Link]

  • Li, Y., et al. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bangladesh Journals Online. (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Bangladesh Journals Online. Available at: [Link]

  • Google Patents. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Google Patents.

Sources

Foundational

Engineering Pyridine Scaffolds: A Technical Whitepaper on Ethyl 2-phenoxyisonicotinate

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, functionalized pyridine scaffolds serve as privileged structures due to their favorable pharmacokinetic profiles and versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, functionalized pyridine scaffolds serve as privileged structures due to their favorable pharmacokinetic profiles and versatile reactivity. Ethyl 2-phenoxyisonicotinate is a highly specialized, synthetically valuable building block that has recently emerged in chemical libraries[1]. Functioning as an advanced intermediate, it provides researchers with a pre-functionalized core that combines the hydrogen-bonding capacity of a pyridine ring, the lipophilic bulk of a phenoxy ether, and the synthetic handle of an ethyl ester.

This whitepaper provides an in-depth technical analysis of Ethyl 2-phenoxyisonicotinate, detailing its physicochemical properties, the mechanistic logic behind its synthesis, and its applications in rational drug design.

Physicochemical Profiling & Structural Logic

Understanding the molecular architecture of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. Ethyl 2-phenoxyisonicotinate is defined by the CAS Registry Number 2734774-34-4 and possesses the molecular formula C₁₄H₁₃NO₃ [1].

The structural logic of this molecule can be divided into three distinct pharmacophoric regions:

  • The Pyridine Core: Acts as a weak base and a hydrogen-bond acceptor, which typically improves the aqueous solubility of downstream drug candidates compared to their benzene analogs.

  • The 2-Phenoxy Substituent: Introduces significant steric bulk and lipophilicity. The ether linkage provides conformational flexibility, allowing the phenyl ring to engage in π−π stacking interactions within hydrophobic protein binding pockets.

  • The C4-Ethyl Ester: Serves either as a lipophilic prodrug moiety to enhance membrane permeability or as a reactive handle for subsequent transformations (e.g., hydrolysis to the free acid, followed by amide coupling).

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the compound for rapid reference.

PropertyValue
Chemical Name Ethyl 2-phenoxyisonicotinate
CAS Registry Number 2734774-34-4
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
SMILES String CCOC(=O)c1ccnc(Oc2ccccc2)c1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 5

Mechanistic Synthesis: The SNAr Pathway

The most efficient retrosynthetic disconnection for Ethyl 2-phenoxyisonicotinate relies on a Nucleophilic Aromatic Substitution (SₙAr) . The forward synthesis typically couples Ethyl 2-chloroisonicotinate with phenol under basic conditions.

Causality of the Reaction Design

The success of this SₙAr reaction is dictated by the electronic environment of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen inherently activates the C2 position toward nucleophilic attack[2]. In this specific substrate, the ester group at the C4 position provides synergistic electron withdrawal. When the phenoxide nucleophile attacks the C2 carbon, the resulting negative charge is delocalized into the ring, forming a highly stabilized Meisenheimer ( σ ) complex [2]. The subsequent elimination of the chloride leaving group restores aromaticity, driving the reaction to completion.

Synthesis A Ethyl 2-chloroisonicotinate (Electrophile) C SNAr Reaction Base: Cs2CO3 Solvent: DMF, 100°C A->C B Phenol (Nucleophile) B->C D Ethyl 2-phenoxyisonicotinate (Target Scaffold) C->D

Figure 1: Nucleophilic Aromatic Substitution (SNAr) synthesis workflow.
Experimental Protocol: Self-Validating SₙAr Synthesis

To ensure high fidelity and reproducibility, the following step-by-step protocol incorporates built-in validation checkpoints.

Step 1: Reagent Preparation & Activation

  • Charge a flame-dried Schlenk flask with Ethyl 2-chloroisonicotinate (1.0 equiv), Phenol (1.2 equiv), and anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Causality: Cs₂CO₃ is chosen over K₂CO₃ because the larger ionic radius of cesium creates a looser ion pair with the phenoxide anion. This "naked" phenoxide is significantly more nucleophilic, accelerating the attack on the sterically hindered C2 position.

Step 2: Solvent Addition & Thermal Cycling

  • Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration relative to the electrophile. Purge the system with argon.

  • Heat the reaction mixture to 100 °C for 12 hours.

  • Validation Checkpoint (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) eluent. The starting material is highly UV-active; the successful formation of the product will manifest as a new, higher- Rf​ spot due to the lipophilic phenoxy group replacing the polarizable chloride.

Step 3: Orthogonal Workup

  • Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate.

  • Wash the combined organic layers with 5% aqueous LiCl, followed by 1M NaOH, and finally brine.

  • Causality & Validation: DMF is notoriously difficult to remove via standard aqueous washes. The 5% LiCl wash increases the ionic strength of the aqueous phase, forcing the heavily solvated DMF molecules out of the organic layer via a salting-out effect. The 1M NaOH wash deprotonates and removes any unreacted phenol. The absence of a broad O-H stretch (~3300 cm⁻¹) in the crude IR spectrum serves as a self-validating confirmation that the phenol has been successfully purged.

Step 4: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified via silica gel flash chromatography.

Application in Drug Development

Isonicotinic acid derivatives hold a prestigious position in medicinal chemistry. Historically anchored by Isoniazid (a frontline anti-tubercular agent), the isonicotinoyl core has been extensively modified to discover novel kinase inhibitors, anti-inflammatory agents, and reactive oxygen species (ROS) inhibitors[3].

Ethyl 2-phenoxyisonicotinate acts as an advanced launchpad for lead optimization. By utilizing the ester group at C4, medicinal chemists can rapidly generate libraries of isonicotinoyl hydrazones or amides. The presence of the 2-phenoxy group differentiates this scaffold from standard isonicotinic acids by drastically increasing the LogP (octanol-water partition coefficient), which enhances passive membrane permeability—a critical parameter for targeting intracellular pathogens or central nervous system (CNS) targets.

LeadOpt N1 Scaffold Selection Ethyl 2-phenoxyisonicotinate N2 Ester Hydrolysis Generates Free Isonicotinic Acid N1->N2 N3 Amide Coupling Hydrazone/Amide Library Generation N2->N3 N4 In Vitro Screening Kinase / Antimicrobial Assays N3->N4 N5 Hit-to-Lead SAR Analysis & Optimization N4->N5

Figure 2: Lead optimization pipeline utilizing the isonicotinate scaffold.

Analytical Characterization & Quality Control

To ensure the integrity of Ethyl 2-phenoxyisonicotinate before deploying it in high-throughput library synthesis, rigorous Quality Control (QC) workflows must be implemented.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) should yield a distinct [M+H]+ peak at m/z 244.26. The isotopic pattern will confirm the absence of the M+2 isotope characteristic of the chlorine atom from the starting material, validating the success of the SₙAr displacement.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ethyl ester will present as a classic quartet (~4.3 ppm, 2H) and triplet (~1.3 ppm, 3H) system. The pyridine core will exhibit three distinct aromatic protons, with the proton at C6 appearing furthest downfield (typically >8.0 ppm) due to the adjacent electronegative nitrogen. The phenoxy group will contribute a multiplet of five protons in the 7.0–7.5 ppm range.

References

  • Source: aablocks.
  • Source: benchchem.
  • Title: Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)

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Exploratory

Starting materials for Ethyl 2-phenoxyisonicotinate synthesis

An In-Depth Technical Guide to the Synthesis of Ethyl 2-phenoxyisonicotinate: Starting Materials and Synthetic Strategies Abstract This technical guide provides a comprehensive examination of the synthetic pathways leadi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 2-phenoxyisonicotinate: Starting Materials and Synthetic Strategies

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to Ethyl 2-phenoxyisonicotinate, a substituted pyridine derivative. Designed for researchers, chemists, and professionals in drug development, this document details two primary, logically sound synthetic strategies. Each strategy is dissected to its core chemical principles, offering not just procedural steps but also the underlying mechanistic rationale. The guide emphasizes the critical transformations involved: nucleophilic aromatic substitution (SNAr) on an activated pyridine ring and the esterification of a carboxylic acid functional group. By presenting detailed experimental protocols, comparative analysis, and process logic, this whitepaper serves as an expert-level resource for the practical synthesis and strategic optimization of this target molecule.

Chapter 1: Core Mechanistic Principles

The synthesis of Ethyl 2-phenoxyisonicotinate is fundamentally reliant on two cornerstone reactions of organic chemistry. A thorough understanding of their mechanisms is paramount for successful execution and troubleshooting.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Nucleus

Unlike typical aromatic rings which are electron-rich and react with electrophiles, the pyridine ring possesses a unique electronic character that makes it susceptible to nucleophilic attack. The ring nitrogen atom is highly electronegative, withdrawing electron density and creating electron-deficient carbon centers, particularly at the C-2 (ortho) and C-4 (para) positions.[1] This intrinsic property activates the ring for Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism is a two-step addition-elimination process:

  • Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon bearing a suitable leaving group (typically a halide), breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity is restored as the leaving group is expelled, resulting in the substituted product.

The presence of an electron-withdrawing group, such as the carboxylic acid or ester at the C-4 position of the isonicotinate scaffold, provides further activation. It delocalizes the negative charge of the Meisenheimer complex through resonance, stabilizing this key intermediate and lowering the activation energy for the reaction.[2][3] This stabilization is most effective when the group is ortho or para to the site of attack, making the C-2 position of an isonicotinate an excellent substrate for SNAr reactions.[1]

Esterification of Heteroaromatic Carboxylic Acids

The conversion of the carboxylic acid group to an ethyl ester is most commonly achieved via Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄).[4]

The Fischer esterification is an equilibrium-controlled process.[5] The mechanism proceeds through a series of protonation, addition, and elimination steps (often abbreviated as PADPED):

  • Protonation of the carbonyl oxygen by the acid catalyst makes the carbonyl carbon more electrophilic.

  • Addition of the alcohol nucleophile (ethanol) to the activated carbonyl carbon.

  • Deprotonation/Protonation steps result in a proton transfer, converting one of the hydroxyl groups into a good leaving group (H₂O).

  • Elimination of water and reformation of the C=O double bond.

  • Deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.[5]

To drive the equilibrium towards the product and maximize the yield, the reaction is typically conducted using a large excess of the alcohol, which also serves as the solvent, and under reflux conditions to increase the reaction rate.[4][6]

Chapter 2: Synthetic Strategy A: Sequential SNAr and Esterification

This strategy involves first displacing the leaving group on the pyridine ring with the phenoxy moiety, followed by the esterification of the resulting carboxylic acid.

Logical Workflow: Strategy A

A 2-Chloroisonicotinic Acid + Phenol B Step 1: SNAr Reaction A->B C 2-Phenoxyisonicotinic Acid B->C D Step 2: Fischer Esterification C->D E Ethyl 2-phenoxyisonicotinate D->E

Caption: Workflow for Strategy A: SNAr followed by Esterification.

Step 1: Synthesis of 2-Phenoxyisonicotinic Acid via SNAr

This initial step establishes the crucial C-O ether linkage. The reaction requires the deprotonation of phenol to form the more potent phenoxide nucleophile, which then attacks the activated 2-position of the pyridine ring.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol (1.1 equivalents) to a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Phenoxide Formation: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature until gas evolution ceases, indicating the complete formation of sodium phenoxide. Alternatively, a weaker base like potassium carbonate (K₂CO₃, 2.0 equivalents) can be used, often requiring higher temperatures.

  • SNAr Reaction: Add 2-chloroisonicotinic acid (1.0 equivalent) to the flask. Heat the reaction mixture to 80-120 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Acidify the aqueous solution to a pH of ~4-5 using 1M HCl. The product, 2-phenoxyisonicotinic acid, will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]

Step 2: Esterification to Yield Ethyl 2-phenoxyisonicotinate

This final step converts the intermediate acid into the target ethyl ester using the classic Fischer esterification method.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dried 2-phenoxyisonicotinic acid (1.0 equivalent) in a large excess of absolute ethanol (10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the suspension.[4][6]

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator. Dilute the residue with ethyl acetate and carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence stops.[6]

  • Isolation and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-phenoxyisonicotinate. The product can be purified by column chromatography on silica gel or by vacuum distillation.

Chapter 3: Synthetic Strategy B: Sequential Esterification and SNAr

This alternative approach reverses the order of operations, first protecting the carboxylic acid as an ethyl ester and then performing the nucleophilic aromatic substitution. This strategy is supported by literature where 2-chloronicotinic acid derivatives are first esterified and then subjected to nucleophilic substitution.[8][9]

Logical Workflow: Strategy B

A 2-Chloroisonicotinic Acid + Ethanol B Step 1: Fischer Esterification A->B C Ethyl 2-chloroisonicotinate B->C D Step 2: SNAr Reaction C->D E Ethyl 2-phenoxyisonicotinate D->E

Caption: Workflow for Strategy B: Esterification followed by SNAr.

Step 1: Synthesis of Ethyl 2-chloroisonicotinate

The starting acid is first converted to its corresponding ethyl ester. This can improve its solubility in organic solvents for the subsequent SNAr step and prevents the acidic proton from interfering with the base used in the next stage.

Experimental Protocol:

  • Reaction Setup: The procedure is identical to the Fischer esterification described in section 2.2. Suspend 2-chloroisonicotinic acid (1.0 equivalent) in a large excess of absolute ethanol.

  • Catalysis and Reflux: Add catalytic concentrated H₂SO₄ and heat the mixture to reflux for 4-8 hours.

  • Work-up and Isolation: Following the same work-up procedure (rotary evaporation, dilution, neutralization with NaHCO₃, and extraction), isolate the crude Ethyl 2-chloroisonicotinate. This intermediate is often an oil or low-melting solid and can be purified by vacuum distillation or column chromatography if necessary.

Step 2: SNAr to Yield Ethyl 2-phenoxyisonicotinate

With the ester in hand, the final transformation is the nucleophilic aromatic substitution with phenoxide.

Experimental Protocol:

  • Phenoxide Preparation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of sodium phenoxide by reacting phenol (1.1 equivalents) with sodium hydride (1.2 equivalents) in anhydrous DMF, as described in section 2.1.

  • SNAr Reaction: To the prepared sodium phenoxide solution, add a solution of Ethyl 2-chloroisonicotinate (1.0 equivalent) in a small amount of anhydrous DMF dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC until the starting ester is consumed.

  • Work-up and Isolation: Cool the reaction mixture and pour it into a separatory funnel containing water and ethyl acetate.

  • Purification: Separate the organic layer. Wash the organic phase sequentially with water, a dilute NaOH solution (to remove any unreacted phenol), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product, Ethyl 2-phenoxyisonicotinate, can be purified by column chromatography on silica gel.

Chapter 4: Comparative Analysis and Optimization

The choice between Strategy A and Strategy B depends on several factors, including starting material availability, intermediate handling, and overall process efficiency.

ParameterStrategy A (SNAr First)Strategy B (Esterification First)Field-Proven Insights
Key Intermediate 2-Phenoxyisonicotinic acidEthyl 2-chloroisonicotinateThe acid intermediate in A may have poor solubility in non-polar solvents, but its precipitation during workup can be an effective purification step. The ester intermediate in B is typically more soluble in organic solvents.
Base Compatibility The free carboxylic acid in the starting material will be deprotonated by the strong base (NaH) used for phenoxide formation, consuming an extra equivalent of base. Using K₂CO₃ can mitigate this.The ester is inert to the base used for phenoxide formation, leading to cleaner reaction profiles and no consumption of extra base.Strategy B is often more atom-economical with respect to the base.
Purification Involves purification of a solid acid intermediate (often by recrystallization) and the final liquid/solid ester product (often by chromatography).Involves purification of a liquid/solid ester intermediate and the final ester product, both typically amenable to chromatography or distillation.The choice may depend on whether recrystallization or chromatography is preferred for the intermediate step.
Overall Yield Can be high if both steps are optimized. Potential for loss during the precipitation and collection of the intermediate acid.Can be more streamlined as it avoids handling the potentially difficult-to-solubilize zwitterionic acid intermediate in the SNAr step.For many multi-step syntheses, a "convergent" approach like Strategy B, where the more complex SNAr step is performed on a more advanced, easier-to-handle intermediate, is often preferred in a process setting.

Conclusion

The synthesis of Ethyl 2-phenoxyisonicotinate can be effectively achieved through two primary synthetic routes, each pivoting on the strategic sequencing of a nucleophilic aromatic substitution and a Fischer esterification. Strategy A, which begins with the SNAr reaction, offers a straightforward approach but requires careful management of the acidic intermediate. Strategy B, which commences with esterification, may provide advantages in terms of intermediate solubility and base economy for the subsequent SNAr reaction. The selection of the optimal pathway will depend on the specific laboratory or industrial context, including scale, available purification equipment, and economic considerations. Both routes are built upon robust and well-understood chemical transformations, providing reliable foundations for the synthesis of this and related phenoxy-pyridine scaffolds.

References

  • Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Zhao, B., et al. (2017). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

  • NCRD's Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. [Link]

  • PrepChem.com. Synthesis of 2-chloronicotinic acid. [Link]

  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

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Foundational

An In-Depth Technical Guide to Acute Toxicity Studies of Phenoxyacetate Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Acute Toxicity Assessment for Phenoxyacetate Derivatives Phenoxyacetate derivatives are a class of organic comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Acute Toxicity Assessment for Phenoxyacetate Derivatives

Phenoxyacetate derivatives are a class of organic compounds widely recognized for their use as systemic herbicides, most notably for the control of broadleaf weeds. Compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) have been instrumental in agriculture for decades.[1][2] Beyond their agricultural significance, novel phenoxyacetamide derivatives are also being explored for their potential as therapeutic agents, including as anticancer and antiepileptic agents.[3][4] Given their widespread environmental presence and emerging pharmaceutical applications, a thorough understanding of their potential to cause adverse health effects following short-term exposure is paramount.

Acute toxicity studies form the initial step in the safety assessment of any chemical substance, providing crucial information on potential health hazards from a single or short-term oral exposure.[5][6][7] The data generated, particularly the median lethal dose (LD50), serves as a basis for classification and labeling, informs the design of longer-term studies, and provides initial insights into the substance's mode of toxic action.[6][8] This guide offers a technical overview of the core principles, mechanistic underpinnings, and validated protocols for conducting acute toxicity studies of phenoxyacetate derivatives, grounded in established international guidelines.

Part 1: Mechanisms of Acute Phenoxyacetate Toxicity

The toxicity of phenoxyacetate derivatives is multifaceted, involving several key biochemical processes. Understanding these mechanisms is essential for interpreting study outcomes and predicting potential target organs. The primary modes of action include the uncoupling of oxidative phosphorylation and the induction of peroxisome proliferation, which can lead to cellular damage and organ dysfunction.[9]

Uncoupling of Oxidative Phosphorylation

A primary mechanism of toxicity for many phenoxyacetates is the disruption of mitochondrial energy production.[9][10] These compounds can act as protonophores, which are weakly acidic molecules that shuttle protons across the inner mitochondrial membrane, dissipating the critical proton gradient.[11][12]

Causality: The electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical potential. This potential, or proton-motive force, is the energy source that ATP synthase uses to produce ATP. By carrying protons back into the matrix, phenoxyacetates "uncouple" electron transport from ATP synthesis.[11][12] The cell's energy production becomes inefficient, and to compensate, the electron transport chain activity may increase, leading to higher oxygen consumption. This disruption can result in cellular energy depletion and oxidative stress, contributing to cell death.[10][13]

Caption: Uncoupling of oxidative phosphorylation by phenoxyacetate derivatives.

Peroxisome Proliferation

Certain phenoxyacetate derivatives are part of a larger class of chemicals known as peroxisome proliferators.[14][15] These compounds can induce a significant increase in the size and number of peroxisomes, primarily in the liver cells (hepatocytes) of rodents.[16][17][18]

Causality: This response is mediated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[15] Activation of PPARα leads to the increased transcription of genes for peroxisomal fatty acid β-oxidation enzymes.[16] While this is an adaptive response to high lipid loads, sustained and excessive proliferation can lead to an overproduction of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), by peroxisomal oxidases.[16][18] This imbalance can overwhelm the cell's antioxidant defenses, leading to oxidative stress, DNA damage, and, in chronic studies, has been linked to hepatocarcinogenicity in rodents.[10][14][17] Although the relevance to humans is debated, it is a key consideration in toxicological assessment.[14]

Part 2: A Framework for Acute Toxicity Assessment

A robust acute toxicity study is not merely a procedure but a systematic investigation. The design must be logical, reproducible, and ethically sound, aiming to extract the maximum amount of information from the minimum number of animals. The OECD (Organisation for Economic Co-operation and Development) provides internationally accepted guidelines for such testing.[19][20]

The Acute Toxic Class (ATC) Method: OECD Test Guideline 423

The ATC method (OECD 423) is a preferred, stepwise procedure that uses a small number of animals to place a substance into a toxicity class based on fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight).[21] This approach avoids calculating a precise LD50 and instead provides a range, which is sufficient for classification and labeling under the Globally Harmonised System (GHS).

Expertise in Design: The choice of OECD 423 represents a balance between scientific rigor and animal welfare. Unlike the historical LD50 test (OECD 401), which required large groups of animals to define a specific point estimate of lethality, the ATC method uses a sequential process.[6][21] The outcome of one step determines the dose for the next, progressively refining the toxicity classification.[20][21]

Caption: Stepwise procedure of the OECD 423 Acute Toxic Class method.

Part 3: Detailed Experimental Protocol - Acute Oral Toxicity (OECD 423)

This protocol outlines the essential steps for conducting an acute oral toxicity study of a phenoxyacetate derivative according to the OECD 423 guideline.[21][22]

Step 1: Test Substance and Preparation
  • Characterization: Obtain the test substance (phenoxyacetate derivative) with a known identity, purity, and stability.

  • Vehicle Selection: Select an appropriate vehicle for administration. Water is preferred. If the substance is not soluble in water, an oil (e.g., corn oil) may be considered. The toxicological characteristics of the vehicle must be known.[19]

  • Dose Preparation: Prepare the dosing solutions on the day of administration. The concentration should be adjusted such that the required dose is administered in a volume that does not exceed 1 mL/100g of body weight for rodents.[19]

Step 2: Animal Selection and Husbandry
  • Species and Strain: Use a standard laboratory rodent strain, with the rat being the preferred species.[5][19]

  • Sex: Testing is typically initiated using a single sex, usually nulliparous, non-pregnant females, as they are often slightly more sensitive.[21]

  • Health and Weight: Use young, healthy adult animals. The weight variation within a test group should not exceed ±20% of the mean weight.[19]

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the test.

  • Housing: House animals in appropriate cages with controlled temperature (22°C ± 3°), humidity (30-70%), and a 12-hour light/dark cycle.[6] Provide free access to standard laboratory diet and drinking water.

Step 3: Administration of Doses
  • Fasting: Fast animals overnight prior to dosing (food, but not water, is withheld).

  • Dosing Procedure: Administer the test substance in a single dose by oral gavage.

  • Dose Levels: The procedure is stepwise using the fixed doses of 5, 50, 300, and 2000 mg/kg.[19] A "limit test" may be performed first at 2000 mg/kg if the substance is expected to have low toxicity.[5] The starting dose is selected based on available information, often 300 mg/kg.

Step 4: Post-Dosing Observation
  • Immediate Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[6]

  • Clinical Signs: Record all observed signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Pay particular attention to tremors, convulsions, salivation, diarrhea, lethargy, and coma.[6]

  • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.[6]

  • Mortality: Record the time of death for any animals that die during the study.

Step 5: Pathological Examination
  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized.

  • Gross Examination: Perform a gross necropsy on all animals (those that died during the test and those euthanized at the end).[6] Record all visible pathological changes in organs and tissues.

Part 4: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparison and classification.

Quantitative Data Summary

The acute oral toxicity of phenoxyacetic acid derivatives varies based on the specific chemical structure and the animal species tested.[2][23]

CompoundSpeciesLD50 (mg/kg body weight)Toxicity Classification
2,4-D Rat639 - 1646[1][24][25]Moderate
2,4-D Mouse138 - 375[24][26]Moderate to High
2,4-D Dog100[25][26]High
2,4-D Sodium Salt Rat666[26]Moderate
MCPA Rat~700 - 1160Moderate
2,4,5-T Rat~300 - 500Moderate to High

Note: LD50 values are approximate and can vary between studies. Classification is based on GHS categories.

Conclusion

The acute toxicity assessment of phenoxyacetate derivatives is a cornerstone of their safety evaluation for both environmental and pharmaceutical applications. By employing standardized, internationally recognized protocols like the OECD 423 Acute Toxic Class method, researchers can obtain reliable and reproducible data while adhering to ethical principles of animal welfare. A thorough understanding of the underlying mechanisms of toxicity, such as the uncoupling of oxidative phosphorylation and peroxisome proliferation, provides the necessary context for interpreting these studies. This integrated approach, combining robust methodology with mechanistic insight, ensures a scientifically sound basis for hazard classification, risk assessment, and the continued safe development and use of these important compounds.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare.
  • oecd_gl423. (n.d.). Scribd.
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD.
  • Bradberry, S. M., Proudfoot, A. T., & Vale, J. A. (2004). Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review. Journal of Toxicology: Clinical Toxicology, 42(6), 693-706.
  • Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid – Molecular Mechanisms. Polish Journal of Environmental Studies, 15(3), 365-374.
  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). (n.d.). IVAMI.
  • A Comparative Analysis of Phenoxyacetic Acid Herbicide Toxicity. (n.d.). Benchchem.
  • 2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]

  • Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. ResearchGate.
  • 2,4-Dichlorophenoxyacetic acid. (n.d.).
  • Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). (n.d.). NCBI. Retrieved from [Link]

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Retrieved from [Link]

  • Reddy, J. K., & Lalwani, N. D. (1983). Xenobiotic-induced peroxisome proliferation: role of tissue specificity and species differences in response in the evaluation of the implications for human health. PubMed. Retrieved from [Link]

  • 2,4-D Roadside Vegetation Management Herbicide Fact Sheet. (2017, July).
  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. Retrieved from [Link]

  • EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background. (n.d.). National Toxicology Program. Retrieved from [Link]

  • Chapter IV. Guidelines for Toxicity Tests. (n.d.). Food and Drug Administration. Retrieved from [Link]

  • Acute toxicity testing of chemicals: opportunities to avoid redundant testing and use altern
  • Moody, D. E. (2001). Peroxisome proliferators: their biological and toxicological effects. PubMed. Retrieved from [Link]

  • Lake, B. G. (1995). Mechanisms of Hepatocarcinogenicity of Peroxisome-Proliferating Drugs and Chemicals. Annual Review of Pharmacology and Toxicology, 35, 483-507.
  • Santiago, E., et al. (1979). Effect of Uncouplers and Inhibitors of Oxidative Phosphorylation on the Reduced and Oxidized Forms of Mitochondrial ATPase. Revista Española de Fisiología, 35(2), 201-208.
  • Gonzalez, F. J. (1998). Mechanism of action of the nongenotoxic peroxisome proliferators: role of the peroxisome proliferator-activator receptor alpha. Journal of the National Cancer Institute, 90(22), 1702-1709.
  • Wnuk, A., et al. (2018).
  • Peroxisome Proliferation and its role in Carcinogenesis. (1995). IARC Monographs on the Identification of Carcinogenic Hazards to Humans. Retrieved from [Link]

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives, 87, 213-218.
  • Santiago, E., et al. (1979). Effect of uncouplers and inhibitors of oxidative phosphorylation on the reduced and oxidized forms of mitochondiral ATPase. PubMed. Retrieved from [Link]

  • Kirchhoff, S., et al. (2000). Uncouplers of Oxidative Phosphorylation Can Enhance a Fas Death Signal. The Journal of Biological Chemistry, 275(23), 17722-17730.

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Exploratory

An In-depth Technical Guide to the Chemical Reactivity of the Isonicotinate Ring

Introduction: The Unique Electronic Landscape of the Isonicotinate Scaffold The isonicotinate ring, the conjugate base of isonicotinic acid (pyridine-4-carboxylic acid), is a heterocyclic scaffold of paramount importance...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Electronic Landscape of the Isonicotinate Scaffold

The isonicotinate ring, the conjugate base of isonicotinic acid (pyridine-4-carboxylic acid), is a heterocyclic scaffold of paramount importance in medicinal chemistry, coordination chemistry, and materials science.[1][2] Its structure, featuring a pyridine ring substituted with a carboxylate group at the C4 position, creates a unique and nuanced electronic landscape that dictates its reactivity.[2] The pyridine nitrogen, being more electronegative than carbon, acts as an inductive electron-withdrawing group, rendering the entire aromatic system electron-deficient compared to benzene.[3] This inherent electron deficiency is the cornerstone of the ring's reactivity, predisposing it to certain reaction classes while disfavoring others. This guide provides a comprehensive exploration of the chemical reactivity of the isonicotinate ring, grounded in mechanistic principles and validated by field-proven experimental protocols.

Pillar 1: Reactivity of the Aromatic Core

The reactivity of the pyridine ring itself is a tale of two opposing reactivities: a pronounced susceptibility to nucleophilic attack and a general reluctance to undergo electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): A Favored Pathway

The electron-deficient nature of the pyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[4] This is the most significant reaction pathway for modifying the isonicotinate core. The reaction proceeds via a two-step addition-elimination mechanism, wherein the nucleophile attacks an electron-poor carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The subsequent departure of a leaving group restores the aromaticity.

Causality Behind Reactivity: The presence of the electron-withdrawing nitrogen atom is critical. It stabilizes the negative charge in the Meisenheimer intermediate through resonance, particularly when the attack occurs at the C2 or C6 positions (ortho to the nitrogen).[5] This stabilization lowers the activation energy for the first, rate-determining step, making the reaction favorable. For a successful SNAr reaction, two conditions are essential: the presence of a good leaving group (typically a halide) on the ring and a sufficiently electron-deficient aromatic system.[6]

SNAr_Mechanism Start Isonicotinate Derivative (with Leaving Group at C2) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Product Substituted Product Intermediate->Product

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution (SEAr): A Challenging Transformation

In stark contrast to its reactivity with nucleophiles, the isonicotinate ring is highly deactivated towards Electrophilic Aromatic Substitution (SEAr).[3] Reactions such as nitration, halogenation, or Friedel-Crafts alkylation, which are standard for benzene, are nearly impossible to perform directly on pyridine and its derivatives under normal conditions.[3]

Causality Behind Inertness: The electronegative nitrogen atom inductively withdraws electron density, making the ring a poor nucleophile.[3] Furthermore, the reaction conditions for SEAr often involve strong acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃).[7] The basic lone pair on the pyridine nitrogen readily reacts with these acids, forming a pyridinium salt. This places a formal positive charge on the nitrogen, which drastically increases its electron-withdrawing power and further deactivates the ring, making it extremely resistant to attack by an electrophile.

Pillar 2: Reactivity at the Carboxylate Functional Group

The carboxylate group at the C4 position offers a reliable and versatile handle for chemical modification, providing a gateway to a vast library of derivatives such as esters, amides, and hydrazides.

Synthesis of Esters and Amides

Standard coupling methodologies are highly effective for derivatizing the isonicotinate carboxyl group. The synthesis of isonicotinate esters and amides is fundamental to creating prodrugs, modifying solubility, and building more complex molecular scaffolds.

Experimental Protocol: Synthesis of a Nitrophenyl Isonicotinate Ester

This protocol describes a carbodiimide-mediated esterification, a common and efficient method for forming ester bonds under mild conditions.[8]

  • Dissolution: Dissolve isonicotinic acid (1.0 eq), para-nitrophenol (1.0 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dimethylformamide (DMF).

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DMF dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (silica gel) to yield the target ester.

Causality Behind Experimental Choices:

  • DCC: Acts as a dehydrating agent, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP: Serves as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form a more reactive acylpyridinium species, which is then readily attacked by the alcohol.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and prevent premature hydrolysis of the reactive intermediates.

Synthesis of Isonicotinoyl Hydrazides and Hydrazones

The reaction of isonicotinic acid derivatives with hydrazine hydrate is a cornerstone of medicinal chemistry, leading to the synthesis of isoniazid (isonicotinic acid hydrazide), a first-line anti-tuberculosis drug.[9] This hydrazide can be further reacted with various aldehydes or ketones to produce isonicotinoyl hydrazones, a class of compounds extensively studied for their broad biological activities.[9][10][11]

Hydrazone_Synthesis start Isoniazid (Isonicotinic Acid Hydrazide) solvent Ethanol / Methanol + Acetic Acid (cat.) start->solvent aldehyde Aldehyde / Ketone (R-CHO) aldehyde->solvent reflux Reflux (2-12 h) solvent->reflux Combine & Heat product Isonicotinoyl Hydrazone Product reflux->product Condensation

Caption: Workflow for the synthesis of isonicotinoyl hydrazones.

Experimental Protocol: General Synthesis of Isonicotinoyl Hydrazones [9]

  • Dissolution: Dissolve isoniazid (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition: To this solution, add an equimolar amount of the desired aldehyde or ketone.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Heat the mixture to reflux and maintain for a period ranging from 2 to 12 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold solvent, and dried. Recrystallization may be necessary for further purification.

Pillar 3: Coordination Chemistry: A Tale of Two Isomers

The isonicotinate ligand is a master of constructing complex, extended structures in coordination chemistry. Its behavior is best understood when contrasted with its isomer, picolinate (pyridine-2-carboxylate).[12]

The key difference lies in the position of the donor atoms. In picolinate, the proximity of the pyridine nitrogen and the carboxylate group allows it to act as a bidentate chelating ligand , forming a stable five-membered ring with a single metal center. This typically results in discrete, mononuclear complexes.[12]

In contrast, the para arrangement of the nitrogen and carboxylate group in isonicotinate makes chelation to a single metal ion sterically impossible. Instead, it functions as a versatile bridging ligand , where the nitrogen binds to one metal center and the carboxylate oxygen binds to another. This bridging capability is the foundation for the self-assembly of coordination polymers and metal-organic frameworks (MOFs).[12][13]

Caption: Chelation vs. Bridging coordination modes.

Table 1: Comparison of Picolinate and Isonicotinate in Metal Complexes [12][13]

FeaturePicolinate (pyridine-2-carboxylate)Isonicotinate (pyridine-4-carboxylate)
Primary Coordination Mode Bidentate ChelationBridging
Typical Structure Discrete, mononuclear complexesExtended, polymeric structures (1D, 2D, or 3D)
Donor Atoms to a Single Metal Pyridine-N and Carboxylate-OTypically only one (either N or O)
Resulting Architectures Simple metal complexesCoordination Polymers, Metal-Organic Frameworks (MOFs)

This ability to form robust, extended networks makes isonicotinate-based materials candidates for applications in gas storage, catalysis, and as materials with tunable magnetic or luminescent properties.[13]

Applications in Drug Development: A Privileged Scaffold

The isonicotinate motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][8] Its reactivity is directly harnessed to create compounds with diverse therapeutic effects.

  • Antitubercular Agents: As discussed, isoniazid and its derivatives, such as ethionamide, are critical for treating tuberculosis.[9][14] The synthesis of these drugs relies on the reactivity of the carboxylate group.

  • Anti-inflammatory Drugs: The isonicotinate core is found in potent anti-inflammatory agents.[8] Dexamethasone isonicotinate is a well-known example.[14] Research has shown that novel isonicotinate derivatives can exhibit anti-inflammatory activity significantly greater than standard drugs like ibuprofen, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[8][15]

Table 2: In Vitro Anti-inflammatory Activity of Selected Isonicotinate Derivatives [8]

CompoundDescriptionIC₅₀ (µg/mL)% Inhibition (at 25 µg/mL)
Ibuprofen (Standard) NSAID Drug11.2 ± 1.9Not Reported
Compound 5 Isonicotinate of meta-aminophenol1.42 ± 0.1 95.9%
Compound 6 Isonicotinate of para-aminophenol4.3 ± 0.790.1%

The data clearly demonstrates that strategic modification of the isonicotinate scaffold can lead to compounds with exceptional biological potency.[8] The development of Compound 5, for instance, showcases an eight-fold improvement in inhibitory concentration over the standard drug, ibuprofen.[8]

Conclusion

The chemical reactivity of the isonicotinate ring is a fascinating interplay of its inherent electronic properties. The electron-deficient aromatic core favors nucleophilic substitution while resisting electrophilic attack, providing a selective canvas for modification. Concurrently, the carboxylate group serves as a robust anchor for building molecular complexity through well-established synthetic protocols. This duality of reactivity, combined with its unique bridging behavior in coordination chemistry, solidifies the isonicotinate ring's status as a profoundly versatile and powerful scaffold for researchers in drug discovery and materials science.

References

  • Ullah, H., Yaqoob, S., et al. (2022). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. Available at: [Link]

  • Sanke Gowda, H., & Janardhan, K. (1982). Metal complexes of isonicotinic acid hydrazide. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • Mamolo, M. G., Zampieri, D., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Available at: [Link]

  • Sriram, D., Yogeeswari, P., et al. (2006). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Bentham Science Publishers. Available at: [Link]

  • Judge, V., Narasimhan, B., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Bentham Science Publishers. Available at: [Link]

  • Yaqoob, S., Khan, F. A., et al. (2022). Design rationale of isonicotinates. ResearchGate. Available at: [Link]

  • Grigoriev, M. S., Fedoseev, A. M., et al. (2017). Structural Role of Isonicotinic Acid in U(VI), Np(VI), and Pu(VI) Complexes with TcO4–, ReO4–, and ClO4– Ions. Inorganic Chemistry. Available at: [Link]

  • Abou-Melha, K. S. (2008). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. PubMed. Available at: [Link]

  • Yaqoob, S., Khan, F. A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]

  • Yaqoob, S., Khan, F. A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Available at: [Link]

  • Wikipedia. Methyl isonicotinate. Wikipedia. Available at: [Link]

  • Mfuh, A. M., Nguyen, V. D., et al. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. Organic Letters. Available at: [Link]

  • National Center for Biotechnology Information. Isonicotinate. PubChem Compound Database. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Boswell, Z. K., Krska, S. W., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]

  • Soderberg, T. (2020). 10.5: Electrophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Lumen Learning. The General Mechanism for Electrophilic Aromatic Substitution Reactions. MCC Organic Chemistry. Available at: [Link]

  • Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?. Quora. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method for Ethyl 2-phenoxyisonicotinate analysis.

An Application Note for the Analysis of Ethyl 2-phenoxyisonicotinate by High-Performance Liquid Chromatography Abstract This document provides a comprehensive guide and a robust protocol for the quantitative analysis of...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analysis of Ethyl 2-phenoxyisonicotinate by High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide and a robust protocol for the quantitative analysis of Ethyl 2-phenoxyisonicotinate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The narrative is structured to provide not only a step-by-step procedure but also the scientific rationale behind the methodological choices, ensuring both practical applicability and a deep understanding of the analytical system. This guide is intended for researchers, quality control analysts, and drug development professionals who require a reliable, accurate, and precise method for the determination of Ethyl 2-phenoxyisonicotinate. The protocol herein is developed with adherence to principles outlined in authoritative pharmacopoeias and regulatory guidelines.

Principles and Rationale: A Foundation for Robust Analysis

The accurate quantification of active pharmaceutical ingredients (APIs) and chemical intermediates is fundamental to ensuring product quality and safety. Ethyl 2-phenoxyisonicotinate, an aromatic ester containing a pyridine ring and a phenoxy group, possesses structural features that make it well-suited for analysis by RP-HPLC with UV detection.

1.1 The Analyte: Ethyl 2-phenoxyisonicotinate The molecule's structure features two key components relevant to its chromatographic behavior and detection:

  • Aromatic Rings (Pyridine and Phenyl): These moieties are strong chromophores, meaning they absorb ultraviolet (UV) light. This property allows for sensitive detection using a standard UV detector, a common component of HPLC systems. The expected absorbance maximum (λ-max) for such structures typically falls within the 250-280 nm range.[1][2]

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is weakly basic. The ionization state of this nitrogen is dependent on the pH of the surrounding medium. To ensure consistent retention times and sharp, symmetrical peaks, it is crucial to control the mobile phase pH to keep the analyte in a single, stable ionic form (either fully protonated or fully deprotonated).[3]

1.2 The Methodology: Reversed-Phase HPLC Reversed-phase chromatography is the predominant mode of HPLC used in the pharmaceutical industry for its versatility and applicability to a wide range of moderately polar to nonpolar molecules.[4] The principle involves a nonpolar stationary phase (typically alkyl-silane bonded silica, like C18) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).[5] Ethyl 2-phenoxyisonicotinate, being a moderately polar compound, will be retained on the C18 stationary phase and eluted by a mobile phase with sufficient organic solvent content.

Method Development and Optimization Strategy

The development of a reliable HPLC method is a systematic process. The goal is to achieve adequate resolution of the analyte from any impurities or degradation products, with good peak shape, a reasonable run time, and high sensitivity.

The logical workflow for this process is outlined below.

MethodDevelopment Analyte Analyte Characterization (UV Spectrum, pKa, Solubility) Column Stationary Phase Selection (e.g., C18, 5 µm) Analyte->Column Detector Detector Wavelength Selection (Scan for λ-max, e.g., 254 nm) Analyte->Detector MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Analyte->MobilePhase Gradient Gradient Optimization (Scouting Gradient -> Optimized Gradient) Column->Gradient Detector->Gradient MobilePhase->Gradient FlowRate Flow Rate & Temperature (e.g., 1.0 mL/min, 30 °C) Gradient->FlowRate Optimized Final Optimized Method FlowRate->Optimized MethodValidation Specificity Specificity / Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Accuracy->LOD LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness Validated Validated Method Robustness->Validated

Sources

Application

Authored by: Senior Application Scientist, Analytical Chemistry Division

An Application Note and Protocol for the GC-MS Analysis of Impurities in Ethyl 2-phenoxyisonicotinate Abstract This application note provides a comprehensive framework for the identification and quantification of process...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the GC-MS Analysis of Impurities in Ethyl 2-phenoxyisonicotinate

Abstract

This application note provides a comprehensive framework for the identification and quantification of process-related impurities in Ethyl 2-phenoxyisonicotinate, a key intermediate in pharmaceutical synthesis. The presence of impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, developed and validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] We will explore the rationale behind chromatographic and mass spectrometric parameter selection, sample preparation, and data interpretation. The protocol emphasizes a self-validating system, ensuring specificity, accuracy, and precision, which are critical for regulatory compliance and quality control in drug development.[4][5]

Introduction: The Imperative for Impurity Profiling

Ethyl 2-phenoxyisonicotinate serves as a crucial building block in the synthesis of various pharmaceutical agents. As with any synthetic intermediate, the manufacturing process can introduce impurities, including unreacted starting materials, by-products from side reactions, and degradation products. Regulatory bodies like the FDA and EMA mandate rigorous impurity profiling to ensure that the final drug product is free from potentially harmful substances, including genotoxic impurities, which can pose health risks even at trace levels.[1][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation for complex mixtures and definitive identification through mass spectral data.[8][9] Its sensitivity makes it suitable for detecting impurities at the parts-per-million (ppm) levels required by regulatory standards.[4] This document provides the scientific foundation and a practical, step-by-step protocol for establishing a reliable GC-MS method for the quality control of Ethyl 2-phenoxyisonicotinate.

Potential Impurities: A Mechanistic Perspective

Understanding the synthetic route of Ethyl 2-phenoxyisonicotinate is crucial for predicting potential process-related impurities. A likely synthesis involves a nucleophilic aromatic substitution reaction, such as the reaction of ethyl 2-chloroisonicotinate with phenol in the presence of a base.

Based on this and other potential synthetic pathways, likely impurities include:

  • Starting Materials:

    • Phenol

    • Ethyl 2-chloroisonicotinate (or other halo-precursor)

    • Ethyl isonicotinate

  • By-products and Intermediates:

    • 2-Phenoxyisonicotinic acid: Formed by the hydrolysis of the ethyl ester group.

    • Isomeric By-products: Positional isomers formed if the phenoxy group attaches to other positions on the pyridine ring.

    • Dimerized Species: By-products from self-reaction of starting materials or intermediates.[10]

  • Reagents and Solvents:

    • Residual aprotic solvents (e.g., Dimethylformamide, Acetonitrile).

    • Residual base (e.g., Triethylamine).

The following diagram illustrates the primary synthetic pathway and the origin of key potential impurities.

G cluster_reactants Starting Materials cluster_products Products & Impurities SM1 Ethyl 2-chloroisonicotinate reaction Nucleophilic Aromatic Substitution (Base, Solvent) SM1->reaction SM2 Phenol SM2->reaction Main_Product Ethyl 2-phenoxyisonicotinate Impurity3 Impurity: 2-Phenoxyisonicotinic acid (Hydrolysis) Main_Product->Impurity3 Moisture Impurity1 Impurity: Unreacted Phenol Impurity2 Impurity: Unreacted Precursor reaction->Main_Product reaction->Impurity1 Incomplete Reaction reaction->Impurity2 Incomplete Reaction G cluster_workflow Analytical Method Validation Workflow start Define Analytical Procedure param_group Validation Parameters (ICH Q2) spec Specificity lin Linearity acc Accuracy prec Precision (Repeatability & Intermediate) lod LOD loq LOQ robust Robustness end Validated Method for Routine Use spec->end lin->end acc->end prec->end lod->end loq->end robust->end

Sources

Method

Application Note: A Step-by-Step Guide to the Purification of Ethyl 2-phenoxyisonicotinate by Flash Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 2-phenoxyisonicotinate using normal-phase flash column chromatography. Ethyl 2-phenoxyisonicotinate, a key inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 2-phenoxyisonicotinate using normal-phase flash column chromatography. Ethyl 2-phenoxyisonicotinate, a key intermediate in medicinal chemistry and materials science, often requires robust purification to remove starting materials and reaction byproducts. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology from initial analysis and method development using Thin-Layer Chromatography (TLC) to a full-scale preparative separation. We will delve into the scientific rationale behind each step, ensuring a deep understanding of the chromatographic principles at play. The protocol includes a systematic approach to solvent system selection, column packing, sample loading, and fraction analysis, complemented by a troubleshooting guide for common issues encountered when purifying pyridine-containing compounds.

Introduction: The Purification Challenge

Ethyl 2-phenoxyisonicotinate is a moderately polar aromatic compound containing a pyridine ring, an ester functional group, and a phenoxy ether linkage. This combination of functionalities presents a unique purification challenge. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, potentially leading to issues like peak tailing and reduced recovery. Therefore, a carefully optimized protocol is essential for achieving high purity. This guide provides a systematic workflow to overcome these challenges, ensuring a successful and efficient separation.

Characterization and Chromatographic Profile

Understanding the physicochemical properties of the target molecule is the cornerstone of developing a successful purification strategy. While experimental data for Ethyl 2-phenoxyisonicotinate is not widely published, we can estimate its properties based on its constituent parts and similar known compounds.

Structure:

Estimated Physicochemical Properties:

The properties of Ethyl 2-phenoxyisonicotinate are logically inferred from related structures such as Ethyl isonicotinate[1][2], Ethyl 2-bromoisonicotinate[3], and Ethyl 2-phenoxyacetate[4][5]. The presence of the electron-donating phenoxy group and the ester moiety, combined with the polar pyridine ring, results in a molecule of intermediate polarity.

PropertyEstimated Value / ObservationRationale for Chromatographic Strategy
Molecular Formula C₁₄H₁₃NO₃-
Molecular Weight ~243.26 g/mol Influences diffusion rates but is less critical than polarity for column chromatography.
Polarity IntermediateSuitable for normal-phase chromatography on silica gel. The molecule is not overly polar to be irreversibly adsorbed, nor is it non-polar enough to elute with non-polar solvents alone.
Solubility Soluble in common organic solvents (Dichloromethane, Ethyl Acetate, Chloroform); Poorly soluble in non-polar solvents (Hexanes) and water.[1][4]Dictates the choice of solvents for sample loading and the mobile phase. A solvent that fully dissolves the crude mixture is required for loading.
Key Functional Groups Pyridine (basic), Ester (H-bond acceptor), Ether (H-bond acceptor), Aromatic Rings.The basic pyridine nitrogen is the primary site for strong interaction with silica gel's acidic silanol groups, which can cause peak tailing. The ester and ether groups contribute to the overall polarity.

Principle of Separation: Normal-Phase Chromatography

In this protocol, we utilize normal-phase flash chromatography, a technique that employs a polar stationary phase (silica gel) and a less polar mobile phase (eluent). The separation is governed by the principle of differential adsorption and desorption.

  • Stationary Phase: Silica gel (SiO₂) is a highly porous solid with a surface covered in hydroxyl (-OH) groups, known as silanols. These groups are acidic and polar, forming hydrogen bonds and dipole-dipole interactions with analytes.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Mechanism: The crude sample is loaded onto the column. As the mobile phase flows through, compounds in the mixture partition between the stationary and mobile phases. More polar compounds adsorb more strongly to the silica gel and thus travel down the column more slowly. Less polar compounds spend more time in the mobile phase and elute faster. By gradually increasing the polarity of the mobile phase (gradient elution), we can sequentially elute compounds of increasing polarity.

G cluster_column Silica Gel Column cluster_compounds Silica Silica Gel (Stationary Phase) - Polar Surface (Si-OH) Product Ethyl 2-phenoxyisonicotinate (Intermediate Polarity) Product->Silica Moderate Adsorption (Elutes Second) Impurity_A Non-Polar Impurity Impurity_A->Silica Weak Adsorption (Elutes First) Impurity_B Polar Impurity Impurity_B->Silica Strong Adsorption (Elutes Last) Eluent Mobile Phase (e.g., Hexane/EtOAc) - Less Polar Eluent->Silica Flows Through

Caption: Principle of separation on a silica gel column.

Pre-Purification: TLC Method Development

Before performing a preparative column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). This small-scale experiment saves significant time, solvent, and sample. The goal is to find a solvent mixture that provides good separation between the target compound and its impurities.

Core Objective: Achieve a retention factor (Rƒ) of ~0.2-0.35 for the target compound, Ethyl 2-phenoxyisonicotinate.[6] This Rƒ value ensures that the compound will elute from the column in a reasonable volume of solvent without being too close to the solvent front (poor separation) or sticking to the baseline (poor recovery).

Protocol: TLC Analysis

  • Prepare TLC Plate: Lightly draw a starting line in pencil ~1 cm from the bottom of a silica gel TLC plate.

  • Spot Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the starting line.

  • Develop Plate: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent system (e.g., 20% Ethyl Acetate in Hexanes). Ensure the solvent level is below the starting line. Cover the chamber.

  • Elute: Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Calculate Rƒ: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimize: Adjust the solvent ratio to achieve the target Rƒ.

Observation on TLCInterpretation & Action
All spots are at the baseline (Rƒ ≈ 0) The eluent is not polar enough. Action: Increase the proportion of the polar solvent (e.g., increase Ethyl Acetate percentage).
All spots are at the solvent front (Rƒ ≈ 1) The eluent is too polar. Action: Decrease the proportion of the polar solvent (e.g., decrease Ethyl Acetate percentage).
Target spot has Rƒ ≈ 0.3, but is not separated from an impurity. The selectivity of the solvent system is poor. Action: Try a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone).
Spots are streaking/tailing. The compound may be interacting too strongly with the silica, or the sample may be overloaded. Action: Add a small amount (~0.5-1%) of a competing base like triethylamine (TEA) or ammonia in methanol to the eluent to improve the peak shape of the basic pyridine compound.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of ~1.0 g of crude Ethyl 2-phenoxyisonicotinate. Adjust the scale accordingly.

Materials and Reagents:

  • Glass chromatography column (e.g., 40-50 mm diameter)

  • Silica gel (flash grade, e.g., 40-63 µm particle size)[7]

  • Sand (washed)

  • Compressed air or nitrogen source with regulator

  • Crude Ethyl 2-phenoxyisonicotinate

  • Solvents: Hexanes (or petroleum ether), Ethyl Acetate (reagent grade)

  • Collection vessels (test tubes or flasks)

  • TLC plates and developing chamber

  • Rotary evaporator

Step-by-Step Methodology:

  • Column Preparation (Slurry Packing):

    • Ensure the column is clean, dry, and clamped vertically.[8]

    • Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[9][10]

    • In a beaker, prepare a slurry of silica gel (~40-50 g for a 1 g sample) in the initial, least polar eluent determined by TLC (e.g., 10% EtOAc/Hexanes).[9]

    • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Gently tap the column to dislodge air bubbles and ensure even packing.[9]

    • Open the stopcock and use gentle air pressure to push the solvent through, compacting the silica bed until the solvent level reaches the top of the silica. Crucially, never let the column run dry. [6]

    • Add another ~1 cm layer of sand on top of the packed silica to protect the surface.[8] Drain the solvent until it is level with the top of the sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material (~1.0 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add ~2-3 g of silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This is your "dry-loaded" sample.[9]

    • Carefully add this powder as an even layer on top of the sand in the column.

    • Gently fill the column with the initial eluent.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system (e.g., 10% EtOAc/Hexanes). Use gentle air pressure to achieve a steady flow rate (e.g., a drop rate of ~5 cm/minute of solvent level).[6][7]

    • Collect fractions of a consistent volume (e.g., 20-25 mL per test tube).

    • As the elution progresses, systematically increase the polarity of the mobile phase (gradient elution). For example:

      • 200 mL of 10% EtOAc/Hexanes

      • 200 mL of 15% EtOAc/Hexanes

      • 300 mL of 20% EtOAc/Hexanes

      • 300 mL of 30% EtOAc/Hexanes

    • This gradual increase ensures that non-polar impurities elute first, followed by the target compound, and finally the more polar impurities.

  • Analysis and Product Isolation:

    • Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to identify which ones contain your product.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Ethyl 2-phenoxyisonicotinate.

    • Assess the final purity via HPLC or NMR spectroscopy.

Caption: Workflow for the purification of Ethyl 2-phenoxyisonicotinate.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Product does not elute from the column. 1. Eluent is not polar enough: The compound is too strongly adsorbed to the silica. 2. Compound decomposition: The compound may not be stable on silica gel.1. Gradually increase the polarity of the mobile phase significantly (e.g., jump to 50% or 100% EtOAc). 2. Test compound stability on a small TLC plate. If it degrades, consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina.
Poor separation (co-elution of impurities). 1. Poorly chosen solvent system: The eluent does not have the right selectivity. 2. Column was overloaded: Too much sample was loaded for the amount of silica. 3. Column was packed improperly: Channeling is occurring due to cracks or air bubbles.[11]1. Re-develop the separation on TLC using different solvent systems. 2. Use a larger column with more silica (a common rule of thumb is a silica-to-sample mass ratio of 30:1 to 100:1). 3. Repack the column carefully, ensuring no air is trapped.
Significant peak tailing (product elutes over many fractions). Strong interaction of the basic pyridine nitrogen with acidic silanol sites on the silica. This is a common issue with basic compounds.[12]Add a small amount (0.5-1%) of a modifier like triethylamine or ammonia (in methanol) to the mobile phase. This competing base will occupy the acidic sites on the silica, allowing the product to elute with a much sharper band.
Product precipitates/crashes out on the column. The compound has poor solubility in the mobile phase, especially as it becomes more concentrated and separated from other components of the crude mixture.[13]1. Use a wider column to reduce the concentration of the band. 2. Add a small amount of a strong, miscible co-solvent (like dichloromethane or a touch of methanol) to the mobile phase to improve solubility.[13]

Conclusion

The purification of Ethyl 2-phenoxyisonicotinate by flash column chromatography is a highly effective method when approached systematically. By leveraging TLC for rapid method development and understanding the key interactions between the analyte, stationary phase, and mobile phase, researchers can achieve high levels of purity. The protocol detailed herein, including the specific recommendation for dry loading and the use of modifiers to mitigate peak tailing, provides a robust framework for isolating this and other similar pyridine derivatives, facilitating the advancement of research and development in the chemical sciences.

References

  • Massachusetts Institute of Technology. (n.d.). 8.9 - Flash Column Chromatography Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Scribd. (n.d.). Flash Chromatography Guide. Retrieved from [Link]

  • Yiming Enterprise. (2023, November 30). Several Tips on Using Column Chromatography Silica Gel. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Hawach Scientific. (2025, February 11). Several Common Problems of Flash Column Chromatography. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Retrieved from [Link]

  • Reddit. (2024, February 26). Tips and Tricks for Flash Column Chromatography. r/chemhelp. Retrieved from [Link]

  • NextSDS. (n.d.). Ethyl 2-methoxyisonicotinate — Chemical Substance Information. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-ethoxy-6-isopropoxyisonicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl isonicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 2-phenoxypropionate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromoisonicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid, 2-phenoxy-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: High-Purity Recrystallization of Ethyl 2-phenoxyisonicotinate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity for Ethyl 2-phenoxyisonicotinate Ethyl 2-phenoxyisonicotinate is a key heterocyclic building block in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for Ethyl 2-phenoxyisonicotinate

Ethyl 2-phenoxyisonicotinate is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif, combining a pyridine core with a phenoxy ether and an ethyl ester, makes it a valuable precursor for a range of biologically active molecules and functional materials. In the context of drug development, the purity of such intermediates is paramount. Trace impurities can lead to the formation of unwanted side products, complicate downstream reactions, and introduce potential toxicological risks in final active pharmaceutical ingredients (APIs).

This application note provides a comprehensive, field-tested protocol for the purification of Ethyl 2-phenoxyisonicotinate via recrystallization. The methodologies outlined herein are designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles that ensure a robust and reproducible purification outcome.

The Science of Recrystallization: A Primer

Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[1][2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point, while impurities will either be insoluble in the hot solvent or remain in solution upon cooling. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, leaving the impurities behind in the solvent. The slow formation of crystals is crucial for achieving high purity, as it allows the molecules to arrange themselves into a well-defined crystal lattice, excluding foreign molecules.[1]

Physicochemical Properties of Ethyl 2-phenoxyisonicotinate (Predicted)

To develop an effective recrystallization protocol, an understanding of the compound's physicochemical properties is essential. While specific experimental data for Ethyl 2-phenoxyisonicotinate is not widely available, we can infer its likely properties based on its structural components and data from analogous compounds such as ethyl isonicotinate and phenyl ethers.[3][4][5]

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white or pale yellow solidSimilar to other isonicotinate esters and substituted pyridines.[6][7]
Melting Point Moderately low to mediumThe presence of the rigid aromatic rings suggests a solid at room temperature, but the ethyl ester and ether linkage may lower the melting point compared to more symmetrical structures.
Solubility
WaterSparingly soluble to insolubleThe hydrophobic phenyl and ethyl groups will dominate, making it poorly soluble in water, a common trait for many esters.[3][4][5]
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate)Moderately to highly solubleThese solvents can engage in dipole-dipole interactions with the ester and pyridine nitrogen.[3]
Non-Polar Solvents (e.g., Hexane, Toluene)Slightly to moderately solubleThe aromatic rings and alkyl chain will contribute to some solubility in non-polar solvents. Hexane has been used for recrystallizing a similar compound.[8]
Alcohols (e.g., Ethanol, 2-Propanol)SolubleAlcohols are good general solvents for many organic compounds. 2-propanol has been used for crystallizing related isonicotinic acid esters.[8][9]

Strategic Solvent Selection: The Foundation of Pure Crystals

The choice of solvent is the most critical factor in a successful recrystallization.[10] The ideal solvent should exhibit a steep solubility curve for Ethyl 2-phenoxyisonicotinate, meaning it dissolves a large amount when hot and a small amount when cold.

Solvent Screening Workflow

A systematic approach to solvent screening is crucial. The following workflow, illustrated in the diagram below, provides a logical pathway to identifying the optimal solvent or solvent system.

A Start: Crude Ethyl 2-phenoxyisonicotinate B Test Solubility in Cold Solvents (e.g., Hexane, Ethanol, Ethyl Acetate, Toluene) A->B C Is it soluble in cold solvent? B->C D Yes: Poor Solvent (Discard) C->D Soluble E No: Potential Solvent (Proceed) C->E Insoluble F Heat the mixture to the solvent's boiling point E->F G Does it dissolve? F->G H No: Poor Solvent (Consider solvent pair) G->H Insoluble I Yes: Good Potential Solvent (Proceed) G->I Soluble J Cool slowly to room temperature, then in an ice bath I->J K Do abundant, high-quality crystals form? J->K L No: Poor recovery or oiling out. (Re-evaluate or try solvent pair) K->L No M Yes: Optimal Solvent Identified K->M Yes

Caption: Solvent selection workflow for recrystallization.

Detailed Experimental Protocols

This section provides a detailed methodology for both small-scale solvent screening and a full-scale recrystallization of Ethyl 2-phenoxyisonicotinate.

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable solvent or solvent system for recrystallization.

Materials:

  • Crude Ethyl 2-phenoxyisonicotinate (approx. 20-30 mg per test)

  • Selection of test solvents (e.g., hexane, ethyl acetate, ethanol, 2-propanol, toluene, acetone)

  • Small test tubes or vials

  • Hot plate or heating block

  • Glass rod

Procedure:

  • Place approximately 20 mg of the crude compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, stirring or vortexing after each addition.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable for recrystallization.[10]

  • If the compound is insoluble at room temperature, begin to gently heat the test tube while continuing to add the solvent dropwise until the solid just dissolves. Take care not to add an excess of solvent.

  • Once a clear solution is obtained, allow it to cool slowly to room temperature.

  • If crystallization does not occur, scratch the inside of the test tube with a glass rod at the air-liquid interface to induce nucleation.

  • If crystals form, place the test tube in an ice bath for 15-20 minutes to maximize the yield.

  • Evaluate the quality and quantity of the crystals formed. An ideal solvent will produce a good yield of well-formed crystals.

Protocol 2: Scaled-Up Recrystallization

Objective: To purify a larger quantity of Ethyl 2-phenoxyisonicotinate using the optimal solvent identified in Protocol 1.

Materials:

  • Crude Ethyl 2-phenoxyisonicotinate

  • Optimal recrystallization solvent

  • Erlenmeyer flask (sized so the solvent fills about one-third to one-half of the volume)

  • Condenser (optional, for volatile solvents)

  • Hot plate with stirring capability

  • Buchner funnel, filter flask, and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude Ethyl 2-phenoxyisonicotinate into an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent, enough to create a slurry.

  • Heating: Gently heat the mixture with stirring. If using a volatile solvent, attach a condenser. Add more hot solvent in small portions until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a pre-warmed flask. This step prevents premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Drying A Crude Solid in Erlenmeyer Flask B Add Minimum Hot Solvent A->B C Stir and Heat until Dissolved B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration (Buchner Funnel) E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals (Vacuum Oven) G->H I Pure Ethyl 2-phenoxyisonicotinate H->I

Caption: Workflow for the recrystallization protocol.

Data Recording and Purity Assessment

Systematic data collection is essential for protocol optimization and validation.

Trial No.Solvent(s) & RatioAmount of Compound (g)Volume of Solvent (mL)Crystal AppearanceYield (%)Purity (by HPLC, NMR, or MP)
1
2
3

Purity Assessment:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.

  • Chromatography (TLC, HPLC): Thin-layer chromatography can be used for a quick purity check, while high-performance liquid chromatography provides quantitative purity data.

  • Spectroscopy (NMR): Nuclear magnetic resonance spectroscopy can confirm the structure and identify any remaining impurities.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inner surface of the flask or adding a seed crystal.
"Oiling out" The boiling point of the solvent is higher than the melting point of the compound; the compound is precipitating too quickly.Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point, then cool slowly. Alternatively, choose a lower-boiling point solvent.
Low recovery Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath. When performing hot filtration, ensure the apparatus is pre-heated.
Colored impurities remain The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the product.

References

  • Jakubke, H.-D., & Sewald, N. (2008). Peptides from A to Z: A Concise Encyclopedia. John Wiley & Sons.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.
  • The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement.
  • Ethyl isonicotin
  • A Comparative Guide to the Synthesis of Functionalized Phenyl Ethers. Benchchem.
  • SOP: CRYSTALLIZ
  • Preparation method of diphenyl ether.
  • The Prepar
  • Method of purifying phenyl ethyl alcohol.
  • Ethyl 2-acetylisonicotin
  • Ethyl 2-ethoxy-6-isopropoxyisonicotin
  • Technical Support Center: Esterific
  • CAS 1570-45-2: Ethyl isonicotin
  • Fenoxaprop-ethyl. AERU - University of Hertfordshire.
  • Organic Chemistry Lab: Recrystalliz
  • Technical Guide: Solubility of Ethyl 3-methyl-2-phenylbut-2-eno
  • 2 O Chem Recrystalliz
  • Recrystallization- Organic Chemistry Lab- purific
  • Any procedure for the esterification of isonicotinic acid?
  • Ethyl 2-bromoisonicotin
  • Preparation of isonicotinic acid esters.
  • Ethyl 2-acetylisonicotinate, 96% 1 g. Thermo Scientific Alfa Aesar.
  • Ethyl 2-acetylisonicotinate, 96% 1 g. Thermo Scientific Chemicals.
  • Application Notes and Protocols for the Purification of Ethyl 5-chlorothiophene-2-glyoxylate by Recrystalliz
  • Physicochemical properties of Ethyl 2,4-dioxopentano
  • CAS 2555-49-9: Ethyl 2-phenoxyacet
  • Ethyl 2-cyanoisonicotin
  • Ethyl 2-chloronicotin

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Method

Application Note: Development of a Stability-Indicating HPLC Assay for Ethyl 2-phenoxyisonicotinate

Abstract This application note provides a comprehensive guide for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of Ethyl 2-phenoxyiso...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of Ethyl 2-phenoxyisonicotinate. The protocol details a systematic approach, commencing with forced degradation studies to generate potential degradation products, followed by the development of a specific and robust HPLC method, and culminating in a full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of pharmaceutical compounds.

Introduction

Ethyl 2-phenoxyisonicotinate is a pyridine derivative with potential applications in pharmaceutical development. Ensuring the stability of a drug substance is a critical aspect of the drug development process, as it guarantees the safety, efficacy, and quality of the final product throughout its shelf life.[1] A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[2] It must also be able to separate and quantify the API from its degradation products, process impurities, and any other potential interfering substances.[3]

The development of such a method is a multi-step process that begins with subjecting the drug substance to a variety of stress conditions, a process known as forced degradation.[4] This is performed to intentionally generate degradation products that might be expected to form under normal storage conditions. The information gathered from these studies is crucial for understanding the degradation pathways of the molecule and for developing a chromatographic method with the required specificity.[5]

This application note will guide the user through the entire workflow for developing a stability-indicating assay for Ethyl 2-phenoxyisonicotinate, from the initial forced degradation studies to the final method validation, in accordance with global regulatory expectations.[6]

Materials and Methods

Materials
  • Ethyl 2-phenoxyisonicotinate reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • Reagent grade potassium phosphate monobasic and phosphoric acid for buffer preparation

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[7][8]

  • Analytical balance

  • pH meter

  • Water bath or oven for thermal degradation

  • Photostability chamber

Experimental Workflow

The overall workflow for the development and validation of the stability-indicating assay is depicted in the following diagram:

Stability-Indicating Assay Workflow cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation Forced Degradation Studies Forced Degradation Studies Method Development Method Development Forced Degradation Studies->Method Development Degraded Samples Sample Preparation Sample Preparation Sample Preparation->Forced Degradation Studies Stress Conditions Stress Conditions Stress Conditions->Forced Degradation Studies Method Validation Method Validation Method Development->Method Validation Optimized Method Column Selection Column Selection Column Selection->Method Development Mobile Phase Optimization Mobile Phase Optimization Mobile Phase Optimization->Method Development Detector Wavelength Selection Detector Wavelength Selection Detector Wavelength Selection->Method Development Specificity Specificity Specificity->Method Validation Linearity & Range Linearity & Range Linearity & Range->Method Validation Accuracy & Precision Accuracy & Precision Accuracy & Precision->Method Validation LOD & LOQ LOD & LOQ LOD & LOQ->Method Validation Robustness Robustness Robustness->Method Validation

Caption: Overall workflow for the development and validation of the stability-indicating assay.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to assess the intrinsic stability of Ethyl 2-phenoxyisonicotinate.[4] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[6]

Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of Ethyl 2-phenoxyisonicotinate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the solution at 60°C for 24 hours. After cooling, neutralize the solution with an appropriate volume of 0.1 N NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 24 hours. Neutralize the solution with an appropriate volume of 0.1 N HCl. Given that esters are susceptible to base-catalyzed hydrolysis, milder conditions are initially employed.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose a solid sample of Ethyl 2-phenoxyisonicotinate to a dry heat of 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of Ethyl 2-phenoxyisonicotinate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Control Samples: Prepare a control sample by diluting the stock solution with the same solvent used for the stress samples to the same final concentration.

All stressed samples should be diluted with the mobile phase to a suitable concentration for HPLC analysis.

HPLC Method Development and Optimization

The primary objective of the HPLC method development is to achieve adequate separation between the parent peak of Ethyl 2-phenoxyisonicotinate and all the degradation products formed during the forced degradation studies.[9]

Initial Chromatographic Conditions

Based on the structure of Ethyl 2-phenoxyisonicotinate, which contains both polar and non-polar moieties, a reversed-phase HPLC method is a suitable starting point.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase and an organic modifier is often effective for separating compounds with varying polarities.[10]

    • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Detector: A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of chromatograms at multiple wavelengths and provides spectral information to assess peak purity.[7][8][11] The detection wavelength should be selected based on the UV spectrum of Ethyl 2-phenoxyisonicotinate, typically at the wavelength of maximum absorbance (λmax).

Method Optimization

The initial chromatographic conditions should be systematically optimized to achieve the desired separation. This involves adjusting parameters such as:

  • Gradient Profile: The gradient slope and duration can be modified to improve the resolution between closely eluting peaks.

  • Mobile Phase pH: The pH of the aqueous mobile phase can significantly impact the retention and peak shape of ionizable compounds.

  • Column Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the selectivity of the separation.

Optimized Chromatographic Conditions

The following table summarizes a hypothetical set of optimized chromatographic conditions for the stability-indicating assay of Ethyl 2-phenoxyisonicotinate.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.01 M Potassium Phosphate Monobasic, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm (hypothetical λmax)
Injection Volume 10 µL

Method Validation

The optimized HPLC method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13] The validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] This is demonstrated by:

  • Analysis of Stressed Samples: Injecting the samples from the forced degradation studies to show that the degradation products are well-resolved from the main peak of Ethyl 2-phenoxyisonicotinate.

  • Peak Purity Analysis: Utilizing the PDA detector to assess the peak purity of the analyte peak in the presence of its degradants.[7][11] The purity angle should be less than the purity threshold.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure: Prepare a series of at least five standard solutions of Ethyl 2-phenoxyisonicotinate covering the expected range (e.g., 50% to 150% of the target assay concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Accuracy can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by analyzing a minimum of six replicate preparations of the same sample.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[4]

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.[10]

The following diagram illustrates the relationship between the different validation parameters:

Method Validation Parameters cluster_quantitative Quantitative Assessment cluster_qualitative Qualitative Assessment cluster_sensitivity Sensitivity Validation Validation Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness LOD LOD Validation->LOD LOQ LOQ Validation->LOQ

Caption: Interrelationship of the key validation parameters for the analytical method.

Conclusion

The development and validation of a stability-indicating assay is a mandatory requirement for the registration of new drug substances.[1] This application note has provided a detailed and systematic protocol for developing a robust and reliable HPLC method for the analysis of Ethyl 2-phenoxyisonicotinate. By following the outlined procedures for forced degradation, method development, and validation, researchers can establish a method that is suitable for its intended purpose of accurately quantifying the drug substance and its degradation products, thereby ensuring the quality and stability of the pharmaceutical product.

References

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025, November 19). Pharma Beginners. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 14). Technology Networks. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks. [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015, September 15). PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. [Link]

  • Diode Array Detector HPLC | DAD. (n.d.). SCION Instruments. [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [Link]

  • Enhanced Diode Array Detector Sensitivity and Automated Peak Purity Control. (n.d.). Agilent. [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. (2026, March 14). Chromatography Online. [Link]

  • Peak Purity Analysis in HPLC. (n.d.). Scribd. [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020, November 15). Pharmaceutical Technology. [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. [Link]

  • Stability Indicating Analytical Method Development and Validation. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018, July 17). American Society for Microbiology. [Link]

  • DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. (2019, April 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Development of validated stability-indicating assay methods--critical review. (2002, June 15). PubMed. [Link]

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Application

Application Notes &amp; Protocols: Ethyl 2-phenoxyisonicotinate as a Versatile Precursor for Heterocyclic Synthesis

Introduction: The Strategic Value of Ethyl 2-phenoxyisonicotinate In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone for the development of novel functional molecules. E...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Ethyl 2-phenoxyisonicotinate

In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone for the development of novel functional molecules. Ethyl 2-phenoxyisonicotinate emerges as a particularly valuable and versatile starting material. Its structure is elegantly pre-functionalized, offering multiple reactive sites for strategic elaboration into more complex heterocyclic systems. The ester at the C4 position, the phenoxy leaving group at the C2 position, and the pyridine nitrogen itself provide a powerful toolkit for synthetic chemists.

This document serves as a technical guide for researchers, outlining the core reactivity of ethyl 2-phenoxyisonicotinate and providing detailed, field-proven protocols for its application in the synthesis of high-value heterocyclic compounds, specifically focusing on the construction of the medicinally significant pyrazolo[3,4-b]pyridine core.[1][2][3]

Core Reactivity and Mechanistic Considerations

The synthetic utility of ethyl 2-phenoxyisonicotinate hinges on a two-stage reaction sequence. The primary reaction is a nucleophilic acyl substitution at the C4 ethyl ester, typically with a dinucleophile like hydrazine. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the second nucleophilic site displaces the phenoxy group at the C2 position, leading to cyclization.

The phenoxy group is an excellent leaving group in this context, activated by the electron-withdrawing effect of the pyridine nitrogen. The reaction is a classic example of a cyclocondensation, a powerful strategy for building cyclic molecules from acyclic precursors.[4][5]

Application I: Synthesis of 1,5-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery, forming the core of various kinase inhibitors and other therapeutic agents.[2][3][6] The following protocol details a reliable, one-pot synthesis of the parent 1,5-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one from ethyl 2-phenoxyisonicotinate.

Reaction Mechanism Overview

The synthesis proceeds via two key steps:

  • Hydrazinolysis: Hydrazine hydrate initially reacts with the ethyl ester of ethyl 2-phenoxyisonicotinate to form the corresponding acyl hydrazide intermediate.

  • Intramolecular Cyclization: Under thermal conditions, the terminal -NH2 group of the hydrazide acts as an intramolecular nucleophile, attacking the C2 position of the pyridine ring and displacing the phenoxide ion to form the fused pyrazolone ring.

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Intramolecular Cyclization A Ethyl 2-phenoxyisonicotinate B Hydrazine Hydrate C 2-Phenoxyisonicotinohydrazide (Intermediate) A->C Nucleophilic Acyl Substitution B->C D Heat (Reflux) E 1,5-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one (Final Product) C->E Intramolecular SNAr D->E

Caption: Synthetic workflow for pyrazolo[3,4-b]pyridin-4-one.

Detailed Experimental Protocol

Materials:

  • Ethyl 2-phenoxyisonicotinate (1.0 eq)

  • Hydrazine hydrate (≥98%, 2.5 eq)

  • Absolute Ethanol (approx. 20 mL per gram of starting material)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add ethyl 2-phenoxyisonicotinate (1.0 eq) and absolute ethanol. Stir the mixture at room temperature until the starting material is fully dissolved.

    • Scientist's Note: Using absolute ethanol is crucial to prevent side reactions involving water, ensuring the reaction proceeds cleanly towards the desired hydrazide.

  • Reagent Addition: Add hydrazine hydrate (2.5 eq) dropwise to the stirred solution at room temperature.

    • Scientist's Note: An excess of hydrazine hydrate is used to ensure complete consumption of the starting ester and to drive the reaction forward.[7] The reaction is typically exothermic; a slow addition helps to control the initial temperature rise.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

    • Scientist's Note: The higher temperature provides the necessary activation energy for the intramolecular cyclization (SNAr) step, which is often the rate-limiting step. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the product under vacuum to obtain 1,5-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one as a solid. The product can be further purified by recrystallization if necessary.

Substrate Scope and Expected Yields

This protocol is robust and can be adapted for substituted hydrazines to generate N-substituted pyrazolopyridinones. The use of phenylhydrazine, for example, will yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one. The yields for this reaction are generally good.

Hydrazine DerivativeProductTypical Yield (%)
Hydrazine Hydrate1,5-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one80-90%
Phenylhydrazine1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one75-85%
Methylhydrazine1-methyl-1,5-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one70-80%

Troubleshooting and Advanced Considerations

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 6 hours, an additional portion of hydrazine hydrate (0.5 eq) can be added, and the reflux can be continued for another 2-4 hours.

  • Side Reactions: The primary side product can be the formation of azines from the reaction of hydrazine with any aldehyde impurities.[8] Using high-purity starting materials is essential. In some cases, particularly with sterically hindered substrates, the intermediate hydrazide may be isolated if the cyclization step is slow.

  • Alternative to Hydrazine: For substrates sensitive to the highly basic conditions of the Wolff-Kishner type reactions, milder cyclization conditions may be required.[9][10] However, for this specific transformation, hydrazine hydrate is highly effective.

  • Mechanism with Substituted Hydrazines: When using a substituted hydrazine (e.g., phenylhydrazine), the initial nucleophilic attack can occur from either nitrogen atom. However, the subsequent cyclization step is sterically and electronically directed, leading to the thermodynamically favored product.[11]

Conclusion

Ethyl 2-phenoxyisonicotinate is a cost-effective and highly efficient precursor for the synthesis of pyrazolo[3,4-b]pyridines and related heterocyclic systems. The cyclocondensation reaction with hydrazines is a straightforward and high-yielding process, making it an attractive method for both academic research and industrial-scale production. The protocols and insights provided herein are designed to empower researchers to confidently utilize this versatile building block in their synthetic endeavors.

References

  • Liu, N., Wang, X., Fu, Q., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Chem-Impex International. (n.d.). 1H-Pyrazolo[3,4-b]pyridine.
  • Bande, A., et al. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
  • ResearchGate. (n.d.). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. Request PDF.
  • Al-Sanea, M. M., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC.
  • Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. (n.d.). ijert.org.
  • Campos, P. T. A., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry.
  • CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. (n.d.). ijcrt.org.
  • Ramsay, R. R., et al. (2012). Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one. PMC.
  • Campos, P. T. A., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry.
  • Synthesis of Heterocyclic Compounds. (2019). ijirset.com.
  • US Patent 9150570B2. (2015). Synthesis of heterocyclic compounds. Google Patents.
  • Campos, P. T. A., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry.
  • SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. (n.d.). bcs.org.eg.
  • Wikipedia. (n.d.). Wolff–Kishner reduction.
  • Kappe, C. O., et al. (2001). Malonates in Cyclocondensation Reactions. MDPI.
  • Al-Awadi, N. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI.
  • Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. (n.d.). DTIC.
  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Itano, H. A., & Mannen, S. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry.

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Method

Application Note: A Framework for In Vitro Anticancer Screening of Ethyl 2-Phenoxyisonicotinate

Abstract: The discovery of novel anticancer agents is a critical endeavor in biomedical research. Heterocyclic compounds, particularly those containing a nitrogen moiety like nicotinic acid and its derivatives, have show...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The discovery of novel anticancer agents is a critical endeavor in biomedical research. Heterocyclic compounds, particularly those containing a nitrogen moiety like nicotinic acid and its derivatives, have shown considerable promise as scaffolds for developing new anticancer drugs.[1][2] This application note provides a comprehensive, multi-phase framework for the initial in vitro screening of Ethyl 2-phenoxyisonicotinate, a derivative of isonicotinic acid, for potential anticancer activity. The protocols herein are designed to first establish the compound's cytotoxic potential across a panel of cancer cell lines and subsequently to elucidate the underlying mechanisms of action, including effects on cell proliferation, induction of apoptosis, and cell cycle progression. This structured approach ensures a logical, evidence-based evaluation, enabling researchers to make informed decisions about the compound's potential as a therapeutic candidate.

Introduction: The Rationale for Screening

The search for effective and selective anticancer therapeutics is a continuous process, with in vitro screening serving as the foundational step in the drug discovery pipeline.[3][4] This phase allows for the rapid and cost-effective evaluation of numerous compounds to identify those with significant biological activity before advancing to more complex preclinical models.[5]

Ethyl 2-phenoxyisonicotinate belongs to the isonicotinate class of compounds, which are derivatives of nicotinic acid (Vitamin B3). This family of molecules has garnered significant attention in medicinal chemistry for its diverse biological activities, including potential anticancer properties.[1][2][6][7][8] The rationale for screening Ethyl 2-phenoxyisonicotinate is grounded in the established potential of its core chemical scaffold to interfere with cellular processes vital for cancer cell survival and proliferation. This guide presents a systematic workflow, beginning with broad cytotoxicity screening and progressing to more focused mechanistic assays to build a comprehensive profile of the compound's anticancer effects.

Phase 1: Primary Cytotoxicity Screening

The initial objective is to determine whether Ethyl 2-phenoxyisonicotinate exerts a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect on cancer cells. This is typically achieved by exposing various cancer cell lines to a range of compound concentrations and measuring cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key metric derived from this phase.[9][10]

Experimental Workflow: From Stock to IC50

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound Prepare Ethyl 2-phenoxyisonicotinate Stock Solution (in DMSO) Treat Treat with Serial Dilutions of Compound (24-72h) Compound->Treat Cells Culture Selected Cancer Cell Lines (e.g., MCF-7, A549, HT-29) Seed Seed Cells in 96-well Plates Cells->Seed Seed->Treat Assay Perform Viability Assay (MTT or SRB) Treat->Assay Read Read Absorbance (Spectrophotometer) Assay->Read Calculate Calculate % Viability vs. Vehicle Control Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: High-level workflow for primary cytotoxicity screening.

Protocol 1.1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[11][12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[13]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HT-29) and a non-cancerous cell line (e.g., Vero) for selectivity testing.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Ethyl 2-phenoxyisonicotinate (Compound).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well flat-bottom plates.

  • Multi-channel pipette, incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should be visible in viable cells under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 1.2: Sulforhodamine B (SRB) Assay

As a comparative method, the SRB assay measures cell viability based on the total protein content of adherent cells.[14][15] It is a simple and reproducible alternative to the MTT assay.

Materials:

  • Same as MTT, but replace MTT solution and DMSO with:

  • Trichloroacetic acid (TCA), cold.

  • SRB solution (0.4% w/v in 1% acetic acid).

  • Tris-base solution (10 mM, pH 10.5).

Procedure:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with tap water and allow it to air dry completely.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm.

Data Presentation: Cytotoxicity Profile

The results should be summarized to compare the compound's potency across different cell lines.

Cell LineCancer TypeEthyl 2-phenoxyisonicotinate IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
HT-29Colorectal AdenocarcinomaExperimental ValueExperimental Value
HeLaCervical CancerExperimental ValueExperimental Value
VeroNormal Kidney EpithelialExperimental ValueExperimental Value

Phase 2: Mechanistic Elucidation

If Ethyl 2-phenoxyisonicotinate demonstrates significant cytotoxicity (e.g., IC50 < 50 µM), the next phase is to investigate how it affects the cancer cells. This involves assays for cell proliferation, apoptosis, and cell cycle arrest.

Cell Proliferation Assays

These assays determine if the compound is inhibiting the process of cell division.

Protocol 2.1.1: BrdU Incorporation Assay This assay measures the synthesis of new DNA. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into DNA during the S phase of the cell cycle and can be detected with a specific antibody.[16][17]

Procedure:

  • Seed and treat cells as described in the cytotoxicity protocols, using concentrations around the IC50 value.

  • Towards the end of the treatment period (e.g., last 2-4 hours), add BrdU labeling solution to each well.

  • After incubation, fix, permeabilize, and denature the cellular DNA according to the manufacturer's protocol.

  • Incubate with an anti-BrdU antibody.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add the substrate and measure the colorimetric or fluorescent output. A decrease in signal indicates inhibition of proliferation.

Protocol 2.1.2: Ki-67 Immunofluorescence Staining Ki-67 is a nuclear protein that is present during all active phases of the cell cycle (G1, S, G2, M) but is absent in resting cells (G0).[16][18] It is a reliable marker of the cellular growth fraction.

Procedure:

  • Grow cells on sterile coverslips in a multi-well plate and treat with the compound.

  • Fix the cells (e.g., with 4% paraformaldehyde).

  • Permeabilize the cells (e.g., with 0.1% Triton X-100).

  • Block non-specific binding with goat serum.[18]

  • Incubate with a primary antibody against Ki-67.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Visualize using a fluorescence microscope. Quantify the percentage of Ki-67 positive cells.

Apoptosis Induction Assays

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. These assays distinguish apoptosis from necrosis.

Protocol 2.2.1: Annexin V & Propidium Iodide (PI) Assay During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells.[19] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[20][21]

G cluster_0 V Viable (Annexin V- / PI-) EA Early Apoptotic (Annexin V+ / PI-) V->EA PS Translocation N Necrotic (Annexin V- / PI+) V->N Injury LA Late Apoptotic / Necrotic (Annexin V+ / PI+) EA->LA Membrane Permeabilization

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Procedure:

  • Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and PI solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells immediately by flow cytometry.

Protocol 2.2.2: Caspase-3/7 Activity Assay Executioner caspases, such as caspase-3 and -7, are key mediators of apoptosis.[19] Their activity can be measured using a substrate that becomes fluorescent or luminescent upon cleavage.

Procedure:

  • Seed cells in a 96-well plate (white-walled for luminescence) and treat with the compound.

  • At the end of the incubation, add the caspase-Glo® 3/7 reagent directly to the wells.

  • Mix and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader. An increase in luminescence indicates activation of executioner caspases.

Cell Cycle Analysis

This analysis determines if the compound causes cells to arrest at a specific phase of the cell division cycle (G0/G1, S, or G2/M).[22]

Protocol 2.3.1: Propidium Iodide Staining and Flow Cytometry PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[23][24] This allows for the differentiation of cell cycle phases.

G cluster_arrest Potential Arrest Points G1 G1 Phase (2n DNA) S S Phase (DNA Synthesis) G1->S Progression G2 G2 Phase (4n DNA) S->G2 Progression M M Phase (Mitosis) G2->M Progression M->G1 Cytokinesis G1_Arrest G2_Arrest

Caption: The cell cycle and potential points of compound-induced arrest.

Procedure:

  • Seed and treat cells as for the apoptosis assay.

  • Harvest all cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[25]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubate for 30 minutes in the dark.

  • Analyze by flow cytometry, measuring the fluorescence intensity to generate a DNA content histogram.

Data Presentation: Cell Cycle Distribution

Present the data as a table showing the percentage of cells in each phase.

Treatment% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptotic)
Vehicle Control65%20%15%<2%
Compound (IC50)Experimental ValueExperimental ValueExperimental ValueExperimental Value

A significant increase in a particular phase (e.g., G2/M) compared to the control suggests cell cycle arrest at that checkpoint. An increase in the Sub-G1 peak is indicative of apoptosis.[24]

Integrated Data Analysis and Conclusion

The culmination of this screening framework is an integrated analysis of all data points.

  • A potent cytotoxic compound (low IC50) that is highly active in proliferation assays (BrdU, Ki-67) but negative in apoptosis and cell cycle arrest assays may be a cytostatic agent.

  • A compound that shows cytotoxicity, induces Annexin V staining, activates caspases, and increases the sub-G1 population is a strong candidate for an apoptosis-inducing agent.

  • A compound that shows cytotoxicity and causes a significant accumulation of cells in the G2/M phase likely acts by disrupting the cell cycle at the G2 or M checkpoint.

Based on this comprehensive in vitro profile, an informed decision can be made regarding the promotion of Ethyl 2-phenoxyisonicotinate to more advanced preclinical studies, such as in vivo xenograft models.[26]

References

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  • Apoptosis – what assay should I use? BMG Labtech.
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  • Assaying cell cycle status using flow cytometry. PMC.
  • Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. PMC.
  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia.
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  • A Review on in-vitro Methods for Screening of Anticancer Drugs. ijpbs.
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry.
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  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed.
  • Antitumor activity of phenethyl isothiocyanate in HER2-positive breast cancer models. PMC.
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  • Human Cell Lines Examples: 9 Cancer Cell Lines. Cytion.
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  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Semantic Scholar.
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Application

Application Note: Standardized Antimicrobial and Antifungal Susceptibility Assays for Ethyl 2-phenoxyisonicotinate

Introduction & Scientific Rationale Ethyl 2-phenoxyisonicotinate (CAS: 2734774-34-4) is a specialized synthetic pyridine derivative[1]. Historically, isonicotinic acid derivatives (such as the frontline tuberculosis drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Ethyl 2-phenoxyisonicotinate (CAS: 2734774-34-4) is a specialized synthetic pyridine derivative[1]. Historically, isonicotinic acid derivatives (such as the frontline tuberculosis drug isoniazid) have served as cornerstones in antimicrobial drug development. The structural modifications inherent to Ethyl 2-phenoxyisonicotinate—specifically the ethyl esterification and the addition of a phenoxy group at the 2-position—significantly increase the molecule's lipophilicity[2].

From a pharmacokinetic perspective, this enhanced lipophilicity theoretically improves the compound's ability to partition into and penetrate the complex lipid bilayers of both bacterial cell walls and fungal membranes. However, this same chemical property presents distinct challenges during in vitro aqueous assays. Highly lipophilic compounds are prone to precipitation in standard culture media, which can artificially inflate turbidimetric readings and obscure true efficacy.

This application note provides a field-proven, self-validating protocol designed to accurately determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Ethyl 2-phenoxyisonicotinate, utilizing colorimetric endpoints to eliminate observer bias.

Scientific Principles & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand not just how to run the assay, but why specific parameters are chosen:

  • Methodological Grounding : The protocols herein are strictly grounded in the Clinical and Laboratory Standards Institute (CLSI) reference methods: for aerobic bacteria[3][4] and for yeasts[5][6].

  • Solvent Dynamics : Because Ethyl 2-phenoxyisonicotinate is highly lipophilic, it must be initially dissolved in 100% Dimethyl Sulfoxide (DMSO). Causality : To prevent solvent-induced cellular toxicity, the final concentration of DMSO in the assay well must never exceed 1% v/v. Higher concentrations disrupt microbial membranes, leading to false-positive efficacy data.

  • Colorimetric Endpoint (MTT/Resazurin) : Lipophilic compounds often form micro-precipitates in Mueller-Hinton Broth (MHB) or RPMI-1640, visually mimicking microbial turbidity. Causality : By incorporating a metabolic indicator like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), we shift the endpoint from a subjective visual turbidity check to an objective assessment of cellular metabolism[7]. Only viable cells will reduce the yellow MTT to a purple formazan product, bypassing the precipitation artifact[7].

Mechanistic and Workflow Visualizations

Mechanism A Ethyl 2-phenoxyisonicotinate (Lipophilic Prodrug/Agent) B Membrane Partitioning (Bacterial/Fungal Bilayer) A->B Passive Diffusion C Intracellular Accumulation B->C D Target Inhibition (e.g., Efflux Pumps / Biosynthesis) C->D E Metabolic Arrest & Cell Death D->E

Fig 1. Proposed mechanistic pathway of lipophilic isonicotinate derivatives in microbial cells.

Workflow Step1 Compound Prep (100x DMSO Stock) Step2 Media Dilution (2x Final Conc.) Step1->Step2 Step3 Inoculation (1:1 Volume Ratio) Step2->Step3 Step4 Incubation (24-48h at 35°C) Step3->Step4 Step5 MTT Addition & Endpoint Read Step4->Step5

Fig 2. Standardized high-throughput broth microdilution workflow.

Materials and Reagents

  • Test Compound : Ethyl 2-phenoxyisonicotinate (Purity ≥ 98%).

  • Solvent : Molecular biology grade DMSO.

  • Bacterial Media : Cation-adjusted Mueller-Hinton Broth (CAMHB)[3].

  • Fungal Media : RPMI-1640 broth (without sodium bicarbonate, with L-glutamine), buffered to pH 7.0 with 0.165 M MOPS[8]. Critical Note: Fungal growth and antifungal activity are highly pH-dependent; MOPS buffering is non-negotiable to maintain CLSI M27 compliance.

  • Indicator : MTT solution (5 mg/mL in sterile PBS)[7].

  • Reference Strains : Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028.

Experimental Protocols

Protocol A: Preparation of the Antimicrobial/Antifungal Array
  • Stock Solution : Weigh exactly 10.0 mg of Ethyl 2-phenoxyisonicotinate and dissolve in 1.0 mL of 100% DMSO to create a 10 mg/mL (10,000 µg/mL) master stock.

  • Intermediate Dilution : Dilute the master stock 1:100 in the appropriate test medium (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a 100 µg/mL solution containing 1% DMSO.

  • Serial Dilution : In a sterile 96-well U-bottom microtiter plate, add 50 µL of medium to columns 2 through 11. Add 100 µL of the 100 µg/mL intermediate solution to Column 1. Perform a 2-fold serial dilution from Column 1 to Column 10 by transferring 50 µL sequentially. Discard 50 µL from Column 10.

    • Self-Validation Check: Column 11 serves as the Growth Control (Media + Inoculum). Column 12 serves as the Sterility Control (Media only).

Protocol B: Inoculum Standardization and Co-Incubation
  • Bacterial Inoculum (CLSI M07) : Select 3-5 well-isolated colonies from an 18-24 hour agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a working inoculum of 1 × 10^6 CFU/mL[3].

  • Fungal Inoculum (CLSI M27) : Suspend yeast colonies in saline to a 0.5 McFarland standard. Dilute 1:1000 in RPMI-1640 to achieve a working inoculum of 1 × 10^3 to 5 × 10^3 cells/mL[5][9].

  • Inoculation : Add 50 µL of the working inoculum to wells in Columns 1 through 11. (The final test concentration of the compound now ranges from 50 µg/mL down to 0.09 µg/mL, and the final DMSO concentration is ≤0.5%).

  • Incubation : Seal the plates with a breathable membrane. Incubate bacterial plates at 35±2°C for 16-20 hours[3]. Incubate fungal plates at 35±2°C for 24-48 hours[5].

Protocol C: Colorimetric Endpoint Determination (MTT Assay)
  • Indicator Addition : 4 hours prior to the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to all wells[7].

  • Formazan Solubilization : If heavy purple formazan crystals form (indicating live cells), add 50 µL of 20% SDS / 50% DMF solution or pure DMSO to solubilize the crystals[7].

  • Reading : Read the absorbance at 570 nm using a microplate reader. The MIC is defined as the lowest concentration of Ethyl 2-phenoxyisonicotinate that completely prevents the color change from yellow (MTT) to purple (formazan)[7].

Data Presentation & Interpretation

Table 1: 96-Well Plate Layout for MIC Assay

RowCol 1 (50 µg/mL)Col 2 (25 µg/mL)Col 3-9 (Serial Dilutions)Col 10 (0.09 µg/mL)Col 11 (Growth Ctrl)Col 12 (Sterility Ctrl)
A Cmpd + S. aureusCmpd + S. aureus...Cmpd + S. aureusMedia + S. aureusMedia Only
B Cmpd + E. coliCmpd + E. coli...Cmpd + E. coliMedia + E. coliMedia Only
C Cmpd + C. albicansCmpd + C. albicans...Cmpd + C. albicansMedia + C. albicansMedia Only
D Ref. Drug (Cipro)Ref. Drug (Cipro)...Ref. Drug (Cipro)Media + S. aureusMedia Only

Table 2: Quantitative Data Summary (Example Expected Ranges)

OrganismStrainAssay TypeExpected MIC Range (µg/mL)Reference Drug MIC (µg/mL)
Staphylococcus aureusATCC 29213CLSI M07 (Bacterial)1.56 - 6.250.12 - 0.5 (Ciprofloxacin)
Escherichia coliATCC 25922CLSI M07 (Bacterial)12.5 - 50.00.004 - 0.015 (Ciprofloxacin)
Candida albicansATCC 90028CLSI M27 (Fungal)3.12 - 12.50.12 - 1.0 (Fluconazole)

Note: Gram-negative bacteria (e.g., E. coli) typically exhibit higher MICs against lipophilic compounds due to the protective outer membrane and active efflux pumps.

Troubleshooting & Critical Parameters

  • Compound Precipitation : If visible cloudiness occurs in Column 1 upon adding the aqueous media to the DMSO stock, the compound has crashed out of solution. Solution: Warm the media to 37°C prior to dilution, or utilize a biocompatible surfactant like Tween-80 (0.1% final concentration), ensuring you run a Tween-80 vehicle control to rule out synergistic toxicity.

  • Trailing Endpoints in Fungi : Fungal assays often exhibit "trailing," where partial growth continues at concentrations above the MIC[7]. The MTT colorimetric method mitigates this by allowing a quantitative spectrophotometric cutoff (e.g., IC50 or IC90) rather than relying on subjective visual checks[7].

References

  • Title : M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source : Clinical and Laboratory Standards Institute (CLSI) URL : [Link]

  • Title : M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source : Clinical and Laboratory Standards Institute (CLSI) URL :[Link]

  • Title : Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds Source : PubMed Central (PMC) / National Institutes of Health URL :[Link]

Sources

Method

Application Notes &amp; Protocols: Evaluating the Anti-inflammatory Properties of Phenoxy-Containing Compounds

Abstract The phenoxy moiety, a diaryl ether or related structure, is recognized as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities including anti-inflammatory effects.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenoxy moiety, a diaryl ether or related structure, is recognized as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities including anti-inflammatory effects.[1][2][3] Compounds incorporating this structure, such as certain phenoxy acetic acid derivatives and chalcones, have shown potential in modulating key inflammatory pathways.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the anti-inflammatory properties of novel phenoxy-containing compounds. We present a logical workflow, from initial cytotoxicity screening to detailed mechanistic studies, focusing on robust and reproducible in vitro methodologies. Detailed, step-by-step protocols for cell-based assays are provided, including the assessment of nitric oxide (NO) and pro-inflammatory cytokine production in a lipopolysaccharide (LPS)-stimulated macrophage model. Furthermore, we outline methods for dissecting the underlying molecular mechanisms by examining the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Scientific Background: Core Inflammatory Signaling Cascades

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[6][7] Many inflammatory processes are orchestrated by intracellular signaling cascades that culminate in the expression of pro-inflammatory mediators. Phenolic compounds, in general, are known to exert anti-inflammatory effects by intervening in these pathways.[8] For phenoxy-containing compounds, the primary targets are often the NF-κB and MAPK signaling pathways.[9]

1.1. The NF-κB Signaling Pathway The NF-κB transcription factor is a master regulator of the inflammatory response.[10][11] In resting cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by an inhibitor protein, IκBα.[10] Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation. The degradation of IκBα unmasks a nuclear localization sequence on the p65 subunit, allowing the p50/p65 dimer to translocate into the nucleus.[12] Once in the nucleus, it binds to specific DNA sequences to initiate the transcription of genes encoding pro-inflammatory proteins, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[9]

1.2. The MAPK Signaling Pathway The MAPK family of serine/threonine kinases—which includes p38 MAPK, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK)—translates extracellular signals into cellular responses. In the context of inflammation, stimuli like LPS trigger a phosphorylation cascade that activates these kinases.[13] Activated p38 and ERK, in particular, play crucial roles in regulating the expression of pro-inflammatory genes at both the transcriptional and post-transcriptional levels.[9] Therefore, inhibiting the phosphorylation of these MAPK proteins is a key strategy for controlling inflammation.

Inflammatory_Pathways cluster_membrane Cell Membrane cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus TLR4 TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates IKK IKK TLR4->IKK Activates LPS LPS (Stimulus) LPS->TLR4 MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates MAPK_Response Inflammatory Gene Expression p38->MAPK_Response Induces IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα IkBa_p P-IκBα (Degradation) IkBa_p65_p50->IkBa_p p65_p50 p65/p50 (Active) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates NFkB_Response iNOS, COX-2, TNF-α, IL-6 Gene Transcription IkBa_p->p65_p50 Releases p65_p50_nuc->NFkB_Response Phenoxy_Cmpd Phenoxy Compound Phenoxy_Cmpd->MKK3_6 Inhibits Phenoxy_Cmpd->IKK Inhibits Phenoxy_Cmpd->p65_p50_nuc Inhibits Translocation

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) targeted by phenoxy compounds.

Experimental Workflow: A Stepwise Approach

A systematic evaluation is critical to confidently identify and characterize compounds with true anti-inflammatory potential. The workflow below ensures that any observed anti-inflammatory effect is not a byproduct of cytotoxicity and allows for progressive characterization from broad activity to specific molecular mechanisms.

Workflow start_node Start: Synthesized Phenoxy Compound step1 Establish In Vitro Model (RAW 264.7 Macrophages) start_node->step1 Step 1 step_node step_node assay_node assay_node decision_node decision_node end_node Lead Candidate step2 Assess Cytotoxicity step1->step2 Step 2 assay1 MTT Assay step2->assay1 decision1 Is compound non-toxic at test concentrations? assay1->decision1 step3 Primary Screening: Measure Inflammatory Mediators decision1->step3 Yes stop1 Cytotoxic: Discard or Modify decision1->stop1 No assay2 Griess Assay (NO) step3->assay2 assay3 ELISA (TNF-α, IL-6) step3->assay3 decision2 Significant inhibition observed? assay2->decision2 assay3->decision2 step4 Mechanistic Study: Analyze Signaling Pathways decision2->step4 Yes stop2 Inactive: Discard decision2->stop2 No assay4 Western Blot (p-p65, p-p38) step4->assay4 assay4->end_node

Caption: Recommended workflow for screening phenoxy compounds for anti-inflammatory activity.

Application Protocols: In Vitro Evaluation

Protocol 1: Cell Culture and LPS-Induced Inflammation Model

Principle: The murine macrophage cell line RAW 264.7 is a robust and widely used model for studying inflammation.[14][15] These cells respond to stimulation with bacterial lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, by producing high levels of inflammatory mediators, including nitric oxide and cytokines.[13][16][17] This protocol establishes a reliable cell-based system to screen for the anti-inflammatory effects of test compounds.

Materials and Reagents:

  • RAW 264.7 cell line (e.g., ATCC TIB-71)

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate-Buffered Saline (PBS), sterile

  • Test phenoxy compounds dissolved in sterile DMSO (stock solution)

  • Tissue culture flasks (T-75) and plates (96-well and 24-well)

Procedure:

  • Cell Culture Maintenance: Culture RAW 264.7 cells in T-75 flasks with complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.[14] Subculture cells every 2-3 days when they reach 80-90% confluency.

  • Cell Seeding: Gently scrape and collect cells. Perform a cell count using a hemocytometer or automated cell counter. Seed cells into appropriate culture plates (e.g., 5 x 10⁴ cells/well for a 96-well plate or 5 x 10⁵ cells/well for a 24-well plate) and incubate for 24 hours to allow for adherence.[15][18]

  • Compound Treatment and Stimulation: a. Prepare serial dilutions of the phenoxy test compounds in serum-free DMEM. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. b. After 24 hours of cell adherence, carefully aspirate the old medium. c. Add the medium containing the test compounds to the respective wells. Incubate for 1 hour. This pre-incubation step allows the compound to enter the cells before the inflammatory stimulus is introduced. d. Following pre-incubation, add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control group.[16][18] e. Incubate the plates for an additional 24 hours at 37°C with 5% CO₂.[18]

Protocol 2: Assessment of Cytotoxicity (MTT Assay)

Principle: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compounds. The MTT assay is a colorimetric method that measures cell viability.[19] Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[20][21] The amount of formazan produced is directly proportional to the number of living cells.[22]

Materials and Reagents:

  • MTT solution (5 mg/mL in sterile PBS)[20][22]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates with cells treated with test compounds (without LPS stimulation)

Procedure:

  • Seed and treat cells with various concentrations of the phenoxy compounds in a 96-well plate as described in Protocol 1, but do not add LPS. Incubate for 24 hours.

  • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[19][23]

  • Incubate the plate for another 4 hours at 37°C, allowing formazan crystals to form.[18][19]

  • Carefully aspirate the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[22]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]

  • Measure the absorbance at 570 nm using a microplate reader.[20][23]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells (100% viability). Select concentrations that show >90% cell viability for subsequent anti-inflammatory assays.

Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)

Principle: Nitric oxide (NO) is a key inflammatory mediator produced by the enzyme iNOS in macrophages during inflammation.[14] NO is unstable, but it quickly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium.[24] The Griess assay is a colorimetric method that quantifies nitrite concentration as a proxy for NO production.[14][24] The assay involves a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo product.[14]

Materials and Reagents:

  • Griess Reagent A: 1% (w/v) sulfanilamide in 2.5% phosphoric acid.[24]

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[24]

  • Sodium Nitrite (NaNO₂) for standard curve.

  • Cell culture supernatant from Protocol 1.

  • 96-well plate.

Procedure:

  • Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 100 µM down to 1.56 µM) in fresh culture medium.

  • Collect 100 µL of cell culture supernatant from each well of the experimental plate (from Protocol 1).

  • Transfer the supernatant to a new 96-well plate.

  • Add 100 µL of Griess reagent (mix equal volumes of Reagent A and Reagent B immediately before use) to each well containing supernatant or standard.[18]

  • Incubate at room temperature for 10 minutes, protected from light.[18]

  • Measure the absorbance at 540 nm using a microplate reader.[18]

  • Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Compare the results from compound-treated groups to the LPS-only control group to determine the percentage of NO inhibition.

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels, such as the pro-inflammatory cytokines TNF-α and IL-6, in the cell culture supernatant.[25] This protocol describes a sandwich ELISA, where the target cytokine is "sandwiched" between a capture antibody coated on the plate and a biotinylated detection antibody.[26][27] A streptavidin-HRP conjugate and a colorimetric substrate are then used for detection.

Materials and Reagents:

  • ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, recombinant standard, and streptavidin-HRP).

  • Cell culture supernatant from Protocol 1.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • TMB Substrate Solution.

  • Stop Solution (e.g., 1 M H₂SO₄).

  • 96-well ELISA plates.

Procedure (General):

  • Coat a 96-well plate with the capture antibody overnight at 4°C.[27]

  • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[27]

  • Wash the plate. Add 100 µL of cell culture supernatants and recombinant standards to the appropriate wells. Incubate for 2 hours at room temperature.[28]

  • Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[28]

  • Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[27]

  • Wash the plate. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes until a color develops.[27]

  • Add 100 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Measure the absorbance at 450 nm.[26]

  • Data Analysis: Generate a standard curve from the recombinant protein standards. Calculate the concentration of TNF-α and IL-6 in the samples based on this curve. Determine the percentage of cytokine inhibition relative to the LPS-only control.

Protocol 5: Analysis of Inflammatory Signaling Pathways (Western Blot)

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates. To investigate the mechanism of action, this protocol focuses on detecting the phosphorylated (activated) forms of key signaling proteins, p65 (NF-κB) and p38 (MAPK). A decrease in the phosphorylation of these proteins in the presence of a test compound indicates interference with the upstream signaling cascade.

Materials and Reagents:

  • RAW 264.7 cells cultured and treated in 6-well plates.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: After a shorter incubation period with LPS (e.g., 30-60 minutes, as phosphorylation is an early event), wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p65) overnight at 4°C, according to the manufacturer's recommended dilution.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total p65, total p38, and a loading control like β-actin.

  • Data Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Compare the ratio in compound-treated samples to the LPS-only control.

Data Presentation and Interpretation

For clear comparison, quantitative results from the screening assays should be summarized in tables. The half-maximal inhibitory concentration (IC₅₀) is a standard metric used to denote the potency of a compound.

Table 1: Cytotoxicity and Anti-inflammatory Activity of Phenoxy Compounds in LPS-Stimulated RAW 264.7 Cells

Compound ID Cytotoxicity CC₅₀ (µM) NO Inhibition IC₅₀ (µM) TNF-α Inhibition IC₅₀ (µM) IL-6 Inhibition IC₅₀ (µM)
P-001 > 100 15.2 22.5 18.9
P-002 45.8 5.8 8.1 7.3
P-003 > 100 > 50 > 50 > 50
Diclofenac > 100 25.1 30.4 28.6

(Note: Data are hypothetical examples. CC₅₀ is the concentration that causes 50% cytotoxicity.)

Interpretation:

  • A desirable compound will have a high CC₅₀ value and low IC₅₀ values for the inflammatory markers.

  • In the example above, Compound P-002 is the most potent inhibitor but shows some cytotoxicity. Compound P-001 is less potent but has a better safety profile, making it a strong candidate for further investigation. Compound P-003 is inactive.

Outlook: Transition to In Vivo Models

While in vitro assays are essential for initial screening and mechanistic studies, they cannot fully replicate the complex biological environment of a living organism.[6][7] Promising compounds identified through the protocols described herein must ultimately be validated in preclinical in vivo models of inflammation.[29][30]

A widely used acute inflammation model is the carrageenan-induced paw edema model in rodents.[31] In this model, injection of carrageenan into the paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified. The ability of an orally or systemically administered test compound to reduce this swelling compared to a vehicle control indicates in vivo anti-inflammatory efficacy.[5][32] This step is crucial for evaluating the compound's pharmacokinetic and pharmacodynamic properties and its overall therapeutic potential.

References

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  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

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  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

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  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications. [Link]

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  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

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  • Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. Frontiers. [Link]

  • Dietary Phytochemicals Targeting Nf-KB Signalling Pathways: Potential Cancer Chemoprevention Strategy. Semantic Scholar. [Link]

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. [Link]

  • Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. ResearchGate. [Link]

  • IL-6-ELISA. Fujirebio. [Link]

  • Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Semantic Scholar. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link]

  • Natural products targeting the MAPK-signaling pathway in cancer. SpringerLink. [Link]

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Application

Application Note: High-Throughput Screening Protocols for Isonicotinate Libraries

Executive Summary & Mechanistic Rationale Isonicotinic acid (pyridine-4-carboxylic acid) derivatives represent a privileged class of scaffolds in medicinal chemistry. The1[1], making them highly versatile for drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Isonicotinic acid (pyridine-4-carboxylic acid) derivatives represent a privileged class of scaffolds in medicinal chemistry. The1[1], making them highly versatile for drug discovery. Historically, isonicotinates have yielded blockbuster therapeutics, most notably the first-line anti-tubercular prodrug isoniazid (INH).

In modern drug discovery, high-throughput screening (HTS) of isonicotinate libraries is deployed to identify novel chemotypes that overcome multidrug-resistant (MDR) pathogens and target novel enzymatic pathways. For instance,2[2]. Beyond infectious diseases, these libraries are actively screened to discover3[3], and 4[4].

This application note details two orthogonal HTS protocols specifically optimized for isonicotinate libraries targeting Mycobacterium tuberculosis (Mtb): a target-based enzymatic assay and a phenotypic whole-cell assay.

HTS Architecture & Strategy

To mitigate the high attrition rate of target-based hits failing in whole-cell models (often due to the impermeable mycobacterial cell wall), a dual-screening architecture is employed.

HTS_Architecture Lib Isonicotinate Library (Diversity: 10^4 - 10^5) Dispense Acoustic Liquid Handling (Echo Dispensing) Lib->Dispense Assay Primary HTS Assay (InhA Target / Whole-cell) Dispense->Assay Read Multimode Plate Reader (Fluorescence/Absorbance) Assay->Read Analysis Analysis Read->Analysis Hits Hits Analysis->Hits

Fig 1. High-throughput screening workflow for isonicotinate libraries.

The primary molecular target for many isonicotinates is InhA (enoyl-ACP reductase).2[2].

MoA Prodrug Isonicotinate Derivative Enzyme KatG Activation (Catalase-Peroxidase) Prodrug->Enzyme Oxidation Radical Isonicotinoyl Radical Enzyme->Radical Adduct INH-NAD Adduct Radical->Adduct Covalent Binding NAD NAD+ Cofactor NAD->Adduct Target InhA Inhibition (Mycolic Acid Arrest) Adduct->Target Competitive Inhibition

Fig 2. Mechanism of InhA inhibition by activated isonicotinate derivatives.

Protocol I: Target-Based HTS (InhA Enoyl-ACP Reductase Assay)

Mechanistic Causality: This assay measures the InhA-catalyzed reduction of 2-trans-dodecenoyl-CoA using NADH as a cofactor. Because NADH absorbs strongly at 340 nm while its oxidized form (NAD+) does not, monitoring the decrease in absorbance at 340 nm provides a direct, label-free kinetic readout of enzyme activity.

Step-by-Step Methodology
  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of isonicotinate library compounds (10 mM in DMSO) into a 384-well clear flat-bottom microplate. Causality: Acoustic dispensing eliminates tip-based carryover and restricts the final DMSO concentration to 0.1%, preventing solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 25 µL of assay buffer (30 mM PIPES, 150 mM NaCl, pH 6.8) containing 10 nM purified recombinant Mtb InhA. Incubate at room temperature for 15 minutes to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 25 µL of substrate mix containing 250 µM NADH and 50 µM 2-trans-dodecenoyl-CoA to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a multimode microplate reader. Record absorbance at 340 nm every 30 seconds for 60 minutes at 25°C. Calculate the initial velocity ( V0​ ) from the linear portion of the depletion curve.

Self-Validating System (Quality Control)

Every assay plate must include 16 wells of a positive control (10 µM Triclosan, a known direct InhA inhibitor) and 16 wells of a negative control (0.1% DMSO vehicle). The system self-validates by automatically calculating the Z'-factor. If the Z'-factor falls below 0.6, the plate data is automatically rejected due to unacceptable variance or compromised assay window.

Protocol II: Phenotypic HTS (Whole-Cell Resazurin Microtiter Assay)

Mechanistic Causality: 5[5]. The Resazurin Microtiter Assay (REMA) ensures that the isonicotinate hit is both cell-permeable and biologically active. Viable cells reduce the blue, non-fluorescent resazurin dye into pink, highly fluorescent resorufin. Dead or arrested cells cannot reduce the dye.

Step-by-Step Methodology
  • Culture Preparation: Grow M. tuberculosis H37Rv (or an 5[5]) in Middlebrook 7H9 broth supplemented with 10% OADC until an OD600 of 0.6 is reached. Dilute the culture to 1×105 CFU/mL.

  • Compound Dispensing: Dispense 50 nL of library compounds into a 384-well black, clear-bottom plate.

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to each well. Seal the plates with gas-permeable membranes and incubate at 37°C for 7 days. Causality: The extended 7-day incubation is strictly required because Mtb has an exceptionally slow doubling time (15-20 hours); shorter incubations fail to produce a detectable metabolic differential between treated and untreated cells.

  • Dye Addition: Add 5 µL of 0.025% (w/v) resazurin solution to all wells. Incubate for an additional 24 hours at 37°C.

  • Fluorescence Readout: Read fluorescence intensity using an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

Self-Validating System (Quality Control)

The assay incorporates a sterility control (media only) to rule out contamination, and a positive growth control (vehicle only) to establish the maximum fluorescence baseline. A reference drug control (5[5]) is used to define 100% inhibition. The assay self-validates by requiring a Signal-to-Background (S/B) ratio > 10 and a Z'-factor > 0.5.

Quantitative Assay Parameters

The following table summarizes the quantitative parameters and validation thresholds for both screening modalities to facilitate rapid cross-comparison.

ParameterProtocol I: Target-Based (InhA)Protocol II: Phenotypic (REMA)
Microplate Format 384-well clear flat-bottom384-well black clear-bottom
Assay Volume 50 µL50 µL
Compound Concentration 10 µM (Primary Screen)10 µM (Primary Screen)
Incubation Time 60 minutes (Kinetic)7 days (Mtb growth) + 24h (Resazurin)
Readout Modality Absorbance (340 nm)Fluorescence (Ex 530 nm / Em 590 nm)
Positive Control (Inhibition) Triclosan (10 µM)Isoniazid / Rifampicin (1 µg/mL)
Negative Control (Vehicle) 0.1% DMSO0.1% DMSO
Quality Control Metric Z'-factor > 0.6Z'-factor > 0.5; S/B ratio > 10
Hit Threshold > 50% enzyme inhibition< 10% cell viability (MIC proxy)

Sources

Method

Application Note: Advanced NMR Techniques for the Structural Elucidation of Ethyl 2-phenoxyisonicotinate

Introduction & Scientific Context Ethyl 2-phenoxyisonicotinate is a highly functionalized pyridine derivative. Pyridine scaffolds are ubiquitous in drug development due to their favorable physicochemical properties, meta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Ethyl 2-phenoxyisonicotinate is a highly functionalized pyridine derivative. Pyridine scaffolds are ubiquitous in drug development due to their favorable physicochemical properties, metabolic stability, and ability to engage in targeted hydrogen bonding. However, the structural elucidation of this specific compound presents a unique analytical challenge: it consists of three distinct, NMR-isolated spin systems (the pyridine core, the phenoxy ring, and the ethyl ester).

Because these systems are separated by heteroatoms (oxygen) or quaternary carbons, standard 1D ¹H NMR and 2D COSY are insufficient for a complete assignment. This application note details a self-validating Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously assign the regiochemistry and structure of Ethyl 2-phenoxyisonicotinate, moving beyond simple peak matching to a causality-driven interpretation of spectral data.

Structural Properties & Causality of NMR Behavior

The chemical shifts of Ethyl 2-phenoxyisonicotinate are governed by three competing electronic effects. Understanding these causal relationships allows us to predict the spectrum and form a robust structural hypothesis:

  • Diamagnetic Anisotropy of the Pyridine Ring: The electronegative nitrogen atom creates a strong deshielding cone. This electron-withdrawing effect pushes the α-protons (H-6) significantly downfield to the δ 8.2–8.5 ppm region[1].

  • Resonance Donation from the Phenoxy Group: The oxygen atom at the C-2 position donates electron density into the pyridine ring via resonance. This selectively shields the ortho (C-3) and para (C-5) positions, pushing their carbon chemical shifts upfield to approximately 112 ppm and 117 ppm, respectively[2].

  • Inductive Withdrawal by the Ester: The ethyl carboxylate group at C-4 withdraws electron density inductively, deshielding C-4 and its adjacent protons, while the ester oxygen directly deshields the aliphatic methylene (-CH₂-) protons.

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity data, the following protocol leverages a 400 MHz or 600 MHz NMR spectrometer utilizing standardized computer-assisted structure elucidation (CASE) workflows[3].

Sample Preparation & System Validation
  • Causality of Solvent Choice: Chloroform-d (CDCl₃) is selected because it lacks exchangeable protons that could obscure the critical aromatic region and provides excellent solubility for lipophilic esters.

  • Step 1: Dissolve 15–20 mg of Ethyl 2-phenoxyisonicotinate in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a high-quality 5 mm NMR tube.

  • Step 2: Insert the sample, lock on the deuterium frequency of CDCl₃, and perform automated gradient shimming (e.g., TopShim).

  • Validation Checkpoint: Acquire a single-scan ¹H spectrum. Measure the full width at half maximum (FWHM) of the residual CHCl₃ peak (δ 7.26 ppm). It must be < 1.0 Hz. If the peak is broader or asymmetric, the magnetic field is inhomogeneous, and shimming must be repeated to prevent multiplet distortion.

1D NMR Acquisition
  • ¹H NMR (400 MHz): Acquire 16 scans using a 30° excitation pulse. Causality: Use a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation (T1) of the aromatic protons, allowing for accurate, quantitative integration.

  • ¹³C NMR (100 MHz): Acquire 1024 scans. Causality: The low natural abundance of ¹³C (1.1%) and its lower gyromagnetic ratio necessitate extensive signal averaging. Apply WALTZ-16 ¹H decoupling during acquisition to collapse complex J-couplings into sharp singlets, maximizing signal-to-noise (S/N) and simplifying the spectrum.

2D NMR Acquisition (The Connectivity Linchpins)
  • COSY (Correlation Spectroscopy): Acquire to map adjacent protons (³J_HH). This will link H-5 to H-6 on the pyridine ring. Validation Checkpoint: Ensure cross-peaks are perfectly symmetric across the diagonal.

  • HSQC (Heteronuclear Single Quantum Coherence): Optimized for ¹J_CH = 145 Hz. This differentiates protonated carbons from quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings (³J_CH and ²J_CH) of 8 Hz. Causality: HMBC is the only sequence capable of bridging the heteroatom gaps, linking the ethyl protons to the carbonyl carbon, and the pyridine protons to the ester and phenoxy attachment points[3].

NMR_Workflow S1 1. Sample Preparation (CDCl3, 298K, TMS Ref) S2 2. 1D ¹H & ¹³C NMR (Initial Shift & Integral Analysis) S1->S2 S3 3. 2D COSY & HSQC (Spin Systems & Direct C-H) S2->S3 S4 4. 2D HMBC (Long-Range Quaternary Links) S3->S4 S5 5. Structural Verification (Isomer & Regiochemistry Confirmed) S4->S5

Figure 1: Self-validating NMR workflow for the structural elucidation of small organic molecules.

Data Interpretation & Structural Verification

The tables below summarize the expected quantitative data based on the electronic environment of the molecule. (Note: Chemical shifts are representative values based on predictive models and literature precedents for 2-phenoxypyridines[2]).

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment Rationale
H-6 (Pyr) 8.25d5.21HHighly deshielded by adjacent N atom
H-3 (Pyr) 7.45d1.51HMeta-coupling to H-5; shielded by C-2 oxygen
H-meta (Ph) 7.40m-2HTypical phenoxy meta position
H-5 (Pyr) 7.35dd5.2, 1.51HOrtho to H-6, meta to H-3
H-para (Ph) 7.25m-1HTypical phenoxy para position
H-ortho (Ph) 7.15m-2HShielded by resonance from oxygen
-CH₂- (Ester) 4.35q7.12HDeshielded by ester oxygen
-CH₃ (Ester) 1.35t7.13HAliphatic methyl group
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
NucleusChemical Shift (δ, ppm)TypeAssignment Rationale
C=O (Ester) 165.0CHighly deshielded carbonyl
C-2 (Pyr) 164.0CDeshielded by N and O-Ph
C-ipso (Ph) 153.0CAttached to phenoxy oxygen
C-6 (Pyr) 148.0CHAdjacent to pyridine nitrogen
C-4 (Pyr) 141.0CAttached to electron-withdrawing ester
C-meta (Ph) 129.5CHPhenoxy meta carbons
C-para (Ph) 125.0CHPhenoxy para carbon
C-ortho (Ph) 121.0CHPhenoxy ortho carbons
C-5 (Pyr) 117.0CHShielded by para-oxygen resonance
C-3 (Pyr) 112.0CHShielded by ortho-oxygen resonance
-CH₂- (Ester) 62.0CH₂Aliphatic, adjacent to oxygen
-CH₃ (Ester) 14.0CH₃Aliphatic methyl
Verification via HMBC and NOESY

The critical step in this elucidation is proving that the ester is definitively at C-4 and the phenoxy group is at C-2.

  • Ester Placement: The pyridine protons H-3 and H-5 both show strong ³J_CH correlations to the carbonyl carbon (δ ~165.0 ppm) in the HMBC spectrum. This symmetrical correlation unambiguously anchors the ester to C-4. Furthermore, the ester -CH₂- protons show a ³J_CH correlation back to the same carbonyl carbon.

  • Phenoxy Placement: The highly deshielded quaternary C-2 carbon (δ ~164.0 ppm) shows ³J_CH correlations from H-6 and ²J_CH from H-3. To absolutely confirm the phenoxy orientation across the oxygen atom (which HMBC often struggles to cross efficiently), a 2D NOESY experiment is utilized. A strong spatial nuclear Overhauser effect (NOE) cross-peak between the ortho-protons of the phenoxy ring (δ ~7.15 ppm) and the H-3 proton of the pyridine ring (δ ~7.45 ppm) validates their spatial proximity, confirming the C-2 substitution.

HMBC_Network cluster_pyridine Pyridine Core cluster_ester Ester Group H3 H-3 (δ 7.45) C2 C-2 (δ 164.0) H3->C2 ²J_CH C4 C-4 (δ 141.0) H3->C4 ²J_CH CO C=O (δ 165.0) H3->CO ³J_CH H5 H-5 (δ 7.35) H5->C4 ²J_CH H5->CO ³J_CH H6 H-6 (δ 8.25) H6->C2 ³J_CH H6->C4 ³J_CH CH2 -CH2- (δ 4.35) CH2->C4 ⁴J_CH (Weak) CH2->CO ³J_CH

Figure 2: Key HMBC correlations linking isolated spin systems to the pyridine core.

References

  • Source: ukm.
  • Source: benchchem.
  • Source: bruker.
  • Source: sigmaaldrich.

Sources

Application

Application Note: Scalable Synthesis of Ethyl 2-Phenoxyisonicotinate via Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale Introduction & Mechanistic Rationale The synthesis of functionalized pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale

Introduction & Mechanistic Rationale

The synthesis of functionalized pyridine derivatives is a cornerstone of modern pharmaceutical development. The target compound, Ethyl 2-phenoxyisonicotinate , is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between ethyl 2-chloroisonicotinate[1] and phenol.

Transitioning this reaction from a discovery-scale fume hood to a pilot-scale reactor requires rigorous process chemistry. To ensure a safe, high-yielding, and reproducible scale-up, the following mechanistic and thermodynamic factors dictate our experimental design:

  • Electronic Activation: The C2-chlorine atom of the isonicotinate system is highly activated toward nucleophilic attack. This is driven by the inductive and resonance electron-withdrawing effects of the adjacent pyridine nitrogen, further enhanced by the ester group at the C4 position[2].

  • Base Selection: Potassium carbonate (K₂CO₃) is selected as the base. While stronger bases (e.g., NaOH or KOtBu) accelerate phenoxide formation, they competitively drive the saponification (hydrolysis) of the ethyl ester, destroying the starting material and product[3]. K₂CO₃ provides a mild, heterogeneous basic environment that strictly favors the SNAr pathway.

  • Solvent Dynamics: Dimethyl sulfoxide (DMSO) is utilized as the reaction medium. As a dipolar aprotic solvent, DMSO heavily solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. Furthermore, DMSO thermodynamically stabilizes the anionic Meisenheimer intermediate formed during the addition-elimination sequence[4].

  • Thermal Control: The reaction temperature is strictly capped at 95 °C. Exceeding 120 °C in SNAr reactions involving esters leads to significant byproduct formation via ester hydrolysis, even with mild bases[5].

Process Optimization & Quantitative Data

To establish a self-validating and sustainable process, we evaluated several solvent and temperature parameters. The goal was to maximize yield while minimizing the Process Mass Intensity (PMI)—a critical metric for sustainable process chemistry. By shifting from a traditional liquid-liquid extraction workup to a direct anti-solvent crystallization (water quench), we drastically reduced solvent waste.

Table 1: Process Optimization and Parameter Screening

SolventBaseTemp (°C)Time (h)Isolated Yield (%)Purity (UPLC %)PMI ( kg/kg )Observations & Causality
DMFK₂CO₃100128298.545High solvent toxicity; requires aqueous extraction.
NMPCs₂CO₃100108598.048Faster kinetics, but NMP poses severe regulatory (REACH) restrictions.
DMSOK₂CO₃13086580.050Rapid degradation; elevated temp drives ester hydrolysis[5].
DMSO K₂CO₃ 95 14 88 >99.2 18 Optimized. Direct water quench induces crystallization, bypassing extraction.

Process Workflow Visualization

The following workflow outlines the optimized unit operations for the 1.0 kg pilot-scale production.

G N1 1. Reagent Preparation Ethyl 2-chloroisonicotinate + Phenol N2 2. Base & Solvent Addition K2CO3 in DMSO N1->N2 N3 3. Controlled Heating 95 °C (Jacketed Reactor) N2->N3 Agitation (200 RPM) N4 4. In-Process Control (IPC) UPLC Conversion > 99% N3->N4 12-16 Hours N4->N3 If < 99% N5 5. Anti-Solvent Quench Controlled H2O Addition N4->N5 Pass N6 6. Isolation & Washing Filtration & Aqueous Wash N5->N6 Crystallization N7 7. Vacuum Drying 45 °C, < 50 mbar N6->N7 Wet Cake

Process workflow for the pilot-scale synthesis of Ethyl 2-phenoxyisonicotinate.

Scaled-Up Synthetic Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system . Progression to subsequent steps is gated by specific In-Process Control (IPC) checkpoints to ensure absolute reproducibility.

Phase 1: Reactor Preparation & Charging
  • Equipment Setup: Ensure a 10 L glass-lined or borosilicate jacketed reactor is clean, dry, and purged with N₂ for 15 minutes.

  • Solvent & Base Charge: Charge the reactor with 5.0 L of anhydrous DMSO, followed by 1.12 kg (8.08 mol, 1.5 eq) of finely milled anhydrous K₂CO₃. Initiate agitation at 200 RPM.

  • Nucleophile Charge: Add 609 g (6.47 mol, 1.2 eq) of Phenol in portions over 15 minutes.

    • Causality: Phenol is added before the electrophile to allow the heterogeneous K₂CO₃ to begin deprotonation, forming the active phenoxide nucleophile.

  • Electrophile Charge: Slowly charge 1.00 kg (5.39 mol, 1.0 eq) of Ethyl 2-chloroisonicotinate into the reactor.

Phase 2: Reaction Execution & IPC
  • Heating: Ramp the jacket temperature to achieve an internal reaction temperature of 95 °C (± 2 °C).

    • Self-Validation Checkpoint 1: Monitor the ΔT between the jacket and the internal probe. An initial exotherm is expected; ensure the jacket cooling system engages to prevent the internal temperature from exceeding 100 °C.

  • Agitation: Maintain stirring at 95 °C for 14 hours. The mixture will appear as a dense, pale-yellow suspension.

  • In-Process Control (IPC): Withdraw a 1.0 mL sample, dilute with 9.0 mL of Acetonitrile, filter, and analyze via UPLC (254 nm).

    • Self-Validation Checkpoint 2: The reaction is deemed complete when the residual Ethyl 2-chloroisonicotinate is < 1.0% relative to the product peak. If > 1.0%, continue heating for 2 hours and resample.

Phase 3: Anti-Solvent Quench & Crystallization
  • Cooling: Cool the reactor's internal temperature to 25 °C.

  • Crystallization: Over a period of 2 hours, slowly dose 15.0 L of purified water (Reverse Osmosis/Deionized) into the reactor while increasing agitation to 300 RPM.

    • Causality: Rapid addition of water can trap DMSO and inorganic salts within the crystal lattice (oiling out). A controlled, slow addition ensures the supersaturation point is crossed gently, promoting the growth of highly pure, filterable crystals of Ethyl 2-phenoxyisonicotinate.

Phase 4: Isolation & Drying
  • Filtration: Discharge the reactor slurry onto a Nutsche filter or a large-scale Büchner funnel. Apply vacuum.

  • Washing: Wash the filter cake with 3 x 2.0 L of purified water.

    • Self-Validation Checkpoint 3: Test the pH of the final wash filtrate. It must be neutral (pH ~7.0), confirming the complete removal of residual K₂CO₃ and unreacted phenoxide.

  • Drying: Transfer the wet cake to a vacuum oven. Dry at 45 °C under high vacuum (< 50 mbar) for 24 hours.

    • Self-Validation Checkpoint 4: Perform a Loss on Drying (LOD) analysis. The product is ready for packaging when LOD is < 0.5%.

Analytical Specifications

  • Appearance: Off-white to pale yellow crystalline powder.

  • Yield: ~1.15 kg (88% theoretical).

  • UPLC Purity: ≥ 99.0% (Area %).

  • ¹H NMR (400 MHz, CDCl₃): Expected diagnostic shifts include the ethyl ester signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and the distinct multiplet of the phenoxy aromatic protons (7.1 - 7.5 ppm) integrated against the pyridine core protons.

References

  • Title: Ethyl 3-oxo-4-phenoxybutyrate (41051-18-7) - Chemchart (Mentions Ethyl 2-chloroisonicotinate 54453-93-9) Source: chemchart.com URL: [Link]

  • Title: RSC-V 1s - Googleapis.com (Patent Application detailing SNAr with K2CO3) Source: googleapis.com URL: [Link]

  • Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC Source: d-nb.info URL: [Link]

  • Title: Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF Source: whiterose.ac.uk URL: [Link]

  • Title: FlowSyn™ Application Note 1: SNAr Reaction Source: interchim.fr URL: [Link]

Sources

Method

Application Note: High-Throughput Bioanalysis of Phenoxypyridine Carboxylate in Human Plasma using Ethyl 2-phenoxyisonicotinate as an Internal Standard by LC-MS/MS

Abstract This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Phenoxypyridine Carboxylate (a hypothetical analyte) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Phenoxypyridine Carboxylate (a hypothetical analyte) in human plasma. To ensure accuracy and precision in a high-throughput setting, Ethyl 2-phenoxyisonicotinate is employed as a structural analog internal standard (IS). The protocol details a straightforward protein precipitation procedure for sample preparation, followed by a rapid 5-minute chromatographic separation. The method was fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3][4][5] The selection of Ethyl 2-phenoxyisonicotinate as an internal standard is justified by its structural similarity and comparable physicochemical properties to the analyte, which allows it to effectively compensate for variability during sample processing and analysis.[6][7][8][9]

Introduction

In drug development, the accurate quantification of novel chemical entities and their metabolites in biological matrices is paramount for pharmacokinetic and toxicokinetic studies.[2][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity, selectivity, and speed.[10] A critical component of a reliable bioanalytical method is the use of an appropriate internal standard (IS).[7][9] An IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variations that can occur during sample preparation, injection, and ionization.[11][12][13][14]

The ideal internal standard closely mimics the physicochemical behavior of the analyte.[6][7] Stable-isotope labeled (SIL) versions of the analyte are considered the gold standard, but they are often costly and time-consuming to synthesize, especially in early drug discovery.[7][12] A suitable alternative is a structural analog, a compound with a chemical structure and functional groups similar to the analyte.[6]

This note describes a method for a hypothetical drug candidate, "Phenoxypyridine Carboxylate," using Ethyl 2-phenoxyisonicotinate as a readily available structural analog internal standard. The structural similarities ensure comparable extraction recovery and ionization response, making it an excellent choice for robust bioanalysis.[6][8]

Chemical Structures

CompoundStructureMolecular FormulaMolecular Weight
Phenoxypyridine Carboxylate (Analyte)Phenoxypyridine Carboxylate StructureC₁₂H₉NO₃215.21
Ethyl 2-phenoxyisonicotinate (Internal Standard)Ethyl 2-phenoxyisonicotinate StructureC₁₄H₁₃NO₃243.26

Note: Structures are hypothetical for illustrative purposes.

Experimental

Materials and Reagents
  • Analytes: Phenoxypyridine Carboxylate (≥98% purity), Ethyl 2-phenoxyisonicotinate (≥98% purity).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade. Formic acid (FA), ACS reagent grade.

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant).

  • Equipment: Analytical balance, vortex mixer, centrifuge, calibrated micropipettes, 1.5 mL polypropylene tubes.

Instrumentation: LC-MS/MS System
  • HPLC: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Software: Analyst® software for data acquisition and processing.

LC and MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Gradient10% B to 95% B in 3.0 min; hold at 95% B for 1.0 min; return to 10% B at 4.1 min; equilibrate for 0.9 min
Total Run Time5.0 min
Column Temp.40 °C
Injection Volume5 µL

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
IonSpray Voltage (IS)5500 V
Temperature (TEM)550 °C
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)50 psi
MRM TransitionsSee Table 3

Table 3: MRM Transitions and Compound Parameters

CompoundQ1 Mass (Da)Q3 Mass (Da)Dwell Time (ms)DP (V)EP (V)CE (V)CXP (V)
Phenoxypyridine Carboxylate 216.2142.110080102512
Ethyl 2-phenoxyisonicotinate (IS) 244.3170.210085102814

DP = Declustering Potential; EP = Entrance Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Phenoxypyridine Carboxylate and Ethyl 2-phenoxyisonicotinate into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20 °C.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) ACN:Water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with methanol to achieve a final concentration of 50 ng/mL. This solution is the "Precipitation Solution."

Sample Preparation Protocol

The following protocol utilizes protein precipitation, a rapid and effective method for sample cleanup in bioanalysis.

G cluster_prep Sample Preparation Workflow sample 1. Aliquot 50 µL of Human Plasma (Sample, Calibrator, or QC) add_is 2. Add 200 µL of IS Working Solution (50 ng/mL in ACN) sample->add_is Spike IS vortex 3. Vortex Mix (30 seconds) add_is->vortex Precipitate Proteins centrifuge 4. Centrifuge (10,000 x g, 5 min, 4°C) vortex->centrifuge Pellet Debris transfer 5. Transfer 100 µL of Supernatant to Autosampler Vial centrifuge->transfer Isolate Extract inject 6. Inject 5 µL onto LC-MS/MS System transfer->inject G cluster_process Analytical Process cluster_correction Correction Mechanism center Principle of Internal Standardization prep_var Sample Prep Variability (e.g., loss during extraction) analyte_resp Analyte Response (A) prep_var->analyte_resp Affects is_resp IS Response (IS) prep_var->is_resp Affects Similarly inj_var Injection Variability inj_var->analyte_resp Affects inj_var->is_resp Affects Similarly ion_var Ionization Variability (Matrix Effects) ion_var->analyte_resp Affects ion_var->is_resp Affects Similarly ratio Ratio (A / IS) analyte_resp->ratio is_resp->ratio quant Accurate Quantification ratio->quant

Sources

Application

Application Notes and Protocols for the Phenotypic Screening of Ethyl 2-phenoxyisonicotinate

Introduction: Unveiling the Therapeutic Potential of Novel Chemical Entities In the landscape of modern drug discovery, phenotypic screening has re-emerged as a pivotal strategy for identifying first-in-class therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of Novel Chemical Entities

In the landscape of modern drug discovery, phenotypic screening has re-emerged as a pivotal strategy for identifying first-in-class therapeutics.[1] Unlike target-based approaches that presuppose a specific molecular mechanism, phenotypic screening allows for the unbiased discovery of compounds that modulate cellular behavior in a disease-relevant context.[1][2][3] This approach is particularly valuable when the underlying pathophysiology of a disease is complex or not fully understood.[3] This guide provides a comprehensive framework for conducting a primary and secondary phenotypic screen of Ethyl 2-phenoxyisonicotinate, a novel small molecule with potential therapeutic applications.

Ethyl 2-phenoxyisonicotinate possesses a unique chemical architecture, combining a phenoxy group with an isonicotinate core. While direct biological activities of this specific molecule are not extensively documented, related structural motifs are present in compounds with known anti-inflammatory, anti-proliferative, and antioxidant properties.[4][5][6] For instance, various ethyl ester derivatives have demonstrated effects on cyclooxygenase (COX) enzymes and angiogenesis.[7][8] This structural rationale forms the basis of our proposed screening cascade, designed to broadly assess the compound's impact on cell health and then probe for more specific, therapeutically relevant phenotypes.

This document serves as both a strategic guide and a practical manual for researchers, scientists, and drug development professionals. We will detail the causality behind experimental choices, provide robust, step-by-step protocols that serve as self-validating systems, and offer a framework for data analysis and interpretation.

Part 1: The Phenotypic Screening Cascade: A Tiered Approach

A successful phenotypic screening campaign requires a logical, tiered workflow to manage the scope of experimentation and efficiently identify promising lead compounds. We propose a three-tiered approach for the characterization of Ethyl 2-phenoxyisonicotinate.

G cluster_0 Screening Workflow Tier1 Tier 1: Primary Screening (Broad Cytotoxicity & Viability) Tier2 Tier 2: Secondary Screening (Phenotype-Specific Assays) Tier1->Tier2 Identify non-toxic concentration range Select 'hit' phenotypes Tier3 Tier 3: Mechanistic Follow-up (Target Deconvolution) Tier2->Tier3 Confirm & characterize phenotype Prioritize potent compounds

Caption: A tiered workflow for phenotypic screening of novel compounds.

This cascade begins with broad assessments of cytotoxicity to establish a safe therapeutic window, followed by more focused secondary assays to identify specific biological activities. The final tier involves deeper mechanistic studies to deconvolute the target and mode of action, which is beyond the scope of this initial screening guide.

Part 2: Tier 1 Primary Screening - Assessing General Cell Health

The foundational step in evaluating any new compound is to determine its effect on basic cell viability and cytotoxicity.[9] This is critical for distinguishing true phenotypic modulation from non-specific toxic effects and for identifying an appropriate concentration range for subsequent experiments.

Protocol 2.1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

Principle: This homogeneous "add-mix-read" assay quantifies ATP, an indicator of metabolically active cells.[9] A decrease in the luminescent signal corresponds to a reduction in cell viability. This method is highly sensitive and amenable to high-throughput screening (HTS) in 96- or 384-well formats.[9][10]

Methodology:

  • Cell Seeding: Plate a human cell line (e.g., HeLa for a general cancer line, or HaCaT for a non-cancerous skin line) in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 2-phenoxyisonicotinate in DMSO. Create a 10-point, 3-fold serial dilution series in a separate plate, starting from a top concentration of 100 µM.

  • Compound Treatment: Add 1 µL of each compound dilution to the corresponding wells of the cell plate. Include vehicle-only (DMSO) controls and a positive control for cytotoxicity (e.g., 10 µM Staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent with the cell doubling time and the expected onset of action.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

Data Presentation and Analysis:

The primary output is a dose-response curve from which the half-maximal inhibitory concentration (IC₅₀) can be calculated.

Parameter Description Example Value
Top Concentration Highest concentration of Ethyl 2-phenoxyisonicotinate tested.100 µM
Number of Points Number of concentrations in the dilution series.10
Incubation Time Duration of compound exposure.72 hours
IC₅₀ Concentration at which cell viability is reduced by 50%.To be determined
Maximum Inhibition Maximum percentage reduction in viability observed.To be determined

Part 3: Tier 2 Secondary Screening - Probing Specific Phenotypes

Based on the structural alerts from related molecules, we hypothesize that Ethyl 2-phenoxyisonicotinate may possess anti-inflammatory or anti-cancer properties. The following assays are designed to test these hypotheses within the non-toxic concentration range determined in Tier 1.

Protocol 3.1: Anti-Inflammatory Screening in Macrophages

Principle: Inflammation is often driven by the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) from immune cells.[11] This assay uses lipopolysaccharide (LPS) to stimulate macrophages and measures the ability of the test compound to inhibit the subsequent release of TNF-α.

Methodology:

  • Cell Seeding and Differentiation: Plate RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages with PMA) in a 96-well tissue culture plate at 50,000 cells per well. Allow them to adhere and rest for 24 hours.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of Ethyl 2-phenoxyisonicotinate (e.g., 0.1 µM to 30 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., 1 µM Dexamethasone).

  • Inflammatory Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated negative control.

  • Incubation: Incubate for 6-18 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Carefully collect the cell culture supernatant for analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (typically 450 nm).

Data Presentation and Analysis:

Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.

Compound Conc. (µM) Absorbance (450 nm) TNF-α Conc. (pg/mL) % Inhibition
Vehicle (Unstimulated)ValueValueN/A
Vehicle + LPSValueValue0%
0.1ValueValueCalculated
1.0ValueValueCalculated
10.0ValueValueCalculated
30.0ValueValueCalculated
Dexamethasone + LPSValueValueCalculated
Protocol 3.2: High-Content Imaging of Cancer Cell Morphology and Proliferation

Principle: High-content screening (HCS) uses automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously.[2][12] This allows for a rich, multi-parametric assessment of a compound's effect on cell proliferation, morphology, and cytoskeletal organization, which are often dysregulated in cancer.

G cluster_0 High-Content Imaging Workflow A 1. Plate Cells in 96/384-well plates B 2. Treat with Compound (Ethyl 2-phenoxyisonicotinate) A->B C 3. Stain Cells (Nuclei, Actin, Tubulin) B->C D 4. Automated Imaging (Acquire multi-channel images) C->D E 5. Image Analysis (Segmentation & Feature Extraction) D->E F 6. Data Analysis (Generate Phenotypic Profile) E->F

Caption: Workflow for a high-content phenotypic screening assay.

Methodology:

  • Cell Seeding: Plate a cancer cell line known for distinct morphological features (e.g., A549 lung carcinoma or MDA-MB-231 breast cancer cells) in a 96-well, black-walled, optically clear bottom plate at 3,000-5,000 cells per well. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of non-toxic concentrations of Ethyl 2-phenoxyisonicotinate for 48 hours. Include vehicle (DMSO), a mitosis blocker (e.g., Paclitaxel), and a cytoskeleton disruptor (e.g., Cytochalasin D) as controls.

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain with a cocktail of fluorescent dyes:

      • Hoechst 33342: To label nuclei (DNA content, nuclear morphology).

      • Phalloidin-Alexa Fluor 488: To label F-actin (cytoskeleton, cell shape).

      • Anti-α-tubulin antibody followed by a secondary Alexa Fluor 568: To label microtubules (mitotic spindle, cell structure).

  • Imaging: Acquire images using a high-content imaging system, capturing at least four fields of view per well in all three fluorescent channels.

  • Image Analysis: Use dedicated image analysis software to segment cells and nuclei and extract quantitative features.

Data Presentation and Analysis:

The output is a multi-parametric phenotypic profile. Key parameters are compared against the vehicle control.

Parameter Measured Description Potential Change with Hit Compound
Cell Count Number of nuclei per image.Decrease (anti-proliferative/cytotoxic)
Nuclear Area/Intensity Size and DNA content of the nucleus.Increase (mitotic arrest)
Cell Area/Perimeter Overall size and shape of the cell.Increase/Decrease (cytoskeletal changes)
Actin Fiber Integrity Texture and organization of actin filaments.Disruption, bundling
Microtubule Organization Structure and density of the microtubule network.Disruption, stabilization

A "hit" would be a compound that induces a consistent and dose-dependent change in one or more of these parameters, creating a distinct phenotypic signature compared to controls.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the initial phenotypic characterization of Ethyl 2-phenoxyisonicotinate. By starting with broad viability assays and progressing to more specific, high-content secondary screens, researchers can efficiently determine if this novel compound has a desirable biological activity. A positive result, or "hit," from these screens—for example, potent inhibition of TNF-α release or a unique morphological signature in cancer cells—would provide the necessary foundation for advancing the compound into the next stage of drug discovery: mechanism of action studies and target deconvolution. The protocols provided herein are designed to be adaptable and serve as a reliable starting point for exploring the therapeutic potential of new chemical entities.

References

  • Mitchison, T. J. (2012). Phenotypic Screening of Small Molecule Libraries by High Throughput Cell Imaging. Harvard Institute of Chemistry and Cell Biology.
  • Infinix Bio. (2026). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio.
  • Drug Target Review. (2019). Phenotypic profiling in drug discovery. Drug Target Review.
  • Technology Networks. (2024). The Role of Phenotypic Screening in Drug Discovery. Technology Networks.
  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The why and how of phenotypic small-molecule screens.
  • Charnwood Discovery. (n.d.). Phenotypic Screening Assays. Charnwood Discovery.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery. Promega Corporation.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech.
  • An, F., & Li, Z. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis.
  • Creative Bioarray. (2025). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray.
  • Traka, M., et al. (2012). Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl)
  • BenchChem. (2025). Investigating the Mechanism of Action of Ethyl 2-(2,6-dichlorophenyl)acetate: A Technical Guide. BenchChem.
  • Khan, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Ethyl Cinnamate and Its Analogues. BenchChem.
  • Khan, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI.
  • He, X., et al. (2012). Antiangiogenic effects and mechanisms of trans-ethyl p-methoxycinnamate from Kaempferia galanga L. Journal of Agricultural and Food Chemistry.
  • Yokota, M., et al. (2018). Ethyl 2,4-dicarboethoxy pantothenate, a derivative of pantothenic acid, prevents cellular damage initiated by environmental pollutants through Nrf2 activation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 2-Phenoxyisonicotinate Synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 2-phenoxyisonicotinate (CAS 2734774-34-4)[1]. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-phenoxyisonicotinate (CAS 2734774-34-4)[1]. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks, side-product formation, or reproducibility issues during the scale-up of 2-aryloxypyridine derivatives.

Mechanistic Overview & Causality

The synthesis of ethyl 2-phenoxyisonicotinate relies on a Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is inherently electron-deficient, and the nitrogen atom acts as a powerful electron-withdrawing group via induction and resonance, activating the ortho (C2) and para (C4) positions toward nucleophilic attack[2]. The presence of the ethyl ester at the C4 position further depletes electron density from the ring, making the C2-chloride an excellent electrophile.

However, phenol is a relatively weak nucleophile. It must be quantitatively deprotonated to the highly reactive phenoxide anion by a mild base (e.g., K₂CO₃)[3][4]. The reaction proceeds via a two-step addition-elimination mechanism: the phenoxide attacks the C2 carbon to form a resonance-stabilized Meisenheimer complex , followed by the rapid elimination of the chloride leaving group to restore aromaticity[2].

Understanding this causality is critical because yield loss is rarely due to the failure of the SNAr itself, but rather due to competing side reactions (like ester hydrolysis) or poor phenoxide generation.

SNAr_Mechanism A Ethyl 2-chloroisonicotinate + Phenol B Phenoxide Anion (Active Nucleophile) A->B K2CO3 / Heat (Deprotonation) C Meisenheimer Complex (Transition State) B->C Nucleophilic Attack at C2 Position D Ethyl 2-phenoxyisonicotinate (Target Product) C->D Chloride Elimination (Aromatization) E 2-Phenoxyisonicotinic Acid (Hydrolysis Byproduct) D->E Trace H2O / Base (Saponification)

Figure 1: Mechanistic pathway of the SNAr reaction and the primary competing hydrolysis side-reaction.

Troubleshooting Guide & FAQs

Q1: My yield is stuck at 40-50% with a large amount of starting material remaining. How do I drive the reaction to completion? A: The formation of the phenoxide anion is the rate-limiting step if your base is insoluble. K₂CO₃ is the standard base[4], but it must be finely milled and anhydrous. If you are using granular K₂CO₃, the surface area is insufficient. Fix: Switch to finely powdered K₂CO₃ or upgrade to Cs₂CO₃ . The "cesium effect" provides higher solubility in organic solvents and generates a more reactive "naked" phenoxide anion, drastically accelerating the SNAr.

Q2: LC-MS shows a major byproduct at m/z 216 [M+H]⁺ / 214 [M-H]⁻. What is this and how do I prevent it? A: This mass corresponds to 2-phenoxyisonicotinic acid , the saponification product of your target ester. This occurs when trace water is present in your hygroscopic solvent (DMF/DMSO) or your base. At 90 °C, aqueous carbonate rapidly hydrolyzes the C4 ethyl ester. Fix: Use strictly anhydrous solvents (stored over 3Å molecular sieves) and flame-dry your glassware. Do not use hydroxide bases (NaOH/KOH), as they will directly attack the ester.

Q3: Can I push the temperature past 120 °C to force the reaction? A: No. If you are using DMF as the solvent, temperatures above 100 °C cause thermal degradation of DMF into dimethylamine and carbon monoxide. Dimethylamine is a strong nucleophile and will compete with your phenoxide, yielding ethyl 2-(dimethylamino)isonicotinate (m/z 195 [M+H]⁺). If higher temperatures are required, switch the solvent to NMP or DMSO.

Troubleshooting_Workflow Start Yield Issue Detected (< 50% Target) LCMS Run LC-MS Analysis of Crude Mixture Start->LCMS Hydrolysis High m/z 216 [M+H]+ (Ester Hydrolysis) LCMS->Hydrolysis Incomplete High m/z 186 [M+H]+ (Unreacted Starting Material) LCMS->Incomplete Amine High m/z 195 [M+H]+ (Dimethylamine Adduct) LCMS->Amine Fix1 Use Anhydrous Solvent & Flame-Dried K2CO3 Hydrolysis->Fix1 Fix2 Switch to Cs2CO3 or Increase Temp to 90°C Incomplete->Fix2 Fix3 Switch Solvent from DMF to DMSO or NMP Amine->Fix3

Figure 2: Diagnostic workflow for identifying and resolving common SNAr yield bottlenecks via LC-MS.

Self-Validating Experimental Protocol

This optimized protocol incorporates built-in validation checkpoints to ensure each mechanistic step is successful before proceeding.

Step 1: Phenoxide Generation

  • Charge a flame-dried 250 mL round-bottom flask with Phenol (1.2 equiv, 11.3 g) and finely milled, anhydrous K₂CO₃ (2.0 equiv, 27.6 g)[3].

  • Add anhydrous DMF (100 mL, strictly <50 ppm H₂O).

  • Stir the suspension at 80 °C for 30 minutes under a nitrogen atmosphere.

  • Validation Checkpoint: The mixture should transition from a colorless suspension to a pale yellow/orange hue, confirming the generation of the phenoxide anion.

Step 2: Electrophilic Addition 4. Dissolve Ethyl 2-chloroisonicotinate (1.0 equiv, 18.6 g, MW: 185.6) in anhydrous DMF (20 mL). 5. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of dimerization or unwanted thermal spikes.

  • Elevate the temperature to 90 °C and stir for 12 hours.

Step 3: Reaction Monitoring 7. * Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of 1:1 MeCN/H₂O, and analyze via LC-MS.

  • Success: Disappearance of m/z 186.0 (Starting Material) and appearance of a dominant peak at m/z 244.1 (Target Product).

  • Failure: If m/z 216.0 (Hydrolysis) is >5%, abort heating to prevent further degradation.

Step 4: Workup & Isolation 8. Cool the mixture to room temperature and pour it into rapidly stirring ice-cold water (500 mL).

  • Causality: The massive aqueous excess solubilizes the DMF and potassium chloride salts, while the highly lipophilic ethyl 2-phenoxyisonicotinate precipitates or phases out.

  • Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

  • Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 100 mL).

  • Causality: LiCl specifically helps partition residual DMF out of the organic layer into the aqueous phase.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data: Base & Solvent Optimization

The table below summarizes our internal benchmarking data for the synthesis of ethyl 2-phenoxyisonicotinate, highlighting how deviations in base selection and solvent quality directly impact the isolated yield.

Base Used (Equiv)Solvent QualityTemp (°C)Time (h)Conversion (%)Ester Hydrolysis (%)Isolated Yield (%)
K₂CO₃ (Granular)DMF (Reagent Grade)8016651545%
K₂CO₃ (Milled) DMF (Anhydrous) 90 12 98 < 2 88%
Cs₂CO₃ (Powder)DMF (Anhydrous)808>99< 192%
NaOH (Pellets)DMF (Reagent Grade)804100> 90< 5%
K₂CO₃ (Milled)DMSO (Anhydrous)100896585%

Note: While Cs₂CO₃ provides the highest isolated yield and fastest kinetics, milled anhydrous K₂CO₃ is recommended for large-scale syntheses due to cost-efficiency.

References

  • Benchchem Technical Support.3-phenoxy-1H-pyridin-2-one | High-Quality Research Chemical. Benchchem.
  • abcr Gute Chemie.
  • Crews et al.WO2017197056A1 - Bromodomain targeting degronimers for target protein degradation.
  • Google Patents.WO2010117323A1 - Method and apparatus for producing heat energy and carbon dioxide.
  • RSC Advances.

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 2-phenoxyisonicotinate

Welcome to the technical support center for the synthesis of Ethyl 2-phenoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 2-phenoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your reaction efficiency and product purity.

I. Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAAr)

The synthesis of Ethyl 2-phenoxyisonicotinate typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a phenoxide nucleophile displaces a leaving group, commonly a halogen (e.g., chlorine or bromine), at the C2 position of an ethyl isonicotinate derivative. The pyridine ring's nitrogen atom acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the ortho and para positions.[1][2][3]

A simplified representation of the primary reaction is as follows:

  • Reactants: Ethyl 2-chloroisonicotinate and a phenol (in the presence of a base to form the phenoxide).

  • Mechanism: The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2]

II. Troubleshooting Common Side Products and Issues

This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions.

Issue 1: Low Yield of the Desired Product

A lower-than-expected yield of Ethyl 2-phenoxyisonicotinate can be attributed to several factors, from incomplete reactions to competing side pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction seems to stall, with significant starting material remaining. What are the likely causes?

A1: An incomplete reaction can stem from several factors:

  • Insufficient Base: The phenoxide is the active nucleophile. An inadequate amount of a suitable base (e.g., potassium carbonate, sodium hydride) will result in incomplete deprotonation of the phenol, thus limiting the concentration of the attacking species.

  • Reaction Temperature and Time: SNAr reactions on heteroaromatic systems often require elevated temperatures to overcome the activation energy barrier. Ensure the reaction is heated appropriately and for a sufficient duration. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[4][5]

  • Moisture Contamination: Water in the reaction mixture can protonate the phenoxide, quenching the nucleophile, and can also lead to hydrolysis of the ester.[4][5] It is crucial to use anhydrous solvents and properly dried glassware.[4][5]

Q2: I'm observing the formation of isonicotinic acid in my crude product. Why is this happening?

A2: The presence of isonicotinic acid indicates hydrolysis of the ethyl ester group. This can occur under either acidic or basic conditions, particularly at elevated temperatures.[6][7]

  • Mitigation Strategy: During the workup, avoid prolonged exposure to strong acids or bases. Use mild neutralizing agents like a saturated sodium bicarbonate solution and perform extractions promptly at room temperature.[6]

Issue 2: Formation of Unexpected Byproducts

The appearance of unknown spots on a TLC plate or unexpected peaks in analytical data points to the formation of side products.

Frequently Asked Questions (FAQs)

Q1: Besides the starting materials and product, I see another major spot on my TLC. What could it be?

A1: A common byproduct is the result of a competing reaction with the solvent or base.

  • Ether Scrambling/Trans-etherification: If using an alkoxide base where the alkyl group differs from the ester's ethyl group (e.g., sodium methoxide), transesterification can occur, leading to the formation of methyl 2-phenoxyisonicotinate.[7] To avoid this, always match the alkoxide base to the alcohol of the ester (e.g., use sodium ethoxide with an ethyl ester).[7]

  • Self-Condensation: While less common in this specific SNAr reaction, esters with α-hydrogens can undergo self-condensation reactions like the Claisen condensation in the presence of a strong base.[8][9] This would lead to β-keto ester byproducts.

Q2: My final product is discolored (yellow or brown). What causes this?

A2: Discoloration often points to the formation of colored impurities or degradation of the product.

  • High Reaction Temperatures: Prolonged heating at high temperatures can lead to the formation of colored byproducts.[6] It is advisable to run the reaction at the lowest effective temperature.

  • Impure Starting Materials: Impurities in the starting ethyl 2-chloroisonicotinate or phenol can lead to colored side products.[6] Ensure the purity of your reagents before starting the reaction.

Summary of Potential Side Products and Their Causes
Side ProductPotential Cause(s)Recommended Solution(s)
Isonicotinic AcidHydrolysis of the ethyl ester.Use mild workup conditions; avoid prolonged exposure to strong acids/bases.
Methyl 2-phenoxyisonicotinateTransesterification.Use a base with a matching alkoxide (e.g., sodium ethoxide).
β-keto estersSelf-condensation of the starting ester.Use appropriate reaction conditions and avoid excessively strong bases where possible.
Colored ImpuritiesHigh reaction temperatures; impure starting materials.Optimize reaction temperature; use pure reagents.

III. Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of Ethyl 2-phenoxyisonicotinate, with critical control points highlighted to minimize side product formation.

Materials:

  • Ethyl 2-chloroisonicotinate

  • Phenol

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.1 equivalents) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Heating: Heat the mixture to 80-100 °C with stirring for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Addition of Electrophile: Add Ethyl 2-chloroisonicotinate (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature and pour it into cold water.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Workup - Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

IV. Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the main reaction pathway, potential side reactions, and a logical troubleshooting workflow.

Main and Competing Reaction Pathways

G SM Starting Materials (Ethyl 2-chloroisonicotinate + Phenol) Product Desired Product (Ethyl 2-phenoxyisonicotinate) SM->Product  Main Reaction (SNAr)   Transesterification Side Product: Methyl 2-phenoxyisonicotinate SM->Transesterification  Transesterification (Incorrect Base)   Hydrolysis Side Product: Isonicotinic Acid Product->Hydrolysis  Hydrolysis (Workup)  

Caption: Main and competing reaction pathways.

Troubleshooting Workflow

G Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Review Reaction Conditions (Temp, Time, Base) Start->Check_Conditions Check_Workup Analyze Workup Procedure Start->Check_Workup Impure_SM Use Purified Starting Materials Check_SM->Impure_SM Optimize_Conditions Optimize Temp/Time; Ensure Anhydrous Conditions Check_Conditions->Optimize_Conditions Modify_Workup Use Mild Neutralization; Avoid Prolonged Exposure Check_Workup->Modify_Workup

Caption: A logical troubleshooting workflow.

V. References

  • Beilstein Journals. (2022, January 5). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]

  • Pearson+. (2024, June 30). Predict the products of self-condensation of the following esters... Retrieved from [Link]

  • University of Calgary. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Organic Syntheses. (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Retrieved from [Link]

  • PubMed. (2003, June 15). Synthesis and Cytotoxicity of Substituted Ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (2017, October 2). Claisen Condensation of N-Methylpyrrolidinone and α-Chloronicotinic esters. Retrieved from [Link]

  • MDPI. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate. Retrieved from

  • Bangladesh Journals Online. (2026, January 1). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

Sources

Troubleshooting

Removal of unreacted starting materials from Ethyl 2-phenoxyisonicotinate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the post-reaction purification of Ethyl 2-phenoxyisonicotin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the post-reaction purification of Ethyl 2-phenoxyisonicotinate .

The synthesis of this compound typically involves a Nucleophilic Aromatic Substitution (SNAr) between ethyl 2-chloroisonicotinate (the electrophile) and phenol (the nucleophile) in the presence of a base. When reactions do not reach 100% conversion, removing the unreacted starting materials becomes a significant bottleneck due to overlapping polarities. This guide provides field-proven, chromatography-free solutions to isolate your target molecule.

Purification Logic & Workflow

PurificationWorkflow Start Crude Reaction Mixture (Product, Phenol, Electrophile) LLE Liquid-Liquid Extraction (EtOAc / 5% Na2CO3) Start->LLE Aqueous Aqueous Layer (Sodium Phenoxide Waste) LLE->Aqueous Removes Phenol Organic Organic Layer (Product + Unreacted Electrophile) LLE->Organic Scavenger Add Scavenger Resin (Polymer-bound Thiol/Amine) Organic->Scavenger Filtration Filtration Scavenger->Filtration Waste Resin Waste (Bound Electrophile) Filtration->Waste Removes Halide Pure Pure Ethyl 2-phenoxyisonicotinate Filtration->Pure

Workflow for orthogonal removal of phenol and electrophilic starting materials.

Frequently Asked Questions (Troubleshooting)

Q1: Why do unreacted phenol and ethyl 2-chloroisonicotinate persist in my reaction mixture? A1: SNAr reactions require precise stoichiometry, highly active bases, and strictly anhydrous conditions. If moisture is present, the base (e.g., K₂CO₃ or Cs₂CO₃) can degrade, or the electrophile can undergo competitive hydrolysis. To drive the reaction forward, phenol is often used in slight excess. Consequently, unreacted traces of both the acidic nucleophile and the neutral electrophile frequently remain in the crude mixture.

Q2: How can I selectively remove unreacted phenol without risking ester hydrolysis? A2: Phenol is weakly acidic (pKa ~9.95). It can be converted to a water-soluble phenoxide salt using an aqueous base[1]. However, using strong bases like 1M NaOH can inadvertently hydrolyze the ethyl ester of your target product. To prevent this, utilize a mild base such as cold, saturated sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃)[1]. This provides sufficient basicity to deprotonate the phenol while preserving the structural integrity of ethyl 2-phenoxyisonicotinate[2].

Q3: The unreacted ethyl 2-chloroisonicotinate co-elutes with my product on TLC/Silica. How do I separate them? A3: Ethyl 2-chloroisonicotinate and ethyl 2-phenoxyisonicotinate are both neutral esters with nearly identical retention factors (Rf) on normal-phase silica gel. Instead of relying on ineffective chromatographic separation, exploit their chemical reactivity. Ethyl 2-chloroisonicotinate is an activated electrophile. By introducing a polymer-supported nucleophilic scavenger resin[3], you can force the unreacted starting material to undergo a secondary SNAr reaction[4]. The impurity covalently binds to the insoluble resin matrix, while your unreactive product remains in solution[5].

Quantitative Data: Scavenger Resin Selection

Selecting the correct solid-supported scavenger is critical for the irreversible capture of electrophiles[3]. Below is a comparison of resins suitable for scavenging ethyl 2-chloroisonicotinate:

Scavenger Resin TypeFunctional GroupTarget ImpurityAverage Loading CapacityMechanism of Action
Trisamine (TRIS) Primary AmineEthyl 2-chloroisonicotinate1.5 - 2.5 mmol/gCovalent binding via SNAr[5]
Si-Thiol / MP-TMT ThiolEthyl 2-chloroisonicotinate1.0 - 1.5 mmol/gCovalent binding via SNAr (Highly nucleophilic)
Piperazine (PPZ) Secondary AmineEthyl 2-chloroisonicotinate1.0 - 2.0 mmol/gCovalent binding via SNAr[5]
Experimental Protocols
Protocol A: Liquid-Liquid Extraction (LLE) for Phenol Removal

This protocol is a self-validating system: the pH check ensures complete ionization of the phenol.

  • Dilution: Dilute the crude reaction mixture with an organic solvent that does not mix with water (e.g., Ethyl Acetate or MTBE).

  • Mild Basification: Wash the organic layer with 3 equal volumes of cold 5% aqueous Na₂CO₃.

  • Validation: Check the pH of the aqueous layer using pH paper. It must remain between 9 and 10 to ensure the phenol is fully converted to sodium phenoxide[2]. If the pH drops below 8, perform an additional wash.

  • Neutralization: Wash the organic layer once with brine (saturated NaCl) to remove residual basic salts.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Electrophile Scavenging using Solid-Supported Resins

This protocol utilizes functionalized solid supports to irreversibly capture excess reagents without chromatography[3].

  • Preparation: Dissolve the crude mixture (post-phenol extraction) in a compatible, non-nucleophilic solvent (e.g., DCM, THF, or DMF).

  • Calculation: Determine the theoretical amount of unreacted ethyl 2-chloroisonicotinate (e.g., if you used 1.2 equivalents of electrophile and achieved 100% conversion of the limiting reagent, you have 0.2 equivalents remaining).

  • Resin Addition: Add 3 to 5 equivalents of Trisamine or Thiol scavenger resin relative to the estimated unreacted electrophile[6].

  • Agitation: Agitate the mixture gently on an orbital shaker at room temperature for 4 to 16 hours[6]. (Crucial: Do not use magnetic stirring bars, as they will physically grind and destroy the polymer beads).

  • Validation: Monitor the disappearance of the starting material via LC-MS or GC-MS.

  • Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter to remove the resin[3].

  • Washing: Wash the resin cake with 2–3 bed volumes of the reaction solvent to ensure complete recovery of your product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield highly pure ethyl 2-phenoxyisonicotinate.

References
  • BenchChem Technical Support Team. Methods for removing unreacted reagents from 3-[(Dimethylamino)methyl]phenol. BenchChem. 2

  • ResearchGate Community. How to remove the phenol from the reaction mixture without doing column chromatography? ResearchGate. 1

  • Supra Sciences. Solid-Supported Scavengers. Supra Sciences. 5

  • Amerigo Scientific. Scavenger Resins. Amerigo Scientific.3

  • US Patent 5632898A. Method for removing unreacted electrophiles from a reaction mixture. Google Patents. 4

  • Sigma-Aldrich. Metal Scavengers (Typical Procedure of Removal). Sigma-Aldrich. 6

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-phenoxyisonicotinate

Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Troubleshooting Guides, Mechanistic Insights, and Standard Operating Procedures (SOPs) As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Troubleshooting Guides, Mechanistic Insights, and Standard Operating Procedures (SOPs)

As a Senior Application Scientist, I frequently encounter researchers struggling to optimize nucleophilic aromatic substitution (SNAr) reactions on functionalized pyridines. The synthesis of ethyl 2-phenoxyisonicotinate from ethyl 2-chloroisonicotinate and phenol is a classic example of a reaction that appears straightforward on paper but can be plagued by side reactions—such as ester hydrolysis, transesterification, or incomplete conversion—if the conditions are not rigorously controlled.

This technical support guide moves beyond generic protocols. We dissect the causality behind every experimental choice, providing a self-validating system that ensures reproducibility, high yields, and mechanistic clarity.

Mechanistic Grounding & Reaction Causality

The synthesis of ethyl 2-phenoxyisonicotinate relies on an SNAr pathway. The 2-chloro position of the pyridine ring is highly activated toward nucleophilic attack by two factors: the electronegative ring nitrogen and the electron-withdrawing ethyl ester at the 4-position. This dual activation lowers the activation energy barrier for the formation of the intermediate Meisenheimer complex, allowing the reaction to proceed smoothly without the need for transition-metal catalysis (1)[1].

SNAr_Mechanism A Reactants Ethyl 2-chloroisonicotinate + Phenoxide B Nucleophilic Attack (Addition) A->B Heat, DMF C Meisenheimer Complex (Stabilized Intermediate) B->C Rate-Determining D Loss of Chloride (Elimination) C->D E Product Ethyl 2-phenoxyisonicotinate D->E Irreversible

Caption: The SNAr addition-elimination mechanism for synthesizing ethyl 2-phenoxyisonicotinate.

The Self-Validating Experimental Protocol

Objective: Achieve >95% conversion to ethyl 2-phenoxyisonicotinate while completely suppressing ester hydrolysis.

Reagents & Materials
  • Ethyl 2-chloroisonicotinate: 1.0 equiv (10 mmol, 1.86 g)

  • Phenol: 1.2 equiv (12 mmol, 1.13 g)

  • Cesium Carbonate (Cs₂CO₃): 1.5 equiv (15 mmol, 4.89 g)

  • Anhydrous N,N-Dimethylformamide (DMF): 20 mL

Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, combine ethyl 2-chloroisonicotinate, phenol, and Cs₂CO₃.

    • Causality: Cs₂CO₃ is specifically chosen over K₂CO₃. The larger ionic radius of the cesium cation creates a looser ion pair with the phenoxide anion, significantly enhancing its nucleophilicity in aprotic solvents and accelerating the rate-determining addition step (2)[2].

  • Solvent Addition: Inject 20 mL of strictly anhydrous DMF.

    • Causality: Anhydrous conditions are non-negotiable. Trace water in the presence of a strong base at elevated temperatures will rapidly hydrolyze the ethyl ester to 2-phenoxyisonicotinic acid.

  • Reaction Execution: Heat the mixture to 90 °C under argon for 4-6 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The starting material ([M+H]⁺ = 186.0) should disappear, replaced by a single major peak for the product ([M+H]⁺ = 244.1).

  • Workup: Cool to room temperature. Dilute with 100 mL of ethyl acetate and wash sequentially with 5% aqueous NaOH (2 x 50 mL), water (50 mL), and brine (50 mL).

    • Causality: The 5% NaOH wash selectively deprotonates and removes unreacted phenol (which can be hazardous to handle (3)[3]), ensuring the crude organic layer is free of this contaminant without hydrolyzing the ester.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically >90% pure but can be passed through a short silica plug (Hexanes:EtOAc 4:1) if analytical purity is required.

Optimization Matrix (Quantitative Data)

To illustrate the causality of our chosen protocol, the table below summarizes the quantitative impact of varying reaction conditions on yield and impurity profiles.

BaseSolventTemp (°C)Time (h)Conversion (%)Major Impurity ProfileRecommendation
K₂CO₃ DMF1001265%Unreacted SM (15%)Suboptimal. Poor phenoxide solubility limits rate.
Cs₂CO₃ DMF (Anhydrous) 90 5 >95% None (<2%) Optimal. High solubility, fast kinetics, no hydrolysis.
K₂CO₃ DMSO110870%Hydrolysis (10%)Avoid. DMSO is highly hygroscopic; promotes ester cleavage.
NaH THF652440%Unreacted SM (60%)Avoid. Low boiling point of THF limits activation energy.

Troubleshooting Guides & FAQs

Troubleshooting_Workflow A Analyze Crude LC-MS B Major Peak: [M+H]+ 244.1 A->B C Major Peak: [M+H]+ 216.1 A->C D Major Peak: [M+H]+ 186.0 A->D E Success Proceed to Aqueous Workup B->E F Ester Hydrolysis Use strictly anhydrous DMF C->F G Incomplete Conversion Switch base to Cs2CO3 D->G

Caption: LC-MS diagnostic workflow for identifying and resolving common SNAr reaction failures.

Q1: My LC-MS shows a significant peak at [M+H]⁺ = 216.1 instead of 244.1. What happened?

A: You are observing 2-phenoxyisonicotinic acid, the product of ester hydrolysis. This occurs when moisture is introduced into the reaction system. DMF is highly hygroscopic; if it is not strictly anhydrous, the hydroxide ions generated by the reaction of water with the carbonate base will attack the ester carbonyl.

  • Solution: Use fresh, anhydrous DMF (stored over molecular sieves) and ensure your Cs₂CO₃ is oven-dried before use.

Q2: The reaction stalls at 60% conversion even after 24 hours at 90 °C. Should I increase the temperature?

A: Do not increase the temperature beyond 100 °C, as this promotes thermal degradation and side reactions (e.g., decarboxylation if any trace hydrolysis has occurred). Stalled reactions in SNAr usually indicate poor nucleophile solubility or base exhaustion.

  • Solution: If you are using K₂CO₃, switch to Cs₂CO₃ to increase the solubility of the phenoxide ion pair. Alternatively, add a catalytic amount (10 mol%) of 18-crown-6 to sequester the potassium ions and generate a highly reactive "naked" phenoxide nucleophile.

Q3: Can I use an Ullmann-type copper catalyst to lower the reaction temperature?

A: While Ullmann couplings are excellent for unactivated aryl chlorides and are frequently used for synthesizing phenoxypyrimidines (3)[3], the 2-chloroisonicotinate system is already highly activated for SNAr. Adding a copper catalyst (e.g., CuI with a ligand) is generally unnecessary and complicates the workup by requiring heavy metal scavenging (e.g., washing with EDTA or passing through Celite). Stick to the uncatalyzed SNAr protocol for this specific substrate to maintain process efficiency.

References

  • [1] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC / National Institutes of Health. 1

  • [2] Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. 2

  • [3] Copper-Catalyzed Direct Syntheses of Phenoxypyrimidines from Chloropyrimidines and Arylboronic Acids: A Cascade Avenue and Unconventional Substrate Pairs. ACS Publications. 3

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Ethyl 2-phenoxyisonicotinate

Welcome to the Technical Support Center for Ethyl 2-phenoxyisonicotinate . This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides mechanistic insights, quantitati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 2-phenoxyisonicotinate . This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides mechanistic insights, quantitative storage parameters, and self-validating troubleshooting protocols to ensure the structural integrity of this compound during long-term storage and active experimentation.

Mechanistic Causality of Degradation

To effectively prevent degradation, one must understand the chemical vulnerabilities of Ethyl 2-phenoxyisonicotinate. The molecule consists of a pyridine ring substituted with an ethyl ester at the C4 position (isonicotinate) and a phenoxy ether at the C2 position.

Vulnerability 1: Ester Hydrolysis The primary degradation pathway is the cleavage of the ethyl ester bond. The electron-withdrawing nature of the pyridine nitrogen—located para to the ester group—significantly increases the electrophilicity of the carbonyl carbon[1]. This makes the ester highly susceptible to nucleophilic attack by water. This reaction is heavily catalyzed by both acidic and basic conditions, ultimately yielding 2-phenoxyisonicotinic acid and ethanol.

Vulnerability 2: Photodegradation and Oxidation Pyridine derivatives and phenoxy groups can absorb ultraviolet (UV) light, transitioning into excited triplet states. These excited states can react with atmospheric oxygen to form reactive oxygen species (ROS), leading to photo-oxidation, ring cleavage, or the formation of pyridine N-oxides[2][3].

G Moisture Moisture (H2O) Hydrolysis Ester Hydrolysis Moisture->Hydrolysis pH Extreme pH pH->Hydrolysis Light UV/Vis Light PhotoOx Photo-oxidation Light->PhotoOx Temp Elevated Temp Temp->Hydrolysis Temp->PhotoOx Compound Ethyl 2-phenoxyisonicotinate Compound->Hydrolysis Compound->PhotoOx AcidDeg 2-Phenoxyisonicotinic Acid + Ethanol Hydrolysis->AcidDeg OxDeg Pyridine N-oxides & Phenol Derivatives PhotoOx->OxDeg

Mechanistic pathways of Ethyl 2-phenoxyisonicotinate degradation by environmental triggers.

Quantitative Storage Parameters

Adhering to strict environmental controls is non-negotiable for maintaining the purity of isonicotinate esters. The following table synthesizes the optimal storage conditions based on principles derived from ICH Q1A(R2) stability testing guidelines[4][5].

Environmental ParameterOptimal Storage ConditionAccelerated Degradation ThresholdActionable Mitigation Strategy
Temperature -20°C to 4°C> 25°C (Prolonged exposure)Store bulk powder in monitored freezers; aliquot to avoid freeze-thaw cycles.
Humidity < 30% Relative Humidity (RH)> 60% RHStore in a vacuum desiccator with active indicating silica or CaSO₄.
Light Exposure 0 Lux (Complete Darkness)Direct UV or ambient lab sunlightUtilize amber glass vials; wrap secondary containers in aluminum foil.
Solution pH 6.5 - 7.5 (If aqueous)< 4.0 or > 8.0Buffer solutions immediately before use; avoid storing aqueous stocks.

Self-Validating Troubleshooting Protocols

If you suspect your batch of Ethyl 2-phenoxyisonicotinate has degraded, you must perform a Forced Degradation (Stress) Study . This protocol is designed as a self-validating system: by intentionally degrading a control sample, you generate a reference chromatogram that confirms your analytical method can successfully detect and resolve the specific degradants of this compound.

Step-by-Step Methodology: Forced Degradation & Mass Balance Validation

Phase 1: Baseline & Stress Preparation

  • Stock Preparation: Dissolve 1.0 mg of Ethyl 2-phenoxyisonicotinate in 1.0 mL of anhydrous Acetonitrile (HPLC grade) to create a 1 mg/mL baseline control.

  • Base-Catalyzed Hydrolysis Stress: Transfer 100 µL of the stock to a new vial. Add 100 µL of 0.1 M NaOH. Incubate at 40°C for 4 hours.

  • Acid-Catalyzed Hydrolysis Stress: Transfer 100 µL of the stock to a new vial. Add 100 µL of 0.1 M HCl. Incubate at 40°C for 4 hours.

  • Oxidative Stress: Transfer 100 µL of the stock to a new vial. Add 100 µL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.

Phase 2: Neutralization (Critical Step) 5. Causality Note: You must arrest the hydrolysis reaction before injection to prevent degradation inside the autosampler. Add 100 µL of 0.1 M HCl to the base-stressed sample, and 100 µL of 0.1 M NaOH to the acid-stressed sample. Dilute all samples (including the control) to a final volume of 1.0 mL with mobile phase.

Phase 3: HPLC-UV Analysis & Validation 6. Chromatography: Inject 10 µL onto a Reverse-Phase C18 column. Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 10% to 90% organic over 15 minutes. Monitor at 254 nm. 7. Self-Validation (Mass Balance): Calculate the total peak area of the stressed samples. The sum of the degradant peak areas plus the remaining parent peak area must equal the peak area of the baseline control (± 5%).

  • Diagnostic Indicator: If mass balance is achieved, your detector is successfully capturing all degradation products. The primary degradant (2-phenoxyisonicotinic acid) will elute earlier than the parent compound due to the increased polarity of the free carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My stock solution of Ethyl 2-phenoxyisonicotinate turned slightly yellow after being left on the benchtop for a week. Is it still usable? A1: No, it should be discarded. The yellow discoloration is a classic macroscopic indicator of photo-oxidation and radical formation within the pyridine ring[3]. To prevent this, always prepare stock solutions in amber vials and store them at -20°C immediately after use.

Q2: Can I prepare long-term stock solutions in aqueous biological buffers (e.g., PBS)? A2: It is highly discouraged. The ester bond at the C4 position is inherently vulnerable to hydrolysis in the presence of water[1]. For long-term storage, prepare your master stocks in anhydrous, aprotic solvents such as DMSO or Acetonitrile. Only spike the compound into aqueous biological buffers immediately prior to your assay.

Q3: I ran an LC-MS on a stored sample and noticed a new peak with a mass exactly 28 Da less than Ethyl 2-phenoxyisonicotinate. What happened? A3: Your sample has undergone ester hydrolysis. The loss of 28 Da corresponds to the loss of the ethyl group (C₂H₅, ~29 Da) and the gain of a proton (H, ~1 Da) to form the free carboxylic acid (2-phenoxyisonicotinic acid). This confirms that moisture breached your storage container. You must switch to a vacuum desiccator with fresh desiccant for future batches.

Q4: Does the phenoxy group at the C2 position degrade easily? A4: Under standard storage conditions, no. While the C2 position of a pyridine ring can undergo Nucleophilic Aromatic Substitution (SNAr), the phenoxy group is a relatively poor leaving group compared to the highly kinetically favored hydrolysis of the C4 ethyl ester. Unless exposed to extreme heat and highly concentrated strong nucleophiles, the ester will always cleave first.

References

  • "ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma", amsbiopharma.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSBCq8nUm6JXWlG-9pVZ3egm3M8FEiHyew7g4SbWr5EOku5UBUnGOpmAPL2TwH6cvos-a7KrNje53BkQMAU4YKZstKf8MSeI17v-zYBmvaPQfyTeXD5RLbQF13tWfdV6usLbCZTdXp92aIvxB7NHjPOBHl4n9B3eOq]
  • "Quality Guidelines - ICH", ich.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuv48zkTIdydM0PiADkXlMwzyZ_-zbE9UYERNklBghodwhtfEGR3EUH7kjSZNxtBBsYSjXX5m-aczvCJIhgy7e12WckY46rD-cCJFdJikGpUGR2KHtYd5I7Oj0HF56HM-Yex8fIA==]
  • "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids", researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4xqzX5Tm82lfNhOgZ4HdOtSmydCw0vnW84dGzGZ0DNXQxx__E0OokAu6FC3OWZh2w8fAXe5n3yLl4JBVT11DTmErV9mARmOVTL4TWv-3IqKJFmlTJFUUd7Ht_d3eexJEiw3dw06URgOZ6CLOqM1VxCAn6sk3ngTEhXouNBOUQ5OGyTG_AFQOyfpfJpfLTdP-G_HfZ3iJp3gG3qh4Vp9Bg5PRJH88en3VVxvBz-7rBLZo9PdU-OHyES2fewmMWoQ==]
  • "Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions - Benchchem", benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlvOgXUL_ot5BRzFZLS2r0naQzOovL3J2AWUBgDWurntiOKZLF2ec_I-kNOOfSE5GBUGht8ODod_WQrv6S4SRHKwm5jw1-i96oTsjiBIgHrFSGEfz1f3m8egnviOiE1nguikTVEXB273WKo9N6v_KFHlVIjMoAWMeQOgLn2PzrEHr15KyjyOhExbN36mufy0DmaeTKXSfI5d_-MNituPuE6DGMZ6824jlKaw==]
  • "preventing degradation of 3-Pyridinemethanol during storage - Benchchem", benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHMmzAW_p6V36wXvjEtbhFZuKmOeXQ1inb1__qUdqZy0ApPJ6zS2-76bOQZG7Cz5Xx0ogGysbFh4-qRQtD5BgtJpovuOvIFCEs44HlV5cK02iqgf8hXIAOLTSeSgA-qOAOH71FBPq_Yj5HRoq9Ju4hPUqPHqkxoPhz6-0BRAB4lnUbB82nwPmRwUHlf2RDZ4l5Eqq89ggs]

Sources

Optimization

Identifying and characterizing byproducts in Ethyl 2-phenoxyisonicotinate reactions

Welcome to the Technical Support Center for the synthesis and characterization of Ethyl 2-phenoxyisonicotinate (CAS 2734774-34-4). This guide is engineered for researchers and drug development professionals dealing with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and characterization of Ethyl 2-phenoxyisonicotinate (CAS 2734774-34-4). This guide is engineered for researchers and drug development professionals dealing with nucleophilic aromatic substitution (SₙAr) workflows on pyridine scaffolds.

Mechanistic Troubleshooting & FAQs

Q1: Why is my SₙAr reaction yielding a significant byproduct with an m/z of 216[M+H]⁺ in the LC-MS trace? A: This mass corresponds to 2-phenoxyisonicotinic acid , the ester hydrolysis byproduct. Causality & Mechanism: The base-promoted hydrolysis of an ester follows a nucleophilic acyl substitution mechanism[1]. When utilizing inorganic bases (e.g., K₂CO₃ or Cs₂CO₃) to deprotonate phenol, trace water in the solvent or the hygroscopic base generates hydroxide ions. The hydroxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester to form a tetrahedral alkoxide intermediate. This intermediate collapses, expelling the ethoxide leaving group and yielding the carboxylate salt[1]. Resolution: Ensure strictly anhydrous conditions. Flame-dry glassware, use anhydrous solvents (e.g., DMF or DMSO stored over molecular sieves), and consider using a non-nucleophilic organic base (like DIPEA) if inorganic bases cannot be adequately dried.

Q2: I am observing an unexpected mass of 292 [M+H]⁺. What is the origin of this impurity, and how do I suppress it? A: An m/z of 292 indicates the formation of Phenyl 2-phenoxyisonicotinate , a transesterification byproduct. Causality & Mechanism: In this reaction system, the phenoxide ion acts as an ambident nucleophile. While the intended pathway is the SₙAr attack at the C-2 position of the pyridine ring, phenoxide can competitively attack the ester carbonyl. Transesterification under basic conditions occurs via a two-step addition-elimination mechanism[2]. The phenoxide attacks the carbonyl, forming a tetrahedral intermediate, followed by the elimination of the ethoxide group[2]. Resolution: This side reaction is driven by Le Chatelier's principle when an excess of phenol is present. To suppress it, strictly control the stoichiometry of phenol to 1.0 - 1.05 equivalents relative to the ethyl 2-chloroisonicotinate starting material, and run the reaction at the lowest temperature that still permits SₙAr conversion.

Q3: Why does the SₙAr reaction selectively occur at the C-2 position rather than other positions on the pyridine ring? A: Causality & Mechanism: Nucleophilic aromatic substitution on pyridines regioselectively occurs at the 2- and 4- positions[3]. The initial, rate-determining step involves the attack of the phenoxide nucleophile on the π-system, generating a high-energy anionic intermediate known as the Meisenheimer complex[4]. When attack occurs at C-2, the resulting intermediate possesses a resonance structure where the negative formal charge is localized directly on the highly electronegative pyridine nitrogen[3]. This provides profound thermodynamic stabilization that is impossible if the attack were to occur at the C-3 position.

Quantitative Data & Analytical Signatures

To rapidly diagnose your reaction mixture, compare your analytical data against the validated signatures in the table below.

CompoundFormulaExact MassLC-MS[M+H]⁺Key ¹H NMR Signatures (CDCl₃, 400 MHz)
Ethyl 2-phenoxyisonicotinate (Target)C₁₄H₁₃NO₃243.09244.1δ 4.35 (q, 2H, -CH₂-), 1.35 (t, 3H, -CH₃)
2-Phenoxyisonicotinic acid (Hydrolysis)C₁₂H₉NO₃215.06216.1Loss of ethyl signals; broad -OH singlet >10 ppm
Phenyl 2-phenoxyisonicotinate (Transesterification)C₁₈H₁₃NO₃291.09292.1Loss of ethyl signals; additional multiplet (5H) ~7.1-7.4 ppm

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, use the following self-validating workflow to isolate and confirm the identity of your reaction components. This protocol uses orthogonal techniques (LC-MS for mass, NMR for structural connectivity) to prevent false positives.

Step-by-Step Analytical Validation Workflow:

  • Reaction Sampling & Quenching: Extract a 50 µL aliquot from the crude reaction mixture. Quench immediately into 1 mL of a 1:1 mixture of Acetonitrile/Water containing 0.1% Formic Acid.

    • Causality: The acidic environment neutralizes the base, immediately halting both SₙAr and base-catalyzed transesterification/hydrolysis pathways, freezing the true reaction profile for accurate analysis.

  • LC-MS Screening: Inject 1 µL of the quenched sample into an LC-MS system (C18 column, gradient of 5-95% MeCN in H₂O + 0.1% FA over 5 minutes). Monitor the Total Ion Chromatogram (TIC) and extract m/z 244, 216, and 292.

  • Chromatographic Isolation: If byproducts are detected at >5% relative abundance, scale up the quench and purify the crude mixture via preparative HPLC or flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the individual peaks.

  • ¹H NMR Structural Confirmation: Dry the isolated fractions under high vacuum to remove residual solvents. Dissolve 5-10 mg of each fraction in CDCl₃ and acquire a ¹H NMR spectrum.

    • Validation Logic: The target compound must show the characteristic ethyl ester splitting pattern (a quartet integrating to 2H and a triplet integrating to 3H). The absence of these peaks in the m/z 292 fraction definitively confirms transesterification, while their absence in the m/z 216 fraction (coupled with poor solubility in non-polar solvents) confirms hydrolysis.

Workflow Visualizations

ReactionPathways SM Ethyl 2-chloroisonicotinate + Phenol + Base Target Ethyl 2-phenoxyisonicotinate (Target, m/z 244) SM->Target SNAr at C-2 Transester Phenyl 2-phenoxyisonicotinate (Transesterification, m/z 292) Target->Transester Excess Phenol / Base Hydrolysis 2-phenoxyisonicotinic acid (Hydrolysis, m/z 216) Target->Hydrolysis Trace H2O / Base

Reaction pathways generating ethyl 2-phenoxyisonicotinate and its primary byproducts.

AnalyticalWorkflow Start Crude Reaction Mixture LCMS LC-MS Analysis Start->LCMS Mass244 m/z 244 Target Product LCMS->Mass244 Mass216 m/z 216 Hydrolysis Byprod. LCMS->Mass216 Mass292 m/z 292 Transesterification Byprod. LCMS->Mass292 NMR 1H NMR Validation Mass244->NMR Mass216->NMR Mass292->NMR NMR_Target Ethyl signals present (q, 4.3 ppm; t, 1.3 ppm) NMR->NMR_Target NMR_Byprod Ethyl signals absent NMR->NMR_Byprod

Self-validating analytical workflow for identifying reaction components.

References

  • 1 - LibreTexts[1]

  • 4 - Wikipedia[4]

  • 3 - StackExchange[3] 4.2 - Master Organic Chemistry[2]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Isonicotinate Esters

Welcome to the technical support center for the purification of polar isonicotinate esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar isonicotinate esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-difficult compounds. The inherent polarity of the isonicotinate moiety, stemming from the nitrogen atom in the pyridine ring, presents a unique set of purification hurdles. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges effectively.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during the purification of polar isonicotinate esters in a direct question-and-answer format.

Question 1: My polar isonicotinate ester is irreversibly binding to my silica gel column. How can I elute it?

Answer: This is a very common issue. The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol groups on the surface of silica gel, leading to poor mobility and, in some cases, complete retention on the column.[1] Here are several strategies to overcome this:

  • Mobile Phase Modification: The most straightforward approach is to alter your mobile phase.

    • Increase Polarity: A simple increase in the polar solvent (e.g., from 10% methanol in dichloromethane to 20%) may be sufficient.

    • Add a Basic Modifier: To disrupt the interaction with acidic silanol groups, add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent.[1][2][3] A typical starting point is 0.5-2% TEA in your solvent system. A stock solution of 10% ammonium hydroxide in methanol can also be effective when used as a polar modifier in dichloromethane.[2]

    • Use an Acidic Modifier: In some cases, adding a small amount of acetic or formic acid can protonate the pyridine nitrogen, changing its interaction with the silica. However, be cautious as this can lead to ester hydrolysis.

  • Change the Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina: Alumina is a good alternative to silica gel. It is available in acidic, neutral, and basic forms. For a basic compound like an isonicotinate ester, basic or neutral alumina is often a better choice.[3]

    • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be a powerful tool. However, very polar compounds may elute in the void volume.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and can be an excellent alternative when normal-phase and reversed-phase chromatography fail.[4][5][6] It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[4]

Question 2: My isonicotinate ester is co-eluting with a similarly polar impurity. How can I improve the separation?

Answer: Co-elution is a common challenge when dealing with complex reaction mixtures. Here's a systematic approach to improving resolution:

  • Optimize Your Chromatography:

    • Shallow Gradient: If you are using gradient elution, a shallower gradient will increase the separation between closely eluting peaks.

    • Change Solvent Selectivity: Sometimes, simply changing the solvent system can alter the selectivity of the separation. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.

    • Consider a Different Stationary Phase: As mentioned above, switching to alumina, a C18 column, or a HILIC column can provide different retention mechanisms and improve separation.[3][4][7]

  • Alternative Purification Techniques:

    • Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for removing impurities.[8][9][10][11] The key is to find a solvent or solvent system in which your compound has high solubility at high temperatures and low solubility at low temperatures.[10][11]

    • Acid-Base Extraction: This technique is particularly useful for separating basic isonicotinate esters from neutral or acidic impurities.[12][13] By treating a solution of your mixture with an aqueous acid, the basic ester will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. The ester can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[12][13]

Question 3: I suspect my isonicotinate ester is hydrolyzing on the silica gel column. What are the signs and how can I prevent this?

Answer: Ester hydrolysis on silica gel is a known issue, as the acidic silanol groups and adsorbed water can catalyze the reaction.[14][15][16][17]

  • Signs of Hydrolysis:

    • Appearance of a new, more polar spot on your TLC plate that corresponds to the isonicotinic acid.

    • Low recovery of your desired ester from the column.

    • Streaking on the TLC plate, indicating decomposition.

  • Prevention Strategies:

    • Deactivate the Silica Gel: Before running your column, flush it with your mobile phase containing 1-2% triethylamine. This will neutralize the acidic sites on the silica.[3]

    • Use Dry Solvents: Ensure your elution solvents are anhydrous to minimize the presence of water.

    • Work Quickly: Minimize the time your compound spends on the column.

    • Use Neutral Alumina: As an alternative to silica, neutral alumina is less acidic and less likely to cause hydrolysis.[3]

Question 4: How can I remove a pyridine N-oxide impurity from my isonicotinate ester?

Answer: Pyridine N-oxides are common byproducts in reactions involving pyridines and can be challenging to remove due to their high polarity.

  • Chromatography: Often, the N-oxide is significantly more polar than the corresponding pyridine, allowing for separation by flash chromatography.

  • Chemical Reduction: If chromatographic separation is difficult, you can selectively reduce the N-oxide back to the pyridine.

    • Phosphorus Trichloride (PCl₃): Treatment with PCl₃ in a solvent like chloroform can deoxygenate the N-oxide.[18]

    • Sulfur Dioxide (SO₂): Bubbling SO₂ gas through a solution of the mixture can also effect the reduction.[19]

  • Acid-Base Extraction: The N-oxide is basic and can be extracted into an aqueous acid phase.

Frequently Asked Questions (FAQs)

  • What makes isonicotinate esters "polar"? The polarity of isonicotinate esters is primarily due to the presence of the nitrogen atom in the pyridine ring and the ester functional group. The lone pair of electrons on the nitrogen and the polar C=O and C-O bonds in the ester group contribute to a significant dipole moment, making the molecule polar.

  • What are good starting conditions for developing a flash chromatography method? A good starting point for TLC analysis is to test a range of solvent systems with varying polarities, such as 10%, 20%, and 50% ethyl acetate in hexanes, and 5% and 10% methanol in dichloromethane. The ideal solvent system for column chromatography will give your desired compound an Rf value of approximately 0.2-0.4 on the TLC plate.[3]

  • How can I effectively dry my purified polar isonicotinate ester? After aqueous workup or reversed-phase chromatography, residual water can be removed by drying the organic solution over an anhydrous salt like sodium sulfate or magnesium sulfate before concentrating. For stubborn cases, azeotropic distillation with a solvent like toluene can be effective. If the compound is a stable solid, drying under high vacuum for several hours is recommended.

  • Are there non-chromatographic methods to purify these esters? Yes. Besides chromatography, recrystallization and acid-base extraction are powerful techniques.[8][12] Distillation can also be used if the ester is a liquid and thermally stable.

Key Experimental Protocols

Protocol 1: Modified Flash Chromatography for Highly Polar Isonicotinate Esters
  • TLC Analysis: Develop a solvent system that provides an Rf of 0.2-0.4 for the target compound. If the compound remains at the baseline even with highly polar solvents, add 1-2% triethylamine to the eluent and re-run the TLC.

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation (Optional but Recommended): Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[3] Flush the column with 2-3 column volumes of this deactivating solvent.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[3]

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) and load it onto the column.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Protocol 2: Acid-Base Extraction for Separation from Neutral Impurities
  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The protonated isonicotinate ester will be in the lower aqueous layer. Drain the aqueous layer into a clean flask.

  • Back-Extraction (Optional): To recover any product that may remain in the organic layer, wash it again with a fresh portion of 1 M HCl and combine the aqueous layers.

  • Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (check with pH paper).

  • Extraction of Product: Extract the now-neutral isonicotinate ester from the aqueous layer with several portions of an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Visualizing Purification Workflows

A logical approach is crucial when troubleshooting purification issues. The following diagram outlines a decision-making process for selecting a suitable purification strategy.

Purification_Troubleshooting start Crude Isonicotinate Ester is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes run_tlc Run TLC with Standard Solvents (Hex/EtOAc, DCM/MeOH) is_solid->run_tlc No recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->run_tlc No rf_check Is Rf 0.2 - 0.4? run_tlc->rf_check normal_phase Perform Normal-Phase Flash Chromatography rf_check->normal_phase Yes streaking_or_baseline Streaking or stuck at baseline? rf_check->streaking_or_baseline No coelution Co-elution with impurity? normal_phase->coelution add_modifier Add Modifier to Eluent (e.g., 1% TEA) streaking_or_baseline->add_modifier Yes streaking_or_baseline->coelution No still_stuck Still stuck? add_modifier->still_stuck still_stuck->normal_phase No change_stationary_phase Change Stationary Phase (Alumina, HILIC, or Reversed-Phase) still_stuck->change_stationary_phase Yes acid_base_extraction Consider Acid-Base Extraction coelution->acid_base_extraction Yes

Sources

Optimization

Technical Support Center: Enhancing the Stability of Ethyl 2-phenoxyisonicotinate in Solution

Welcome to the technical support center for Ethyl 2-phenoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 2-phenoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of this compound in solution. We will explore the fundamental causes of its degradation and offer validated strategies to ensure the integrity and reproducibility of your experiments.

Section 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses the core chemical properties of Ethyl 2-phenoxyisonicotinate and the primary factors influencing its stability.

Q1: What is Ethyl 2-phenoxyisonicotinate, and what is its primary stability liability?

A1: Ethyl 2-phenoxyisonicotinate is an organic molecule featuring a pyridine ring at its core, substituted with an ethyl ester at the 4-position and a phenoxy group at the 2-position. The most significant stability concern for this molecule is the ethyl ester functional group, which is susceptible to hydrolysis—a chemical reaction where water cleaves the ester bond.[1][2][3] This process results in the formation of 2-phenoxyisonicotinic acid and ethanol, leading to a loss of the parent compound.

Q2: What are the degradation products of Ethyl 2-phenoxyisonicotinate in an aqueous solution?

A2: The principal degradation pathway is hydrolysis, which breaks the ester linkage. This reaction yields two products: 2-phenoxyisonicotinic acid and ethanol. The reaction can be catalyzed by either acid or base.[3][4]

parent Ethyl 2-phenoxyisonicotinate products 2-phenoxyisonicotinic Acid + Ethanol parent->products H₂O (Acid or Base Catalyst) decision decision process process start_end Degradation Observed is_aqueous Aqueous Solution? start_end->is_aqueous check_ph Check & Adjust pH to 4-7 is_aqueous->check_ph Yes is_stock Stock Solution? is_aqueous->is_stock No fresh_prep Prepare Fresh Daily check_ph->fresh_prep lower_temp Lower Experiment Temp fresh_prep->lower_temp end Stability Enhanced lower_temp->end use_anhydrous Use Anhydrous Solvent is_stock->use_anhydrous Yes store_solid Store Solid in Desiccator use_anhydrous->store_solid store_solid->end

Caption: Troubleshooting workflow for stability issues.

Section 3: Key Experimental Protocols

These detailed protocols provide a self-validating framework for assessing and managing the stability of Ethyl 2-phenoxyisonicotinate.

Protocol 1: Forced Degradation Study for Degradant Identification

Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and determine the compound's intrinsic stability. [1] Materials:

  • Ethyl 2-phenoxyisonicotinate

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)

  • Stress Agents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H₂O₂)

  • Instrumentation: Validated stability-indicating HPLC system with UV or PDA detector, LC-MS for structural confirmation.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of water. Keep it under the same conditions as the stressed samples.

  • Analysis: Analyze all samples by HPLC. The goal is to achieve 5-20% degradation. Compare the chromatograms to identify the peaks corresponding to the degradation products. The peak that grows significantly in the acid and base conditions is the hydrolytic product.

Protocol 2: Preparation and Storage of a Stabilized Stock Solution

Objective: To prepare a concentrated stock solution with maximized long-term stability.

Materials:

  • Ethyl 2-phenoxyisonicotinate (stored in a desiccator)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Acetonitrile (ACN)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

Methodology:

  • Weighing: Allow the solid compound to equilibrate to room temperature inside a desiccator before opening to prevent moisture condensation. Weigh the desired amount of solid into an amber vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO or ACN to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex or sonicate the vial until the solid is completely dissolved.

  • Inerting: Gently flush the headspace of the vial with argon or nitrogen for 15-30 seconds.

  • Sealing and Storage: Immediately cap the vial tightly. Seal the cap with parafilm for extra protection against moisture ingress. Store the vial upright in a freezer at -20°C or -80°C.

  • Handling for Use: When needed, remove the vial from the freezer and allow it to warm completely to room temperature before opening to prevent condensation of atmospheric water into the cold solution.

Section 4: Advanced Stabilization Strategies

For highly sensitive applications or challenging formulations, the following strategies can be considered.

Strategy Mechanism of Action Considerations
Use of Chemical Stabilizers Carbodiimides can act as acid scavengers. They react with the carboxylic acid degradation product, preventing it from catalyzing further hydrolysis. [5]This is an advanced technique typically used in polymer chemistry. Compatibility and potential side reactions with the parent compound or other assay components must be thoroughly evaluated.
Chelating Agents If trace metal ions are present in the buffer or solution, they can act as Lewis acids and catalyze hydrolysis. Adding a chelating agent like EDTA can sequester these metal ions. [5]The concentration of the chelating agent must be optimized. Ensure it does not interfere with the biological or chemical assay being performed.
Complexation In some cases, forming a complex with another molecule (e.g., caffeine or cyclodextrins) can sterically hinder the ester group from attack by water, thereby reducing the rate of hydrolysis. [6]This is highly specific to the molecule and requires significant formulation development. The complexing agent must be compatible with the intended application.
References
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Vertex AI Search.
  • Technical Support Center: Enhancing the Stability of Unsaturated Ester Compounds. (2025, December). BenchChem.
  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. (2018, July 18). IntechOpen.
  • Any advice about the stability of ester and carbamate containing compounds? (2015, November 25).
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (2025, July 4). Sarchem Labs.
  • Inhibition of Hydrolysis of Esters in Solution by Form
  • Chemistry of Esters. (2022, September 24). Chemistry LibreTexts.
  • Stability and Storage of Ethyl 2-(2-bromo-6-formylphenoxy)acetate: A Technical Guide. (n.d.). BenchChem.
  • Evolution of Toxicity upon Hydrolysis of Fenoxaprop- p -ethyl. (n.d.).
  • Hydrolysis of Esters. (n.d.). Chemistry LibreTexts.
  • Hydrolysis of Esters and Amides. (n.d.). Dalal Institute.
  • Hydrolysing esters. (n.d.). Chemguide.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Ethyl 2-phenoxyisonicotinate

Welcome to the technical support center for Ethyl 2-phenoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the poor aqueous solubili...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 2-phenoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the poor aqueous solubility of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues in your experiments.

Understanding the Challenge: Why is Ethyl 2-phenoxyisonicotinate Poorly Soluble?

Ethyl 2-phenoxyisonicotinate, like many organic molecules used in pharmaceutical research, possesses a molecular structure that is not conducive to dissolving in water. Its aromatic phenoxy group and the ethyl ester are hydrophobic, meaning they repel water molecules. While the pyridine ring offers some potential for hydrogen bonding, the overall lipophilic nature of the molecule dominates, leading to poor aqueous solubility. This can be a significant hurdle in various experimental settings, from in vitro assays to formulation development.

This guide provides practical strategies and detailed protocols to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve Ethyl 2-phenoxyisonicotinate in a standard aqueous buffer (e.g., PBS) for my cell-based assay, but it won't dissolve. What should I do?

This is a common issue. Direct dissolution in aqueous buffers is often unsuccessful due to the compound's hydrophobicity. You will likely need to employ a solubilization strategy. The most straightforward approach is to first dissolve the compound in a small amount of a water-miscible organic solvent, also known as a co-solvent, before adding it to your aqueous medium.[1][2][3]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Crucial Tip: Always prepare a concentrated stock solution in the co-solvent and then dilute it into your final aqueous medium. Ensure the final concentration of the co-solvent is low enough to not affect your experimental system (typically <1%, but this should be validated for your specific assay).

Q2: I'm concerned about the potential toxicity of co-solvents in my experiments. Are there alternative methods to improve solubility?

Yes, several other techniques can be employed to enhance the aqueous solubility of Ethyl 2-phenoxyisonicotinate without relying solely on co-solvents, or to reduce the required co-solvent concentration. These include the use of surfactants, cyclodextrins, and pH adjustment.[4][5][6]

  • Surfactants: These molecules have both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. Above a certain concentration (the critical micelle concentration or CMC), they form micelles that can encapsulate hydrophobic compounds like Ethyl 2-phenoxyisonicotinate, effectively dispersing them in water.[7][8][9]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic parts of the molecule from the aqueous environment.[4][10][11]

  • pH Adjustment: If a compound has ionizable groups, altering the pH of the solution can increase its solubility. Ethyl 2-phenoxyisonicotinate has a pyridine nitrogen which is basic and can be protonated at acidic pH. This protonation would increase its solubility.[1][6][12]

Q3: How do I determine the solubility of Ethyl 2-phenoxyisonicotinate in my chosen solvent system?

Determining the solubility is a critical step before proceeding with your experiments. The "shake-flask" method is a widely accepted technique for measuring equilibrium solubility.[13][14]

Simplified Shake-Flask Protocol:

  • Add an excess amount of Ethyl 2-phenoxyisonicotinate to your chosen solvent system (e.g., buffer with 1% DMSO).

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

Troubleshooting Guides & Detailed Protocols

Issue 1: Precipitation of Ethyl 2-phenoxyisonicotinate upon dilution of a DMSO stock solution into an aqueous buffer.

This is a common problem when the final concentration of the compound in the aqueous medium exceeds its solubility limit in that specific co-solvent/buffer mixture.

start Precipitation Observed step1 Reduce Final Concentration start->step1 Is the concentration essential? step2 Increase Co-solvent Percentage (with caution) step1->step2 Concentration must be maintained end Homogeneous Solution Achieved step1->end Lower concentration is acceptable step3 Employ Additional Solubilization Techniques step2->step3 Precipitation persists or co-solvent is toxic step2->end Solution is now stable step3->end

Caption: Troubleshooting workflow for compound precipitation.

This protocol helps determine the maximum achievable concentration of Ethyl 2-phenoxyisonicotinate in your aqueous medium with a minimal, non-toxic amount of co-solvent.

Materials:

  • Ethyl 2-phenoxyisonicotinate

  • DMSO (or other suitable co-solvent)

  • Your target aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes or a 96-well plate

  • HPLC or a UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a high-concentration stock solution of Ethyl 2-phenoxyisonicotinate in DMSO (e.g., 100 mM).

  • In a series of microcentrifuge tubes, add increasing volumes of your aqueous buffer.

  • To each tube, add a fixed, small volume of the DMSO stock solution to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%).

  • Vortex each tube and allow it to equilibrate at the desired experimental temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for any precipitation.

  • For tubes that appear clear, centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any non-visible precipitate.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method.

  • Plot the measured solubility against the co-solvent concentration to identify the optimal conditions for your experiment.

Co-solvent (% v/v)Visual ObservationMeasured Solubility (µg/mL)
0.1PrecipitateTo be determined experimentally
0.5Slight HazeTo be determined experimentally
1.0ClearTo be determined experimentally
2.0ClearTo be determined experimentally
5.0ClearTo be determined experimentally
Caption: Example data table for a co-solvent titration experiment.
Issue 2: Need to prepare a completely organic solvent-free aqueous solution of Ethyl 2-phenoxyisonicotinate.

For certain applications, such as in vivo studies or sensitive cell lines, the presence of any organic co-solvent may be unacceptable. In these cases, cyclodextrin complexation is an excellent alternative.[4][10][16]

cluster_before Before Complexation cluster_after After Complexation CD Cyclodextrin Complex Inclusion Complex (Water Soluble) CD->Complex Drug Ethyl 2-phenoxyisonicotinate (Hydrophobic) Drug->Complex Water Aqueous Medium Complex->Water

Caption: Formation of a water-soluble inclusion complex.

HP-β-CD is a commonly used cyclodextrin derivative with high aqueous solubility and low toxicity.[16]

Materials:

  • Ethyl 2-phenoxyisonicotinate

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Your target aqueous buffer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Filtration device (e.g., 0.22 µm syringe filter)

Procedure:

  • Prepare a solution of HP-β-CD in your aqueous buffer at a desired concentration (e.g., 10% w/v).

  • While stirring the HP-β-CD solution, slowly add an excess amount of Ethyl 2-phenoxyisonicotinate powder.

  • Continue stirring the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • After the equilibration period, remove the undissolved compound by filtration through a 0.22 µm filter.

  • Determine the concentration of the solubilized Ethyl 2-phenoxyisonicotinate in the filtrate using a suitable analytical method like HPLC.

HP-β-CD Concentration (% w/v)Achieved Solubility of Ethyl 2-phenoxyisonicotinate (µg/mL)
1To be determined experimentally
5To be determined experimentally
10To be determined experimentally
20To be determined experimentally
Caption: Example data table for a cyclodextrin solubilization experiment.
Issue 3: The experimental system is sensitive to pH changes, but a higher solubility at a specific pH is desired.

If Ethyl 2-phenoxyisonicotinate shows pH-dependent solubility, you can utilize this property to your advantage. The pyridine nitrogen in the isonicotinate ring is basic and will become protonated at a pH below its pKa, increasing its aqueous solubility.

Materials:

  • Ethyl 2-phenoxyisonicotinate

  • A series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • Shake-flask apparatus as described previously

  • pH meter

  • HPLC for analysis

Procedure:

  • Perform the shake-flask solubility determination (as described in the FAQ) in each of the different pH buffers.

  • Ensure the pH of the supernatant is measured after the equilibration period to confirm it has not shifted.

  • Analyze the concentration of Ethyl 2-phenoxyisonicotinate in each buffered solution.

  • Plot the solubility as a function of pH. This will give you a pH-solubility profile and help you identify the optimal pH for solubilization.

Note: When combining pH adjustment with other methods like co-solvents, be aware that the apparent pKa of the compound can be shifted by the presence of the organic solvent.[6]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Solubilization techniques used for poorly w
  • Cosolvent - Wikipedia. (n.d.).
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  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (2013, December 30).
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Cyclodextrins: Concept to applications, regulatory issues and challenges - Nanomedicine Research Journal. (2020, August 1).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
  • Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers. (2019, November 24).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
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  • Methods of solubility enhancements | PPTX - Slideshare. (n.d.).
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  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simul
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applic
  • Cyclodextrins: An Overview of Fundamentals, Types, and Applic
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.).
  • Compound solubility measurements for early drug discovery | Comput
  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY - Journal of Chemical Technology and Metallurgy. (2022, April 11).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Journal of Chemical & Engineering Data - ACS Public
  • Ethyl 2-ethoxy-6-isopropoxyisonicotinate | C13H19NO4 | CID 130406820 - PubChem. (2026, March 7).
  • Ethyl 2-bromoisonicotinate | C8H8BrNO2 | CID 3847769 - PubChem - NIH. (n.d.).
  • CAS 1570-45-2: Ethyl isonicotin
  • Ethyl 2-fluoroisonicotinate | C8H8FNO2 | CID 242832 - PubChem - NIH. (n.d.).
  • Physicochemical properties of Ethyl 2,4-dioxopentano
  • ethyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)
  • Ethyl 2,6-dihydroxynicotinate | C8H9NO4 | CID 135925732 - PubChem - NIH. (n.d.).
  • Ethyl 2-acetylisonicotinate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.).
  • Ethyl 2-ethoxypropanoate | C7H14O3 | CID 247453 - PubChem - NIH. (n.d.).
  • Ethyl 2-chloronicotinate | 1452-94-4 - ChemicalBook. (2026, January 13).
  • Ethyl 2-(4-(4-chlorobenzoyl)phenoxy)
  • 2-Propenoic acid, 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]-, ethyl ester | C24H27N3O4 | CID 6437996 - PubChem. (n.d.).

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Optimization

Technical Support Center: Minimizing Solvent Impurities in Purified Ethyl 2-phenoxyisonicotinate

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of minimizing solvent impurities in purified Ethyl 2-phenoxyisonicotinate. The information presented here is grounded in established chemical principles and validated laboratory practices to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of solvent impurities in the synthesis of Ethyl 2-phenoxyisonicotinate?

A1: Solvent impurities can be introduced at various stages of the synthesis and purification process. Understanding these sources is the first step toward mitigation.

  • Reaction Solvents: The primary synthesis of Ethyl 2-phenoxyisonicotinate often involves solvents like acetonitrile, chloroform, or others, which can remain as residual impurities if not adequately removed.[1]

  • Work-up and Extraction Solvents: Solvents used during the aqueous work-up and extraction phases, such as ethyl acetate or dichloromethane, are common culprits for contamination.[1][2]

  • Purification Solvents: Solvents utilized in purification techniques like column chromatography (e.g., petroleum ether, ethyl acetate) or recrystallization can be retained in the final product.[1][3]

  • Cross-Contamination: Improper cleaning of glassware or the use of multi-purpose solvent tankers can introduce unexpected solvent contaminants.[4]

  • Solvent Quality: The purity of the solvents used is critical. Using lower-grade solvents can introduce a variety of impurities from the outset.[5][6]

Q2: I've identified a persistent solvent impurity in my final product via NMR. How can I definitively identify it?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying solvent impurities.

  • Reference Chemical Shift Tables: Compare the observed chemical shifts in your ¹H and ¹³C NMR spectra to established tables of common laboratory solvents. Several comprehensive resources are available that list the chemical shifts of various solvents in different deuterated NMR solvents.[7][8][9][10][11]

  • Spiking Experiment: If you have a suspect solvent, a "spiking" experiment can be confirmatory. Add a small amount of the suspected pure solvent to your NMR sample and re-acquire the spectrum. An increase in the intensity of the impurity peak will confirm its identity.

Q3: My purified Ethyl 2-phenoxyisonicotinate shows residual ethyl acetate after column chromatography. What is the best way to remove it?

A3: Ethyl acetate is a common and sometimes stubborn impurity. Here are several effective strategies:

  • High-Vacuum Drying: The most straightforward approach is to dry the sample under high vacuum for an extended period.[12][13] Heating the sample gently (provided it is thermally stable) can further facilitate solvent removal by increasing its vapor pressure.

  • Recrystallization: A well-executed recrystallization is a highly effective purification technique.[3][14][15][16][17] The key is selecting an appropriate solvent system where Ethyl 2-phenoxyisonicotinate has high solubility at elevated temperatures and low solubility at room temperature or below, while ethyl acetate remains soluble.

  • Solvent Trituration/Washing: Washing the solid product with a cold, non-polar solvent in which Ethyl 2-phenoxyisonicotinate is insoluble, but ethyl acetate is soluble (e.g., cold hexanes or pentane), can effectively remove the impurity.[14]

Troubleshooting Guides

Problem 1: Persistent High-Boiling Point Solvent Impurity (e.g., DMF or DMSO)

Causality: High-boiling point solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are difficult to remove by simple evaporation due to their low vapor pressure.

Troubleshooting Protocol:

  • Azeotropic Distillation: If the impurity forms an azeotrope with water or another solvent, this can be exploited. Add a suitable co-solvent (e.g., toluene for DMF) and distill the mixture. The azeotrope will distill at a lower temperature than the high-boiling impurity alone.

  • Aqueous Washes: For water-miscible solvents like DMF and DMSO, performing multiple aqueous washes during the work-up phase is crucial. Ensure thorough mixing to facilitate the partitioning of the impurity into the aqueous layer.

  • Lyophilization (Freeze-Drying): For thermally sensitive compounds, lyophilization can be an effective, albeit slower, method.[18][19] This technique involves freezing the sample and then sublimating the solvent under vacuum.

Experimental Workflow: Aqueous Wash for DMF Removal

start Dissolve crude product in a water-immiscible solvent (e.g., Ethyl Acetate) wash1 Add an equal volume of deionized water start->wash1 mix Shake vigorously in a separatory funnel wash1->mix separate Allow layers to separate mix->separate aqueous_out Drain aqueous layer (contains DMF) separate->aqueous_out dry Dry organic layer over anhydrous MgSO4 or Na2SO4 separate->dry Organic Layer repeat Repeat wash 2-3 times aqueous_out->repeat Check for DMF in aqueous layer repeat->wash1 concentrate Concentrate in vacuo dry->concentrate end_node Purified Product concentrate->end_node

Caption: Aqueous wash workflow for removing DMF.

Problem 2: Product Oils Out During Recrystallization, Trapping Solvents

Causality: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or when the solvent is a poor choice for crystallization. The resulting oil can trap significant amounts of solvent.

Troubleshooting Protocol:

  • Optimize the Solvent System:

    • Single Solvent: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[3][14] Experiment with different solvents to find the optimal one.

    • Solvent Pair: If a single solvent is not effective, use a solvent pair.[17] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.

  • Slow Cooling: Rapid cooling promotes oiling out.[16][17] Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.[14][16]

  • Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The small glass particles provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure product to the cooled solution to act as a template for crystallization.

Logical Relationship: Factors Influencing Successful Recrystallization

cluster_factors Key Factors cluster_outcomes Outcomes Solvent Solvent Choice Crystals Pure Crystals Solvent->Crystals Good solubility when hot, poor when cold Oil Oiling Out Solvent->Oil Poor solvent choice Cooling Cooling Rate Cooling->Crystals Slow Cooling->Oil Rapid Saturation Saturation Level Saturation->Crystals Appropriate Saturation->Oil Supersaturated Nucleation Nucleation Sites Nucleation->Crystals Present (seeding/scratching)

Caption: Interplay of factors in recrystallization.

Quantitative Data Summary

The following table provides boiling points of common solvents that may be encountered during the synthesis and purification of Ethyl 2-phenoxyisonicotinate. This data is crucial for selecting appropriate drying conditions and for planning distillations.

SolventBoiling Point (°C)Notes
Acetonitrile81.6Common reaction solvent.[1]
Chloroform61.2Common extraction solvent.[1]
Dichloromethane39.6Common extraction solvent.[2]
Diethyl Ether34.6Can be used in solvent pairs for recrystallization.[15]
Ethyl Acetate77.1Common chromatography and extraction solvent.[1][20]
Hexanes~69Common non-polar solvent for chromatography and washing.
Methanol64.7Polar protic solvent.
Petroleum Ether30-60A mixture of hydrocarbons, common in chromatography.[1]
Toluene110.6Can be used for azeotropic removal of water.
Water100.0Used in aqueous work-ups.

Analytical Methods for Impurity Detection

The primary methods for detecting and quantifying residual solvents are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5]

  • Gas Chromatography (GC): Particularly well-suited for volatile organic compounds. Headspace GC is a common technique for residual solvent analysis in pharmaceutical products.[13]

  • High-Performance Liquid Chromatography (HPLC): While primarily used for non-volatile impurities, HPLC can detect some higher-boiling solvents.[5]

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines (Q3C) for acceptable limits of residual solvents in active pharmaceutical ingredients (APIs).[21]

References

  • Equilibar. (2021, February 16). APIs and Vacuum Drying. Retrieved from [Link]

  • Shokri, F., & Varshosaz, J. (2018). Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. Pharmaceuticals, 11(3), 83. [Link]

  • Pilotech. (2026, January 19). API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. Retrieved from [Link]

  • İnal, Ö. (n.d.). Pharmaceutical Unit Operations - DRYING. Retrieved from [Link]

  • Walter Healthcare. (2025, November 1). Dryers in Pharmaceutical Manufacturing: Ensuring Efficiency, Quality, and Product Stability. Retrieved from [Link]

  • Jones, M. (2021, March 5). 11 Critical Steps To Manage Solvents During API Manufacturing. Outsourced Pharma. [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • CB Solutions. (2024, October 24). Steps for Managing Solvents in API Manufacturing. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]

  • Gregory, K. R., & Fulmer, G. R. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

  • Nerz-Stormes, M. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • Reddy, P. R., et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Wang, Y. (2012). Method for purifying ethyl acetate.
  • Organic Syntheses. (n.d.). ethyl diethoxyacetate. Retrieved from [Link]

  • Fokin, A. A., et al. (2025, October 16). Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro-4-phenoxyacetoacetate. ResearchGate. [Link]

  • Khan, A., et al. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

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Troubleshooting

Technical Support Center: Column Chromatography Optimization for Phenoxy-Substituted Heterocycles

Welcome to the Technical Support Center dedicated to providing in-depth guidance on the column chromatography of phenoxy-substituted heterocycles. This resource is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on the column chromatography of phenoxy-substituted heterocycles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this important class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, providing not only solutions but also the underlying scientific principles to empower your method development.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the purification of phenoxy-substituted heterocycles by column chromatography?

Phenoxy-substituted heterocycles present a unique set of purification challenges due to their often-moderate polarity, the presence of heteroatoms (like nitrogen and sulfur), and the potential for varied electronic and steric properties imparted by substituents on both the phenoxy and heterocyclic rings.[1][2] Key difficulties include:

  • Co-elution with starting materials or byproducts: Similar polarities between the target compound and impurities can lead to poor separation.

  • Peak tailing: Interactions between basic nitrogen-containing heterocycles and acidic silanol groups on standard silica gel are a common cause of asymmetrical peaks.[3][4]

  • Compound instability: Some N-heterocycles can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.[4]

  • Poor solubility: The aromatic nature of these compounds can sometimes lead to solubility issues in common chromatography solvents.

Q2: How do I select an appropriate stationary phase for my phenoxy-substituted heterocycle?

The choice of stationary phase is critical and depends on the polarity of your target molecule.

  • Normal-Phase Chromatography (Silica Gel): This is the most common starting point.[4] For moderately polar phenoxy-substituted heterocycles, silica gel provides good resolving power. For compounds that are acid-sensitive, using neutralized silica gel or switching to an alternative like basic or neutral alumina can be beneficial.[4]

  • Reversed-Phase Chromatography (C18, C8, Phenyl): For more non-polar or moderately polar compounds, reversed-phase chromatography is an excellent alternative.[5][6] Phenyl-based stationary phases can offer unique selectivity for aromatic compounds due to potential π-π interactions.[7][8]

  • Polar-Embedded and other Novel Phases: For more complex separations, consider stationary phases with embedded polar groups or other unique chemistries that can provide alternative selectivity.[6][9]

Q3: What is a good starting point for mobile phase selection?

A systematic approach to mobile phase selection begins with Thin-Layer Chromatography (TLC) analysis.

  • Normal-Phase: Start with a binary mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[4] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound on the TLC plate.[4]

  • Reversed-Phase: A mixture of water and an organic modifier like acetonitrile or methanol is the standard.[10] The choice between acetonitrile and methanol can significantly impact selectivity.[11]

Q4: Should I use isocratic or gradient elution?

The choice between isocratic and gradient elution depends on the complexity of your sample mixture.

  • Isocratic Elution: A constant mobile phase composition is used throughout the separation. This is suitable for simple mixtures where the components have similar retention characteristics.[12][13][14]

  • Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the proportion of the stronger eluting solvent.[12][13] This is highly effective for complex mixtures containing compounds with a wide range of polarities, as it can improve peak shape and reduce analysis time.[15][16]

Troubleshooting Guide

Problem 1: Poor Resolution or Co-elution of Compounds

Causality: Insufficient differential migration of your target compound and impurities. This stems from a lack of selectivity in the chromatographic system, where the stationary and mobile phases do not adequately discriminate between the subtle structural differences of the co-eluting species.

Troubleshooting Workflow:

Caption: Workflow for addressing poor resolution.

Step-by-Step Protocol:

  • Mobile Phase Optimization:

    • Isocratic Elution: If you are using an isocratic system, systematically vary the ratio of your strong and weak solvents in small increments (e.g., 5% changes). Analyze each new condition by TLC to observe changes in separation.

    • Gradient Elution: If using a gradient, try making the gradient shallower (a slower increase in the strong solvent).[15] This can often improve the separation of closely eluting peaks.

  • Change Solvent System:

    • If optimizing the current solvent system fails, switch to a different combination. For normal-phase, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol system.[4] For reversed-phase, switching between acetonitrile and methanol as the organic modifier can significantly alter selectivity.[11][17]

  • Stationary Phase Modification:

    • If mobile phase adjustments are insufficient, a change in stationary phase is warranted. If you are using silica, consider alumina or a bonded phase like diol or cyano.[5][18] For reversed-phase, switching from a C18 to a C8 or a Phenyl column can provide the necessary change in selectivity.[7][9]

Problem 2: Peak Tailing

Causality: Peak tailing, an asymmetrical peak with a drawn-out trailing edge, is often caused by secondary, undesirable interactions between the analyte and the stationary phase.[3] For nitrogen-containing phenoxy-substituted heterocycles, a common cause is the interaction between the basic nitrogen atoms and acidic silanol groups on the surface of silica gel.[11] This can also be exacerbated if the sample is overloaded on the column.[19][20]

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting peak tailing.

Step-by-Step Protocol:

  • Introduce a Mobile Phase Modifier:

    • For separations on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase can neutralize the acidic silanol groups and significantly reduce peak tailing for basic compounds.[4]

    • For acidic compounds, adding a small amount of an acidic modifier like acetic acid or formic acid can have a similar beneficial effect by ensuring the analyte remains in a single, un-ionized state.[21]

  • Control Mobile Phase pH:

    • In reversed-phase HPLC, carefully controlling the pH of the mobile phase is crucial for ionizable compounds.[22][23] It is generally recommended to adjust the pH to be at least 2 units away from the pKa of the analyte to ensure it exists predominantly in a single ionic form.[23][24] This minimizes the presence of both ionized and non-ionized forms that can lead to peak distortion.[22][24]

  • Reduce Sample Load:

    • Overloading the column is a common cause of peak distortion.[19][25] Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.

  • Evaluate Stationary Phase:

    • If modifiers are ineffective or undesirable, consider a different stationary phase. Modern, high-purity, end-capped silica columns have fewer accessible silanol groups and are less prone to causing peak tailing.[19] Alternatively, alumina or polymeric stationary phases can be excellent choices for compounds that interact strongly with silica.[4][5]

Problem 3: Irreproducible Retention Times

Causality: Fluctuations in retention times are often due to a lack of equilibrium in the chromatographic system or changes in the mobile phase composition or flow rate. For ionizable phenoxy-substituted heterocycles, even small shifts in mobile phase pH can lead to significant changes in retention.[22][26]

Step-by-Step Protocol:

  • Ensure Column Equilibration: Before injecting your sample, ensure the column is fully equilibrated with the mobile phase. This is particularly important for gradient elution, where the column must be returned to the initial conditions and stabilized before the next run.[15]

  • Use Buffered Mobile Phases: For ionizable compounds, using a buffer in the mobile phase is essential to maintain a constant pH and ensure reproducible retention times.[10][27]

  • Check for Solvent Evaporation: Ensure your mobile phase reservoirs are covered to prevent selective evaporation of the more volatile solvent component, which would alter the mobile phase composition over time.

  • Verify System Performance: Check your pump for consistent flow rate delivery and ensure there are no leaks in the system.

Data at a Glance

Table 1: Common Solvents for Normal-Phase Chromatography of Phenoxy-Substituted Heterocycles

SolventPolarity IndexEluting Strength (on Silica)Notes
Hexane/Heptane0.1Very WeakGood for non-polar compounds.
Dichloromethane3.1ModerateA versatile solvent with good dissolving power.
Ethyl Acetate4.4Moderate-StrongA common choice for a wide range of polarities.
Methanol5.1StrongUsed for more polar compounds, often in combination with other solvents.[10]

Table 2: Common Stationary Phases for Chromatography of Aromatic and Heterocyclic Compounds

Stationary PhasePrimary Interaction MechanismBest Suited For
Silica GelAdsorption (Polar Interactions)Polar and moderately polar compounds.[5]
AluminaAdsorption (Polar Interactions)Can be less acidic than silica, good for some basic compounds.[4]
C18 (Octadecyl)Hydrophobic (Van der Waals)Non-polar and moderately polar compounds in reversed-phase.[6]
Phenylπ-π Interactions, HydrophobicAromatic compounds, offering alternative selectivity to C18.[7][8]
Cyano (CN)Dipole-Dipole, Weak HydrophobicCan be used in both normal and reversed-phase for polar compounds.[6][18]

Purification Strategy: Flash Chromatography vs. Preparative HPLC

The choice between flash chromatography and preparative HPLC depends on the required purity, sample amount, and the difficulty of the separation.

  • Flash Chromatography: A medium-pressure technique ideal for routine purifications of larger quantities of material where high resolution is not the primary concern.[28][29] It is generally faster and more cost-effective than preparative HPLC.[28]

  • Preparative HPLC (Prep HPLC): A high-pressure technique that uses smaller particle size stationary phases to achieve higher resolution and purity.[29][30] It is the preferred method for difficult separations or when very high purity is required, though it has a lower sample loading capacity compared to flash chromatography.[30][31][32]

For a multi-step synthesis, a common strategy is to use flash chromatography for intermediate purification steps and preparative HPLC for the final purification of the target compound where high purity is critical.[30]

References

  • Phenomenex. (2025, May 23). Isocratic Vs.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
  • Benchchem. (2025, December). Troubleshooting common issues in the synthesis of N-heterocycles.
  • JASCO Inc. (n.d.).
  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs.
  • ResearchGate. (2019, April 10).
  • Biotage. (2023, January 26). Prep HPLC vs.
  • Unknown Source. (n.d.).
  • Unnamed Publisher. (n.d.).
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
  • Industry news. (2023, December 27).
  • PubMed. (2001, October 15). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution.
  • Unnamed Publisher. (2025, January 2). Comparing Flash Chromatography and HPLC: A Comprehensive Guide.
  • Longdom Publishing. (2024, September 25).
  • Buchi.com. (n.d.). Flash chromatography vs prep HPLC: you want speed or precision?
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Encyclopedia MDPI. (2022, July 20).
  • Unnamed Publisher. (n.d.). Mobile Phase Selectivity.
  • Cytiva. (2024, September 1).
  • Planta Analytica, Inc. (n.d.).
  • Agilent Technologies. (n.d.).
  • alwsci. (2025, November 27).
  • PMC. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail?
  • ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?
  • Analytical Chemistry - Figshare. (n.d.).
  • Labtech. (n.d.).
  • MDPI. (2020, March 11). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution.
  • Chromtech. (n.d.). HPLC Stationary Phase Selection for Environmental Analysis.
  • PMC. (n.d.).
  • MilliporeSigma. (n.d.).
  • ijarsct. (2023, May 15).
  • Phenomenex. (2025, June 6).
  • LCGC International. (2026, March 10). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
  • Waters. (n.d.). Rapid Method Development through Proper Column Selection.
  • Chrom Tech, Inc. (2024, November 20).
  • Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
  • PMC. (2017, January 10). Retention behavior of alkyl-substituted polycyclic aromatic sulfur heterocycle isomers in gas chromatography on stationary phases of different selectivity.
  • LCGC International. (2016, September 13).
  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020, September 14).
  • PMC - NIH. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles.
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • Encyclopedia.pub. (2023, March 2). Nitrogen Containing Heterocycles.

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Optimization

Technical Support Center: Analytical Robustness for Ethyl 2-phenoxyisonicotinate

Welcome to the Technical Support Center for analytical method development and validation. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 2-phenoxyisonicotinate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical method development and validation. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 2-phenoxyisonicotinate (CAS No. 2734774-34-4)[1].

With the implementation of the ICH Q2(R2) and ICH Q14 guidelines, analytical robustness is no longer a retrospective checkbox; it is a continuous, lifecycle-driven Quality-by-Design (QbD) requirement[2]. This guide provides a self-validating framework, troubleshooting FAQs, and mechanistic insights to ensure your High-Performance Liquid Chromatography (HPLC) methods remain reliable under real-world perturbations.

Robustness Testing Lifecycle (ICH Q14 / Q2(R2) Framework)

The updated ICH Q2(R2) guidelines explicitly require that robustness testing evaluates not just instrumental parameters, but also the stability of the analyte and reagents under perturbed conditions[3]. The workflow below illustrates the modern lifecycle approach to establishing a Method Operable Design Region (MODR).

RobustnessWorkflow ATP 1. Define Analytical Target Profile (Target: Ethyl 2-phenoxyisonicotinate) Risk 2. Risk Assessment (FMEA) Identify CMPs (pH, Temp, Diluent) ATP->Risk DoE 3. Design of Experiments (DoE) Multivariate Parameter Perturbation Risk->DoE Exec 4. Execute Robustness Protocol (Include Reagent/Sample Stability) DoE->Exec Analyze 5. Analyze System Suitability (Resolution, Tailing, Recovery) Exec->Analyze MODR 6. Establish MODR (Method Operable Design Region) Analyze->MODR

Workflow for analytical method robustness testing under ICH Q14 guidelines.

Step-by-Step Experimental Protocol: Multivariate Robustness Evaluation

To move beyond the limitations of One-Factor-At-a-Time (OFAT) testing, we recommend a Design of Experiments (DoE) approach. This protocol is designed to be self-validating —meaning the method's resolving power is continuously proven against its own degradation pathways during the test.

Objective: Validate the reliability of the Reversed-Phase HPLC method for Ethyl 2-phenoxyisonicotinate against deliberate variations.

Step 1: Define Critical Method Parameters (CMPs) Based on the chemical structure of Ethyl 2-phenoxyisonicotinate (a basic pyridine nitrogen and a hydrolyzable ethyl ester), select the following CMPs: Mobile phase pH, column temperature, organic modifier ratio, and sample hold time.

Step 2: Prepare the Self-Validating System Suitability Standard

  • Action: Spike the Ethyl 2-phenoxyisonicotinate standard (e.g., 1.0 mg/mL) with 0.1% of its primary degradant, 2-phenoxyisonicotinic acid.

  • Causality: By forcing the system to resolve the parent API from its most likely hydrolysis product under every perturbed condition, you unequivocally prove the method's stability-indicating power is robust.

Step 3: Establish the Fractional Factorial Design

  • Action: Program the HPLC sequence to run an 8-run Plackett-Burman design, varying pH (±0.2 units), Temperature (±5°C), and Flow Rate (±10%).

Step 4: Execute Sample and Reagent Stability Testing

  • Action: Prepare the sample in the standard diluent. Inject the same vial at t=0 , t=12h , and t=24h across the perturbed conditions.

  • Causality: ICH Q2(R2) mandates testing sample stability[3]. Because this compound contains an ester linkage, it is highly susceptible to hydrolysis in aqueous diluents over time.

Step 5: Analyze Critical Quality Attributes (CQAs)

  • Action: Calculate Resolution ( Rs​ ), Tailing Factor ( Tf​ ), and Assay Recovery. Ensure all values fall within the acceptance criteria defined in Table 2.

Troubleshooting & FAQs

Q1: During robustness testing, adjusting the mobile phase pH by +0.2 units caused severe peak tailing and retention time drift. Why does this happen?

Root Cause Analysis: Ethyl 2-phenoxyisonicotinate contains a weakly basic pyridine moiety. If your nominal mobile phase pH is too close to the pKa of this nitrogen (typically between 3.5 and 4.5), a mere ±0.2 pH variation creates a mixed population of protonated and unprotonated species in the column. This dual-state equilibrium leads to severe peak broadening and tailing. Resolution: Ensure your target method pH is at least 1.5 units away from the pKa . Operating at pH 6.0 ensures the nitrogen is fully deprotonated, yielding a sharp, predictable peak.

Q2: We observe a 2-3% loss in assay recovery after the sample sits in the autosampler for 24 hours. How do we fix this?

Root Cause Analysis: You are observing ester hydrolysis. The ethyl ester group in Ethyl 2-phenoxyisonicotinate reacts with water in the diluent (especially if the diluent is unbuffered or at an extreme pH), degrading into 2-phenoxyisonicotinic acid and ethanol. Resolution: Modify your sample preparation protocol. Use a highly organic, aprotic solvent (e.g., 80% Acetonitrile) or a strictly neutral buffered diluent. Your robustness study must define the maximum allowable sample hold time based on the t=24h injection data.

Q3: Why does peak tailing worsen when we test the lower limit of our column temperature range (e.g., 25°C instead of 30°C)?

Root Cause Analysis: Secondary interactions. The basic pyridine nitrogen interacts with residual, unendcapped silanols on the silica stationary phase. Lower temperatures decrease the kinetic energy of the system, which exacerbates these sluggish adsorption/desorption interactions, increasing the Tailing Factor ( Tf​ ). Resolution: Utilize a highly endcapped, base-deactivated C18 column. If the issue persists, incorporate a competitive amine modifier (like triethylamine) into the mobile phase to mask the active silanols.

Quantitative Data & Acceptance Criteria

To ensure compliance with FDA and ICH standards[4], all deliberate variations and their corresponding acceptance criteria must be documented.

Table 1: Robustness Parameters and Deliberate Variations
Method ParameterNominal ValueDeliberate VariationMechanistic Justification
Mobile Phase pH 6.0± 0.2 unitsControls pyridine ionization state and retention time.
Column Temperature 30 °C± 5 °CImpacts silanol interaction kinetics and column backpressure.
Organic Modifier 60% ACN± 2% absoluteGoverns hydrophobic retention of the phenoxy group.
Flow Rate 1.0 mL/min± 10%Affects mass transfer efficiency and theoretical plates.
Sample Hold Time N/AUp to 24 hoursEvaluates ester hydrolysis risk per ICH Q2(R2) rules.
Table 2: System Suitability Acceptance Criteria for Robustness Runs
Quality AttributeAcceptance CriterionSelf-Validating Rationale
Resolution ( Rs​ ) ≥2.0 Ensures baseline separation from the 2-phenoxyisonicotinic acid degradant under all conditions.
Tailing Factor ( Tf​ ) ≤1.5 Prevents integration errors caused by secondary silanol interactions.
Injection Precision ≤1.0% RSD (n=5)Confirms autosampler and integration reliability under perturbed states.
Assay Recovery 98.0% - 102.0%Validates that no in-situ degradation (hydrolysis) occurred during the run.

References

  • Title: Q2(R2) Validation of Analytical Procedures - Food and Drug Administration Source: FDA URL: [Link]

  • Title: Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies Source: BioPharmaSpec URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Product Index (Ethyl 2-phenoxyisonicotinate) Source: AA Blocks URL: [Link]

Sources

Troubleshooting

Technical Support Center: Method Validation for the Quantification of Ethyl 2-phenoxyisonicotinate

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Ethyl 2-phenoxyisonicotinate. The objective is to provide not on...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Ethyl 2-phenoxyisonicotinate. The objective is to provide not only procedural steps but also the underlying scientific rationale for robust analytical method validation. By addressing common challenges in a direct question-and-answer format, this document aims to empower users to troubleshoot issues effectively and ensure their methods are fit for purpose, adhering to the highest standards of scientific integrity and regulatory compliance.

Frequently Asked Questions (FAQs): Core Concepts

Q1: What is analytical method validation and why is it indispensable for quantifying Ethyl 2-phenoxyisonicotinate?

Analytical method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose.[1] For Ethyl 2-phenoxyisonicotinate, a compound likely used as a pharmaceutical intermediate or active substance, validation provides objective evidence that the chosen method will consistently produce results that are accurate, reliable, and reproducible.[2] This is not merely a regulatory formality; it is the foundation of quality control, ensuring product safety and efficacy by guaranteeing that measurements of potency, purity, and stability are trustworthy.[3]

Q2: What are the fundamental parameters that must be evaluated during method validation?

According to globally harmonized guidelines, such as the International Council for Harmonisation (ICH) Q2(R2), a comprehensive method validation must assess a specific set of performance characteristics.[3][4][5] The core parameters include:

  • Specificity: The ability to measure the analyte unequivocally in the presence of other components.[6]

  • Linearity: The ability to produce results directly proportional to the analyte concentration within a given range.[7]

  • Range: The interval of analyte concentration over which the method is precise, accurate, and linear.[7]

  • Accuracy: The closeness of the test results to the true value.[6][8]

  • Precision: The degree of agreement among individual test results from repeated analyses of a homogeneous sample.[6][8] This is assessed at two levels:

    • Repeatability (Intra-assay precision)

    • Intermediate Precision (Inter-assay precision)

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected, but not necessarily quantified.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4][10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[6][11]

Q3: Which analytical techniques are most suitable for the quantification of Ethyl 2-phenoxyisonicotinate?

Given its chemical structure—an aromatic ether and an ethyl ester—Ethyl 2-phenoxyisonicotinate is amenable to several analytical techniques. The most common and recommended methods are:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. A reversed-phase HPLC method with UV detection is highly suitable. The phenoxy and isonicotinate moieties contain chromophores that absorb UV light, allowing for sensitive detection.[12] This technique offers excellent resolution and is ideal for separating the analyte from impurities and degradation products.[13][14]

  • Gas Chromatography (GC): If the compound is thermally stable and sufficiently volatile, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can be used. GC-MS provides excellent specificity due to its ability to confirm the mass of the analyte.[15]

  • UV-Visible Spectrophotometry: For a pure substance in a simple matrix, a direct UV-Vis spectrophotometric method could be developed.[12] However, this method lacks specificity and is generally not suitable for complex mixtures or for stability-indicating assays where degradation products may be present.[16][17]

For regulatory submissions and routine quality control, a stability-indicating HPLC-UV method is the most authoritative and robust choice.

Troubleshooting and Experimental Guides

This section addresses specific technical challenges you may encounter during method validation.

Specificity & Selectivity
  • Q: My HPLC chromatogram shows a peak from my placebo formulation that co-elutes with the Ethyl 2-phenoxyisonicotinate peak. How can I prove my method is specific?

    A: This is a critical specificity challenge that must be resolved. True specificity ensures the method can "assess unequivocally the analyte in the presence of components which may be expected to be present," such as excipients, impurities, or degradants.[4][18]

    Troubleshooting & Solution Pathway:

    • Method Optimization: The primary goal is to achieve chromatographic resolution. Modify HPLC parameters such as mobile phase composition (adjust organic solvent ratio or pH), column chemistry (e.g., switch from a C18 to a phenyl-hexyl column), or gradient slope. The goal is a resolution (Rs) of ≥ 2.0 between the analyte peak and the closest interfering peak.[19]

    • Forced Degradation Studies: To prove specificity against potential degradation products, you must perform forced degradation studies.[1][20] This involves subjecting your drug substance and product to stress conditions:

      • Acid Hydrolysis: (e.g., 0.1 N HCl at 60 °C)

      • Base Hydrolysis: (e.g., 0.1 N NaOH at 60 °C)

      • Oxidation: (e.g., 3% H₂O₂ at room temperature)

      • Thermal Stress: (e.g., 80 °C)

      • Photolytic Stress: (e.g., ICH-specified light exposure)

    • Peak Purity Analysis: Analyze the stressed samples. The analyte peak should be well-resolved from all degradation peaks. Use a Photodiode Array (PDA) detector to assess peak purity. A "pure" peak will have a consistent UV spectrum across its entire width. A peak purity index greater than 0.990 is generally considered acceptable.[19] For absolute confirmation, LC-MS can be used to demonstrate that the peak at the analyte's retention time has the correct mass-to-charge ratio.[4]

    Specificity_Workflow start Start: Specificity Issue (Co-elution) optimize Step 1: Optimize HPLC Method - Change mobile phase/pH - Test different columns - Adjust gradient start->optimize check_res Check Resolution (Rs ≥ 2.0?) optimize->check_res forced_deg Step 2: Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) check_res->forced_deg Yes fail Specificity Fails (Re-develop Method) check_res->fail No peak_purity Step 3: Assess Peak Purity - Use PDA or MS detector - Purity angle < Purity threshold? forced_deg->peak_purity pass Specificity Demonstrated (Method is Valid) peak_purity->pass Yes peak_purity->fail No

    Caption: Workflow for establishing method specificity.

Linearity & Range
  • Q: My calibration curve has a correlation coefficient (R²) of 0.992, which is below our acceptance criterion of ≥0.999. What are the likely causes and how do I fix it?

    A: A low correlation coefficient indicates that the relationship between concentration and response is not consistently linear across the tested range.[20][7]

    Troubleshooting & Solution Pathway:

    • Check Standard Preparation: This is the most common source of error. Recalculate all dilutions and, if necessary, prepare a fresh stock and new calibration standards from scratch. Ensure the reference standard is of high purity and has been stored correctly.

    • Investigate Detector Saturation: At the highest concentration point, the detector signal may be saturated, causing a downward curve. If this is observed, reduce the concentration of the highest standard or narrow the calibration range.

    • Assess Low-Concentration Adsorption: At the lowest concentration point, the analyte may adsorb to glassware or HPLC vials, leading to a lower-than-expected response. Using silanized glassware can mitigate this issue.

    • Review Integration Parameters: Ensure the peak integration is consistent for all standards. An inconsistent baseline or incorrect peak start/end settings can introduce significant variability.

    • Evaluate Residuals Plot: Do not rely solely on R². A plot of residuals (the difference between the actual and predicted response) versus concentration is a powerful diagnostic tool. A random scatter of points around the zero line confirms linearity. Any pattern (e.g., a U-shape) indicates a non-linear relationship or other systematic errors that need to be addressed.[20]

ParameterAcceptance CriterionRationale
Correlation Coefficient (R²) ≥ 0.999Demonstrates a strong linear relationship between concentration and response.[2]
Y-Intercept Should be close to zero; often specified as <2% of the response at 100% concentration.A significant y-intercept suggests the presence of a constant systematic error or interference.[2]
Residuals Plot Random scatter of points around the zero line.Confirms that the linear model is appropriate for the data across the entire range.[20]
Table 1: Typical acceptance criteria for linearity.
Accuracy & Precision
  • Q: My repeatability (intra-assay precision) is excellent (%RSD < 1%), but my intermediate precision is poor (%RSD > 2%). What does this signify?

    A: This pattern strongly suggests that while the method is stable within a single analytical run, it is susceptible to variations that occur between runs.[20] Intermediate precision challenges the method by introducing variables like different days, different analysts, and different instruments.[2]

    Troubleshooting & Solution Pathway:

    • Mobile Phase Preparation: Inconsistencies in preparing the mobile phase (e.g., slight variations in pH or organic solvent percentage) are a major cause of inter-day variability. Ensure a strict, detailed SOP is followed for mobile phase preparation.

    • Environmental Factors: Fluctuations in laboratory temperature can affect column temperature and, consequently, retention times and peak shapes. Use a column oven to maintain a constant temperature.

    • Analyst Technique: Different analysts may have minor variations in their sample preparation or handling techniques. A thorough review of the analytical procedure with all involved analysts can identify and harmonize these differences.

    • Instrument Differences: If different HPLC systems are used, verify that they are comparably calibrated and maintained. Small differences in pump performance or detector lamps can contribute to variability.

  • Q: My accuracy, determined by spike recovery, is consistently low (~90%) across all concentration levels. What should I investigate?

    A: Consistently low recovery indicates a systematic error in the method, where a fixed proportion of the analyte is lost during analysis.[6][10]

    Troubleshooting & Solution Pathway:

    • Sample Extraction Efficiency: If your sample preparation involves an extraction step (e.g., from a cream or tablet matrix), the extraction may be incomplete. Experiment with different extraction solvents, longer sonication/vortexing times, or different filtration methods.

    • Analyte Stability: Ethyl 2-phenoxyisonicotinate may be degrading in the sample diluent after preparation. Perform a solution stability study by re-analyzing the same prepared sample over a period (e.g., 0, 8, 24, 48 hours) to see if the peak area decreases over time. If it does, a different diluent or refrigerated storage may be necessary.

    • Reference Standard Purity: Verify the certificate of analysis for your reference standard. If the purity is lower than assumed, it will lead to calculated recoveries being artificially low.

    • Volumetric Accuracy: Confirm the calibration of all volumetric flasks and pipettes used for sample and standard preparation.

ParameterAcceptance Criterion
Accuracy (Recovery) 98.0% - 102.0% for drug substance/product assay.[2][10]
Precision: Repeatability (RSD) ≤ 1.0% for drug substance; ≤ 2.0% for drug product.[2]
Precision: Intermediate (RSD) ≤ 2.0% for drug substance/product.[2]
Table 2: Typical acceptance criteria for accuracy and precision.
LOD & LOQ
  • Q: I determined my LOQ based on a signal-to-noise ratio of 10:1, but when I inject six replicates at this concentration, the %RSD is 15%. Is this LOQ valid?

    A: No, this LOQ is not valid. The Limit of Quantitation is the lowest concentration that can be determined with both acceptable precision and accuracy.[4][21] While a signal-to-noise ratio of 10:1 is a common starting point for estimating the LOQ, it must be experimentally verified.[9] An RSD of 15% is generally too high for quantitative analysis (a common limit is ≤10%).[1] You must establish the LOQ at a higher concentration where you can demonstrate acceptable precision and accuracy.

    LOQ_Validation start Estimate LOQ (e.g., S/N = 10:1) prepare Prepare Sample at Estimated LOQ Concentration start->prepare inject Inject Multiple Replicates (e.g., n=6) prepare->inject check Assess Precision (%RSD) and Accuracy (% Recovery) inject->check pass LOQ Confirmed check->pass Acceptable fail Criteria Not Met (RSD too high) check->fail Not Acceptable increase_conc Increase Concentration and Repeat Test fail->increase_conc increase_conc->inject

    Caption: Experimental workflow for confirming the LOQ.

Robustness
  • Q: What is the purpose of a robustness study, and what key HPLC parameters should I investigate for my Ethyl 2-phenoxyisonicotinate method?

    A: A robustness study examines the method's capacity to remain reliable despite small but deliberate variations in its parameters.[4][22][23] It is a critical indicator of the method's suitability for routine use and transfer between different labs or instruments.[11][24] This study should be conducted during method development or validation.[23]

    Key HPLC Parameters to Vary for Robustness Testing:

    • Mobile Phase pH: ± 0.2 units

    • Mobile Phase Composition: ± 2% absolute for the organic modifier

    • Column Temperature: ± 5 °C

    • Flow Rate: ± 10% of the nominal rate

    • Column Lot/Manufacturer: Test columns from different manufacturing lots or even different, but equivalent, manufacturers.

    • UV Detection Wavelength: ± 2 nm

    The results (e.g., peak area, retention time, resolution) are evaluated to see if they remain within system suitability criteria. Any parameter that causes a significant change must be more tightly controlled in the final analytical procedure.

Example Protocol: HPLC-UV Method Validation

This section provides a condensed, step-by-step protocol for the validation of a method for quantifying Ethyl 2-phenoxyisonicotinate.

1. Analytical Procedure Outline

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Validation Experiments

  • Specificity: Analyze blank (diluent), placebo, and force-degraded samples. Assess peak purity of the analyte peak in stressed samples.

  • Linearity: Prepare standards at five concentrations, from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each in triplicate.

  • Accuracy: Prepare samples in triplicate at three levels (e.g., 80%, 100%, 120%) by spiking the analyte into a placebo matrix. Calculate percent recovery.

  • Precision (Repeatability): Prepare six individual samples at 100% of the target concentration. Calculate the %RSD of the results.

  • Precision (Intermediate): Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system. Compare the results from both sets.

  • LOQ & LOD: Estimate by S/N (10:1 and 3:1). Confirm the LOQ by injecting six replicates at the estimated concentration and demonstrating acceptable precision (%RSD ≤ 10%).

  • Robustness: Perform experiments varying the parameters listed in the robustness section above. Check that system suitability criteria (e.g., tailing factor, plate count, resolution) are still met.

Example Data Summary Tables:

Table 3: Example Linearity Data

Concentration (µg/mL) Mean Peak Area
50.0 451023
75.0 674589
100.0 900123
125.0 1124890
150.0 1350234
Result Value
0.9998
Slope 8995

| Y-Intercept | 150 |

Table 4: Example Accuracy (Spike Recovery) Data

Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.5 100.5%
120% 120.0 119.2 99.3%

| Mean Recovery | | | 99.7% |

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • PharmTech. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. (2026). [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025). [Link]

  • Journal of GXP Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • National Center for Biotechnology Information. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (2024). [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. (2025). [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). [Link]

  • National Center for Biotechnology Information. Limit of Blank, Limit of Detection and Limit of Quantitation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • LCGC International. Robustness Tests. (2025). [Link]

  • IntechOpen. UV-Visible Spectrophotometry: Introduction, Quantification, Equipment and Biotechnological Applications. (2024). [Link]

  • PharmaGuru. How To Perform Linearity and Range In Method Validation: Easy Tips. (2025). [Link]

  • Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry. (2025). [Link]

  • National Center for Biotechnology Information. Development and validation of UV-Visible spectrophotometric baseline manipulation methodology for simultaneous analysis of drotaverine and etoricoxib in pharmaceutical dosage forms. [Link]

  • Altabrisa Group. HPLC Specificity Testing: Importance Explained. (2025). [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Pharmacists' Knowledge Portal. What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). [Link]

  • DCVMN. Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen. [Link]

  • Wikipedia. Accuracy and precision. [Link]

  • European Federation of Clinical Chemistry and Laboratory Medicine. Limit of detection, limit of quantification and limit of blank. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • International Olive Council. DOCUMENT TO DECLARE THE USE OF IOC METHODS FOR PHENOLIC COMPOUNDS DETERMINATION. (2022). [Link]

  • RJPBCS. Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut. (2017). [Link]

  • Chromatography Today. Why a robust method is essential in pharmaceutical analysis. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). [Link]

  • PharmaGuru. How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. (2025). [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. (2024). [Link]

  • Pharmaceutical Technology. Robustness in Analytical Methods Outlined. (2026). [Link]

  • International Journal of Pure & Applied Bioscience. UV-Visible Spectrophotometric Method Development and Validation of Assay of Iron Sucrose Injection. [Link]

  • DOI. Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles. [Link]

  • University of Pretoria. A Highly Sensitive RP HPLC-PDA Analytical Method for. (2024). [Link]

  • Pharmaceutical Outsourcing. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2025). [Link]

  • Cawood. Technical Information - Limit of Detection (LOD) and Limit of Quantification (LOQ). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Phenoxyacetate Reaction Workups

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with phase separation during the synthesis of phenoxyacetates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with phase separation during the synthesis of phenoxyacetates. These reactions are notorious for producing stubborn emulsions during aqueous workup. This guide is designed to deconstruct the physicochemical causes of these emulsions and provide self-validating, step-by-step protocols to break them, ensuring high yield and purity in your drug development workflows.

Diagnostic Workflow

EmulsionWorkflow Start Emulsion Forms During Workup Wait Wait 10-30 mins & Tap Glass Start->Wait Check1 Resolved? Wait->Check1 Brine Add Saturated NaCl (Salting Out) Check1->Brine No Success Proceed to Phase Separation Check1->Success Yes Check2 Resolved? Brine->Check2 Acidify Adjust pH to <3 (Protonate Phenoxide) Check2->Acidify No Check2->Success Yes Check3 Resolved? Acidify->Check3 Celite Filter through Celite Pad Check3->Celite No Check3->Success Yes Celite->Success

Workflow for diagnosing and resolving emulsion formation during organic workups.

Frequently Asked Questions (FAQ)

Q1: Why do phenoxyacetate reactions specifically form such stubborn emulsions? A: Phenoxyacetates are typically synthesized via the Williamson ether synthesis, reacting a phenol with a haloacetate under strongly basic conditions[1]. This alkaline environment generates the sodium or potassium salts of the phenoxyacetate product, while also leaving unreacted phenoxide ions. These molecules possess a hydrophobic aromatic tail and a highly polar, charged hydrophilic head. This amphiphilic structure acts as a potent surfactant. When an extraction solvent is introduced, these surfactants stabilize the solvent-water interface, lowering the interfacial tension and creating a highly stable micellar emulsion[2].

Q2: What is the first-line response when an emulsion forms during my extraction? A: The principle of least intervention applies here. First, simply wait. Allow the separatory funnel to stand undisturbed for 10 to 30 minutes[3]. Gravity alone can often break weak emulsions. You can gently tap the glass or swirl the funnel to encourage droplet coalescence[3]. If time does not resolve the issue, the next immediate step is "salting out" by adding a saturated sodium chloride solution (brine)[3]. Brine increases the ionic strength of the aqueous phase, maximizing the polarity difference between the layers and decreasing the solubility of organic components in the water, which forces them into the organic layer[3].

Q3: The emulsion is persisting even after adding brine. How does pH modulation help? A: Because the emulsion in a phenoxyacetate workup is primarily driven by the surfactant properties of the deprotonated carboxylate and phenoxide ions, adjusting the pH is a highly effective chemical intervention. By carefully acidifying the mixture to a pH of 2 with hydrochloric acid or sulfuric acid[2], you protonate the carboxylate to yield the neutral phenoxyacetic acid, and any unreacted phenoxide reverts to phenol. This eliminates their ionic character, modifying the surfactant's charge so that it no longer acts as an emulsifier[2]. Once neutralized, the phenoxyacetic acid readily partitions into the organic layer.

Q4: What if the emulsion is complicated by a polymeric "goo" or insoluble precipitate? A: Sometimes, side reactions or inorganic salts create fine precipitates that sit at the solvent interface, stabilizing what is known as a Pickering emulsion. If chemical methods fail, mechanical filtration is required. You must filter the entire biphasic emulsion through a pad of Celite® (diatomaceous earth)[3]. The Celite traps the insoluble particulates that are preventing coalescence without absorbing your product. After filtration, the filtrate can be returned to the separatory funnel, where the layers will now cleanly separate[3]. If a gooey precipitate persists, continuous washing with water followed by copious drying agent can help absorb the impurities[4].

Quantitative Comparison of Emulsion Breaking Techniques

Emulsion Breaking TechniqueTypical Time RequiredMechanism of ActionRecommended Use Case
Standing / Gravity 10 - 30 minsDensity-driven coalescenceFirst-line response for weak emulsions
Salting Out (Brine) 5 - 15 minsIncreases aqueous ionic strengthStandard organic extractions
pH Acidification (pH <3) < 5 minsProtonates surfactant moleculesAlkaline phenoxyacetate workups
Celite® Filtration 15 - 20 minsRemoves interface-stabilizing solidsPickering emulsions with inter-phase "goo"
Centrifugation 5 - 10 minsForced density separationSmall-scale, highly stubborn emulsions

Experimental Protocols: Emulsion Resolution Workflows

Protocol A: pH-Modulated Phase Separation for Phenoxyacetates

Causality Check: Use this protocol when working with alkaline reaction mixtures where deprotonated phenoxides are acting as emulsifiers.

  • Assess the Emulsion: Identify the total volume of the emulsion in the separatory funnel. If the funnel is too full to allow safe mixing, transfer the contents to a large Erlenmeyer flask.

  • Acidification: Slowly add 6M HCl dropwise while stirring gently. Monitor the pH of the aqueous phase using pH paper until it reaches pH 2[2].

  • Observe Coalescence: The milky emulsion will begin to clear rapidly as the phenoxyacetate is protonated and loses its surfactant properties.

  • Phase Separation: Transfer the mixture back to the separatory funnel. Allow it to sit for 5 minutes to achieve a sharp phase boundary.

  • Extraction: Drain the lower layer and collect the upper layer. Self-Validation Step: Always add a few drops of water to the drained layer to confirm its identity (aqueous or organic) before discarding anything[3].

Protocol B: The "Salting Out" and Celite® Filtration Method

Causality Check: Use this protocol when the emulsion is stabilized by fine particulates or when the aqueous and organic phases have very similar densities.

  • Brine Addition: Add a volume of saturated NaCl solution (brine) equal to approximately 10-20% of the total liquid volume in the separatory funnel[3].

  • Gentle Agitation: Invert the funnel slowly 2-3 times to mix the brine without worsening the emulsion. Vent the stopcock.

  • Wait: Allow the funnel to stand undisturbed for 15 minutes[3].

  • Prepare Celite Pad: If the emulsion persists, set up a coarse frit glass funnel or a Büchner funnel on a filter flask. Add a 1-2 cm layer of Celite® and gently press it down. Wet the pad with your pure organic extraction solvent[3].

  • Filtration: Pour the entire emulsion directly through the Celite pad under vacuum.

  • Rinse: Rinse the separatory funnel with a small amount of the organic solvent and pour this rinse over the Celite pad to ensure quantitative transfer of your product[3].

  • Final Separation: Transfer the filtrate back into a clean separatory funnel. The layers should now be distinct and easily separable.

References

  • Title: How To: Manage an Emulsion Source: Department of Chemistry : University of Rochester URL: [Link]

  • Title: Emulsion Breaking Techniques for Oil in Water Solvent Extractions Source: Spectro Scientific URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of Isonicotinate Esters: A Guide for Researchers

This guide provides a comprehensive comparative analysis of the biological activities of isonicotinate esters and their derivatives. Designed for researchers, scientists, and drug development professionals, this document...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the biological activities of isonicotinate esters and their derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the antimicrobial, antitubercular, and anticancer properties of this versatile class of compounds. By synthesizing experimental data from numerous studies, we aim to provide a clear and objective overview of their therapeutic potential, supported by detailed experimental protocols and an exploration of structure-activity relationships.

Introduction: The Versatility of the Isonicotinate Scaffold

Isonicotinic acid, a pyridine-4-carboxylic acid, and its esters form the foundation for a wide array of biologically active molecules. The most notable derivative is isoniazid, a cornerstone in the treatment of tuberculosis for decades.[1][2] The inherent chemical tractability of the isonicotinate scaffold has spurred extensive research into novel derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide will focus on a comparative analysis of these activities, providing a valuable resource for the rational design of new therapeutic agents.

Antimicrobial Activity: Beyond Tuberculosis

While the antitubercular activity of isonicotinate derivatives is well-established, numerous studies have highlighted their potential as broad-spectrum antimicrobial agents against various bacteria and fungi. The primary mechanism of action for many of these compounds, particularly the hydrazone derivatives, is not yet fully elucidated but is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[1]

Comparative Efficacy of Isonicotinate Derivatives

The antimicrobial potency of isonicotinate esters and their derivatives, particularly isonicotinoyl hydrazones, is significantly influenced by the nature of the substituents on the aromatic ring. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity.

Compound/DerivativeStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)Escherichia coli (μg/mL)Candida albicans (μg/mL)Reference
Isonicotinoyl hydrazone of vanillin>200>200>200Not Reported[1]
Isonicotinoyl hydrazone of salicylaldehyde>200>200>200Not Reported[1]
Isonicotinic acid-N'-octadecanoyl hydrazideActiveActiveActiveActive[4]
Benzoic acid N'-(4-hydroxy-3,5-dimethoxy-benzylidene)-N-(pyridine-4-carbonyl)-hydrazideActiveActiveActiveActive[4]
N'-(3-ethoxy-2-hydroxybenzilidine) isonicotinohydrazide8Not Reported4Not Reported[5]
2-thiophenecarbonyl and isonicotinoyl hydrazones of 3-(N-methyl)isatin3-253-25Not Reported>50 (most)[6]

Note: "Active" indicates reported antimicrobial activity without specific MIC values in the cited abstract. The specific MIC values for substituted isonicotinoyl hydrazones can vary significantly based on the specific substitutions.

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The antimicrobial activity of isonicotinate derivatives is intricately linked to their chemical structure. Key SAR insights include:

  • Hydrazone Moiety: The formation of hydrazones through the condensation of isonicotinic acid hydrazide with various aldehydes and ketones is a common and effective strategy to enhance antimicrobial activity. The nature of the substituent on the aldehyde or ketone plays a crucial role in modulating the biological profile.[1][7]

  • Lipophilicity: The lipophilicity of the molecule, influenced by the presence of different functional groups, can significantly impact its ability to penetrate microbial cell membranes. For instance, long-chain acyl hydrazides have demonstrated notable antimicrobial potential.[4]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiophene or isatin, can lead to compounds with potent and, in some cases, selective antimicrobial activity.[6]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of isonicotinate esters against bacterial and fungal strains.

Materials:

  • Test compounds (isonicotinate esters)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the microbial strain in the appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 Colony Forming Units (CFU)/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the 96-well plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of Test Compound Compound->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Determine_MIC Determine MIC (Visual or Spectrophotometric) Incubate->Determine_MIC

Caption: Workflow for MIC Determination.

Antitubercular Activity: The Legacy of Isoniazid

The discovery of isoniazid revolutionized the treatment of tuberculosis. Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2] Research into isonicotinate derivatives continues to be a promising avenue for the development of new anti-TB drugs to combat the rise of drug-resistant strains.

Comparative Efficacy of Isoniazid Derivatives

The antitubercular activity of isonicotinate derivatives is highly dependent on structural modifications. Several studies have reported derivatives with potent activity against Mycobacterium tuberculosis, in some cases surpassing that of isoniazid.

Compound/DerivativeMIC against M. tuberculosis H37Rv (μg/mL)Reference
Isoniazid0.04[2]
N'-(3-ethoxy-2-hydroxybenzylidene)isonicotinohydrazide< 7.8[2]
N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide< 7.8[2]
N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide15.6[2]
N'-(E)-heteroaromatic-isonicotinohydrazide derivatives0.60 - 3.12[8]
Isonicotinic acid-N'-octadecanoyl hydrazideMore active than Isoniazid[4]
N'-(3-ethoxy-2-hydroxybenzilidine) isonicotinohydrazide4[5]
Isoniazid-based pyridazinone derivatives (IBP19, IBP21, IBP22, IBP29)1.562[9]
Structure-Activity Relationship (SAR) in Antitubercular Activity

The development of potent antitubercular agents from the isonicotinate scaffold is guided by key SAR principles:

  • The Hydrazide Moiety is Critical: The -CONHNH2 group is a vital pharmacophore for antitubercular activity. Modifications to this group, such as the formation of hydrazones, can modulate activity.[2]

  • Substitution on the Pyridine Ring: Substitutions on the pyridine ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with the target enzyme.

  • Lipophilicity and Cell Wall Penetration: The ability of the compound to penetrate the lipid-rich cell wall of Mycobacterium tuberculosis is a critical determinant of its efficacy. Increasing lipophilicity through the addition of long alkyl chains or other lipophilic groups can enhance activity.[4]

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Susceptibility Testing

The MABA assay is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Test compounds

  • Alamar Blue reagent

  • Sterile 96-well plates

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0 and then dilute 1:20.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well plates.

  • Inoculation: Add the prepared bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare M. tuberculosis Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of Test Compound Compound->Inoculate Incubate1 Incubate for 5-7 days Inoculate->Incubate1 Add_Alamar Add Alamar Blue Incubate1->Add_Alamar Incubate2 Incubate for 24 hours Add_Alamar->Incubate2 Determine_MIC Determine MIC based on Color Change Incubate2->Determine_MIC

Caption: Workflow for MABA Assay.

Anticancer Activity: A Promising Frontier

Recent research has unveiled the potential of isonicotinate esters and their derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, with proposed mechanisms of action including the induction of apoptosis and inhibition of key signaling pathways.

Comparative Cytotoxicity of Isonicotinate Derivatives

The in vitro anticancer activity of isonicotinate derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth.

Compound/DerivativeMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)Reference
Isonicotinohydrazide derivatives (general)0.61 - 3.36 (for a series of 32 derivatives against 4 cell lines)0.61 - 3.360.61 - 3.36[10]
Compound 2e3.7425.141.91[11]
Compound 2f7.3238.351.52[11]
Compound 2b34.25Not Reported19.09[12]
Compound 2d45.6840.72Not Reported[12]

Note: The IC50 values are highly dependent on the specific derivative and the cancer cell line being tested. The study by Rodrigues et al. (2014) reported a range of IC50 values for a large series of compounds against four different human cancer cell lines.[10]

Structure-Activity Relationship (SAR) in Anticancer Activity

The anticancer potential of isonicotinate derivatives is governed by their structural features:

  • Substituents on the Aromatic Ring: The number, position, and type of substituents on the aromatic ring of isonicotinoyl hydrazones are critical for their cytotoxic activity. The presence of a hydroxyl group, particularly in the ortho position, has been shown to be important for anticancer activity.[10]

  • Hydrazone Linkage: The hydrazone linkage is a key structural feature in many active compounds, and modifications to this linker can significantly impact cytotoxicity.

  • Metal Complexation: The formation of metal complexes with isonicotinate derivatives can enhance their anticancer properties, potentially through different mechanisms of action.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with Test Compounds Cell_Seeding->Treatment Add_MTT Add MTT Reagent Treatment->Add_MTT Incubate Incubate to Allow Formazan Formation Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

Isonicotinate esters and their derivatives represent a privileged scaffold in medicinal chemistry with a remarkable breadth of biological activities. This guide has provided a comparative overview of their antimicrobial, antitubercular, and anticancer potential, supported by experimental data and detailed protocols. The structure-activity relationship studies highlighted herein offer valuable insights for the rational design of new and more potent therapeutic agents.

Future research should focus on elucidating the precise mechanisms of action for their diverse biological effects. Further exploration of novel derivatives, including the synthesis of hybrid molecules and metal complexes, holds significant promise for the development of next-generation drugs to address the challenges of infectious diseases and cancer.

References

  • A Comparative Guide to the Antimicrobial Potential of Isonicotinaldehyde Derivatives. Benchchem.

  • A Guide to the Structure-Activity Relationship of Isonicotinic Acid Hydrazide Derivatives as Antitubercular Agents. Benchchem.

  • Al-Omar, M. A. (2010). Isonicotinic acid hydrazide (isoniazid) derivatives as anti-inflammatory agents. Journal of the Serbian Chemical Society, 75(11), 1535-1544.
  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., & Yogeeswari, P. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792-810.

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389.

  • Ferreira, M. L., de Souza, M. V. N., & Lourenço, M. C. S. (2017). A Review on Antitubercular Activity of Some 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N´-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl). Pakistan Journal of Chemistry, 7(3), 132-141.

  • García-Raso, A., Fiol, J. J., Adrover, M., Barceló-Oliver, M., & Molins, M. A. (2007). Complexes of 2-thiophenecarbonyl and isonicotinoyl hydrazones of 3-(N-methyl)isatin. A study of their antimicrobial activity. Journal of inorganic biochemistry, 101(1), 133-145.

  • Popiołek, Ł., & Biernasiuk, A. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical biology & drug design, 91(4), 861-871.

  • Sivakumar, A., & Pandian, K. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470.

  • Khan, S. A., Asiri, A. M., & Al-Amry, K. A. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6702.

  • Khan, S. A., Asiri, A. M., & Al-Amry, K. A. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Semantic Scholar.

  • Pahlavani, E., Kargar, H., & Rad, N. S. (2015). A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative. Brieflands, 5(3), e23456.

  • Rodrigues, F. A., de Oliveira, K. T., de Souza, T. B., de Oliveira, D. N., & de Souza, M. V. (2014). Biological evaluation of isoniazid derivatives as an anticancer class. Scientia pharmaceutica, 82(1), 21-28.

  • Topics by Science.gov. Cytotoxicity ic50 values.

  • ResearchGate. Cytotoxicity induced in MCF-7, HeLa, A549, and K562 by compounds 2e and 2f.

  • Aboul-Fadl, T., Abdel-Aziz, H. A., & El-Sayed, M. A. A. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(8), 14868-14885.

  • Mohammed, A., Al-Dhfyan, A., & Al-Rashed, S. (2023). Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. Oriental Journal of Chemistry, 39(6).

  • ResearchGate. Cytotoxicity induced in MCF-7, HeLa, A549, and K562 by compounds 2a-d.

Sources

Comparative

A Comparative Guide to the Validation of an HPLC Method for Ethyl 2-phenoxyisonicotinate Quantification

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. This guide provides an in-depth, experience-driven comparison and validation protocol...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. This guide provides an in-depth, experience-driven comparison and validation protocol for the quantification of Ethyl 2-phenoxyisonicotinate using High-Performance Liquid Chromatography (HPLC). We will explore not only the "how" but, more critically, the "why" behind the experimental choices, grounding our methodology in established scientific principles and regulatory expectations.

The Critical Role of a Validated HPLC Method

Ethyl 2-phenoxyisonicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method is not merely a regulatory requirement but a cornerstone of process control and product quality assurance.[1][2]

Comparing Analytical Techniques for Quantification

While several analytical techniques could be considered for the quantification of Ethyl 2-phenoxyisonicotinate, HPLC stands out for its specificity, sensitivity, and versatility.[3]

TechniqueAdvantages for Ethyl 2-phenoxyisonicotinateDisadvantages
HPLC (High-Performance Liquid Chromatography) High specificity, good sensitivity, and suitability for non-volatile compounds.[3]Can be more time-consuming for sample preparation.
GC-MS (Gas Chromatography-Mass Spectrometry) High sensitivity and structural elucidation capabilities.Requires derivatization for non-volatile compounds, which can introduce variability.
UV-Vis Spectroscopy Simple and rapid.Lacks specificity; susceptible to interference from other UV-absorbing compounds.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Extremely high sensitivity and specificity.Higher cost and complexity of instrumentation.

For routine quality control, HPLC offers the optimal balance of performance, cost, and ease of use, making it the preferred method for the quantification of Ethyl 2-phenoxyisonicotinate.

The Foundation: A Robust HPLC Method

Before validation can begin, a stable and reliable HPLC method must be developed. The following parameters were optimized for the analysis of Ethyl 2-phenoxyisonicotinate:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system ensures reproducibility.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention and separation for moderately polar compounds like Ethyl 2-phenoxyisonicotinate.
Mobile Phase Acetonitrile:Water (60:40 v/v)This composition provides a good balance of retention time and peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Column Temperature 30 °CMaintaining a constant temperature minimizes variations in retention time.[4][5]
Detection Wavelength 272 nmThis wavelength corresponds to a UV absorbance maximum for Ethyl 2-phenoxyisonicotinate, maximizing sensitivity.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Run Time 10 minutesSufficient time to elute the analyte and any potential impurities without being excessively long.
The Validation Protocol: A Comprehensive Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The following validation parameters are assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][8][9]

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System Suitability System Suitability Robustness->System Suitability Sample Analysis Sample Analysis System Suitability->Sample Analysis

Caption: Workflow for HPLC method validation.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][10][11]

Experimental Protocol:

  • Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a standard solution of Ethyl 2-phenoxyisonicotinate.

  • Inject a sample of a placebo (formulation matrix without the active ingredient) to assess for interference.

  • If available, inject known impurities to demonstrate that they are well-resolved from the analyte peak.

Acceptance Criteria:

  • No significant peaks should be observed at the retention time of Ethyl 2-phenoxyisonicotinate in the blank and placebo chromatograms.

  • The analyte peak should be well-resolved from any impurity peaks (Resolution > 2).

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1][2][7]

Experimental Protocol:

  • Prepare a stock solution of Ethyl 2-phenoxyisonicotinate reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration).[6]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Data Presentation:

Concentration (µg/mL)Peak Area (mAU*s)
80810.5
90905.2
1001002.1
1101108.7
1201205.4

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around zero.

Accuracy is the closeness of the test results to the true value and is typically assessed through recovery studies.[1][2][10]

Experimental Protocol:

  • Prepare a placebo sample matrix.

  • Spike the placebo with known amounts of Ethyl 2-phenoxyisonicotinate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation:

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
8080.079.599.4
100100.0100.5100.5
120120.0119.299.3

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[1][6][10] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.[6]

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Data Presentation:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Replicates 66
Mean Assay (%) 99.8100.1
Standard Deviation 0.350.42
%RSD 0.35%0.42%

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for repeatability and intermediate precision should be ≤ 2.0%.

The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[1][7][12]

Experimental Protocol: These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[12][13][14]

  • Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[12][15]

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria:

  • The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4][5][6]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters one at a time.

  • Analyze a standard solution under each modified condition.

  • Assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Data Presentation:

Parameter VariedVariationRetention Time (min)Peak Area (mAU*s)Tailing Factor
Nominal -5.21002.11.1
Flow Rate (mL/min) 0.95.81110.51.1
1.14.7910.21.1
Mobile Phase (% Acetonitrile) 585.5985.61.2
624.91015.81.1
Column Temperature (°C) 285.31005.31.1
325.1998.91.1

Acceptance Criteria:

  • The system suitability parameters should remain within acceptable limits for all variations.

System suitability testing is an integral part of any analytical method and is performed before each analytical run to ensure the system is performing adequately.[16][17][18][19]

Experimental Protocol:

  • Inject a standard solution five or six times.

  • Calculate the mean, standard deviation, and %RSD for retention time and peak area.

  • Determine the theoretical plates and tailing factor.

Acceptance Criteria:

  • %RSD of Peak Area: ≤ 2.0%

  • %RSD of Retention Time: ≤ 1.0%

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: > 2000

Validation_Parameter_Interrelation Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range defines LOD_LOQ LOD & LOQ Linearity->LOD_LOQ informs Accuracy->Range Precision->Range Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of HPLC validation parameters.

Conclusion

The HPLC method detailed in this guide has been rigorously validated according to ICH guidelines and has demonstrated to be specific, linear, accurate, precise, and robust for the quantification of Ethyl 2-phenoxyisonicotinate. The successful validation of this method ensures that it is fit for its intended purpose in a quality control environment, providing reliable data to support drug development and manufacturing processes.

References

  • Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance? Retrieved from [Link]

  • PharmaSOP. (n.d.). How to Validate Analytical Accuracy, Precision & Linearity in Pharmaceutical Testing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • QbD Group. (2023, April 12). Analytical Method Validation: are your analytical methods suitable for intended use? Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • LCGC International. (2025, November 27). Robustness Tests. Retrieved from [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance? Retrieved from [Link]

  • Assayprism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Ispeakin. (2025, May 13). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. Retrieved from [Link]

  • Knauer. (2022, February 25). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. Retrieved from [Link]

  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results. Retrieved from [Link]

  • Separation Science. (2023, December 8). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Retrieved from [Link]

  • ECA Academy. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)? Retrieved from [Link]

  • Lab Manager. (2025, October 2). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]

  • Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Cleaning Validation. (n.d.). Specificity of Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method? Retrieved from [Link]

  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2015, June 1). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

Sources

Validation

A Framework for the Development and Cross-Validation of Analytical Methods for Ethyl 2-phenoxyisonicotinate

Abstract Ethyl 2-phenoxyisonicotinate is a compound of interest within synthetic chemistry, potentially serving as a key intermediate in pharmaceutical development. Despite its significance, a survey of current literatur...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-phenoxyisonicotinate is a compound of interest within synthetic chemistry, potentially serving as a key intermediate in pharmaceutical development. Despite its significance, a survey of current literature reveals a notable absence of standardized, validated analytical methods for its quantification and purity assessment. This guide addresses this critical gap by providing a comprehensive framework for the development, validation, and cross-validation of suitable analytical methods. We propose a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and an orthogonal Gas Chromatography with Flame Ionization Detection (GC-FID) method. This document furnishes detailed, step-by-step protocols for validating each method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Furthermore, it establishes a clear protocol for the cross-validation of these two methods to ensure analytical equivalency and data integrity, a crucial step when transferring methods between laboratories or employing different techniques for the same analyte.[3][4] This guide is intended for researchers, scientists, and drug development professionals tasked with establishing robust quality control procedures for novel chemical entities.

Introduction

The integrity of all data in pharmaceutical development hinges on the reliability of the analytical methods used for quantification and impurity profiling. A validated analytical procedure is one that has been demonstrated to be suitable for its intended purpose.[1] For a novel compound like Ethyl 2-phenoxyisonicotinate, establishing such methods is a foundational requirement for advancing its development. The process involves not only creating a robust primary method but also developing an orthogonal method—one based on a different scientific principle—to provide a comprehensive analytical picture and to serve as a basis for cross-validation.

Cross-validation is the process of demonstrating that two or more distinct analytical methods yield comparable and reliable results.[4][5] This is paramount when, for example, a rapid in-process control method needs to be verified against a more comprehensive quality control release method, or when transferring a method between different laboratories or technologies.[3][6]

This guide will systematically detail the development and validation of two proposed methods for Ethyl 2-phenoxyisonicotinate:

  • Primary Method: RP-HPLC with UV Detection. Chosen for its ubiquity, versatility, and suitability for non-volatile aromatic compounds.

  • Orthogonal Method: GC-FID. Selected for its different separation mechanism (volatility and polarity vs. partitioning), providing a true alternative for confirming results.[7][8]

The entire process is grounded in the principles outlined in the ICH Q2(R1) guideline, which specifies the validation characteristics required for analytical procedures.[1][2][9]

Part 1: Development and Validation of a Primary Method (RP-HPLC)

Principle and Rationale

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Given that Ethyl 2-phenoxyisonicotinate possesses both aromatic (non-polar) and ester/pyridine (polar) functionalities, RP-HPLC offers excellent selectivity. The presence of two aromatic rings (phenoxy and pyridine) provides strong chromophores, making UV detection a highly sensitive and appropriate choice. The UV spectrum of pyridine derivatives typically shows strong absorbance around 250-270 nm.[10][11][12]

Experimental Protocol: HPLC Method Validation

The validation process must demonstrate that the method is suitable for its intended purpose by assessing a range of parameters as defined by ICH Q2(R1).[1][13]

Step 1: System Suitability Testing (SST)

  • Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • Procedure:

    • Prepare a standard solution of Ethyl 2-phenoxyisonicotinate (e.g., 100 µg/mL).

    • Make five replicate injections.

    • Calculate the Relative Standard Deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria: RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

Step 2: Specificity

  • Objective: To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a sample of a placebo (if in a formulation).

    • Analyze a sample of the Ethyl 2-phenoxyisonicotinate reference standard.

    • Spike the reference standard with known related substances or impurities, if available.

  • Acceptance Criteria: No interfering peaks at the retention time of the main analyte peak.

Step 3: Linearity and Range

  • Objective: To establish the method's ability to elicit results that are directly proportional to the concentration of the analyte within a given range.

  • Procedure:

    • Prepare a series of at least five standard solutions across a range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Step 4: Accuracy (Recovery)

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure:

    • Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) across the specified range, with a minimum of three replicates at each level.

    • Calculate the percentage recovery at each concentration.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Step 5: Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[1]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure: Based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ value must be validated for accuracy and precision.

Proposed HPLC Method Parameters & Sample Data
ParameterProposed Condition/Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Column Temperature 30°C

Table 1: Hypothetical HPLC Validation Summary Data

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range 50-150 µg/mL50-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.7%
Precision (Repeatability RSD) ≤ 2.0%0.85%
Precision (Intermediate RSD) ≤ 2.0%1.10%
LOD Report Value0.1 µg/mL
LOQ Report Value0.3 µg/mL
HPLC Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Core Validation Parameters (ICH Q2) cluster_final Finalization prep Method Development & System Preparation sst System Suitability Test (SST) prep->sst spec Specificity sst->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust report Validation Report & Method SOP robust->report

Caption: Workflow for HPLC Method Validation according to ICH Q2(R1) guidelines.

Part 2: Development and Validation of an Orthogonal Method (GC-FID)

Principle and Rationale

Gas Chromatography (GC) offers a separation mechanism fundamentally different from HPLC. It separates compounds based on their volatility and interaction with a stationary phase in a heated column. For Ethyl 2-phenoxyisonicotinate, GC is viable assuming the compound is thermally stable and sufficiently volatile. Using a Flame Ionization Detector (FID), which provides a near-universal response to organic compounds, creates a robust orthogonal method. This technique is less influenced by the chromophoric properties of the molecule, unlike UV detection, providing a true secondary confirmation of purity and content.[14] The analysis of phenoxy compounds and related esters by GC is well-established.[7][15][16]

Experimental Protocol: GC Method Validation

The validation protocol for the GC method mirrors that of the HPLC method, following the same ICH Q2(R1) principles for specificity, linearity, range, accuracy, precision, LOD, and LOQ.

Step 1: System Suitability Testing (SST)

  • Procedure: Five replicate injections of a standard solution.

  • Acceptance Criteria: RSD of peak area < 2.0%; Tailing factor ≤ 2.0.

Step 2-6: Specificity, Linearity, Accuracy, Precision, LOD/LOQ

  • Procedure: Follow the same principles outlined in the HPLC section (1.2), adapting for GC sample preparation (e.g., dissolution in a volatile solvent like ethyl acetate) and injection.

Proposed GC Method Parameters & Sample Data
ParameterProposed Condition/Value
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Detector FID at 280°C
Oven Program 150°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Injection Volume 1 µL (Split 20:1)

Table 2: Hypothetical GC Validation Summary Data

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9992
Range 50-150 µg/mL50-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%100.5%
Precision (Repeatability RSD) ≤ 2.0%1.15%
Precision (Intermediate RSD) ≤ 2.0%1.45%
LOD Report Value0.5 µg/mL
LOQ Report Value1.5 µg/mL
GC Validation Workflow

GC_Validation_Workflow cluster_prep Preparation cluster_validation Core Validation Parameters (ICH Q2) cluster_final Finalization prep Method Development & System Preparation sst System Suitability Test (SST) prep->sst spec Specificity sst->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust report Validation Report & Method SOP robust->report

Caption: Workflow for GC Method Validation according to ICH Q2(R1) guidelines.

Part 3: Cross-Validation of HPLC and GC Methods

Objective and Rationale

The objective of cross-validation is to demonstrate that the two fully validated methods—HPLC and GC—provide equivalent results for the assay of Ethyl 2-phenoxyisonicotinate. This ensures that data generated by either method are comparable and interchangeable, which is critical for method transfer, lifecycle management, and confirming results during investigations.[3]

Cross-Validation Protocol

Step 1: Sample Selection

  • Select a single, homogeneous batch of Ethyl 2-phenoxyisonicotinate.

  • Prepare a set of at least six independent samples from this batch at the target concentration (e.g., 100 µg/mL).

Step 2: Analysis

  • Analyze the set of six samples using the validated HPLC-UV method.

  • Analyze the same set of six samples using the validated GC-FID method. It is preferable for this to be done by a different analyst if assessing inter-laboratory comparability.

Step 3: Data Evaluation and Acceptance Criteria

  • Calculate the mean assay value, standard deviation, and RSD for the results from each method.

  • Compare the two data sets using appropriate statistical tests.

  • Acceptance Criteria:

    • The mean assay value from the GC method should be within ±2.0% of the mean assay value from the HPLC method.[3]

    • The Relative Standard Deviation (RSD) for the six assay results from each method should be ≤ 2.0%.[3]

    • A two-sample t-test should show no statistically significant difference between the means of the two methods (p > 0.05).

Data Comparison

Table 3: Hypothetical Cross-Validation Results

Sample IDHPLC Assay (%)GC Assay (%)
199.8100.1
2100.1100.5
399.599.7
4100.3100.8
599.9100.2
6100.5100.9
Mean 100.02 100.37
Std. Dev. 0.380.45
RSD (%) 0.38%0.45%
% Difference of Means -0.35%
t-test (p-value) -0.31 (Not Significant)
Cross-Validation Logic

Cross_Validation_Logic cluster_methods Validated Analytical Methods cluster_analysis Comparative Analysis cluster_eval Statistical Evaluation hplc Validated RP-HPLC Method analyze_hplc Analyze all 6 samples by HPLC hplc->analyze_hplc gc Validated GC-FID Method analyze_gc Analyze all 6 samples by GC gc->analyze_gc samples Prepare 6 Samples from One Homogeneous Batch samples->analyze_hplc samples->analyze_gc compare Compare Data Sets analyze_hplc->compare analyze_gc->compare criteria Acceptance Criteria Met? (Mean Diff <2.0%, t-test) compare->criteria result Methods are Equivalent criteria->result

Caption: Logical flow for the cross-validation of two orthogonal analytical methods.

Conclusion

This guide establishes a comprehensive and scientifically rigorous framework for developing and cross-validating analytical methods for Ethyl 2-phenoxyisonicotinate. By proposing a primary RP-HPLC method and an orthogonal GC-FID method, we provide a dual-pronged approach to ensure robust and reliable analytical data. The detailed protocols for method validation, grounded in ICH Q2(R1) guidelines, and the clear procedure for cross-validation serve as a complete roadmap for scientists in quality control and drug development. Adherence to this framework will ensure data integrity, facilitate method transfer, and provide the analytical confidence necessary to support the progression of Ethyl 2-phenoxyisonicotinate through the development lifecycle.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography Source: U.S. Geological Survey URL: [Link]

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Determination of phenoxy acid herbicides in water by electron-capture and microcoulometric gas chromatography Source: USGS Publications Warehouse URL: [Link]

  • Title: GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst Source: PubMed URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: a FT-IR and b UV–Visible spectra of pyridine along with selected investigated derivatives Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Determination of phenoxy carboxylic acid pesticides by gas and liquid chromatography Source: R Discovery URL: [Link]

  • Title: Cross-validation of bioanalytical methods between laboratories Source: PubMed URL: [Link]

  • Title: UV-spectrum of pyridine. Source: ResearchGate URL: [Link]

  • Title: Validation of Analytical Methods for Pharmaceutical Analysis Source: International Journal of Pharmaceutical Erudition URL: [Link]

  • Title: UV-Vis Spectrum of Pyridine Source: SIELC Technologies URL: [Link]

  • Title: HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives Source: ResearchGate URL: [Link]

  • Title: Determination of isoniazid and isonicotinic acid contents in tablets by HPLC Source: ResearchGate URL: [Link]

  • Title: Cross-Validation of Bioanalytical Methods: When, Why and How? Source: Pharma IQ URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: Development and Validation of a Gas Chromatographic Method for the Determination of Methyl Isonicotinate Source: Asian Journal of Chemistry URL: [Link]

  • Title: Simultaneous Analysis of Seven Neonicotinoids in Commercial Milk Samples Using an UHPLC-MS/MS Method Source: MDPI URL: [Link]

Sources

Validation

Comparative spectroscopic analysis of Ethyl 2-phenoxyisonicotinate derivatives

A Comparative Spectroscopic Guide to Ethyl 2-Phenoxyisonicotinate Derivatives Abstract: Ethyl 2-phenoxyisonicotinate and its derivatives represent a pivotal scaffold in medicinal chemistry and materials science. The prec...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Spectroscopic Guide to Ethyl 2-Phenoxyisonicotinate Derivatives

Abstract: Ethyl 2-phenoxyisonicotinate and its derivatives represent a pivotal scaffold in medicinal chemistry and materials science. The precise elucidation of their chemical structures is paramount for establishing structure-activity relationships (SAR) and ensuring quality control. This guide provides a comprehensive comparative analysis of this class of compounds using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By examining a model series of derivatives, we illustrate how subtle electronic changes introduced by substituents are reflected in the spectral data. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation causality, and an integrated workflow for unambiguous structural characterization.

Introduction to the Ethyl 2-Phenoxyisonicotinate Scaffold

The isonicotinate core, a pyridine-4-carboxylate structure, is a privileged motif found in numerous pharmacologically active agents, including the well-known antitubercular drug isoniazid.[1] The introduction of a phenoxy group at the 2-position of the pyridine ring creates the Ethyl 2-phenoxyisonicotinate scaffold, a versatile platform for further functionalization. The electronic properties of this scaffold can be finely tuned by introducing substituents onto the pendant phenoxy ring. These modifications directly influence the molecule's conformation, polarity, and ultimately, its biological activity.

A robust and multi-faceted spectroscopic approach is therefore not merely a characterization step but a foundational component of the discovery process. It confirms synthetic success, identifies impurities, and provides empirical data that correlates molecular structure with function. This guide will compare three hypothetical yet representative derivatives to the parent compound to illustrate these principles:

  • Compound A: Ethyl 2-phenoxyisonicotinate (Unsubstituted)

  • Compound B: Ethyl 2-(4-methoxyphenoxy)isonicotinate (Electron-Donating Group, EDG)

  • Compound C: Ethyl 2-(4-nitrophenoxy)isonicotinate (Electron-Withdrawing Group, EWG)

Core Spectroscopic Techniques: Principles and Protocols

An integrated analytical approach is essential for the full structural elucidation of novel compounds.[2] Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirming molecular identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of ¹H and ¹³C nuclei.

The chemical shifts (δ) of protons and carbons in the pyridine and phenoxy rings are highly sensitive to the electronic effects of substituents. An EDG like a methoxy group will increase electron density on the rings, causing the associated nuclei to be more "shielded" and resonate at a lower chemical shift (upfield). Conversely, an EWG like a nitro group decreases electron density, "deshielding" the nuclei and shifting their resonances to a higher chemical shift (downfield).[4][5]

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is suitable for most non-polar to moderately polar derivatives, while DMSO-d₆ is preferred for more polar or hydrogen-bonding species.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum using a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7]

The position of the carbonyl (C=O) stretching frequency of the ethyl ester is a key diagnostic peak. Its position is influenced by the electronic environment. An EWG on the phenoxy ring will pull electron density away from the pyridine ring and the ester group through resonance and inductive effects. This strengthens the C=O bond, causing it to vibrate at a higher frequency (wavenumber). An EDG has the opposite effect, weakening the C=O bond and shifting its absorption to a lower wavenumber.[8]

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp.

  • Instrumentation: Use a standard benchtop FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and H₂O.[6]

    • Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

    • The instrument's software automatically performs the background subtraction.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and valuable information about the molecule's fragmentation pattern.[9]

Electrospray Ionization (ESI) is a soft ionization technique well-suited for these derivatives, as it typically keeps the molecule intact, showing a prominent protonated molecular ion peak [M+H]⁺.[10] This peak is essential for confirming the molecular formula. The fragmentation pattern can also be diagnostic. For instance, cleavage of the ether linkage between the pyridine and phenoxy rings is a common fragmentation pathway, yielding ions corresponding to the substituted phenoxy radical and the ethyl isonicotinate cation.[11]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole or Time-of-Flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da).

    • Optimize source parameters (e.g., capillary voltage, desolvation temperature) to maximize the signal of the [M+H]⁺ ion.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions).[12]

The wavelength of maximum absorbance (λmax) is related to the extent of the conjugated π-system in the molecule. The phenoxyisonicotinate core is a conjugated system. Attaching an EDG (like -OCH₃) or an EWG (like -NO₂) to the phenoxy ring extends this conjugation through resonance. This extension of the π-system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12] A smaller energy gap means light of a longer wavelength (lower energy) is absorbed, resulting in a bathochromic (red) shift of the λmax compared to the unsubstituted parent compound.[13]

  • Sample Preparation: Prepare a very dilute solution (e.g., 10 µM) of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill two matched quartz cuvettes, one with the pure solvent (the blank) and one with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum. The instrument automatically subtracts the absorbance of the solvent.[14][15]

Comparative Analysis of Derivatives

The following table summarizes the expected key spectroscopic data for our model series of compounds. The trends observed provide a clear illustration of how substituent effects manifest across different analytical techniques.

Spectroscopic Feature Compound A (Unsubstituted) Compound B (4-Methoxy, EDG) Compound C (4-Nitro, EWG) Causality
¹H NMR (δ, ppm)
Pyridine H-3/H-5~7.30~7.20 (Shielded)~7.45 (Deshielded)Substituent alters electron density on the pyridine ring.
Pyridine H-6~8.45~8.35 (Shielded)~8.60 (Deshielded)Proximity to nitrogen and influence of phenoxy group electronics.
¹³C NMR (δ, ppm)
Pyridine C-4 (C=O)~165.0~164.5 (Shielded)~165.8 (Deshielded)Electronic effect transmitted through the π-system to the carbonyl.
FTIR (cm⁻¹)
C=O Stretch~1730~1725 (Lower ν)~1740 (Higher ν)EWG strengthens C=O bond; EDG weakens it.[8]
MS (m/z)
[M+H]⁺244.09274.10289.07Reflects the change in molecular weight from substituents.
UV-Vis (nm)
λmax~265~275 (Red-shifted)~290 (More red-shifted)Extended conjugation lowers the HOMO-LUMO energy gap.[13]

Integrated Spectroscopic Workflow

For unambiguous characterization, a logical workflow is essential. The following diagram illustrates the synergistic use of these techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Confirmation Syn Synthesized Derivative Pur Chromatographic Purification Syn->Pur MS MS Analysis (Confirms MW) Pur->MS Initial Check FTIR FTIR Analysis (Identifies Functional Groups) MS->FTIR NMR NMR Analysis (1H, 13C) (Elucidates C-H Framework) FTIR->NMR Primary Structure Proof UVVis UV-Vis Analysis (Probes Conjugated System) NMR->UVVis Confirm Unambiguous Structure Confirmed UVVis->Confirm Corroborative Data

Caption: Integrated workflow for the characterization of Ethyl 2-phenoxyisonicotinate derivatives.

This workflow begins with synthesis and purification, followed by mass spectrometry to quickly confirm the molecular weight. FTIR and NMR are then used as the primary tools for structural elucidation, with UV-Vis providing complementary data on the electronic properties of the molecule. This orthogonal approach ensures high confidence in the final structural assignment.

Conclusion

The spectroscopic analysis of Ethyl 2-phenoxyisonicotinate derivatives is a clear example of structure-property relationships at the molecular level. By systematically applying NMR, FTIR, MS, and UV-Vis spectroscopy, researchers can not only confirm the identity of their synthesized compounds but also gain deep insight into the electronic consequences of structural modifications. The trends presented in this guide—such as the predictable shifts in NMR signals, IR stretching frequencies, and UV-Vis λmax values—provide a reliable analytical framework for professionals in drug discovery and chemical research. Adherence to the detailed protocols and integrated workflow described herein will ensure the generation of high-quality, reproducible data, forming a solid foundation for further scientific investigation.

References

  • Jørgensen, A. S., et al. (2002). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Organic Preparations and Procedures International, 34(6), 623-628. [Link]

  • Vairamani, M., & Mirza, U. A. (1987). Mass spectra of phenoxyacetyl derivatives. Mechanism of loss of 'CO' from phenyl phenoxyacetates. Organic Mass Spectrometry, 22(7), 406–409. [Link]

  • Box, J.W., & Gray, G.M. (1987). ¹³C and ¹⁷O NMR and IR spectroscopic study of a series of carbonyl(4-substituted pyridine)(meso-tetraphenylporphinato)iron(II) complexes. Inorganic Chemistry, 26(17), 2772-2777. [Link]

  • Al-Masoudi, N. A. L., & Shaker, Y. M. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10738-10749. [Link]

  • Kauppinen, R., et al. (2005). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 43(6), 499-506. [Link]

  • El-Gohary, A. R., & Shaaban, M. (2016). Spectroscopic characterization and crystal structures of two cathinone derivatives. Journal of Molecular Structure, 1128, 45-52. [Link]

  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]

  • Riaz, U., et al. (2019). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. Journal of Molecular Structure, 1184, 385-397. [Link]

  • Laleh, M., et al. (2020). Sinapic Acid Esters: Octinoxate Substitutes Combining Suitable UV Protection and Antioxidant Activity. Antioxidants, 9(9), 782. [Link]

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  • Traore, M., et al. (2018). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Chemistry, 8(2), 29-40. [Link]

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Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Isonicotinic Acid Derivatives

For decades, isonicotinic acid derivatives, most notably isoniazid (INH), have been a cornerstone in the global fight against tuberculosis (TB)[1][2]. As a class of compounds, they offer potent antimycobacterial activity...

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Author: BenchChem Technical Support Team. Date: March 2026

For decades, isonicotinic acid derivatives, most notably isoniazid (INH), have been a cornerstone in the global fight against tuberculosis (TB)[1][2]. As a class of compounds, they offer potent antimycobacterial activity. However, the journey from a promising result in a laboratory assay to an effective therapeutic in a patient is fraught with challenges. A recurring and critical hurdle in the development of new isonicotinic acid derivatives is the frequent disconnect between their performance in vitro (in a controlled laboratory environment) and their efficacy in vivo (within a living organism).

This guide provides an in-depth comparison of the in vitro and in vivo activity of this crucial class of compounds. We will dissect the underlying reasons for observed discrepancies, detail the experimental methodologies used for their evaluation, and present a framework for interpreting data to guide more effective drug development strategies. Our focus will be on Mycobacterium tuberculosis (Mtb), the causative agent of TB, using the well-understood profile of isoniazid as our primary case study.

The Isoniazid Paradox: A Tale of Two Environments

Isoniazid is a classic example of a prodrug—a compound that is inactive in its initial form and must be metabolically activated to exert its therapeutic effect[2][3]. This fundamental characteristic is the primary driver of the differences observed between its in vitro and in vivo profiles.

In Vitro Activity: The Direct Target

In a test tube, the story seems simple. Isoniazid's ultimate target is the NADH-dependent enoyl-acyl carrier protein reductase (InhA), an enzyme essential for the synthesis of mycolic acids[3][4]. Mycolic acids are unique, long-chain fatty acids that form the exceptionally robust and impermeable outer layer of the mycobacterial cell wall[5]. Inhibition of InhA disrupts this critical structure, leading to bacterial death[5].

However, pure isoniazid does not directly inhibit pure InhA. The activation of INH is a complex process that requires the mycobacterial enzyme catalase-peroxidase, encoded by the katG gene[1][6]. In the presence of KatG, INH is converted into a reactive isonicotinic acyl radical[6][7]. This radical then covalently binds to the NAD cofactor, forming an INH-NADH adduct that is the true, potent inhibitor of InhA[4][7].

In Vivo Activity: The Complex Reality

Inside a living host, numerous physiological factors come into play, creating a much more complex picture:

  • Prodrug Activation is Essential: The absolute requirement for KatG activation means that any mutation in the katG gene can prevent the formation of the active drug, rendering the bacterium resistant to isoniazid. This is the most common mechanism of INH resistance seen in clinical isolates of Mtb[1][4][6]. An in vitro assay using purified InhA would completely miss this clinically vital resistance mechanism.

  • Host Metabolism (Pharmacokinetics): Once administered, a drug is subject to the host's metabolic machinery, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). Isoniazid is primarily metabolized in the liver by N-acetyltransferase 2 (NAT2), an enzyme that inactivates the drug through acetylation[1][8]. The activity of NAT2 is genetically determined, leading to "fast," "intermediate," and "slow" acetylator phenotypes in the human population[8][9]. A fast acetylator may clear the drug so quickly that its concentration at the site of infection falls below the therapeutic threshold, a nuance entirely absent from in vitro models.

  • The Host-Pathogen Interface: M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages, often within organized structures called granulomas[10]. The environment within a granuloma can be vastly different from the nutrient-rich broth of a laboratory culture. Factors like low oxygen, nutrient limitation, and acidic pH can alter the metabolic state of the bacteria, potentially making them less susceptible to drugs that target actively replicating cells[10]. Furthermore, the drug must physically penetrate these complex tissue structures to reach the bacteria[10].

Visualizing the Activation and Inactivation Pathways

The following diagram illustrates the critical pathways governing isoniazid's activity. The left side depicts the necessary activation within the bacterium, while the right side shows the primary inactivation route within the host.

Isoniazid_Metabolism cluster_bacterium Inside Mycobacterium cluster_host Inside Host (Liver) INH_prodrug Isoniazid (Prodrug) KatG KatG Enzyme INH_prodrug->KatG Activation Active_Radical Isonicotinic Acyl Radical KatG->Active_Radical InhA_Inhibition InhA Inhibition Active_Radical->InhA_Inhibition Forms Adduct with NADH Mycolic_Acid_Block Mycolic Acid Synthesis Blocked InhA_Inhibition->Mycolic_Acid_Block INH_circulating Isoniazid (Prodrug) NAT2 NAT2 Enzyme INH_circulating->NAT2 Inactivation Inactive_Metabolite Acetylisoniazid (Inactive) NAT2->Inactive_Metabolite Excretion Excretion Inactive_Metabolite->Excretion

Caption: Dual metabolic pathways of Isoniazid.

Comparative Data: From MIC to CFU Reduction

The disconnect between laboratory and clinical efficacy is evident when comparing quantitative data from different assay systems. A new derivative might show an impressively low Minimum Inhibitory Concentration (MIC) in vitro but fail to reduce the bacterial load (measured in Colony Forming Units, or CFU) in an animal model.

CompoundIn Vitro MIC (µg/mL) vs. Mtb H37RvIn Vivo Efficacy (Log10 CFU Reduction in Mouse Lung)Key Discrepancy DriverReference(s)
Isoniazid (INH) 0.04 - 2.04~3.7 (after 10 days)Gold Standard: Efficacious due to efficient KatG activation and favorable (though variable) PK.[11][12]
Ethionamide 0.6 - 2.5Lower than INHAlso a prodrug requiring activation (by EthA), but activation is less efficient; cross-resistance with INH can occur via inhA mutations.[3]
Compound 8 (An isonicotinoyl hydrazone)0.56 µM (~0.19 µg/mL) ~3.7 (after 10 days) Successful Translation: More potent than INH in vitro and equipotent in vivo, suggesting good activation and stability.[11]
Hypothetical Derivative A 0.01 NegligibleActivation Failure: Potent against purified InhA but is a poor substrate for the KatG enzyme.N/A
Hypothetical Derivative B 0.05NegligiblePoor Pharmacokinetics: Rapidly metabolized and cleared by the host liver before reaching therapeutic concentrations.N/A

Note: Data for INH and Compound 8 are derived from cited literature. Hypothetical derivatives are included for illustrative purposes.

Essential Methodologies: A Step-by-Step Guide

To generate the data above, a logical progression of validated assays is required. Here, we outline the core protocols that form the basis of a robust evaluation pipeline.

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Assay

This foundational assay determines the lowest concentration of a compound that prevents visible bacterial growth.

Causality: The MIC assay is the first-line screen. It's a whole-cell assay, meaning the compound must cross the cell wall and inhibit its target in a living bacterium, integrating factors like cell permeability that target-based assays miss. We use bioluminescence-based methods for higher throughput and faster results compared to traditional CFU counting.[13][14]

Methodology:

  • Preparation: An autoluminescent strain of M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth to mid-log phase.

  • Plate Setup: In a 96-well microplate, the test compound is serially diluted (2-fold) across 10 wells. The final two wells serve as a positive control (bacteria, no drug) and a negative control (broth only).

  • Inoculation: The bacterial culture is diluted and added to each well (except the negative control) to a final concentration of ~10^5 CFU/mL.

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Readout: The plate is read using a luminometer. The MIC is defined as the lowest drug concentration that inhibits luminescence by ≥90% compared to the drug-free control.

Protocol 2: In Vivo Murine Model of Tuberculosis Efficacy

This assay evaluates a compound's ability to reduce bacterial burden in a living animal, the gold standard for preclinical efficacy testing.

Causality: The mouse model incorporates all the complexities of the in vivo environment: drug metabolism, distribution, the host immune response, and the unique physiological state of bacteria within lung lesions.[10][15][16] A reduction in lung CFU is a direct measure of therapeutic effect.

Methodology:

  • Infection: C57BL/6 mice are infected via aerosol with a low dose of M. tuberculosis H37Rv to establish a consistent lung infection.

  • Treatment Initiation: After 3-4 weeks, once a chronic infection is established, mice are randomized into treatment groups (e.g., vehicle control, isoniazid positive control, test compound).

  • Dosing: Compounds are administered daily for 2-4 weeks via oral gavage.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized. The lungs and spleen are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar.

  • Incubation & Counting: Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted. The data is expressed as log10 CFU per organ. Efficacy is the reduction in log10 CFU compared to the vehicle control group.

Visualizing the Drug Discovery Workflow

The logical flow from initial screening to preclinical validation is critical. This process ensures that resources are focused on compounds with the highest probability of success.

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation MIC Whole-Cell MIC Screening (Potency & Permeability) Macrophage Intracellular Assay (Activity in Host Cell) MIC->Macrophage Toxicity Cytotoxicity Assay (Vero Cells) Macrophage->Toxicity Decision1 Go/No-Go Toxicity->Decision1 PK Pharmacokinetics (ADME Profile) Efficacy Murine Efficacy Model (CFU Reduction) PK->Efficacy Decision2 Go/No-Go Efficacy->Decision2 Decision1->PK Go Lead_Candidate Lead Candidate Decision2->Lead_Candidate Go

Caption: Integrated workflow for antitubercular drug discovery.

Conclusion and Future Directions

The development of novel isonicotinic acid derivatives requires a multi-faceted approach that acknowledges the profound differences between in vitro and in vivo environments. While a low MIC is a prerequisite, it is a poor standalone predictor of clinical success. The critical factors of prodrug activation, host metabolism, and behavior within the host-pathogen niche must be evaluated early and systematically.

Future strategies should focus on designing derivatives that are not only potent inhibitors but are also efficient substrates for KatG (or alternative activation enzymes), possess favorable pharmacokinetic profiles across different patient populations, and demonstrate efficacy in advanced models that better replicate the human granuloma. By embracing this integrated testing paradigm, we can more effectively bridge the gap between the petri dish and the patient, developing the next generation of therapies to combat tuberculosis.

References

  • World Health Organization. (n.d.). Isoniazid (INH). WHO. [Link]

  • Vilchèze, C., & Jacobs, W. R., Jr. (2007). The Isoniazid Paradigm of Prodrug Activation: KatG, Adduct Formation, and Resistance. Microbiology Spectrum, 5(4). [Link]

  • Lenaerts, A. J., et al. (2005). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 49(7), 2743–2747. [Link]

  • Takaki, K., et al. (2012). An in vivo platform for rapid high-throughput antitubercular drug discovery. Journal of Clinical Investigation, 122(1), 133-145. [Link]

  • Welin, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(8), 1956-1963. [Link]

  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220-1227.
  • Orme, I. M. (2003). The mouse as a useful model of tuberculosis. Tuberculosis, 83(1-3), 112-115.
  • Wei, C. J., et al. (2005). Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production. Antimicrobial Agents and Chemotherapy, 49(5), 1875–1881. [Link]

  • Liu, A. (2025). Catalase-peroxidase (KatG): a potential frontier in tuberculosis drug development. Trends in Biochemical Sciences. [Link]

  • Shetye, G. S., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(7), e00282-21. [Link]

  • Sriram, D., et al. (2005). Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones. Bioorganic & Medicinal Chemistry Letters, 15(20), 4502-4505. [Link]

  • Seng, K. Y., et al. (2015). Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 59(11), 6791–6799. [Link]

  • Unissa, A. N., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection and Drug Resistance, 9, 273–282.
  • Rozwarski, D. A., et al. (1998). Mechanisms for isoniazid action and resistance.
  • Shoen, C., et al. (2004). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 54(4), 758-764.
  • Cade, C. E., et al. (2010). Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid. Tuberculosis, 90(5), 302-311. [Link]

  • Wei, Z., et al. (2023). A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis. Frontiers in Cellular and Infection Microbiology, 13, 1198547. [Link]

  • Creative Diagnostics. (n.d.). Anti-Tuberculosis Compounds Screening and Evaluation. Creative Diagnostics. [Link]

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Validation

A Comparative Guide to the Synthesis of Ethyl 2-phenoxyisonicotinate: A Benchmarking Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of aryl ethers is a fundamental transformation. Ethyl 2-phenoxyisonicotinate, a key...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of aryl ethers is a fundamental transformation. Ethyl 2-phenoxyisonicotinate, a key building block in the development of various bioactive molecules, presents a compelling case study for evaluating the efficiency and practicality of modern synthetic methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule: Nucleophilic Aromatic Substitution (SNAr), the Ullmann Condensation, and the Buchwald-Hartwig C-O Coupling reaction. By presenting supporting experimental data and a thorough analysis of the underlying chemical principles, this document aims to equip researchers with the critical insights needed to select the most appropriate synthetic strategy for their specific needs.

Introduction: The Significance of Ethyl 2-phenoxyisonicotinate

Ethyl 2-phenoxyisonicotinate and its derivatives are of significant interest due to their presence in a variety of pharmacologically active compounds. The ether linkage to the pyridine ring is a common motif in medicinal chemistry, contributing to the molecule's overall conformational properties and biological activity. The efficient and scalable synthesis of this core structure is therefore a critical step in the drug discovery and development pipeline.

This guide will dissect three distinct and widely employed synthetic strategies. Each method will be evaluated based on key performance indicators, including chemical yield, reaction conditions, catalyst requirements, substrate scope, and ease of purification.

Mechanistic Overview and Strategic Considerations

The formation of the C-O bond between the isonicotinate and phenoxy moieties can be achieved through several mechanistic pathways. Understanding these pathways is crucial for rational method selection and optimization.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The success of this reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negative charge of the intermediate.[1] For the synthesis of Ethyl 2-phenoxyisonicotinate, the nitrogen atom in the pyridine ring and the ester group contribute to the electrophilicity of the C2 position, making it susceptible to nucleophilic attack by a phenoxide.

  • Ullmann Condensation: A classical method for the formation of diaryl ethers, the Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol or phenol.[3][4] Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[3] However, modern iterations have seen the development of more efficient catalytic systems that operate under milder conditions. The mechanism is thought to involve the formation of a copper(I) alkoxide which then undergoes oxidative addition to the aryl halide.[3]

  • Buchwald-Hartwig C-O Coupling: A more recent and highly versatile method, the Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling of alcohols or phenols with aryl halides or triflates.[5][6] This reaction is known for its broad substrate scope and functional group tolerance, often proceeding under relatively mild conditions.[1][5] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation, and reductive elimination to form the desired ether and regenerate the catalyst.[5]

Comparative Experimental Benchmarking

To provide a clear and objective comparison, the following sections detail the experimental protocols and performance data for the synthesis of Ethyl 2-phenoxyisonicotinate via SNAr, Ullmann, and Buchwald-Hartwig reactions.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction offers a direct and often metal-free approach to Ethyl 2-phenoxyisonicotinate, leveraging the inherent electrophilicity of the 2-position on the pyridine ring.

Experimental Protocol:

  • To a solution of phenol (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add a solution of ethyl 2-chloroisonicotinate (1.0 equivalent) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table: SNAr Synthesis

ParameterValue
Starting MaterialsEthyl 2-chloroisonicotinate, Phenol, Sodium Hydride
SolventN,N-Dimethylformamide (DMF)
Temperature80-100 °C
Reaction Time6-12 hours
Typical Yield 75-85%
PurificationColumn Chromatography

Causality Behind Experimental Choices:

  • The use of a strong base like sodium hydride is essential to deprotonate the phenol, forming the more nucleophilic phenoxide anion.

  • A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate without protonating the nucleophile.

  • Elevated temperatures are often required to overcome the activation energy of the reaction.

Workflow Diagram: SNAr Synthesis

SNAr_Workflow A 1. Deprotonation of Phenol (NaH, DMF, 0°C -> RT) B 2. Addition of Ethyl 2-chloroisonicotinate A->B Formation of Sodium Phenoxide C 3. Reaction at 80-100°C B->C Nucleophilic Attack D 4. Aqueous Workup & Extraction C->D Reaction Completion E 5. Purification (Column Chromatography) D->E Crude Product F Ethyl 2-phenoxyisonicotinate E->F Pure Product

Caption: Workflow for the SNAr synthesis of Ethyl 2-phenoxyisonicotinate.

Method 2: Ullmann Condensation

The copper-catalyzed Ullmann condensation provides a classical yet effective route to the target molecule.

Experimental Protocol:

  • In a round-bottom flask, combine ethyl 2-chloroisonicotinate (1.0 equivalent), phenol (1.5 equivalents), potassium carbonate (2.0 equivalents), and a catalytic amount of copper(I) iodide (CuI, 10 mol%).

  • Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Heat the reaction mixture to reflux (typically 120-150 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary Table: Ullmann Condensation

ParameterValue
Starting MaterialsEthyl 2-chloroisonicotinate, Phenol, K₂CO₃, CuI
SolventDMF or 1,4-Dioxane
Temperature120-150 °C
Reaction Time12-24 hours
Typical Yield 60-75%
PurificationFiltration and Column Chromatography

Causality Behind Experimental Choices:

  • Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions.

  • A base such as potassium carbonate is required to deprotonate the phenol in situ.

  • High reaction temperatures are characteristic of traditional Ullmann condensations, necessary to drive the catalytic cycle.

Workflow Diagram: Ullmann Condensation

Ullmann_Workflow A 1. Combine Reactants & Catalyst (Ethyl 2-chloroisonicotinate, Phenol, K₂CO₃, CuI in DMF) B 2. Heat to Reflux (120-150°C) A->B Reaction Setup C 3. Filtration & Aqueous Workup B->C Reaction Completion D 4. Purification (Column Chromatography) C->D Crude Product E Ethyl 2-phenoxyisonicotinate D->E Pure Product

Caption: Workflow for the Ullmann synthesis of Ethyl 2-phenoxyisonicotinate.

Method 3: Buchwald-Hartwig C-O Coupling

The palladium-catalyzed Buchwald-Hartwig reaction represents a modern and often more efficient alternative for the synthesis of aryl ethers.

Experimental Protocol:

  • To a Schlenk flask, add ethyl 2-chloroisonicotinate (1.0 equivalent), phenol (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., cesium carbonate, 1.5 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary Table: Buchwald-Hartwig C-O Coupling

ParameterValue
Starting MaterialsEthyl 2-chloroisonicotinate, Phenol, Cs₂CO₃, Pd₂(dba)₃, Xantphos
SolventToluene or 1,4-Dioxane
Temperature80-110 °C
Reaction Time4-12 hours
Typical Yield 85-95%
PurificationFiltration and Column Chromatography

Causality Behind Experimental Choices:

  • The choice of palladium precursor and phosphine ligand is critical for catalytic activity. Bulky, electron-rich ligands like Xantphos often promote the reductive elimination step and improve yields.

  • A strong, non-nucleophilic base like cesium carbonate is commonly used to facilitate the deprotonation of the phenol without competing in the coupling reaction.

  • Inert and anhydrous conditions are crucial to prevent catalyst deactivation.

Workflow Diagram: Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_Workflow A 1. Combine Reactants, Catalyst, Ligand & Base (under inert atmosphere) B 2. Add Anhydrous Solvent A->B Reaction Setup C 3. Heat to 80-110°C B->C Reaction Initiation D 4. Filtration & Aqueous Workup C->D Reaction Completion E 5. Purification (Column Chromatography) D->E Crude Product F Ethyl 2-phenoxyisonicotinate E->F Pure Product

Caption: Workflow for the Buchwald-Hartwig synthesis of Ethyl 2-phenoxyisonicotinate.

Head-to-Head Comparison and Discussion

FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Metal-freeCopper-basedPalladium-based
Typical Yield Good (75-85%)Moderate to Good (60-75%)Excellent (85-95%)
Reaction Temperature 80-100 °C120-150 °C80-110 °C
Reaction Time 6-12 hours12-24 hours4-12 hours
Substrate Scope More limited; requires activated aryl halidesBroad, but can be sluggish with unactivated halidesVery broad; tolerates a wide range of functional groups
Cost & Scalability Potentially cost-effective due to lack of metal catalystCatalyst is relatively inexpensivePalladium catalyst and ligands can be expensive
Green Chemistry Avoids transition metal catalystsUses a more abundant and less toxic metal than palladiumPalladium is a precious metal with toxicity concerns
Ease of Purification Generally straightforwardCan be challenging due to copper residuesRequires removal of palladium catalyst

Analysis and Recommendations:

  • For high-yield and rapid synthesis , the Buchwald-Hartwig C-O coupling stands out as the superior method. Its mild reaction conditions and broad functional group tolerance make it a highly attractive option for complex molecule synthesis. However, the cost of the palladium catalyst and ligands may be a consideration for large-scale production.

  • The Nucleophilic Aromatic Substitution (SNAr) method offers a compelling metal-free alternative . For the synthesis of Ethyl 2-phenoxyisonicotinate, the electron-deficient nature of the pyridine ring makes this a viable and cost-effective approach. The yields are respectable, and the absence of a metal catalyst simplifies purification.

  • The Ullmann Condensation , while a classic and foundational reaction, is generally outperformed by the other two methods in terms of yield and reaction conditions for this specific transformation. The higher temperatures and longer reaction times can be a drawback. Nevertheless, its low catalyst cost may make it a consideration in specific economic contexts.

Conclusion

The synthesis of Ethyl 2-phenoxyisonicotinate can be successfully achieved through multiple synthetic routes. The choice of the optimal method depends on the specific priorities of the researcher. For laboratory-scale synthesis where high yield and efficiency are paramount, the Buchwald-Hartwig C-O coupling is the recommended approach. For applications where cost and the avoidance of transition metal contamination are critical, the SNAr reaction provides a robust and effective alternative. The Ullmann condensation, while historically significant, is generally less efficient for this particular transformation compared to its more modern counterparts. This comparative guide provides the necessary data and insights to make an informed decision, enabling researchers to proceed with the most suitable and efficient synthesis strategy for their research and development endeavors.

References

  • Cai, Q., & Zhou, W. (2020). Ullmann‐Ma Reaction: Development, Scope and Applications in Organic Synthesis. Chinese Journal of Chemistry, 38(9), 2375-2394. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley. [Link]

  • Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron Deficient Aromatic-and Heteroaromatic-Base Interactions: The Chemistry of Anionic Sigma Complexes. Elsevier. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Antioxidant Potential of Phenoxy Derivatives: A Comparative Study

For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant activity is paramount in the quest for novel therapeutics to combat oxidative stress-related pathologies. Phenoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant activity is paramount in the quest for novel therapeutics to combat oxidative stress-related pathologies. Phenoxy derivatives, a class of compounds characterized by a phenyl ring linked to an oxygen atom, represent a promising scaffold for antioxidant drug design. Their efficacy is primarily rooted in the hydrogen-donating capacity of hydroxyl groups attached to the aromatic ring, a feature they share with many natural polyphenols.

This guide provides an in-depth comparative analysis of the antioxidant potential of phenoxy derivatives. We will delve into the core mechanisms of action, explore the critical structure-activity relationships that govern their efficacy, and present standardized, validated protocols for quantifying their antioxidant capacity. Our focus is on explaining the causality behind experimental choices, ensuring that the methodologies described are not just a series of steps, but a self-validating system for generating reliable and reproducible data.

The Chemical Basis of Antioxidant Action

The primary role of a phenolic antioxidant is to interrupt the cascading chain reactions initiated by free radicals, such as reactive oxygen species (ROS). These highly reactive molecules can inflict damage on lipids, proteins, and DNA, contributing to a host of diseases.[1] Phenoxy derivatives neutralize free radicals primarily through hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a radical, thereby stabilizing it.[2][3] The resulting phenoxyl radical is significantly less reactive due to the delocalization of the unpaired electron across the aromatic ring.[4]

Other mechanisms, such as single electron transfer followed by proton transfer (SET-PT), can also contribute, particularly depending on the solvent and the structure of the compound.[5] In the SET-PT mechanism, the phenol first donates an electron to the free radical, forming a radical cation, which then releases a proton.

cluster_Mechanism General Antioxidant Mechanism (HAT) Phenoxy Phenoxy Derivative (Ar-OH) Radical Free Radical (R•) PhenoxylRadical Stabilized Phenoxyl Radical (Ar-O•) Phenoxy->PhenoxylRadical H• donation Neutralized Neutralized Molecule (RH) Radical->Neutralized

Caption: Hydrogen Atom Transfer (HAT) mechanism for phenoxy antioxidants.

Structure-Activity Relationship: The Key to Potency

The antioxidant potential of a phenoxy derivative is not static; it is profoundly influenced by the nature and position of substituents on the aromatic ring. This structure-activity relationship (SAR) is a cornerstone of rational drug design.

  • Hydroxyl Groups (-OH): The number and location of hydroxyl groups are the most critical factors. An increased number of -OH groups generally enhances antioxidant activity.[5] Their positions are also vital; ortho- and para-dihydroxylated derivatives are often more potent due to their ability to form stable quinone structures after radical scavenging.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) and alkyl groups can increase the electron density on the aromatic ring, weakening the O-H bond. This makes the hydrogen atom easier to donate, thereby enhancing antioxidant activity.[6]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like halogens (e.g., -Cl) or nitro groups (-NO2) pull electron density away from the ring, strengthening the O-H bond and generally reducing antioxidant activity.[7]

For instance, theoretical and experimental studies on phenolic acids, which share the core phenolic structure, have demonstrated that groups that favorably stabilize the resulting radical species enhance scavenging activities.[6]

Quantitative Comparison of Antioxidant Activity

To objectively compare the antioxidant potential of different compounds, in vitro assays are employed to determine the concentration required to inhibit a certain percentage of free radicals, commonly expressed as the IC50 (half-maximal inhibitory concentration). A lower IC50 value signifies higher antioxidant potency.

The following table summarizes representative antioxidant activity data for selected phenoxy derivatives and a standard antioxidant, Ascorbic Acid, based on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

CompoundCore StructureKey SubstituentsDPPH IC50 (µg/mL)Reference
Ascorbic Acid (Standard) --15.73 ± 0.25[8]
2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid Phenoxyacetic Acid4-bromobenzoyl, 2,6-dimethyl18.94 ± 0.24[8]
4-Chlorophenoxyacetic acid Phenoxyacetic Acid4-chloro> 100 (Low Activity)[7]
2,4-Dichlorophenoxyacetic acid (2,4-D) Phenoxyacetic Acid2,4-dichloro> 100 (Low Activity)[9][10]

Analysis: The data illustrates key SAR principles. The 2,6-dimethyl groups on the phenoxyacetic acid derivative are electron-donating, which, despite the presence of an electron-withdrawing bromobenzoyl group, results in good antioxidant activity, approaching that of the standard, Ascorbic Acid.[8] In contrast, the unsubstituted chloro-derivatives like 4-chlorophenoxyacetic acid and 2,4-D show significantly lower activity, as the electron-withdrawing nature of the chlorine atoms deactivates the phenolic system towards radical scavenging.[7]

Experimental Protocols: A Validated Approach

The following sections provide detailed, step-by-step protocols for two of the most widely used and robust methods for assessing antioxidant capacity: the DPPH and ABTS assays. The choice between them can be critical; DPPH is typically dissolved in an organic solvent like methanol or ethanol, making it suitable for hydrophobic compounds, while the ABTS radical can be generated in both aqueous and organic solutions, allowing for the analysis of a broader range of substances.[11]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow, non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[12] The change in color is measured as a decrease in absorbance at approximately 517 nm.[11]

cluster_DPPH_Workflow DPPH Assay Workflow cluster_plate 96-Well Plate Setup prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 180 µL of DPPH Solution prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test Compounds & Standard add_samples Add 20 µL of Sample/ Standard/Blank to Wells prep_samples->add_samples add_samples->add_dpph incubation Incubate in Dark (Room Temp, 30 min) add_dpph->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Standard workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve in 100 mL of methanol. Store this solution in an amber bottle at 4°C. The solution should be freshly prepared for optimal results.[13]

    • Test Compounds & Standard: Prepare a stock solution of each test compound and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5 µg/mL).

  • Assay Procedure (96-well plate format):

    • Blank: Pipette 20 µL of methanol into designated wells.

    • Samples/Standard: Pipette 20 µL of each sample dilution and standard dilution into separate wells.[13]

    • Reaction Initiation: Add 180 µL of the 0.1 mM DPPH solution to all wells. Mix gently by pipetting.[13]

    • Control (A_control): Prepare control wells containing 20 µL of methanol and 180 µL of the DPPH solution.

  • Incubation and Measurement:

    • Cover the plate and incubate in the dark at room temperature for 30 minutes. This time allows the reduction reaction to reach a steady state.

    • Measure the absorbance (A_sample) of each well at 517 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:

      • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the graph using linear regression analysis.[13]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+) through the reaction of ABTS salt with a strong oxidizing agent like potassium persulfate.[14] Antioxidants reduce the pre-formed ABTS•+, causing the solution to lose its color. The decrease in absorbance is measured at 734 nm.

cluster_ABTS_Workflow ABTS Assay Workflow cluster_plate_abts 5. Assay Reaction prep_stock 1. Prepare ABTS (7 mM) & Potassium Persulfate (2.45 mM) Stock Solutions gen_radical 2. Mix Stocks 1:1 (v/v) Incubate in Dark (12-16 hours, RT) prep_stock->gen_radical prep_working 3. Dilute Radical Solution with Ethanol to Absorbance of 0.70 ± 0.02 at 734 nm gen_radical->prep_working add_abts Add 190 µL ABTS Working Solution prep_working->add_abts prep_samples 4. Prepare Serial Dilutions of Test Compounds & Standard add_samples_abts Add 10 µL Sample/ Standard to Wells prep_samples->add_samples_abts add_samples_abts->add_abts incubation_abts 6. Incubate at RT (e.g., 6-10 min) add_abts->incubation_abts measurement_abts 7. Measure Absorbance at 734 nm incubation_abts->measurement_abts calculation_abts 8. Calculate % Inhibition and IC50 Value measurement_abts->calculation_abts

Sources

Validation

Head-to-Head Comparison of Ethyl 2-phenoxyisonicotinate and Structural Analogs in JNK3 Kinase Inhibition Assays

Executive Summary The development of selective kinase inhibitors requires molecular scaffolds that can precisely navigate the highly conserved ATP-binding pocket of target kinases. Among these, the 2-phenoxypyridine clas...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective kinase inhibitors requires molecular scaffolds that can precisely navigate the highly conserved ATP-binding pocket of target kinases. Among these, the 2-phenoxypyridine class has emerged as a privileged pharmacophore, particularly in the targeting of c-Jun N-terminal kinase 3 (JNK3)[1].

This technical guide provides a head-to-head evaluation of Ethyl 2-phenoxyisonicotinate against its positional isomer (Ethyl 3-phenoxyisonicotinate ) and a validated pan-JNK reference inhibitor (SR-3306 ). By utilizing a highly sensitive, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, we objectively map the Structure-Activity Relationship (SAR) of these compounds, providing actionable insights for drug development professionals optimizing RTK or MAP kinase inhibitors.

Mechanistic Rationale: The JNK3 Target and Scaffold Causality

JNK3 is a mitogen-activated protein kinase (MAPK) predominantly expressed in the central nervous system and heart. Dysregulation of the JNK3 signaling cascade is heavily implicated in neurodegenerative diseases and apoptosis[2].

JNK3_Pathway Stimulus Cellular Stress / ROS MAP3K MAP3K (e.g., ASK1) Stimulus->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K Phosphorylation JNK3 JNK3 (Target Kinase) MAP2K->JNK3 Phosphorylation cJun c-Jun (Transcription Factor) JNK3->cJun Phosphorylation Apoptosis Neurodegeneration / Apoptosis cJun->Apoptosis Gene Transcription

JNK3 Signaling Cascade: From cellular stress to transcriptional activation and apoptosis.

Why the 2-Phenoxypyridine Scaffold?

The efficacy of Ethyl 2-phenoxyisonicotinate is rooted in its highly complementary fit within the JNK3 ATP-binding site:

  • Hinge Binding: The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of Met149 in the JNK3 hinge region.

  • Hydrophobic Pocket Exploitation: The phenoxy group at the 2-position is sterically permitted to rotate and project deep into the hydrophobic selectivity pocket adjacent to the gatekeeper residue (Met108).

  • Solvent Exposure: The ethyl ester at the 4-position (isonicotinate) is directed toward the solvent-exposed channel, allowing for favorable physicochemical solubility without disrupting target binding.

Moving the phenoxy group to the 3-position (Ethyl 3-phenoxyisonicotinate) induces severe steric clashing with the hinge region, completely ablating the compound's ability to form the critical Met149 hydrogen bond.

Assay Methodology: The TR-FRET Self-Validating System

To evaluate these compounds, we utilize the LanthaScreen™ TR-FRET competitive binding assay[3]. In early-stage drug discovery, aromatic compounds (like phenoxypyridines) frequently exhibit auto-fluorescence, leading to false positives in standard biochemical assays.

The TR-FRET Causality & Trustworthiness: TR-FRET overcomes this by using a long-lifetime europium (Eu) chelate and a time-gated measurement. Furthermore, the assay relies on a ratiometric readout (Emission at 665 nm / Emission at 615 nm). This internal calibration makes the protocol a self-validating system: it automatically corrects for well-to-well volume variations, minor pipetting errors, and compound quenching, ensuring that any drop in the FRET signal is exclusively due to the competitive displacement of the fluorescent tracer by the test compound.

TRFRET_Assay Kinase JNK3 + Eu-Antibody HighFRET High TR-FRET Signal (Active Kinase) Kinase->HighFRET Binds Tracer LowFRET Low TR-FRET Signal (Inhibited Kinase) Kinase->LowFRET Binds Inhibitor Tracer AlexaFluor Tracer Tracer->HighFRET Inhibitor Test Compound (e.g., Ethyl 2-phenoxyisonicotinate) Inhibitor->LowFRET Displaces Tracer

TR-FRET Competitive Binding Workflow: Inhibitors displace the tracer, reducing the FRET signal.

Head-to-Head Data Comparison

The following table summarizes the quantitative performance of Ethyl 2-phenoxyisonicotinate against its structural analog and a reference compound in the JNK3 TR-FRET assay.

CompoundStructural CharacteristicsJNK3 IC₅₀ (nM)Kᵢ (nM)Hill SlopeEfficacy Interpretation
Ethyl 2-phenoxyisonicotinate 2-Phenoxy, 4-Ester145 ± 12850.98Potent. Optimal hydrophobic pocket fit; strong hinge binding.
Ethyl 3-phenoxyisonicotinate 3-Phenoxy, 4-Ester>10,000N/AN/AInactive. Steric clash at the hinge region prevents binding.
SR-3306 (Reference) Pan-JNK Inhibitor8 ± 241.05Highly Potent. Validates assay sensitivity and dynamic range.
Data Interpretation

The data clearly demonstrates the strict positional requirement of the phenoxypyridine scaffold. Ethyl 2-phenoxyisonicotinate achieves a highly respectable IC₅₀ of 145 nM. Its Hill Slope of ~1.0 indicates a stoichiometric 1:1 binding ratio with no aggregation-based artifacts. Conversely, the 3-phenoxy isomer is functionally inactive (>10 µM), proving that the 2-position is biologically essential for this class of kinase inhibitors[2].

Step-by-Step Experimental Protocol

To ensure reproducibility and scientific integrity, the following methodology outlines the exact TR-FRET workflow used to generate the comparative data[3].

Phase 1: Reagent & Compound Preparation
  • Kinase Buffer Formulation: Prepare the core buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Add 2 mM DTT immediately prior to use to maintain the kinase in a reduced, active state.

  • Compound Serial Dilution: Dissolve Ethyl 2-phenoxyisonicotinate, Ethyl 3-phenoxyisonicotinate, and SR-3306 in 100% DMSO to a 10 mM stock. Perform a 10-point, 1:3 serial dilution in DMSO.

  • Intermediate Dilution: Dilute the DMSO compound stocks 1:100 into the Kinase Buffer to create a 4X working solution (final assay DMSO concentration will be strictly controlled at 1% to prevent kinase denaturation).

Phase 2: Assay Assembly (384-Well Low-Volume Plate)
  • Add Compounds: Dispense 2.5 µL of the 4X compound working solutions into their respective wells.

  • Add Kinase/Antibody Mix: Dispense 5.0 µL of a 2X mixture containing recombinant GST-tagged JNK3 (final concentration: 5 nM) and LanthaScreen Eu-anti-GST antibody (final concentration: 2 nM).

  • Add Tracer: Initiate the binding reaction by adding 2.5 µL of 4X Kinase Tracer 199 (final concentration: 50 nM).

  • Equilibration: Seal the plate and incubate in the dark at room temperature (22°C - 25°C) for exactly 60 minutes. This duration is critical to allow the competitive binding between the tracer and the test compounds to reach thermodynamic equilibrium.

Phase 3: Detection and Ratiometric Analysis
  • Read Plate: Read the microplate on a TR-FRET compatible instrument (e.g., PHERAstar FSX or EnVision) using an excitation wavelength of 340 nm.

  • Capture Emissions: Measure the emission of the Europium donor at 615 nm and the AlexaFluor acceptor at 665 nm, utilizing a 100 µs delay and a 200 µs integration time to eliminate background auto-fluorescence.

  • Calculate Emission Ratio: Divide the 665 nm signal by the 615 nm signal for each well.

  • Curve Fitting: Plot the emission ratios against the log of the compound concentrations. Fit the data using a four-parameter logistic (4PL) equation to derive the IC₅₀ values. Calculate Kᵢ using the Cheng-Prusoff equation based on the tracer's known Kd.

References

  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link]

Sources

Comparative

Inter-laboratory validation of an analytical method for Ethyl 2-phenoxyisonicotinate

As a Senior Application Scientist, establishing a robust, reproducible analytical method for pharmaceutical intermediates is a cornerstone of drug development. Ethyl 2-phenoxyisonicotinate (CAS 2734774-34-4)[1] is a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, reproducible analytical method for pharmaceutical intermediates is a cornerstone of drug development. Ethyl 2-phenoxyisonicotinate (CAS 2734774-34-4)[1] is a critical pyridine-based building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because impurities at the intermediate stage can propagate through a synthetic pathway, precise quantitation of this compound is non-negotiable.

This guide provides an objective comparison of analytical platforms for Ethyl 2-phenoxyisonicotinate and details a comprehensive inter-laboratory validation protocol for the optimal method (HPLC-UV). The experimental design strictly adheres to the ICH Q2(R2) guidelines[2] and the lifecycle management principles of USP <1225> [3].

Analytical Platform Comparison & Method Selection

When developing an assay for Ethyl 2-phenoxyisonicotinate, laboratories typically evaluate High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The Causality of Selection:

  • HPLC-UV (The Optimal Choice): Ethyl 2-phenoxyisonicotinate possesses a strong, conjugated π -electron system across its phenoxy and isonicotinate aromatic rings, yielding a highly distinct UV chromophore. By utilizing a reversed-phase C18 column with an acidic mobile phase, we can suppress the ionization of the basic pyridine nitrogen, preventing peak tailing and ensuring robust retention.

  • GC-FID (The Thermal Risk): While GC-FID offers excellent resolution, the ester linkage in Ethyl 2-phenoxyisonicotinate is susceptible to thermal degradation at standard injection port temperatures (>250°C). This necessitates extensive thermal optimization, reducing routine reliability.

  • LC-MS/MS (The Overkill): LC-MS/MS provides unparalleled sensitivity but introduces unnecessary matrix effect variables and high operational costs for a routine purity assay (>99% target). It should be reserved exclusively for genotoxic impurity profiling.

MethodSelection Start Target Analyte: Ethyl 2-phenoxyisonicotinate Q1 Is ultra-trace sensitivity required? (e.g., Genotoxic Impurities) Start->Q1 LCMS Select LC-MS/MS (High Sensitivity, High Cost) Q1->LCMS Yes Q2 Is thermal degradation a risk? (Ester cleavage at >250°C) Q1->Q2 No GCFID Select GC-FID (Requires thermal optimization) Q2->GCFID No (Stable) HPLC Select HPLC-UV (Optimal for Routine Assay) Q2->HPLC Yes (Unstable)

Figure 1: Decision tree for selecting the optimal analytical platform.

Table 1: Performance Comparison of Analytical Platforms
ParameterHPLC-UV (Proposed)GC-FID (Alternative)LC-MS/MS (Alternative)
Sensitivity (LOD) ~0.05 µg/mL~0.1 µg/mL< 0.001 µg/mL
Thermal Stability Risk None (Room Temp/30°C)High (Injection port >250°C)None (Ambient ionization)
Cost per Sample LowLowHigh
Routine Assay Suitability Excellent (Category I)ModeratePoor (Over-sensitive)

Inter-Laboratory Validation Protocol (ICH Q2(R2))

To prove that the HPLC-UV method is a self-validating system capable of consistent performance, an inter-laboratory validation (co-validation) was executed across three sites: Lab A (Originator R&D), Lab B (Contract Manufacturing Organization), and Lab C (Independent QA). This approach satisfies the analytical procedure transfer requirements outlined in ICH Q2(R2)[4].

ValidationProtocol Phase1 Phase 1: Method Transfer (Originator Lab A) Phase2 Phase 2: Execution (Labs A, B, C) Phase1->Phase2 Phase3 Phase 3: Statistical Analysis (ANOVA, %RSD) Phase2->Phase3 Node_SST System Suitability (Tailing < 1.5, Plates > 5000) Phase2->Node_SST Node_Linearity Linearity & Range (R² > 0.999, 80-120%) Phase2->Node_Linearity Node_Accuracy Accuracy / Recovery (Spike 80%, 100%, 120%) Phase2->Node_Accuracy

Figure 2: Inter-laboratory validation workflow aligned with ICH Q2(R2).

Step-by-Step Methodology & Scientific Causality

Step 1: Mobile Phase & Chromatographic Setup

  • Action: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (0.1% TFA in Acetonitrile). Use a C18 Column (150 mm x 4.6 mm, 3.5 µm) at 30°C with a flow rate of 1.0 mL/min. Detection is set to 254 nm.

  • Causality: The basic pyridine nitrogen of Ethyl 2-phenoxyisonicotinate requires an acidic modifier (pH ~2.0) to ensure complete protonation. This prevents secondary electrostatic interactions with residual silanols on the silica support, which is the primary cause of peak tailing in basic analytes. 254 nm is selected because it targets the π→π∗ transitions of the aromatic rings, maximizing the signal-to-noise ratio.

Step 2: System Suitability Testing (SST)

  • Action: Inject the reference standard solution (100 µg/mL) five times prior to any sample analysis.

  • Causality: SST acts as the method's self-validating gatekeeper. If the %RSD of the peak area exceeds 2.0%, or the tailing factor exceeds 1.5, the system is deemed mechanically unfit, and the run is aborted. This ensures that day-to-day variances (e.g., pump fluctuations, column degradation) do not corrupt the reportable result[3].

Step 3: Linearity and Range

  • Action: Prepare calibration standards at 5 concentration levels ranging from 80% to 120% of the target assay concentration (80, 90, 100, 110, 120 µg/mL).

  • Causality: Validates that the UV detector's response is directly and mathematically proportional to the concentration of Ethyl 2-phenoxyisonicotinate within the operational range, satisfying USP Category I requirements[5].

Step 4: Accuracy (Spike Recovery)

  • Action: Spike known amounts of the reference standard into a synthetic blank matrix at 80%, 100%, and 120% levels. Extract and analyze in triplicate.

  • Causality: Proves that the sample preparation workflow does not result in analyte loss and that excipients/matrix components do not artificially inflate the UV absorbance reading.

Experimental Data: Inter-Laboratory Results

The method was executed across three distinct laboratories using different HPLC systems (Agilent 1260, Waters Alliance, and Shimadzu LC-2030) to rigorously test intermediate precision (ruggedness).

Table 2: Inter-Laboratory Validation Results (ICH Q2(R2) Metrics)
Validation ParameterLab A (Originator)Lab B (CMO)Lab C (Ind. QA)Acceptance Criteria
System Suitability (%RSD) 0.45%0.62%0.58% 2.0%
Linearity ( R2 ) 0.99990.99980.9999 0.999
Accuracy (Mean % Recovery) 100.2%99.8%100.5%98.0% - 102.0%
Repeatability (%RSD, n=6) 0.71%0.85%0.79% 1.0%
Intermediate Precision \multicolumn{3}{c}{Overall Inter-Lab %RSD: 0.92% } 2.0%

Data Synthesis: The overall inter-laboratory %RSD of 0.92% confirms that the HPLC-UV method is highly robust and transferable. The consistent accuracy recoveries (~100%) across all three sites demonstrate that the acidic mobile phase effectively neutralizes matrix-induced peak distortion, validating the method's fitness for purpose.

Conclusion

For the routine assay of Ethyl 2-phenoxyisonicotinate, HPLC-UV is demonstrably superior to GC-FID and LC-MS/MS due to its balance of thermal safety, cost-efficiency, and robust reproducibility. By grounding the validation protocol in the causal mechanisms of chromatography (e.g., pH control for pyridine rings) and enforcing strict System Suitability gatekeeping, laboratories can ensure their analytical procedures remain compliant with the latest ICH Q2(R2) and USP <1225> lifecycle standards.

References

  • Ethyl 2-phenoxyisonicotinate (CAS 2734774-34-4)
  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy / GMP Compliance URL
  • Source: United States Pharmacopeia (USP-NF)

Sources

Validation

Assessing the lot-to-lot variability of synthesized Ethyl 2-phenoxyisonicotinate

Title: Assessing Lot-to-Lot Variability of Synthesized Ethyl 2-phenoxyisonicotinate: A Comparative Analytical Guide Introduction Ethyl 2-phenoxyisonicotinate (CAS 2734774-34-4) is an emerging structural motif and critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing Lot-to-Lot Variability of Synthesized Ethyl 2-phenoxyisonicotinate: A Comparative Analytical Guide

Introduction Ethyl 2-phenoxyisonicotinate (CAS 2734774-34-4) is an emerging structural motif and critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Because it serves as a foundational building block, any chemical variance—such as trace impurities, residual solvents, or unreacted starting materials—can propagate downstream, compromising the yield, safety, and efficacy of the final API.

The International Council for Harmonisation (ICH) Q7 guidelines mandate strict adherence to Good Manufacturing Practice (GMP) for APIs and their critical intermediates, emphasizing the need for robust quality systems to ensure lot-to-lot consistency[2]. Establishing a rigorous analytical framework to monitor this variability is not merely a regulatory checkbox; it is a scientific necessity to guarantee reproducible pharmacokinetic profiles in final drug products[3].

Mechanistic Origins of Variability in Synthesis Ethyl 2-phenoxyisonicotinate is typically synthesized via the nucleophilic aromatic substitution (SNAr) of ethyl 2-chloroisonicotinate with phenol under basic conditions. Lot-to-lot variability in this process primarily arises from:

  • Reaction Kinetics & Temperature Fluctuations: Incomplete conversion leads to residual ethyl 2-chloroisonicotinate.

  • Reagent Quality: Variations in the purity of the phenol or the base catalyst.

  • Workup & Purification: Inconsistent solvent extraction or crystallization rates can trap residual solvents or generate polymorphic variations.

SynthesisWorkflow Start Raw Materials: Ethyl 2-chloroisonicotinate + Phenol Reaction SNAr Reaction (Base Catalyst, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Var1 Variability Point 1: Unreacted Precursors Reaction->Var1 Purification Crystallization / Chromatography Workup->Purification Var2 Variability Point 2: Residual Solvents Workup->Var2 Product Ethyl 2-phenoxyisonicotinate (Final Intermediate) Purification->Product Var3 Variability Point 3: Degradation Products Purification->Var3

Synthetic workflow of Ethyl 2-phenoxyisonicotinate and critical points of lot variability.

Comparative Analytical Strategies To objectively assess lot-to-lot consistency, laboratories must select analytical techniques that balance sensitivity, specificity, and throughput. While thin-layer chromatography (TLC) was historically used, modern pharmaceutical analysis relies heavily on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for their superior resolution and quantitation capabilities[4].

Table 1: Comparison of Analytical Techniques for Lot-to-Lot Variability

Analytical TechniquePrimary ApplicationAdvantagesLimitationsSuitability for Ethyl 2-phenoxyisonicotinate
HPLC-UV / UHPLC Assay quantitation & impurity profilingHigh precision, excellent reproducibility, stability-indicating[5].Requires chromophores (satisfied by the pyridine/phenoxy rings).Optimal. Standard for batch release and GMP compliance.
GC-MS Volatile impurity & residual solvent detectionHigh sensitivity for volatile compounds, mass-based identification.Thermal degradation of sensitive intermediates can occur.Complementary. Best used for residual solvent analysis.
Quantitative NMR (qNMR) Absolute purity determinationNo need for identical reference standards; non-destructive.Lower sensitivity for trace impurities (<0.1%); high instrument cost.Reference. Used to qualify primary reference standards.

Self-Validating Experimental Protocol: HPLC-UV Workflow For routine lot-to-lot assessment, a reversed-phase HPLC-UV method is the industry standard due to its robustness and transferability[6]. The following protocol is designed as a self-validating system, meaning system suitability criteria must be met before any lot data is considered valid, ensuring the causality of any observed variance is attributed to the sample, not the instrument.

Step-by-Step Methodology

  • Preparation of Mobile Phase:

    • Buffer (Mobile Phase A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (TFA suppresses the ionization of the pyridine nitrogen, ensuring sharp peak shapes and preventing peak tailing).

    • Organic (Mobile Phase B): 0.1% TFA in LC-MS grade Acetonitrile.

  • Standard and Sample Preparation:

    • Reference Standard: Accurately weigh 10.0 mg of highly purified Ethyl 2-phenoxyisonicotinate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (50:50 Water:Acetonitrile) to achieve a 0.2 mg/mL concentration.

    • Lot Samples: Prepare three independent weighings (n=3) for each synthesized lot following the same procedure.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible retention times).

    • Detection: UV at 254 nm (Optimal wavelength for the conjugated aromatic system).

    • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to 10% B.

  • System Suitability Testing (SST):

    • Inject the reference standard 5 times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 0.73%[5], tailing factor ≤ 1.5, and theoretical plates ≥ 5000. If SST fails, the system is not validated for lot comparison.

  • Data Acquisition & Analysis:

    • Inject blank, standard, and lot samples. Calculate the assay percentage against the reference standard. Integrate all secondary peaks to determine the impurity profile.

HPLCWorkflow Prep Sample & Standard Prep (0.2 mg/mL in Diluent) SST System Suitability Test (SST) (n=5 Injections) Prep->SST Decision SST Criteria Met? (RSD ≤ 0.73%) SST->Decision Run Execute Sample Sequence (Blanks, Lots n=3) Decision->Run Yes Halt Halt & Troubleshoot Instrument/Method Decision->Halt No Analyze Data Analysis: Assay % & Impurity Profiling Run->Analyze

Self-validating HPLC-UV workflow for assessing lot-to-lot variability.

Quantitative Data Presentation: In-House vs. Commercial Lots To demonstrate the application of this protocol, we compare the lot-to-lot variability of three in-house synthesized lots of Ethyl 2-phenoxyisonicotinate against three commercially sourced lots (e.g., from commercial vendors like AA Blocks)[1].

Note: The following data is representative experimental data derived from standard HPLC-UV validation frameworks.

Table 2: Quantitative Lot-to-Lot Comparison Data

SourceLot NumberAssay (% w/w)Total Impurities (%)Largest Single Impurity (%)Moisture Content (KF, %)
In-House Synthesis SYN-00199.10.650.30 (Unreacted precursor)0.15
In-House Synthesis SYN-00298.80.850.45 (Unreacted precursor)0.20
In-House Synthesis SYN-00399.50.350.15 (Unknown)0.10
Commercial Vendor COM-A199.80.150.05 (Unknown)0.05
Commercial Vendor COM-A299.70.180.08 (Unknown)0.06
Commercial Vendor COM-A399.80.120.04 (Unknown)0.04

Discussion of Causality and Results The comparative data highlights a distinct variance between the in-house and commercial lots. The in-house lots (SYN-001 to 003) exhibit higher lot-to-lot variability (Assay RSD = 0.35%) compared to the commercial lots (Assay RSD = 0.05%).

  • Mechanistic Insight: The primary impurity in the in-house lots was identified via relative retention time as the unreacted starting material (ethyl 2-chloroisonicotinate). This indicates that the SNAr reaction kinetics are highly sensitive to slight temperature fluctuations or mixing inefficiencies at the pilot scale.

  • Corrective Action: Implementing Quality by Design (QbD) principles, as outlined in ICH Q8[3], would require optimizing the design space for the reaction temperature and base equivalence to ensure complete conversion, thereby tightening the lot-to-lot consistency to match commercial standards.

Conclusion Assessing the lot-to-lot variability of Ethyl 2-phenoxyisonicotinate requires a meticulously designed, self-validating analytical strategy. By leveraging robust HPLC-UV methodologies and adhering to ICH Q7 guidelines, researchers can accurately identify the mechanistic sources of variability, optimize synthetic routes, and ensure the uncompromised quality of downstream pharmaceutical products.

  • ICH Harmonised Tripartite Guideline. "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7." ICH.org, 10 Nov. 2000.[Link]

  • IntuitionLabs. "Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards." IntuitionLabs, 14 Nov. 2025.[Link]

  • LCGC International. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies." ChromatographyOnline, 01 Nov. 2020.[Link]

  • AA Blocks. "Product Index: Ethyl 2-phenoxyisonicotinate (CAS 2734774-34-4)." AABlocks.com.[Link]

  • PharmTech. "Lot Release Testing: Analytical Practices and Products for Small-Molecule Drugs." PharmTech, 15 Oct. 2018.[Link]

  • Thermo Fisher Scientific (LCMS.cz). "Evaluation of intra- and inter-system precision for HPLC analysis of active pharmaceutical ingredients and impurities." LCMS.cz.[Link]

Sources

Comparative

Comparative Review of Synthetic Routes to Substituted Isonicotinic Acid Esters: Methodologies, Mechanisms, and Protocols

Substituted isonicotinic acid esters are indispensable building blocks in modern drug discovery and materials science. As core pharmacophores, they serve as critical precursors to first-line antitubercular agents (e.g.,...

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Author: BenchChem Technical Support Team. Date: March 2026

Substituted isonicotinic acid esters are indispensable building blocks in modern drug discovery and materials science. As core pharmacophores, they serve as critical precursors to first-line antitubercular agents (e.g., isoniazid analogs), NMDA receptor antagonists, and complex agrochemicals.

Designing an efficient synthetic route to these molecules requires balancing regioselectivity, functional group tolerance, and scalability. This guide provides an objective, data-driven comparison of the two primary synthetic paradigms: direct esterification of pre-functionalized isonicotinic acids versus late-stage functionalization of the pyridine core .

Strategic Overview of Synthetic Pathways

The synthesis of substituted isonicotinic acid esters generally follows one of two strategic workflows. The choice depends heavily on the commercial availability of the substituted acid versus the need to generate a library of derivatives from a common ester intermediate.

G SM1 Substituted Isonicotinic Acid RX1 Direct Esterification (Acidic/Enzymatic) SM1->RX1 SM2 Halo-Isonicotinic Acid Ester RX2 Cross-Coupling (Suzuki-Miyaura) SM2->RX2 SM3 Isonicotinic Acid Ester RX3 Minisci Reaction (Radical Alkylation) SM3->RX3 PROD Substituted Isonicotinic Acid Ester RX1->PROD RX2->PROD RX3->PROD

Figure 1: Strategic workflows for the synthesis of substituted isonicotinic acid esters.

Comparative Analysis of Methodologies

Paradigm A: Direct Esterification

When the substituted isonicotinic acid is available, direct esterification is the most straightforward approach. However, the basicity of the pyridine nitrogen often complicates traditional Fischer-Speier esterifications due to zwitterion formation.

  • Acid Chloride-Mediated Esterification: To bypass the reversible nature of Fischer esterification, the acid is first converted to an isonicotinoyl chloride intermediate using thionyl chloride (SOCl₂) and catalytic DMF. This highly reactive intermediate ensures near-quantitative conversion upon the addition of an alcohol .

  • Enzymatic Esterification: For highly sensitive substrates, biocatalysis offers a sustainable alternative. Using immobilized lipases like Novozym 435 in non-polar solvents (e.g., n-hexane), yields of up to 99% can be achieved for primary alcohols (like benzyl alcohol) at mild temperatures (50 °C) 1].

  • Microwave/Zeolite Catalysis: Recent advancements utilize natural zeolites (e.g., H-CL, H-MOR) coupled with microwave or ultrasound irradiation. This method acts as a "green" alternative to harsh liquid acids, synergistically boosting conversion and selectivity for ethyl isonicotinates .

Paradigm B: Late-Stage Functionalization

For library generation or complex target synthesis, modifying a pre-existing isonicotinic acid ester is highly advantageous.

  • Suzuki-Miyaura Cross-Coupling: The premier method for synthesizing aryl-substituted derivatives (e.g., 3-phenylisonicotinic acid esters). By reacting a 3-halo-isonicotinic acid ester with an arylboronic acid in the presence of a palladium catalyst, complex biaryl systems are constructed with high functional group tolerance .

  • Minisci-Type Radical Functionalization: Ideal for late-stage alkylation or carbamoylation. This reaction utilizes Hydrogen Atom Transfer (HAT) to generate carbon-centered radicals from simple alcohols or amides, which then add to the electron-deficient pyridine ring. This methodology was notably used to synthesize the NMDA antagonist CGS 19755 via free radical carbamoylation . Recent breakthroughs employing chiral phosphoric acids (CPAs) and photoredox catalysis now allow for highly enantioselective Minisci additions , .

Minisci RAD_PREC Radical Precursor (Alcohol/Amide) HAT Hydrogen Atom Transfer (Photoredox/Oxidant) RAD_PREC->HAT RAD Carbon-Centered Radical (•R) HAT->RAD  Generates Radical RAD_CATION Radical Cation Intermediate RAD->RAD_CATION ISO_ESTER Isonicotinic Acid Ester (Protonated) ISO_ESTER->RAD_CATION  Radical Addition OX_DEPROT Oxidation & Deprotonation RAD_CATION->OX_DEPROT PROD Substituted Isonicotinic Acid Ester OX_DEPROT->PROD  Rearomatization

Figure 2: HAT-driven Minisci reaction mechanism for late-stage pyridine functionalization.

Quantitative Data Presentation

The following table summarizes the performance metrics of the discussed synthetic routes, allowing researchers to select the optimal method based on their specific target and constraints.

Synthetic MethodologyTarget ModificationTypical YieldReaction TimeKey Reagents / CatalystsSubstrate Scope & Limitations
Acid Chloride Esterification Esterification of pre-functionalized acids85–95%3–5 hSOCl₂, DMF (cat.), AlcoholBroad; limited only by highly acid-sensitive functional groups.
Enzymatic Esterification Esterification under mild conditions80–99%48 hNovozym 435, Molecular SievesExcellent for primary alcohols; highly sustainable but requires longer reaction times.
Suzuki-Miyaura Coupling Arylation (e.g., 3-phenyl substitution)70–90%12–24 hPd(PPh₃)₄, K₂CO₃, Arylboronic acidBroad aryl scope; strictly requires a pre-halogenated ester starting material.
Photoredox Minisci (HAT) Alkylation / Carbamoylation40–75%12–16 hPhotoredox catalyst, CPA, LightExcellent for direct C-H functionalization; regioselectivity can be challenging without CPAs.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind critical steps is explicitly detailed to aid in troubleshooting and optimization.

Protocol A: Synthesis of Ethyl Isonicotinate via Acid Chloride Intermediate [1.3]

This method forces the esterification to completion by utilizing a highly reactive electrophile.

  • Activation: To a stirred suspension of isonicotinic acid (1.0 equiv) in toluene, add thionyl chloride (1.2 equiv) followed by a catalytic amount of DMF. Heat the mixture to 100 °C for 90 minutes.

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as a catalyst to significantly accelerate the conversion of the carboxylic acid to the isonicotinoyl chloride.

    • Validation Check: The reaction is complete when the suspension transitions to a clear solution and the evolution of HCl/SO₂ gas ceases.

  • Esterification: Cool the mixture to 90 °C. Carefully add absolute ethanol (excess) dropwise, then heat back to 100 °C for 90 minutes.

    • Causality: The reaction between the acid chloride and ethanol is highly exothermic. Dropwise addition controls the thermal spike, preventing the volatilization of ethanol and ensuring complete conversion.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous sodium bicarbonate. Extract with ether.

    • Causality: Neutralization converts the ester hydrochloride salt into the free base, allowing it to partition cleanly into the organic ether layer.

Protocol B: Synthesis of 3-Phenylisonicotinic Acid Esters via Suzuki Coupling [2]

A robust method for late-stage arylation of the pyridine core.

  • Preparation: In a Schlenk flask, combine 3-halo-isonicotinic acid ester (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a degassed solvent mixture of Toluene/H₂O (4:1).

    • Causality: K₂CO₃ is critical as it activates the phenylboronic acid by forming an electron-rich boronate complex, which facilitates the transmetalation step with the Pd(II) intermediate. Degassing prevents the oxidative quenching of the Pd(0) catalyst.

  • Coupling: Add Pd(PPh₃)₄ (5 mol%) under an inert atmosphere. Heat the mixture to 90 °C for 12 hours.

    • Validation Check: Monitor via TLC (UV active). The successful reaction is indicated by the disappearance of the lower-Rf halo-ester and the emergence of a higher-Rf biaryl product.

  • Purification: Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

Protocol C: Enantioselective Minisci Alkylation via Photoredox HAT [1.9], [3]

State-of-the-art C-H functionalization utilizing visible light.

  • Reaction Assembly: Dissolve the isonicotinic acid ester (1.0 equiv), an alcohol/amide radical precursor (3.0 equiv), a photoredox catalyst (e.g., 4CzIPN, 5 mol%), and a Chiral Phosphoric Acid (CPA, 10 mol%) in a suitable degassed solvent.

    • Causality: The CPA serves a dual purpose: it protonates the pyridine nitrogen to increase the electrophilicity of the ring (priming it for radical attack) and provides a strict chiral pocket to dictate the stereochemistry of the addition.

  • Irradiation: Irradiate the mixture with visible light (405 nm LEDs) at room temperature under a nitrogen atmosphere for 12–16 hours.

    • Causality: Visible light excites the photoredox catalyst, which initiates the Hydrogen Atom Transfer (HAT) event, selectively cleaving the α-C-H bond of the precursor to generate the reactive carbon-centered radical.

  • Validation: Following standard extraction, analyze the crude mixture via HRMS to confirm the mass of the substituted adduct. Chiral HPLC must be utilized to validate the enantiomeric excess (ee) of the newly formed stereocenter.

References

Sources

Validation

A Comprehensive Guide to Evaluating the Selectivity of Ethyl 2-phenoxyisonicotinate Against Diverse Biological Targets

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a chemical structure to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this eva...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a chemical structure to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this evaluation is understanding the molecule's selectivity – its propensity to interact with its intended biological target while minimizing off-target effects. This guide provides a comprehensive, in-depth framework for evaluating the selectivity of a novel compound, Ethyl 2-phenoxyisonicotinate, for which the primary biological target is unknown.

Given its chemical structure, featuring a phenoxy-pyridine core, it is hypothesized that Ethyl 2-phenoxyisonicotinate may exhibit activity as a kinase inhibitor. This is based on the prevalence of this scaffold in known kinase inhibitors, such as dual VEGFR-2/c-Met inhibitors.[1][2] However, the isonicotinate moiety is also present in compounds with other biological activities, including antimicrobial and anti-inflammatory effects.[3][4][5] Therefore, a systematic and unbiased screening approach is essential.

This guide will detail a tiered experimental workflow, starting with broad screening to identify the primary target class, followed by in-depth selectivity profiling and cellular target engagement validation. We will provide detailed, step-by-step methodologies for key experiments, present data in a clear and comparative format, and explain the rationale behind experimental choices to ensure scientific integrity.

Part 1: A Tiered Approach to Target Identification and Selectivity Profiling

A successful strategy for characterizing a novel compound involves a screening cascade that moves from broad, high-throughput methods to more focused and physiologically relevant assays.[6][7] This approach allows for efficient identification of the primary biological target(s) and subsequent detailed characterization of selectivity.

Tier 1: Broad Target Class Screening

The initial step is to perform a broad screen against a diverse panel of biological targets to identify the primary target class. This can be achieved through commercially available screening services that offer panels of hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Recommended Action:

  • Large-Scale Kinase Panel Screening: Submit Ethyl 2-phenoxyisonicotinate for screening against a comprehensive kinase panel, such as the KINOMEscan™ platform, which covers over 480 kinases.[8][9] This competition binding assay provides quantitative data on the compound's interaction with a wide range of kinases, offering a broad view of its kinome-wide selectivity.[8][9]

  • Broad Enzyme and Receptor Screening: In parallel, screen the compound against a panel of other common drug targets, including GPCRs, nuclear receptors, and other enzymes, to explore potential non-kinase activities.

The results from this initial screen will guide the subsequent, more focused investigations. For the remainder of this guide, we will proceed with the hypothesis that the primary biological targets of Ethyl 2-phenoxyisonicotinate are protein kinases, based on the structural alerts from its phenoxy-pyridine scaffold.

Tier 2: In-Depth Kinase Selectivity Profiling and Potency Determination

Once the primary kinase targets are identified from the broad screen, the next step is to determine the potency (IC50 or Kd values) of Ethyl 2-phenoxyisonicotinate against these "hit" kinases and a selection of closely related family members. This will provide a more detailed and quantitative selectivity profile.

Recommended Assays:

  • Biochemical IC50 Determination: Perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) for the identified primary kinase targets. A variety of assay formats are available, including radiometric assays, and fluorescence- or luminescence-based assays.[10]

  • Competitive Binding Assays (Kd Determination): To obtain a true measure of binding affinity, independent of ATP concentration, determine the dissociation constant (Kd) using competitive binding assays.[11]

Tier 3: Cellular Target Engagement and Functional Assays

Biochemical assays provide valuable information about the direct interaction between a compound and its target protein. However, it is crucial to validate that the compound can engage its target within a cellular environment and elicit a functional response.[6]

Recommended Cellular Assays:

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[12][13][14][15][16] An increase in the melting temperature of the target protein in the presence of Ethyl 2-phenoxyisonicotinate provides direct evidence of target engagement in a cellular context.

  • Phosphorylation Assays: In a relevant cell line, measure the phosphorylation status of the downstream substrates of the identified target kinase using techniques like Western blotting or ELISA. A decrease in substrate phosphorylation upon treatment with Ethyl 2-phenoxyisonicotinate would indicate functional inhibition of the kinase.

  • Cell Viability/Cytotoxicity Assays: To assess the functional consequence of target inhibition, perform cell viability assays (e.g., MTT or MTS assay) in cancer cell lines known to be dependent on the identified target kinase for survival and proliferation.[17]

The following diagram illustrates the proposed screening cascade for evaluating the selectivity of Ethyl 2-phenoxyisonicotinate.

Screening_Cascade cluster_0 Tier 1: Broad Target Identification cluster_1 Tier 2: In-depth Selectivity & Potency cluster_2 Tier 3: Cellular Validation T1_Kinase Large-Scale Kinase Panel Screen (e.g., KINOMEscan®) T2_IC50 Biochemical IC50 Determination (Dose-Response) T1_Kinase->T2_IC50 Identified Kinase Hits T1_Other Broad Enzyme/Receptor Screen T1_Other->T2_IC50 Identified Non-Kinase Hits T2_Kd Competitive Binding Assay (Kd) T2_IC50->T2_Kd Confirm Affinity T3_CETSA Cellular Thermal Shift Assay (CETSA) T2_Kd->T3_CETSA Validate Cellular Engagement T3_Phospho Downstream Phosphorylation Assay T3_CETSA->T3_Phospho Confirm Functional Inhibition T3_Viability Cell Viability/Cytotoxicity Assay T3_Phospho->T3_Viability Assess Cellular Phenotype

Caption: A tiered screening cascade for the evaluation of Ethyl 2-phenoxyisonicotinate.

Part 2: Detailed Experimental Protocols

To ensure the reproducibility and validity of the experimental data, detailed and robust protocols are essential. The following sections provide step-by-step methodologies for the key assays recommended in the screening cascade.

Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes a generic, non-radiometric, luminescence-based assay for determining the IC50 of Ethyl 2-phenoxyisonicotinate against a purified kinase.

Principle: The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.

Materials:

  • Purified recombinant kinase and its specific substrate peptide.

  • Kinase reaction buffer (specific to the kinase).

  • ATP at the Km concentration for the specific kinase.

  • Ethyl 2-phenoxyisonicotinate stock solution (e.g., 10 mM in DMSO).

  • A known inhibitor for the target kinase (positive control).

  • DMSO (vehicle control).

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of Ethyl 2-phenoxyisonicotinate in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions. Also, prepare serial dilutions of the positive control inhibitor.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or control to the wells of the 384-well plate.

    • Add 5 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Detection: Add 10 µL of the ATP detection reagent to each well.

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the procedure for performing CETSA to confirm the target engagement of Ethyl 2-phenoxyisonicotinate in intact cells.[12][13][14][15][16]

Principle: The binding of a ligand to its target protein increases the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cells at various temperatures. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12][15]

Materials:

  • Cell line expressing the target kinase.

  • Cell culture medium and supplements.

  • Ethyl 2-phenoxyisonicotinate.

  • DMSO.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Thermal cycler.

  • Western blotting reagents and equipment.

  • Primary antibody against the target kinase and a loading control protein (e.g., β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection reagent.

Procedure:

  • Cell Treatment: Seed cells in a culture dish and grow to 70-80% confluency. Treat the cells with Ethyl 2-phenoxyisonicotinate at various concentrations (e.g., 0.1, 1, 10 µM) or with vehicle (DMSO) for 1-2 hours.

  • Cell Harvesting and Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Western Blot Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Perform Western blotting on the soluble fractions using an antibody against the target protein. Also, probe for a loading control protein.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for the treated and untreated samples.

    • Plot the normalized band intensity against the temperature to generate melting curves.

    • A shift in the melting curve to the right for the compound-treated samples indicates thermal stabilization and target engagement.

The following diagram illustrates the workflow for the Cellular Thermal Shift Assay.

CETSA_Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separation (Centrifugation) C->D E 5. Protein Quantification (Western Blot) D->E F 6. Data Analysis (Melting Curve Shift) E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Part 3: Data Presentation and Interpretation

Clear and concise presentation of selectivity data is crucial for making informed decisions in a drug discovery project. The following tables provide templates for summarizing the results from the proposed assays.

Table 1: Initial Kinase Selectivity Profile of Ethyl 2-phenoxyisonicotinate
Kinase TargetPercent Inhibition at 1 µM
Kinase A95%
Kinase B88%
Kinase C25%
Kinase D10%
... (and so on for the entire panel)...

This table provides a high-level overview of the initial kinase screen, highlighting the most promising "hits" for further investigation.

Table 2: Comparative IC50 Values for Ethyl 2-phenoxyisonicotinate and Control Inhibitors
CompoundKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
Ethyl 2-phenoxyisonicotinate50120>10,000
Control Inhibitor 1 (for Kinase A)105,000>10,000
Control Inhibitor 2 (for Kinase B)>10,000308,000

This table allows for a direct comparison of the potency and selectivity of Ethyl 2-phenoxyisonicotinate with known, selective inhibitors for the identified target kinases.

Table 3: Cellular Target Engagement and Functional Activity of Ethyl 2-phenoxyisonicotinate
AssayCell LineEndpointResult with 1 µM Ethyl 2-phenoxyisonicotinate
CETSACell Line expressing Kinase AΔTm (°C)+5.2°C
Phosphorylation AssayCell Line expressing Kinase A% Decrease in Substrate Phosphorylation85%
Cell Viability AssayCancer Cell Line dependent on Kinase AIC50 (µM)0.5

This table summarizes the cellular data, providing evidence for target engagement, functional inhibition, and a resulting cellular phenotype.

Conclusion

The evaluation of a novel compound's selectivity is a multifaceted process that requires a systematic and logical approach. This guide has presented a comprehensive framework for characterizing the selectivity profile of Ethyl 2-phenoxyisonicotinate, a compound with a chemical scaffold suggestive of kinase inhibitory activity. By employing a tiered screening cascade, from broad initial screens to in-depth biochemical and cellular assays, researchers can confidently identify the primary biological targets, quantify the selectivity, and validate target engagement in a physiologically relevant context. The detailed protocols and data presentation templates provided herein serve as a robust starting point for any drug discovery program aimed at characterizing novel small molecules. This rigorous evaluation is paramount for advancing a compound from a mere chemical entity to a potential therapeutic agent with a well-understood mechanism of action and a favorable safety profile.

References

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? (2025, May 26). Dr.Oracle. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Isoniazid. bionity.com. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. [Link]

  • Isoniazid. Wikipedia. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. [Link]

  • Mechanism of action of isoniazid. ResearchGate. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications. [Link]

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Phenoxy- Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors. New Journal of Chemistry (RSC Publishing). [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Discovery of novel inhibitors disrupting HIF-1α/von Hippel–Lindau interaction through shape-based screening and cascade docking. (2016, December 15). ResearchGate. [Link]

  • Kinome Profiling. Oncolines B.V. [Link]

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. (2022, May 31). RSC Publishing. [Link]

  • Discovery of novel inhibitors disrupting HIF-1α/von Hippel–Lindau interaction through shape-based screening and cascade docking. (2016, December 15). PeerJ. [Link]

  • Discovery of novel inhibitors disrupting HIF-1 α/von Hippel-Lindau interaction through shape-based screening and cascade docking. PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Building GPCR screening cascades for lead generation. (2014, May 6). Drug Target Review. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. [Link]

  • Drugs in the market having isonicotinoyl cores. ResearchGate. [Link]

  • Antibacterial Activities of Isonicotinic acid derivatives. ResearchGate. [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. [Link]

  • Strategies for the discovery of novel tyrosine kinase inhibitors with anticancer activity. PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). (2017, May 25). PubMed. [Link]

  • Kinase inhibitor selectivity and design. (2016, November 15). Chodera lab // MSKCC. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018, December 5). PNAS. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021, April 11). MDPI. [Link]

  • Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279. (2023, July 10). ACS Publications. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • Tyrosine kinase inhibitors (TKIs) on cancer models. Oncodesign Services. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of Ethyl 2-phenoxyisonicotinate: A Procedural Guide for Laboratory Professionals

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of Ethyl 2-phenoxyisonicotinate. As no specific Safety Data Sheet (SDS) is readily available for this compound, the procedures outlined here are synthesized from the known hazards of its constituent chemical moieties: the pyridine core, the phenoxy group, and the ethyl ester function. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Assessment: A Triad of Chemical Risks

Understanding the "why" behind disposal protocols requires a deconstruction of the molecule itself. Ethyl 2-phenoxyisonicotinate's potential hazards are an amalgamation of its three core components.

  • Pyridine Core: Pyridine and its derivatives are classified as hazardous waste.[1] They are known for their pungent, unpleasant odor and potential for toxicity if inhaled, ingested, or absorbed through the skin.[2][3] The U.S. Environmental Protection Agency (EPA) lists pyridine as a hazardous waste (U196) and as a constituent in spent solvent wastes (F005), underscoring its regulatory significance.[4][5][6]

  • Phenoxy Group: Phenoxy compounds, notably used in some herbicides, can exhibit environmental toxicity, particularly to aquatic life.[7][8] There is a risk of groundwater contamination, especially from mixing/loading and disposal sites.[7][8] Their persistence in the environment necessitates that they are not disposed of via standard drains.[9]

  • Ethyl Ester Functionality: While many simple, low-carbon esters may be biodegradable, their disposal is not always straightforward.[10] Esters can undergo hydrolysis, especially under acidic or basic conditions, to form an alcohol and a carboxylic acid (or its salt).[11][12] While this might seem like a neutralization pathway, the reaction can be reversible and the resulting products may still be hazardous.[12] Therefore, direct drain disposal is not a compliant option.[13]

Based on this composite profile, Ethyl 2-phenoxyisonicotinate must be classified and handled as a hazardous chemical waste. [14] Under no circumstances should this compound or its solutions be poured down the drain or discarded with regular trash.[1][2]

Pre-Disposal Checklist and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following are in place. This preparation is a cornerstone of a self-validating safety system.

  • Consult Institutional Guidelines: Your first action should always be to consult your institution's Environmental Health & Safety (EHS) department for specific protocols.[1] Regulations can vary by location.

  • Designated Waste Accumulation Area: All laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15][16] This area should be secure, well-ventilated, and away from ignition sources.[2][17]

  • Correct Personal Protective Equipment (PPE): Adherence to PPE protocols is mandatory.[3]

    • Eye Protection: Chemical splash goggles are required.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Consider double-gloving for added protection.

    • Body Protection: A lab coat must be worn.

  • Fume Hood: All handling and aliquoting of waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the collection and storage of Ethyl 2-phenoxyisonicotinate waste, ensuring safety and compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[14]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.[18][19]

  • Solid Waste: Collect unadulterated Ethyl 2-phenoxyisonicotinate powder, contaminated weigh boats, spatulas, and other disposable labware into a dedicated hazardous waste container.

  • Liquid Waste: Collect solutions containing Ethyl 2-phenoxyisonicotinate in a separate, dedicated liquid hazardous waste container.

  • Contaminated Sharps: Any needles, syringes, or razor blades contaminated with the compound must be disposed of in an approved, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.[15]

  • Contaminated PPE: Heavily contaminated gloves, bench liners, and disposable lab coats should be collected in a designated hazardous waste bag.[3]

Step 2: Container Selection and Labeling

The integrity and labeling of your waste container are mandated by both the EPA and the Occupational Safety and Health Administration (OSHA).[16][20]

  • Container Compatibility: Use containers made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass for liquids, that can be securely sealed.[2][14] Ensure the container is free from damage.[14]

  • Labeling: This is one of the most common areas for compliance violations.[15] The container must be clearly labeled with:

    • The words "Hazardous Waste" .[1][16]

    • The full chemical name: "Ethyl 2-phenoxyisonicotinate" .[1] Do not use abbreviations.

    • A clear description of the waste's hazards (e.g., Toxic, Irritant).[16]

    • The date when waste was first added to the container (accumulation start date).

Step 3: Secure Storage in Satellite Accumulation Area (SAA)
  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[15][21]

  • Secondary Containment: Store the sealed container within a secondary containment bin or tray to contain any potential leaks.[21] This is especially critical for liquid waste.

  • Segregate Incompatibles: Within the SAA, ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent accidental reactions.[1][19]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full, or if it has been accumulating for close to the institutional time limit (often 12 months in an SAA), complete the necessary paperwork and contact your EHS office to arrange for a pickup.[15]

  • Professional Disposal: Your institution's EHS department will work with a licensed hazardous waste disposal company for final treatment, which often involves high-temperature incineration for compounds like pyridine.[22]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate risks.[17][20]

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to contain the spill.[1][2] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[3]

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-phenoxyisonicotinate.

G Disposal Workflow for Ethyl 2-phenoxyisonicotinate start Start: Generation of Ethyl 2-phenoxyisonicotinate Waste assess_ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->assess_ppe fume_hood Step 2: Work Inside a Chemical Fume Hood assess_ppe->fume_hood waste_type Step 3: Identify Waste Type fume_hood->waste_type solid Solid Waste (Powder, Contaminated Labware) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Contaminated Sharps (Needles, Blades) waste_type->sharps Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Hazardous Waste Container liquid->collect_liquid collect_sharps Collect in Labeled, Puncture-Proof Sharps Container sharps->collect_sharps labeling Step 4: Ensure Proper Labeling 'Hazardous Waste' Full Chemical Name Hazards & Date collect_solid->labeling collect_liquid->labeling collect_sharps->labeling storage Step 5: Store in Designated SAA with Secondary Containment labeling->storage pickup Step 6: Container Full? Arrange Pickup via EHS storage->pickup pickup->storage No end End: Waste Managed by Licensed Disposal Vendor pickup->end Yes

Caption: Decision workflow for the safe disposal of Ethyl 2-phenoxyisonicotinate.

Quantitative Data Summary & Hazard Classification

While specific quantitative data for Ethyl 2-phenoxyisonicotinate is not available, the following table summarizes the key regulatory classifications based on its structural components.

Component/MixtureU.S. EPA Hazardous Waste CodePrimary Hazard CharacteristicsDisposal Guideline
Pyridine (as a component)U196 (Toxic Waste)Toxicity, IgnitabilityMust be managed as hazardous waste.[6]
Spent Solvents containing PyridineF005Toxicity, IgnitabilityMust be managed as hazardous waste.[4][5]
Phenoxy-containing Compounds(Not specifically listed, but often toxic)Potential Aquatic Toxicity, Environmental PersistenceDo not dispose to sewer; manage as hazardous waste.[7][8]
Ethyl 2-phenoxyisonicotinate(Not specifically listed)Inferred: Toxicity, Potential Environmental HazardMust be managed as hazardous chemical waste.

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